4-Amino-2,6-dinitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJATLINVYHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074312 | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
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Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD - USCHPPM] | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00004 [mmHg] | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
19406-51-0, 58449-89-1 | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
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| Record name | 4-Amino-2,6-dinitrotoluene | |
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| Record name | 4-Toluenamine, 2,6-dinitro- | |
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| Record name | 4-Amino-2,6-dinitrotoluene | |
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| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |
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Foundational & Exploratory
4-Amino-2,6-dinitrotoluene synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Amino-2,6-dinitrotoluene
Introduction
This compound (ADNT), a nitroaromatic compound with the chemical formula C₇H₇N₃O₄, holds significance as a key chemical intermediate and a primary transformation product of the explosive 2,4,6-trinitrotoluene (TNT). It is formed during the biological degradation and reduction of TNT and is a major metabolite found in the urine of workers exposed to TNT. Understanding the synthesis of ADNT is crucial not only for toxicological and environmental remediation studies but also for its potential use in the synthesis of more complex molecules, including dyes and specialty polymers.
This guide provides a detailed examination of the principal synthetic pathways to this compound, designed for researchers and chemical development professionals. We will explore two core strategies: the selective partial reduction of 2,4,6-trinitrotoluene and a multi-step pathway involving the controlled nitration of a protected aminotoluene derivative. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis of methodologies, grounded in established scientific literature.
Primary Synthesis Pathway: Selective Reduction of 2,4,6-Trinitrotoluene (TNT)
The most direct and commonly cited route to this compound is the selective reduction of a single nitro group on the TNT molecule. The primary challenge and key to success in this approach lies in achieving regioselectivity—reducing the nitro group at the C4 (para) position while leaving the two nitro groups at the C2 and C6 (ortho) positions intact.
Principle and Mechanistic Rationale
The regioselective reduction of the para-nitro group is primarily governed by steric effects. The methyl group at the C1 position sterically hinders the two adjacent ortho-nitro groups, making them less accessible to the reducing agent compared to the unhindered para-nitro group. While various reducing agents can convert a nitro group to an amine, only specific systems offer the delicate control needed to prevent over-reduction to di- or tri-aminotoluene.
Microbial and enzymatic pathways in nature provide a model for this selectivity, where nitroreductase enzymes often initiate TNT degradation by reducing the para-nitro group. Chemical synthesis mimics this by using reagents that can be controlled through stoichiometry, temperature, and pH.
Comparative Analysis of Reducing Systems
Several chemical systems have been employed for the partial reduction of TNT. The choice of reagent dictates the reaction conditions, yield, and purity of the final product.
| Reducing System | Typical Conditions | Selectivity (para vs. ortho) | Advantages | Disadvantages |
| Sulfide Reagents (Na₂S, NaHS, (NH₄)₂S) | Aqueous or alcoholic solvent, controlled pH and temperature (30-70°C) | High preference for para-reduction | Cost-effective, well-established, good selectivity | Unpleasant odor, generation of sulfur-containing waste |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized H₂, various solvents | Can be difficult to control; may lead to over-reduction | High atom economy, clean workup | Requires specialized high-pressure equipment, risk of complete reduction |
| Electrochemical Reduction | Controlled potential electrolysis in an electrochemical cell | Potentially very high and tunable | High degree of control, avoids bulk chemical reagents | Requires specialized equipment, may have scalability challenges |
| Metal Powders in Acid (e.g., Fe/CH₃COOH) | Acetic acid or other acidic media | Can favor ortho-reduction under certain conditions | Inexpensive reagents | Often produces mixtures of isomers, acidic waste stream |
Detailed Experimental Protocol: Synthesis via Sodium Sulfide Reduction
This protocol describes a laboratory-scale synthesis of this compound from TNT using a controlled sulfide reduction method, adapted from principles described in the literature.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve 10.0 g of TNT in 150 mL of ethanol with gentle warming.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide by dissolving an equimolar amount of Na₂S·9H₂O in 50 mL of deionized water.
-
Controlled Addition: Cool the TNT solution to room temperature. Begin adding the sodium sulfide solution dropwise to the stirred TNT solution over a period of 60 minutes. Monitor the internal temperature and maintain it below 40°C using a water bath if necessary. An initial color change to a deep red or purple is expected.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 70-75°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water. The crude this compound will precipitate as a yellow-orange solid.
-
Neutralization: Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. This step is crucial to protonate the amine and ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as yellow crystals. Dry the product in a vacuum oven.
Visualization of the Reduction Pathway
Caption: Direct synthesis of ADNT via selective reduction of TNT.
Alternative Synthesis Pathway: Multi-step Nitration of p-Toluidine
An alternative, though more circuitous, route involves building the molecule from a simpler starting material, p-toluidine (4-aminotoluene). This pathway avoids the handling of TNT but requires multiple steps, including protection of the amine, dinitration, and deprotection.
Rationale and Strategy
Direct nitration of p-toluidine is impractical. The highly activating amino group makes the ring susceptible to over-oxidation by nitric acid and can lead to uncontrollable reactions. Therefore, a protecting group strategy is essential. The amino group is first acylated to form an amide (acetanilide derivative). This transformation achieves two goals:
-
It moderates the activating nature of the substituent, allowing for more controlled nitration.
-
The bulky acetyl group sterically directs the incoming nitro groups to the two available ortho positions (C2 and C6).
Following dinitration, the protecting acetyl group is removed via hydrolysis to reveal the desired amino group, yielding the final product.
Detailed Experimental Protocol
Step 1: Acetylation of p-Toluidine
-
Dissolve p-toluidine in glacial acetic acid.
-
Add an equimolar amount of acetic anhydride dropwise while stirring.
-
Heat the mixture gently for 30 minutes, then pour it into ice water to precipitate the product, N-(4-methylphenyl)acetamide.
-
Filter, wash with water, and dry the white solid.
Step 2: Dinitration of N-(4-methylphenyl)acetamide
-
Cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add the N-(4-methylphenyl)acetamide product from Step 1, ensuring the temperature does not rise above 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the stirred acetamide solution, maintaining the temperature below 10°C throughout the addition.
-
After addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitrated product, N-(4-methyl-2,6-dinitrophenyl)acetamide.
-
Filter, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-(4-methyl-2,6-dinitrophenyl)acetamide
-
Suspend the dinitrated amide in a mixture of ethanol and concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-3 hours until hydrolysis is complete (monitored by TLC).
-
Cool the solution and pour it into a large volume of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude this compound.
-
Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Visualization of the Nitration Pathway
Caption: Standard laboratory workflow for synthesis and purification.
Safety and Handling Considerations
Working with nitroaromatic compounds requires strict adherence to safety protocols.
-
Toxicity: Nitroaromatic compounds are toxic and can be absorbed through the skin. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Explosion Hazard: The starting material for the reduction pathway, 2,4,6-trinitrotoluene (TNT), is a high explosive. It must be handled with extreme care, avoiding shock, friction, and high temperatures. All syntheses involving TNT should be performed on a small scale and behind a blast shield.
-
Reaction Hazards: Nitration reactions are highly exothermic and can run away if not properly cooled. The slow, controlled addition of reagents is critical to maintain safety.
Conclusion
The synthesis of this compound can be effectively achieved through two primary methodologies. The selective reduction of 2,4,6-trinitrotoluene offers a direct, one-step conversion that is efficient if regioselectivity can be controlled, with sulfide-based reagents providing a reliable option. Alternatively, a multi-step synthesis starting from p-toluidine provides a higher degree of control and avoids the use of an explosive starting material, at the cost of process complexity and overall yield. The choice of pathway depends on the available starting materials, scale, and safety infrastructure. In all cases, rigorous purification and characterization are paramount to ensure the integrity of the final product.
References
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). U.S. Environmental Protection Agency. [Link]
- International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In *Printing Processes and Printing Inks, Carbon Black and Some Nitro
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently encountered the need for comprehensive and practical data on a wide array of chemical compounds. 4-Amino-2,6-dinitrotoluene (4-ADNT), a significant metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT), is a compound of increasing interest in environmental science, toxicology, and bioremediation.[1] Its presence in contaminated sites and its detection in biological samples necessitate a thorough understanding of its fundamental physicochemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed and practical overview of 4-ADNT, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations.
This document is structured to provide a logical flow of information, beginning with the compound's identity and leading into its key physical and chemical characteristics. Each section is crafted to be a self-validating system, where the provided data is supported by established experimental protocols and safety considerations. The aim is to empower the reader with not just the "what," but also the "how" and "why" of handling and characterizing this important nitroaromatic compound.
Compound Identification and Structure
This compound, also known as 4-methyl-3,5-dinitroaniline, is an amino-nitrotoluene where a methyl group and an amino group are attached to a benzene ring, which is further substituted with two nitro groups.[2] It is a primary transformation product of TNT, formed through biological degradation and reduction processes.[1]
Molecular Formula: C₇H₇N₃O₄[2]
Chemical Structure:
Figure 2: Workflow for melting point determination.
Aqueous Solubility Determination
Water solubility is a crucial parameter for assessing the environmental fate and bioavailability of a compound. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for this determination. [3][4][5][6][7]Given the low predicted solubility of 4-ADNT, the flask method is appropriate.
Causality Behind Experimental Choices: The flask method is designed to achieve a saturated solution at a constant temperature, allowing for the determination of the equilibrium solubility. [5]Vigorous shaking or stirring is necessary to ensure that the dissolution process reaches equilibrium. The subsequent separation of the solid and liquid phases by centrifugation is critical to prevent undissolved particles from interfering with the concentration measurement. The choice of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is based on its sensitivity and selectivity for the analyte.
Step-by-Step Methodology (Flask Method - OECD 105):
-
Preliminary Test:
-
To estimate the appropriate amount of substance and the time to reach saturation, a preliminary test is recommended. Add an excess of 4-ADNT to a known volume of water in a flask and stir at a constant temperature (e.g., 25°C). Periodically sample and analyze the concentration until it plateaus.
-
-
Definitive Test:
-
Based on the preliminary test, add a known excess amount of 4-ADNT to a flask containing a known volume of deionized water.
-
Seal the flask and agitate it in a constant temperature bath (25 ± 0.5°C) for a duration determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge a portion of the suspension at a high speed to separate the solid phase.
-
Carefully withdraw a known volume of the clear supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of 4-ADNT in the supernatant using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of 4-ADNT of known concentrations.
-
Determine the concentration of 4-ADNT in the sample from the calibration curve.
-
-
Calculation and Reporting:
-
Express the water solubility in mg/L.
-
Report the temperature at which the measurement was made.
-
Figure 3: Workflow for aqueous solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as nitro groups and the aromatic ring in 4-ADNT, results in characteristic absorption bands.
Expected Spectral Features: Nitroaromatic compounds typically exhibit strong absorption in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to dinitrotoluene. The spectrum is also sensitive to the solvent polarity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected Spectral Features:
-
N-H stretching: Around 3300-3500 cm⁻¹ (from the amino group).
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹ (from the methyl group).
-
N-O stretching (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
-
C-N stretching: Around 1250-1360 cm⁻¹.
Experimental Consideration (KBr Pellet Method): The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [8][9]A small amount of the sample is finely ground with dry potassium bromide powder and then pressed into a thin, transparent pellet. It is crucial that the KBr is completely dry, as water will show a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹, which can interfere with the sample's spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy (Proton NMR):
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm).
-
Amino protons: The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.
-
Methyl protons: The three protons of the methyl group will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy (Carbon-13 NMR):
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the nitro groups will be significantly downfield.
-
Methyl carbon: A single signal in the aliphatic region (typically δ 15-25 ppm).
(Note: High-resolution, annotated ¹H and ¹³C NMR spectra for 4-ADNT are not readily available in public databases. The provided information is based on general principles of NMR spectroscopy and data for similar compounds.) [10][11][12]
Synthesis of this compound
4-ADNT is typically synthesized by the selective reduction of one of the nitro groups of 2,4,6-trinitrotoluene (TNT).
Causality Behind Experimental Choices: The choice of reducing agent and reaction conditions is critical for achieving selective reduction. A variety of reducing agents can be employed, but a common and effective method involves the use of hydrogen sulfide (H₂S) in a suitable solvent. This method allows for the preferential reduction of the nitro group at the 4-position. The subsequent treatment with an acid and a reducing agent like potassium iodide is to convert any hydroxylamine intermediate to the desired amine.
Step-by-Step Laboratory Synthesis Protocol:
-
Dissolution of TNT: In a well-ventilated fume hood, dissolve 2,4,6-trinitrotoluene (TNT) in p-dioxane. The reaction should be maintained at a temperature below 50°C.
-
Reduction with H₂S: Bubble hydrogen sulfide (H₂S) gas through the solution. A precipitate of sulfur will form.
-
Work-up:
-
Filter off the precipitated sulfur.
-
Pour the filtrate over a mixture of ice and water. This will precipitate a mixture of this compound and 2,6-dinitro-4-hydroxylaminotoluene.
-
-
Conversion of Hydroxylamine:
-
Suspend the crude product mixture in hydrochloric acid.
-
Add potassium iodide to the suspension. The hydroiodic acid formed in situ will reduce the hydroxylamine intermediate to the amine.
-
-
Purification:
-
Cool the reaction mixture and filter the solid product.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Figure 4: Synthetic pathway for this compound from TNT.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed. [2]* Acute Toxicity, Dermal (Category 3): Toxic in contact with skin. [2]* Acute Toxicity, Inhalation (Category 3): Toxic if inhaled. [2]* Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure. [2]* Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects. [13] Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood. [13]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [13]* Avoid breathing dust. [13]* Wash hands thoroughly after handling. [13]* Do not eat, drink, or smoke in the laboratory. [13] Storage:
-
Store in a tightly closed, properly labeled container. [13]* Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [13]* Store locked up. [13] Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations. [13][14][15]* 4-ADNT should be treated as hazardous waste. [13]* Do not dispose of down the drain or in the regular trash. [14]* Contaminated materials and empty containers should be disposed of as hazardous waste. [13]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- OECD. (n.d.). Test No. 105: Water Solubility.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Infinita Lab. (n.d.). ASTM E794−06 Melting and Crystallization Temperatures by Thermal Analysis.
- ScienceOpen. (n.d.). Supporting Information.
- BSB EDGE. (n.d.). ASTM E324: 2023 Organic Chemicals Melting Points Test Method.
- Chem Service. (2015). SAFETY DATA SHEET: this compound.
- Shimadzu. (n.d.). KBr Pellet Method.
- ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
- ASTM. (n.d.). D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve).
- (n.d.). SUPPORTING MATERIALS.
- University of Calgary. (n.d.). Melting point determination.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy.
- Scharlab. (2023). Safety data sheet.
- ResearchGate. (n.d.). Environmental transformation products of 2,4,6-trinitrotoluene.
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An In-depth Technical Guide to 4-Amino-2,6-dinitrotoluene: Structure, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dinitrotoluene (4-ADNT) is a nitroaromatic compound that holds a significant position at the intersection of environmental science, toxicology, and synthetic chemistry. As a primary metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT), 4-ADNT is a crucial analyte in environmental monitoring and bioremediation studies.[1][2] Beyond its environmental relevance, its unique chemical architecture, featuring both electron-donating amino and electron-withdrawing nitro groups on a toluene scaffold, makes it a valuable and versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 4-ADNT, with a particular focus on its utility for researchers in the chemical and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
This compound is a substituted toluene molecule with an amino group at the C4 position and two nitro groups at the C2 and C6 positions. The presence of both electron-donating (-NH₂) and strongly electron-withdrawing (-NO₂) groups on the aromatic ring profoundly influences its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃O₄ | [3] |
| Molecular Weight | 197.15 g/mol | [3] |
| CAS Number | 19406-51-0 | [3] |
| Appearance | Solid | [4] |
| Melting Point | 171 °C | [5] |
| Boiling Point | 382.6 ± 37.0 °C (Predicted) | [5] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 0.95 | [6] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as acetonitrile and methanol. | [7] |
Spectroscopic Characterization
The structural features of 4-ADNT can be unequivocally confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The exact chemical shifts and coupling constants are dependent on the solvent used. |
| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. |
| FT-IR (cm⁻¹) | The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the asymmetric and symmetric stretching of the nitro groups (around 1530 and 1350 cm⁻¹), and C-H stretching of the aromatic ring and methyl group. |
| UV-Vis (in Methanol) | The UV-Visible spectrum in methanol is expected to show strong absorption bands characteristic of nitroanilines, arising from π → π* and n → π* electronic transitions. |
Chemical Properties and Reactivity
The reactivity of 4-ADNT is governed by the interplay of its functional groups. The amino group is nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The electron-withdrawing nitro groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups.
The nitro groups themselves can be readily reduced to amino groups, providing a synthetic route to di- and tri-aminotoluene derivatives. The selective reduction of one nitro group in the presence of the other can be challenging but offers a pathway to asymmetrically substituted toluene derivatives.
Synthesis of this compound
The most common laboratory synthesis of 4-ADNT involves the selective reduction of 2,4,6-trinitrotoluene (TNT). The challenge lies in reducing only the nitro group at the C4 position while leaving the nitro groups at the C2 and C6 positions intact. Various reducing agents and reaction conditions can be employed to achieve this selectivity.
Experimental Protocol: Selective Reduction of TNT to 4-ADNT
This protocol is a representative method and may require optimization based on laboratory conditions and desired purity.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve TNT in ethanol.
-
In a separate beaker, prepare a solution of sodium sulfide nonahydrate in water.
-
Slowly add the sodium sulfide solution to the ethanolic solution of TNT at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash it with water, and then with a dilute solution of sodium bicarbonate to remove any acidic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Causality Behind Experimental Choices:
-
Sodium sulfide as reducing agent: Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of others, particularly in polynitro-aromatic compounds.
-
Ethanol/Water solvent system: This mixed solvent system is used to dissolve both the organic substrate (TNT) and the inorganic reducing agent (sodium sulfide).
-
Acidification and neutralization: Acidification is necessary to protonate the aminodinitrotoluidide anion and precipitate the product. The subsequent wash with sodium bicarbonate removes any residual acid.
Caption: Synthesis of this compound from TNT.
Applications in Research and Drug Development
While 4-ADNT itself is not a therapeutic agent, its structural motifs are found in a variety of biologically active molecules. Its primary role in drug development is as a versatile chemical intermediate for the synthesis of more complex compounds with potential pharmacological activity.
-
Scaffold for Heterocyclic Synthesis: The amino group of 4-ADNT can be used as a nucleophile in condensation reactions with dicarbonyl compounds or other bifunctional electrophiles to construct a wide range of heterocyclic systems. Many heterocyclic compounds are known to possess diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]
-
Precursor for Biologically Active Derivatives: The dinitrotoluene scaffold has been explored for the development of novel therapeutic agents. For instance, derivatives of dinitrotoluene have been synthesized and evaluated for their antitumor activities.[9] By modifying the amino and nitro groups of 4-ADNT, libraries of new compounds can be generated and screened for various biological activities.
-
Probes for Mechanistic Studies: As a known metabolite of TNT, isotopically labeled 4-ADNT can be used as a tracer in studies aimed at understanding the metabolic pathways and toxicological mechanisms of nitroaromatic compounds.
Caption: Potential applications of 4-ADNT in drug development.
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a compound of significant interest due to its environmental prevalence and its potential as a synthetic building block. A thorough understanding of its structure, properties, and reactivity is essential for researchers working in fields ranging from environmental remediation to medicinal chemistry. This guide provides a foundational understanding of 4-ADNT, highlighting its key characteristics and offering insights into its synthetic utility. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile intermediates like 4-ADNT will undoubtedly play a crucial role in the development of new therapeutic agents.
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- HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND 2,6-DIAMINO-4-NITROTOLUENE FROM 2,4,6-TRINITROTOLUENE. (2001). Taylor & Francis Online.
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Core Topic: Solubility Profile of 4-Amino-2,6-dinitrotoluene in Organic Solvents
An In-depth Technical Guide
Introduction: Understanding 4-Amino-2,6-dinitrotoluene (4-ADNT)
This compound (4-ADNT) is a significant nitroaromatic compound, identified chemically as a derivative of 2,6-dinitrotoluene substituted with an amino group at the 4th position.[1][2] Its primary relevance in environmental science and toxicology stems from it being a principal transformation product of the explosive 2,4,6-trinitrotoluene (TNT) through biological degradation and metabolic processes.[3][4] Beyond its environmental presence, its multifunctional structure, featuring both amino and nitro groups, makes it a potentially valuable intermediate in various chemical syntheses.[3]
A thorough understanding of the solubility of 4-ADNT in various organic solvents is a critical prerequisite for its analysis, purification, and utilization in synthetic applications. Solubility dictates the choice of solvent for reaction media, chromatographic separation, and recrystallization techniques. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment in common organic solvents, and a robust experimental protocol for its quantitative determination.
Part 1: Theoretical Principles of Solubility
The solubility of a solid compound like 4-ADNT in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5][6] This concept is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
The molecular structure of 4-ADNT (C₇H₇N₃O₄) is key to its solubility behavior:
-
Polarity: The presence of two strongly electron-withdrawing nitro groups (-NO₂) and an electron-donating amino group (-NH₂) on the toluene ring creates a significant dipole moment, making 4-ADNT a polar molecule.
-
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) can act as hydrogen bond acceptors.
-
Aromatic System: The benzene ring allows for π-π stacking interactions.
These features suggest that 4-ADNT will exhibit preferential solubility in polar solvents, particularly those capable of engaging in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aliphatic solvents where only weak van der Waals forces can be established between the solute and solvent.
Several external factors also critically influence solubility:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, and adding heat (increasing temperature) shifts the equilibrium toward dissolution, according to Le Châtelier's Principle.[10]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[7][9]
-
Purity of Solute and Solvent: Impurities can alter the intermolecular forces and thus affect the measured solubility.
Part 2: Qualitative Solubility Profile and Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Capable of strong hydrogen bonding with both the amino and nitro groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, provides favorable hydrogen bonding interactions. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the -NH₂ group. |
| Acetonitrile | Polar Aprotic | Soluble | The polar nitrile group allows for strong dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Less polar than ketones; provides some hydrogen bond accepting capability. |
| Dichloromethane | Moderately Polar | Sparingly Soluble | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability. |
| Toluene | Non-polar Aromatic | Poorly Soluble | While π-π stacking is possible, the lack of polarity limits interaction. |
| Hexane | Non-polar Aliphatic | Insoluble | Intermolecular forces are limited to weak van der Waals interactions. |
Disclaimer: This table provides predictions based on chemical theory. For precise applications, experimental verification is essential.
Part 3: Experimental Determination of Solubility
To obtain reliable, quantitative solubility data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a solvent.[5]
Causality in Protocol Design
The objective is to create a saturated solution at a specific temperature where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true solubility limit. Every step is designed to achieve and maintain this equilibrium and then accurately measure the resulting concentration. Temperature control is critical as solubility is highly temperature-dependent.[8][10] Using an excess of the solid ensures that the saturation point is reached. The equilibration time is determined experimentally to guarantee that the dissolution process has completed. Finally, physical separation of the solid phase is crucial to prevent undissolved particles from artificially inflating the concentration measurement of the supernatant.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
-
Materials and Reagents:
-
Pure, crystalline this compound.
-
High-purity (e.g., HPLC grade) organic solvents of interest.
-
Scintillation vials or other sealable glass containers.
-
Temperature-controlled orbital shaker or water bath.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible).
-
A validated analytical instrument, such as an HPLC with a UV detector, for quantification.
-
-
Procedure:
-
Preparation: Add an excess amount of solid 4-ADNT to a vial (e.g., 20 mg). The key is to have significantly more solid than will dissolve.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 5.0 mL) to the vial.
-
Sealing: Immediately seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, turn off the shaker and allow the vials to remain in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear dynamic range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method or other suitable analytical technique to determine the concentration of 4-ADNT.
-
Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial volume. S (mg/mL) = C (mg/mL) × DF
-
Validation: Repeat the experiment at least in triplicate to ensure the results are reproducible and statistically sound.
-
Part 4: Factors Influencing Solubility - A Conceptual Overview
The interplay of molecular and environmental factors dictates the final solubility value. Understanding these relationships is crucial for troubleshooting experimental results and for designing processes like crystallization.
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a complex property dictated by its polar, hydrogen-bonding molecular structure. It is predicted to be most soluble in polar protic and aprotic organic solvents like methanol, acetone, and acetonitrile, with limited solubility in non-polar hydrocarbons. For researchers and developers, this predicted profile serves as a valuable starting point for solvent selection. However, for applications requiring precise concentration control, such as in pharmaceutical development or quantitative analysis, the detailed experimental protocol provided in this guide should be employed to determine accurate solubility data under specific laboratory conditions. This empirical approach ensures the integrity and success of subsequent scientific endeavors.
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An In-depth Technical Guide to the Thermal Stability of 4-Amino-2,6-dinitrotoluene
This guide provides a comprehensive technical overview of the thermal stability of 4-Amino-2,6-dinitrotoluene (ADNT). Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of thermal analysis with field-proven insights to deliver a thorough understanding of the thermal behavior of this nitroaromatic compound. We will explore the theoretical underpinnings of its decomposition, established analytical methodologies, and critical safety considerations.
Introduction to this compound (ADNT)
This compound (ADNT) is a nitroaromatic compound that serves as a significant metabolite and environmental degradation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT).[1][2] Its chemical structure, featuring both amino and nitro functional groups on a toluene backbone, imparts a complex thermal profile that warrants careful study. Understanding the thermal stability of ADNT is paramount for ensuring safe handling, storage, and for predicting its environmental fate and potential toxicological impacts.[3][4] While specific, publicly available experimental data on the thermal decomposition of pure ADNT is limited, this guide will leverage data from analogous compounds and established principles of thermal analysis to provide a robust framework for its characterization.
Theoretical Framework: Thermal Decomposition of Nitroaromatic Compounds
The thermal decomposition of nitroaromatic compounds is a complex process governed by the interplay of various chemical bonds and functional groups within the molecule.[5][6] The high bond-dissociation energy of the C-NO2 bond is a critical factor; once a runaway reaction is initiated, these compounds can release significant amounts of heat and gaseous products, potentially leading to explosive events.[5]
The decomposition of nitrotoluenes can proceed through several pathways, including:
-
Homolytic Cleavage of the C-NO2 Bond: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).
-
Intramolecular Hydrogen Transfer: The presence of a methyl group ortho to a nitro group can facilitate an intramolecular hydrogen transfer, leading to the formation of aci-nitro intermediates, which are often less stable.
-
Autocatalysis: Decomposition products, such as nitrogen oxides (NOx), can catalyze further decomposition, leading to an accelerated reaction rate.[5]
In the case of ADNT, the presence of the amino group adds further complexity. The amino group can interact with the nitro groups, potentially influencing the decomposition mechanism and the overall thermal stability of the molecule.
Physicochemical Properties of ADNT
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃O₄ | [4] |
| Molecular Weight | 197.15 g/mol | [4] |
| Appearance | Solid | [7] |
| Melting Point | Not available in search results | |
| Boiling Point | Decomposes | [8] |
| Density | Not available in search results | |
| Solubility | Insoluble in water | Not specified |
Experimental Characterization of Thermal Stability
The thermal stability of energetic materials like ADNT is typically investigated using a suite of thermo-analytical techniques. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is used to determine key thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount of ADNT (typically 1-5 mg) is hermetically sealed in an aluminum or gold crucible. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative side reactions.
-
Thermal Program: The sample and reference are heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range.
-
Data Acquisition: The instrument records the differential heat flow, which is then plotted against temperature to generate a DSC thermogram. The onset temperature, peak temperature, and enthalpy of decomposition can be determined from this plot.
Data Interpretation: An exothermic peak in the DSC thermogram indicates the decomposition of the sample. The onset temperature of this peak is a critical parameter for assessing thermal stability.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of ADNT (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon).
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.
-
Data Acquisition: The instrument continuously records the sample mass. The resulting data is plotted as mass or percentage mass loss versus temperature, generating a TGA curve. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Data Interpretation: A significant mass loss in the TGA curve indicates the volatilization of decomposition products. The temperature at which this mass loss begins provides information about the thermal stability of the material.
Visualizing the Workflow and Decomposition
To provide a clearer understanding of the experimental process and the potential chemical transformations, the following diagrams are provided.
Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for the thermal analysis of this compound.
Plausible Thermal Decomposition Pathway of ADNT
Caption: A simplified, plausible thermal decomposition pathway for this compound.
Safety, Handling, and Storage
Nitroaromatic compounds, including ADNT, should be handled with extreme caution due to their potential for rapid and energetic decomposition upon heating.[5]
Key Safety Precautions:
-
Avoid Heat and Ignition Sources: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Prevent Friction and Impact: Handle gently to avoid mechanical shock or friction, which can initiate decomposition.
-
Use Appropriate Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the material.
-
Small-Scale Experiments: Conduct initial thermal analyses on a small scale (milligram quantities) to minimize the risk of a significant exothermic event.
-
Inert Atmosphere: Perform thermal analysis under an inert atmosphere to prevent oxidation, which can lower the decomposition temperature.
Conclusion
References
- Cortec Corporation. (n.d.). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter.
- ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.
- ResearchGate. (2025, August 6). Thermal hazard in the process of mononitrotoluene nitration.
- Chemical Engineering Transactions. (n.d.). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan.
- ResearchGate. (n.d.). Thermal Hazard Characterization of Ammonium Nitrate and AN-Based Explosives.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 9). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation.
- ResearchGate. (2025, August 10). Thermal hazard analysis of dinitrotoluene nitration.
- ACS Publications. (n.d.). Thermal decomposition of energetic materials. 61. Perfidy in the amino-2,4,6-trinitrobenzene series of explosives. The Journal of Physical Chemistry.
- US EPA. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT).
- ResearchGate. (2025, August 6). Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol.
- US EPA. (n.d.). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- ResearchGate. (n.d.). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes.
- Haz-Map. (n.d.). This compound.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2,6-dinitrotoluene
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (4-A-2,6-DNT). As a primary environmental transformation product of 2,4,6-trinitrotoluene (TNT), the accurate identification of 4-A-2,6-DNT is critical for environmental monitoring, toxicology studies, and bioremediation research.[1][2] This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles, field-proven experimental protocols, and in-depth data interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule.
Introduction and Molecular Overview
This compound is a nitroaromatic compound that emerges from the partial reduction of TNT, often through microbial action in soil and water.[1][3] Its full characterization is fundamental to understanding the fate and toxicity of TNT in the environment. Spectroscopic methods provide the definitive fingerprints required for its unambiguous identification.
Key Molecular Properties:
-
Chemical Formula: C₇H₇N₃O₄[4]
-
Molecular Weight: 197.15 g/mol [4]
-
IUPAC Name: 4-methyl-3,5-dinitroaniline[4]
-
CAS Number: 19406-51-0[4]
Caption: 2D structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for determining the molecular weight and obtaining structural information through fragmentation analysis. For nitroaromatic compounds, electron ionization (EI) is particularly informative.
Expertise & Causality: Experimental Choices
Gas Chromatography (GC) is an ideal separation technique for 4-A-2,6-DNT due to its volatility. The choice of a non-polar column (e.g., DB-5ms) is based on the principle of separating compounds primarily by boiling point, which is effective for a range of explosive-related compounds. A temperature ramp is employed to ensure sharp peaks for both volatile and semi-volatile compounds in a mixture. The 70 eV ionization energy is a standard in EI-MS, as it provides sufficient energy to cause reproducible fragmentation, creating a characteristic and library-searchable mass spectrum.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 4-A-2,6-DNT reference standard in 1 mL of high-purity acetonitrile. Serially dilute to a working concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare with a reference library (e.g., NIST).
Data Interpretation
The mass spectrum of 4-A-2,6-DNT is characterized by a distinct molecular ion and predictable fragmentation pathways involving the nitro groups.
| m/z (Relative Intensity) | Assignment | Mechanistic Insight |
| 197 | [M]⁺ | Molecular ion, confirming the molecular weight.[5] |
| 180 | [M-OH]⁺ | A characteristic rearrangement and loss of a hydroxyl radical from an ortho-nitro group, a common feature in aromatic nitro compounds.[5] |
| 151 | [M-NO₂]⁺ | Loss of a nitro group (46 Da). |
| 134 | [M-OH-NO₂]⁺ | Subsequent loss of a nitro group after the initial OH loss. |
| 104 | [C₇H₆N]⁺ | Further fragmentation involving the loss of both nitro groups.[4][5] |
digraph "gcms_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Dissolve Sample\n(Acetonitrile)"]; } subgraph "cluster_gc" { label="Gas Chromatography"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Splitless Injection"]; sep [label="Column Separation\n(DB-5ms)"]; inject -> sep; } subgraph "cluster_ms" { label="Mass Spectrometry"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ion [label="EI Ionization\n(70 eV)"]; detect [label="Mass Analysis\n(Quadrupole)"]; ion -> detect; } subgraph "cluster_data" { label="Data Analysis"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Spectrum Interpretation\n& Library Match"]; } prep -> inject; sep -> ion; detect -> analysis;
}
Caption: Standard workflow for GC-MS analysis of 4-A-2,6-DNT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing a detailed map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for complete structural confirmation.
Expertise & Causality: Experimental Choices
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves 4-A-2,6-DNT, and its residual proton peak (~2.50 ppm) does not typically overlap with key analyte signals. Furthermore, the acidic amine protons are observable in DMSO-d₆, whereas they would rapidly exchange and disappear in solvents like D₂O or methanol-d₄. A 400 MHz spectrometer provides sufficient resolution to distinguish the expected signals.[4]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Use a spectral width of 12-16 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
Use a spectral width of ~220 ppm.
-
Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
Data Interpretation: ¹H NMR (Predicted)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.5 | Singlet (s) | 2H | Ar-H | The two aromatic protons are chemically equivalent due to molecular symmetry. Their strong downfield shift is caused by the deshielding effect of the two ortho nitro groups. |
| ~6.5 - 7.0 | Broad Singlet (br s) | 2H | NH₂ | The amino protons are deshielded by the aromatic ring. The signal is typically broad and would disappear upon adding a drop of D₂O due to proton exchange. |
| ~2.2 - 2.4 | Singlet (s) | 3H | CH₃ | The methyl group protons appear as a sharp singlet. |
Data Interpretation: ¹³C NMR (Predicted)
Based on molecular symmetry, five distinct carbon signals are expected. Chemical shifts can be estimated by considering the known substituent effects of amino and nitro groups on a toluene backbone.[6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C -NO₂ | Quaternary carbons directly attached to the powerful electron-withdrawing nitro groups are significantly deshielded and appear far downfield. |
| ~148 | C -NH₂ | The carbon attached to the amino group is also shifted downfield, though less so than the nitro-substituted carbons. |
| ~128 | C -CH₃ | The carbon bearing the methyl group. |
| ~115 | Ar-C H | The two equivalent aromatic carbons bearing protons are expected to be the most upfield of the ring carbons. |
| ~18 | C H₃ | The methyl carbon signal appears in the typical aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid 4-A-2,6-DNT sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Interpretation
The IR spectrum provides direct evidence for the presence of the amine and nitro functional groups, which are the defining features of 4-A-2,6-DNT.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic doublet in this region is a strong indicator of the -NH₂ group. |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Confirms the presence of the aromatic ring. |
| 2980 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) | Confirms the presence of the methyl group. |
| 1560 - 1520 | NO₂ Asymmetric Stretch | Nitro (-NO₂) ** | A very strong, sharp absorption band, one of the most prominent features in the spectrum. |
| 1380 - 1340 | NO₂ Symmetric Stretch | Nitro (-NO₂) ** | Another very strong absorption, confirming the nitro groups. |
| 1630 - 1580 | C=C Aromatic Stretch | Benzene Ring | Indicates the aromatic core structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are extensive in highly conjugated and chromophoric systems like 4-A-2,6-DNT.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of 4-A-2,6-DNT in a UV-grade solvent (e.g., methanol or acetonitrile) of known concentration. Dilute to the low µg/mL range to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sample.
-
Scan the wavelength range from 200 to 600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation
The UV-Vis spectrum of 4-A-2,6-DNT is dominated by π → π* transitions within the highly conjugated system formed by the benzene ring, the amino group (an auxochrome), and the two nitro groups (chromophores). The amino group's lone pair of electrons extends the conjugation, causing a bathochromic (red) shift compared to dinitrotoluene. For example, 2,4-dinitrotoluene absorbs around 252 nm.[7] The addition of the amino group in 4-A-2,6-DNT is expected to shift the primary absorption bands to longer wavelengths, likely resulting in significant absorbance between 300 and 450 nm, giving the compound a distinct yellow/orange color. A related compound, 4-Amino-2-Nitrophenol, shows multiple absorption maxima at 212, 264, and 342 nm.[8]
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The true analytical power lies in integrating the data from all methods to build an irrefutable structural identification.
Caption: Correlation of molecular features with primary analytical techniques.
This integrated approach provides a self-validating system. Mass spectrometry confirms the elemental composition and molecular weight. FT-IR confirms the presence of the critical amino and nitro functional groups. NMR spectroscopy then precisely maps the connectivity of these groups and the underlying carbon-hydrogen skeleton. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. Together, they leave no ambiguity in the structural assignment of this compound.
References
- Mass spectrum of this compound. (n.d.). ResearchGate.
- NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Restek.
- Thorn, K. A., & Thorne, P. G. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene.Chemosphere, 233, 856–867.
- NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Toxicological Profile for Dinitrotoluenes. (2021). Agency for Toxic Substances and Disease Registry (ATSDR).
- 4-Hydroxylamino-2,6-dinitrotoluene. (n.d.). PubChem.
- Jiao, Y., et al. (2019). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron.Inorganic Chemistry, 58(4), 2736–2742.
- NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. (n.d.). ResearchGate.
- UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (n.d.). SIELC Technologies.
- This compound. (n.d.). Haz-Map.
- Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). (2020). U.S. Environmental Protection Agency.
- UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction. (n.d.). PubMed.
- (top) UV-Vis absorbance spectrum of TNT in toluene (100 lM); (bottom)... (n.d.). ResearchGate.
- Toxicological Profile for Dinitrotoluenes. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- 2,6-Dinitrotoluene. (n.d.). SpectraBase.
- This compound. (n.d.). Restek.
- 2,4-Dinitrotoluene. (n.d.). PubChem.
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- 7. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to 4-Amino-2,6-dinitrotoluene: Synthesis, Analysis, and Toxicological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dinitrotoluene (4-ADNT) is a nitroaromatic compound of significant interest in environmental science, toxicology, and the study of energetic materials. As the primary and most stable reduction product of 2,4,6-trinitrotoluene (TNT), 4-ADNT is a key biomarker for detecting and monitoring contamination from munitions.[1][2] Its formation represents a critical first step in both the microbial degradation and mammalian metabolism of TNT.[1][2] While not used in drug development, understanding the biotransformation, analytical detection, and inherent toxicity of metabolites like 4-ADNT is a parallel and essential discipline for drug development professionals, providing critical insights into the assessment of metabolic pathways and the safety of xenobiotics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its laboratory synthesis, validated analytical methodologies for its quantification, and a discussion of its broader scientific relevance.
Core Molecular and Physical Properties
The foundational characteristics of this compound are summarized below, providing the essential data for any experimental work.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₄ | [3] |
| Molecular Weight | 197.15 g/mol | [3] |
| IUPAC Name | 4-Methyl-3,5-dinitroaniline | [3] |
| CAS Number | 19406-51-0 | |
| Appearance | Solid | |
| Topological Polar Surface Area | 118 Ų | [3] |
| Complexity | 222 | [3] |
Synthesis and Mechanism
The primary route for the formation of 4-ADNT is the selective reduction of one nitro group of 2,4,6-trinitrotoluene. The causality behind this selectivity lies in the electronic nature of the TNT molecule. The para-nitro group (at the 4-position) is preferentially reduced over the two ortho-nitro groups (at the 2- and 6-positions).[4] This regioselectivity is a critical aspect of its formation in both environmental and synthetic contexts.
Mechanistic Rationale for Selective Reduction
The reduction of TNT to aminodinitrotoluenes is a stepwise process.[4] The electron-withdrawing nature of the three nitro groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack or reduction. The para-position is sterically more accessible than the ortho-positions, which are flanked by the methyl group. This steric hindrance, combined with the electronic effects influencing the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, favors the initial reduction at the 4-position, leading to 4-ADNT as the major initial product.[4] Further reduction can lead to diaminonitrotoluenes (DANTs) and ultimately triaminotoluene (TAT).
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An In-depth Technical Guide to 4-Amino-2,6-dinitrotoluene: From Discovery to Modern-Day Relevance
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,6-dinitrotoluene (4-ADNT), a compound of significant interest in environmental science, toxicology, and occupational health. While not commercially produced as a primary product, its prevalence as the main metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT) necessitates a thorough understanding of its properties, synthesis, and detection. This document delves into the historical context of its discovery, its chemical and physical characteristics, detailed protocols for its synthesis and analysis, and its toxicological implications. This guide is intended for researchers, scientists, and professionals in drug development and environmental remediation who require a detailed, technical understanding of this important nitroaromatic compound.
Discovery and Historical Context: A Byproduct of War and Industry
The history of this compound is intrinsically linked to the history of 2,4,6-trinitrotoluene (TNT). 4-ADNT does not have a history of independent, large-scale industrial synthesis for a specific application. Instead, it was "discovered" as a product of TNT's interaction with biological systems. Early in the 20th century, with the massive scale-up of TNT production for military use, cases of toxicity among munitions workers became a significant concern.[1] Reports from as early as World War I described adverse health effects in shell-loading plant workers, including anemia and liver dysfunction.[1][2]
The identification of 4-ADNT arose from investigations into the metabolic fate of TNT in exposed individuals. It was found to be a primary biotransformation product, readily detected in the urine of workers.[3] This discovery established 4-ADNT as a key biomarker for monitoring TNT exposure. Its presence indicated that the human body actively metabolizes TNT, primarily through the reduction of one of its nitro groups. This metabolic pathway is not unique to humans; a vast body of research has since demonstrated that 4-ADNT is a principal product of TNT degradation by microorganisms in soil and water, making it a crucial compound in the environmental monitoring and remediation of military sites.[2][4]
The formation of 4-ADNT is a result of the regioselective reduction of the para-nitro group of TNT. This selective reduction is favored both in biological systems and under certain chemical conditions.[5] The initial focus on 4-ADNT was therefore not on its potential uses, but on its role as an indicator of exposure and a component in the toxicological profile of TNT.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical, chemical, and spectroscopic properties of 4-ADNT is essential for its accurate identification and quantification.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃O₄ | [6] |
| Molecular Weight | 197.15 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | Not available | [8] |
| Boiling Point | Not available | [8] |
| Water Solubility | Moderately soluble | [7] |
| log Kow | 1.98 - 2.18 (estimated for dinitrotoluenes) | [9] |
| Vapor Pressure | 1.4x10⁻⁴ torr (for 2,4-DNT) | [9] |
| CAS Number | 19406-51-0 | [8] |
Spectroscopic Data
The ¹H NMR spectrum of 4-ADNT provides characteristic signals for the aromatic protons, the methyl group, and the amino group.
-
¹H NMR (DMSO-d₆, δ, ppm): 6.98 (s, Ar-H); 4.83 (s, NH₂); 2.05 (s, CH₃)[10]
Electron ionization mass spectrometry (EI-MS) of 4-ADNT shows a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is observed at m/z 197.
The IR spectrum of 4-ADNT would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹)
-
N-O stretching of the nitro groups (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively)
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
-
C-N stretching (around 1250-1350 cm⁻¹)
Synthesis and Experimental Protocols
The primary route for the synthesis of 4-ADNT is the selective reduction of 2,4,6-trinitrotoluene. The key to a successful synthesis is the use of a reducing agent and conditions that favor the reduction of the para-nitro group over the ortho-nitro groups.
Synthesis Pathway
Caption: Synthesis of 4-ADNT via selective reduction of TNT.
Experimental Protocol: Selective Reduction of TNT
This protocol is a representative method based on established principles of selective nitro group reduction.
Objective: To synthesize this compound by the selective reduction of the para-nitro group of 2,4,6-trinitrotoluene.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide ((NH₄)₂S) solution
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Dissolution of TNT: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of TNT in ethanol.
-
Preparation of Reducing Agent: Prepare a solution of the reducing agent (e.g., sodium sulfide) in a mixture of ethanol and water.
-
Reaction: Slowly add the reducing agent solution to the stirred TNT solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid. Then, make the solution slightly basic with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-ADNT can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized 4-ADNT should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, comparing the obtained data with literature values.
Analytical Methodologies
The detection and quantification of 4-ADNT are critical in environmental and biological monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Analytical Workflow
Caption: General workflow for the analysis of 4-ADNT.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of 4-ADNT in a prepared sample extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (isocratic or gradient elution)
-
4-ADNT certified reference standard
-
Sample vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-ADNT of known concentrations in the mobile phase.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 254 nm).
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system and record the peak area of the analyte.
-
Quantification: Determine the concentration of 4-ADNT in the sample by comparing its peak area to the calibration curve.
Self-Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard analytical guidelines.
Toxicological Significance and Applications
The primary relevance of 4-ADNT lies in its role as a metabolite of TNT and its implications for human health and the environment.
Toxicological Profile
-
Methemoglobinemia: Like many nitroaromatic compounds, 4-ADNT can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6]
-
Hepatotoxicity: 4-ADNT is considered a primary hepatotoxin.[6]
-
Genotoxicity: Studies have shown a correlation between the concentration of 4-ADNT in the urine of exposed workers and mutagenic activity.[1]
Applications
-
Biomarker of Exposure: As a major metabolite of TNT, the detection of 4-ADNT in urine is a reliable indicator of exposure to TNT.[3]
-
Environmental Monitoring: 4-ADNT is a key analyte in the assessment of soil and groundwater contamination at military installations and munitions manufacturing sites.[2]
-
Toxicological Research: Purified 4-ADNT is used as a standard in toxicological studies to understand the specific contribution of this metabolite to the overall toxicity of TNT.
Conclusion
This compound, while not a compound of direct industrial application, holds a significant position in the fields of toxicology, environmental science, and occupational health. Its discovery and history are a direct consequence of the widespread use of TNT. A thorough understanding of its chemical properties, synthesis, and analytical detection is paramount for accurately assessing the health risks associated with TNT exposure and for the effective remediation of contaminated sites. The protocols and data presented in this guide provide a comprehensive technical resource for professionals working with this important nitroaromatic compound.
References
- Shevelev, S. A., et al. (2001). HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND 2,6-DIAMINO-4-NITROTOLUENE FROM 2,4,6-TRINITROTOLUENE.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). [Link]
- Taylor & Francis Online. (2006).
- Boopathy, R., et al. (2000). Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene. Applied and Environmental Microbiology, 66(6), 2354-2360. [Link]
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- PubChem. (n.d.). This compound.
- Sitzmann, M. E. (1974). Chemical Reduction of 2,4,6-trinitrotoluene - Initial Products.
- Bokulich, N. A., & Blaser, M. J. (2014). Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. Toxicology Letters, 230(2), 271-277. [Link]
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- Wong, A., et al. (2023). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry. [Link]
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- ResearchGate. (n.d.). The mechanism of reduction of a) three nitro groups in the most likely.... [Link]
- Millar, R. W., et al. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene.
- ResearchGate. (n.d.). Concentration of TNT, 2ADNT, and 4ADNT over time for the experiment using Charlton soil. [Link]
- Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3586. [Link]
- MDPI. (2021).
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- ResearchGate. (n.d.). The concentration of TNT and aminodinitrotoluenes (4-ADNT, 2-ADNT) in.... [Link]
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Whitepaper: 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) as a Key Metabolite of TNT: Formation, Toxicological Significance, and Analytical Strategies
Abstract
2,4,6-trinitrotoluene (TNT) is a legacy environmental contaminant at numerous military and industrial sites worldwide.[1][2] Its environmental persistence and toxicity are compounded by the formation of various metabolic and degradation products.[3] Among these, the aminodinitrotoluenes, particularly 4-amino-2,6-dinitrotoluene (4-A-2,6-DNT), are of significant scientific interest. 4-A-2,6-DNT is a primary product of the reductive metabolism of TNT by microorganisms in the environment and by metabolic processes in mammals, including humans.[3][4] Its presence serves as a crucial biomarker for TNT exposure and a key analyte in the assessment of bioremediation efficacy. This technical guide provides an in-depth examination of 4-A-2,6-DNT, covering its biochemical formation, toxicological profile, and the analytical methodologies essential for its reliable detection and quantification. This document is intended for researchers, toxicologists, and environmental scientists engaged in the study of nitroaromatic compounds and the remediation of contaminated sites.
Introduction: The Environmental Legacy of TNT
TNT is a synthetic nitroaromatic compound that does not occur naturally in the environment.[5] Due to its extensive use as a high explosive, significant contamination of soil, groundwater, and sediment has occurred at manufacturing plants, munitions depots, and training ranges.[5][6] The symmetric arrangement of three electron-withdrawing nitro groups on the toluene ring makes TNT chemically stable and resistant to oxidative degradation, contributing to its environmental persistence.[7] However, under both aerobic and anaerobic conditions, TNT is susceptible to biological transformation, primarily through the reduction of its nitro groups.[6][8] This process leads to the formation of a series of metabolites, including aminodinitrotoluenes (ADNTs) and diaminonitrotoluenes (DANTs), which have distinct chemical properties and toxicological profiles compared to the parent compound.[3][5] Understanding the fate and effects of these metabolites is critical for a comprehensive risk assessment of TNT-contaminated sites.
Metabolic Formation of this compound
The transformation of TNT into 4-A-2,6-DNT is predominantly a reductive process, occurring in microorganisms and as a major metabolic pathway in mammals.[3][9]
The Reductive Pathway
The reduction of a nitro group is a stepwise process involving highly reactive intermediates. The nitro group at the para-position (C4) of TNT is typically the first to be reduced, leading to the formation of 4-A-2,6-DNT as the main initial metabolite.[3] The corresponding ortho-position reduction product, 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), is also formed but generally in lesser amounts.[3][9]
The transformation proceeds via a two-electron reduction mechanism, catalyzed by NAD(P)H-dependent nitroreductase enzymes found in a wide range of bacteria and mammalian cells.[3][8] This process involves two key intermediates:
-
4-Nitroso-2,6-dinitrotoluene: The initial reduction product.
-
4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT): A highly reactive and toxicologically significant intermediate formed from the reduction of the nitroso compound.[3]
The final step is the reduction of the hydroxylamino group to the corresponding amine, yielding the more stable 4-A-2,6-DNT.[10] The accumulation of the 4-HADNT intermediate is particularly concerning, as its reaction with cellular components can lead to oxidative stress and DNA damage.[3]
Causality in Experimental Observation
The predominance of 4-A-2,6-DNT over 2-A-4,6-DNT as the primary metabolite is a consistent observation in both environmental and toxicological studies.[3] This regioselectivity is attributed to the electronic structure of the TNT molecule. The para-nitro group is sterically more accessible and electronically favored for reductive attack by nitroreductase enzymes compared to the two ortho-nitro groups, which are flanked by the methyl group and another nitro group. This inherent chemical property dictates the primary metabolic route and explains why 4-A-2,6-DNT is the most abundant amino-metabolite detected in the urine of exposed workers and in environmental bioremediation systems.[4][9]
Toxicological Significance
While sometimes considered less toxic than its parent compound, 4-A-2,6-DNT is not benign and contributes to the overall toxicity of TNT exposure.[11] Its toxicological profile is a critical component of human health risk assessment.
Systemic Toxicity and Carcinogenicity
4-A-2,6-DNT is recognized as an occupational hepatotoxin and can induce methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[12] The U.S. Environmental Protection Agency (EPA) has established provisional reference doses (RfDs) for 4-A-2,6-DNT, but has concluded there is "Inadequate Information to Assess Carcinogenic Potential".[4] However, structure-activity relationship comparisons with other carcinogenic dinitrotoluenes (DNTs), such as 2,4-DNT and 2,6-DNT, suggest a potential for carcinogenicity.[13][14] Several TNT metabolites, including 4-A-2,6-DNT, have demonstrated genotoxic effects in bacterial and mammalian cell assays.[14]
Mechanism of Toxicity: The Role of Reactive Oxygen Species (ROS)
A primary mechanism of toxicity for TNT and its reductive metabolites is the generation of reactive oxygen species (ROS).[3] The metabolic cycling between the nitro, nitroso, and hydroxylamino forms can produce superoxide radicals and hydrogen peroxide, leading to oxidative stress.[3] The intermediate 4-HADNT is particularly potent in this regard and has been shown to cause oxidative DNA damage.[3][14] This continuous generation of ROS can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids, which underlies the observed hepatotoxicity and potential mutagenicity.
| Toxicity Value | Value (mg/kg-day) | Basis | Source |
| Chronic Reference Dose (RfD) | 1 x 10⁻⁴ | Derived for use in the Superfund Program based on a review of scientific literature. | U.S. EPA PPRTV[4][12] |
| Subchronic Reference Dose (RfD) | 3 x 10⁻⁴ | Derived for use in the Superfund Program based on a review of scientific literature. | U.S. EPA PPRTV[12] |
| Carcinogenicity Classification | Inadequate Information to Assess Carcinogenic Potential | Lack of animal carcinogenicity studies. | U.S. EPA PPRTV[4] |
Analytical Methodologies for Detection and Quantification
The accurate measurement of 4-A-2,6-DNT is essential for monitoring human exposure, characterizing environmental contamination, and evaluating the performance of remediation technologies. The choice of analytical method depends on the matrix (e.g., soil, water, urine), required detection limits, and whether the analysis is for screening or confirmatory purposes.
Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal laboratory methods for the analysis of TNT and its metabolites.[1][5]
-
EPA Method 8330 (HPLC): This is the most widely used and validated method for analyzing explosives in soil and water.[1][15] It utilizes HPLC with a UV detector. The method's robustness stems from its ability to separate thermally unstable compounds like TNT and its metabolites without degradation. The UV detection is effective because nitroaromatic compounds strongly absorb UV light.[15]
-
EPA Method 8095 (GC): This method uses gas chromatography with an electron capture detector (ECD).[1][16] The ECD is highly sensitive to electrophilic compounds like nitroaromatics, providing low detection limits. However, GC analysis can be challenging due to the thermal instability of some analytes.[15]
| Method | Technique | Detector | Typical Matrix | Key Advantage | Key Limitation |
| EPA 8330 | HPLC | UV | Soil, Water | Robust for thermally unstable compounds.[15] | Co-elution of some analytes may occur.[15] |
| EPA 8095 | GC | ECD | Soil, Water | High sensitivity for nitroaromatics.[1] | Potential for thermal degradation of analytes.[15] |
| HPLC-MS | HPLC | Mass Spectrometry | Biological Fluids | High specificity and structural confirmation.[17] | More complex and costly instrumentation. |
| EPA 4050 | Immunoassay | Colorimetric | Soil | Rapid field screening.[5][18] | Semi-quantitative; potential for cross-reactivity. |
Experimental Protocol: EPA Method 8330 for Soil Analysis
This protocol provides a self-validating system for the quantification of 4-A-2,6-DNT in soil, grounded in established EPA methodology. The causality for each step is explained to ensure scientific integrity.
Objective: To extract and quantify 4-A-2,6-DNT and other related explosive compounds from a soil matrix.
Materials:
-
Soil sample, air-dried and sieved (<2 mm)
-
Acetonitrile (ACN), HPLC grade
-
Reagent-grade water for HPLC
-
Certified analytical standards of 4-A-2,6-DNT and other target analytes
-
Ultrasonic bath
-
Syringe filters (0.45 µm, compatible with ACN/water)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Sample Extraction (Rationale: To efficiently transfer analytes from the solid soil matrix into a liquid solvent for analysis.)
-
Weigh 2.0 g of the homogenized soil sample into a glass vial.
-
Add 10.0 mL of acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes nitroaromatic compounds and is miscible with the aqueous mobile phase used in reverse-phase HPLC.
-
Seal the vial and place it in an ultrasonic bath for 18 hours. Causality: Sonication provides energy to disrupt soil-analyte interactions and accelerate the diffusion of analytes from the soil matrix into the solvent, ensuring exhaustive extraction.
-
Allow the extract to cool and the sediment to settle.
-
-
Extract Preparation (Rationale: To prepare a clean, particle-free sample compatible with the HPLC system to prevent column clogging and instrument damage.)
-
Take a 5.0 mL aliquot of the acetonitrile extract.
-
Add 5.0 mL of reagent-grade water. Causality: This dilution with water ensures the sample solvent composition is similar to the initial mobile phase conditions, which promotes sharp, well-defined peaks upon injection.
-
Vortex the solution to mix thoroughly.
-
Draw the diluted extract into a syringe and pass it through a 0.45 µm filter into an HPLC autosampler vial. Causality: Filtration removes fine particulate matter that could block the narrow tubing and frits of the HPLC system, ensuring system integrity and reproducible results.
-
-
HPLC Analysis (Rationale: To separate the target analytes from each other and from matrix interferences for individual quantification.)
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 50:50 (v/v) Methanol:Water. Causality: A reverse-phase C18 column separates compounds based on hydrophobicity. The methanol/water mobile phase allows for the elution of a range of compounds with varying polarities. Isocratic elution is simple and robust for this specific target list.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detector: UV at 254 nm. Causality: Nitroaromatic compounds exhibit strong absorbance at or near 254 nm, providing a sensitive and selective wavelength for detection.
-
Run Time: ~30 minutes.
-
-
Quantification and Quality Control (Rationale: To ensure the accuracy, precision, and reliability of the analytical results.)
-
Prepare a multi-point calibration curve (typically 5 points) from certified standards.
-
Analyze laboratory control spikes (LCS) and matrix spikes (MS/MSD) with each batch of 20 samples to assess accuracy and precision.
-
Analyze a method blank with each batch to ensure no background contamination.
-
The concentration of 4-A-2,6-DNT in the soil is calculated based on the calibration curve, accounting for the initial sample weight and extraction volume.
-
Conclusion and Future Directions
This compound is a central figure in the environmental story of TNT contamination. As the primary reductive metabolite, its formation, toxicity, and environmental fate are inextricably linked to the parent compound. Its role as a biomarker of exposure and a measure of bioremediation progress makes its accurate analytical determination paramount. While current methods like EPA 8330 provide a robust framework, future research should focus on developing faster, more sensitive field-deployable methods for real-time site characterization. Furthermore, a deeper understanding of the long-term toxicological effects of 4-A-2,6-DNT, particularly its carcinogenic potential, is needed to refine human health risk assessments and establish protective cleanup goals for contaminated environments.
References
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- Bighiu, M. A., et al. (2022). Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. Archives of Toxicology.
- International Agency for Research on Cancer. (1996). 2,4,6-Trinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
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- Al-Dhabaan, F. A. (2020). Bioremediation of Explosive TNT by Trichoderma viride. Molecules.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Dinitrotoluenes.
- Johnson, M. S., et al. (2002). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. Archives of Environmental Contamination and Toxicology.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet - 2,4,6-Trinitrotoluene (TNT).
- Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Environmental Toxicology and Chemistry.
- U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 2,4,6-Trinitrotoluene (TNT).
- Su, J. Q., et al. (2024). Enhanced biodegradation of trinitrotoluene in rhizosphere soil by native grasses. Frontiers in Microbiology.
- Eawag. (1998). 2,4,6-Trinitrotoluene Degradation Pathway. Biocatalysis/Biodegradation Database.
- Edwards, R., et al. (2018). Structure-Guided Mechanisms Behind the Metabolism of 2,4,6-Trinitrotoluene by Glutathione Transferases U25 and U24 That Lead to Alternate Product Distribution. Frontiers in Plant Science.
- ResearchGate. (n.d.). Two-step reduction of TNT to 4-amino-2, 6-dinitrotoluene.
- U.S. Army Corps of Engineers. (n.d.). Interspecific Effects of Amino- Dinitrotoluene Exposure.
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- National Center for Biotechnology Information. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene - Chapter 6: Analytical Methods.
- U.S. Environmental Protection Agency. (2010). Rapid Screening and Preliminary Identification Techniques and Methods, Companion to SAM.
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environmental fate of 4-Amino-2,6-dinitrotoluene
An In-depth Technical Guide to the Environmental Fate of 4-Amino-2,6-dinitrotoluene
Introduction
This compound (4-A-2,6-DNT) is a significant environmental contaminant primarily known as a principal transformation product of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] Its presence in soil and groundwater is a direct consequence of the widespread contamination at military installations, munitions manufacturing plants, and training ranges where TNT was heavily used.[2] Understanding the environmental fate of 4-A-2,6-DNT is critical for assessing the long-term risks associated with TNT-contaminated sites and for developing effective remediation strategies. This compound, along with its isomer 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), is formed relatively quickly through microbial reduction of TNT in the environment and can persist, posing its own set of toxicological challenges.[2]
This guide provides a comprehensive technical overview of the physicochemical properties, degradation pathways, mobility, and toxicity of 4-A-2,6-DNT. It is designed for researchers, environmental scientists, and remediation professionals engaged in the study and management of nitroaromatic contaminants.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and fate of a chemical are fundamentally governed by its physical and chemical properties. For 4-A-2,6-DNT, these properties dictate its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.
| Property | Value | Implication for Environmental Fate |
| Chemical Formula | C₇H₇N₃O₄ | - |
| CASRN | 19406-51-0 | Unique identifier for substance registration. |
| Molecular Weight | 197.15 g/mol | Influences diffusion and volatility. |
| Water Solubility | 119 mg/L (Estimated) | Moderate solubility suggests potential for leaching and transport in groundwater.[1] |
| Vapor Pressure | 4.0 x 10⁻⁵ mmHg (Predicted) | Low volatility indicates it is unlikely to partition significantly into the atmosphere.[3] |
| Soil Adsorption Coefficient (Koc) | 350 L/kg (Estimated) | Indicates moderate adsorption to soil, with behavior strongly dependent on soil organic content.[1] |
The moderate water solubility and Koc value suggest a dual behavior for 4-A-2,6-DNT. In soils with low organic content, it has the potential to leach into groundwater or be carried in surface runoff.[1] Conversely, in organic-rich soils, adsorption becomes a dominant process, significantly limiting its mobility.[1]
Degradation and Transformation Pathways
The persistence of 4-A-2,6-DNT in the environment is a balance between its formation from TNT and its own degradation. Both biotic and abiotic processes contribute to its transformation.
Biotic Degradation (Biotransformation)
Microbial activity is the primary driver for both the formation and subsequent, albeit slow, degradation of 4-A-2,6-DNT.
Anaerobic and Aerobic Microbial Reduction: Under anaerobic conditions, which are common in subsurface soils and sediments, microorganisms readily reduce one of the nitro groups of TNT to an amino group, leading to the formation of 4-A-2,6-DNT and 2-A-4,6-DNT.[4] This is a reductive pathway where TNT acts as an electron acceptor. Numerous bacterial species, including those from the genera Pseudomonas, Desulfovibrio, and Clostridium, are capable of this initial transformation.[5][6]
The degradation can proceed further through the reduction of the second nitro group, forming 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT).[4] However, these subsequent reduction steps are generally slower, making the aminodinitrotoluenes rate-limiting intermediates that tend to persist in the environment.[2][7]
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, also play a role in the degradation of TNT and its metabolites under ligninolytic conditions.[2][6] These fungi can transform 4-A-2,6-DNT into other compounds, though complete mineralization (conversion to CO₂) is often limited.[6]
Caption: Figure 1. Primary biotic transformation pathway of TNT to 4-A-2,6-DNT.
Abiotic Fate Processes
While microbial activity is paramount, abiotic processes also contribute significantly to the ultimate fate of 4-A-2,6-DNT, primarily through its interaction with the soil matrix.
Sorption and Formation of Bound Residues: A critical process governing the long-term fate of 4-A-2,6-DNT is its covalent bonding to soil organic matter, particularly humic substances.[1] This reaction transforms the molecule into a solvent non-extractable "bound residue." Once bonded, the potential for long-term release, and thus bioavailability and toxicity, is considered negligible.[1] This binding mechanism is a key factor in the natural attenuation of 4-A-2,6-DNT at contaminated sites. The extent of this binding is directly related to the organic content of the soil.[1]
Photolysis: Like its parent compound, 4-A-2,6-DNT can undergo photodegradation when exposed to sunlight, particularly in surface waters. Dinitrotoluenes have been shown to break down via photolysis, and this pathway is expected to contribute to the degradation of their amino-derivatives in sunlit environments.[8] However, in soil environments, this process is limited to the immediate surface.
Environmental Mobility and Transport
The movement of 4-A-2,6-DNT is a tale of two competing processes: its moderate water solubility promoting transport and its tendency to adsorb to soil retarding it.
-
Leaching to Groundwater: In sandy soils with low organic carbon content, the moderate water solubility and Koc of 4-A-2,6-DNT allow it to percolate through the soil profile with infiltrating water, potentially contaminating underlying aquifers.[1][5]
-
Surface Water Runoff: During rain events, 4-A-2,6-DNT present in surface soil can be transported via runoff into nearby streams, rivers, and lakes.[1]
-
Retardation by Sorption: In soils rich in organic matter, strong adsorption significantly reduces the mobility of 4-A-2,6-DNT.[1] The formation of covalent bonds further immobilizes the compound, effectively sequestering it within the soil matrix.
Ecotoxicity Profile
While 4-A-2,6-DNT is a degradation product, it is not benign. It exhibits toxicity to a range of organisms, although it is generally considered less toxic than its parent compound, TNT.[7]
-
Aquatic Life: The compound is classified as toxic to aquatic life with long-lasting effects.[3]
-
Wildlife and Mammals: Studies have established toxicity reference values for various species. It is known to be a hepatotoxin (damaging to the liver) and may induce methemoglobinemia, a condition affecting the oxygen-carrying capacity of blood.[3]
| Organism/Endpoint | Toxicity Value | Reference |
| Mammals (NOAEL) | 9.0 mg/kg/day | [2] |
| Birds (NOAEL) | 0.3 mg/kg/day | [2] |
| Reptiles (NOAEL) | 0.5 mg/kg/day | [2] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocol: Soil Slurry Biodegradation Assay
Evaluating the biodegradability of 4-A-2,6-DNT is a common requirement for site assessment and remediation planning. The following protocol outlines a standard laboratory procedure for a soil slurry microcosm study.
Objective: To determine the rate of biotic and abiotic degradation of 4-A-2,6-DNT in a site-specific soil.
Methodology:
-
Soil Collection and Preparation:
-
Collect soil from the contaminated site of interest, ensuring representative samples are taken from relevant depths.
-
Homogenize the soil by sieving (<2 mm) to remove large debris and ensure uniformity.
-
Characterize the soil for key parameters: pH, organic carbon content, and texture.
-
-
Microcosm Setup:
-
Prepare serum bottles (e.g., 125 mL) for each treatment group.
-
Biotic Treatment: Add a known mass of soil (e.g., 20 g) and a specific volume of sterile mineral salts medium (e.g., 50 mL) to create a slurry.
-
Abiotic Control (Sterile): Prepare identical slurries but sterilize them (e.g., by autoclaving or gamma irradiation) to eliminate microbial activity. This allows for the quantification of non-biological degradation.
-
Prepare triplicate bottles for each treatment and each time point.
-
-
Spiking and Incubation:
-
Prepare a stock solution of 4-A-2,6-DNT in a suitable solvent (e.g., methanol).
-
Spike each bottle with the stock solution to achieve the desired initial concentration (e.g., 20 mg/L). Ensure the solvent volume is minimal (<0.1% of total liquid volume) to avoid toxicity.
-
Seal the bottles with Teflon-lined septa and aluminum crimps.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) on a shaker to maintain a homogenous slurry.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate bottles from each treatment group.
-
Extract the entire content of each bottle using a suitable organic solvent (e.g., acetonitrile). Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the samples to separate the soil from the solvent extract.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extract for the concentration of 4-A-2,6-DNT and potential metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Plot the concentration of 4-A-2,6-DNT versus time for both biotic and abiotic treatments.
-
Calculate the degradation rate constants. The difference in degradation rates between the biotic and abiotic treatments represents the microbial contribution to the removal of the compound.
-
Caption: Figure 2. Workflow for a soil slurry biodegradation experiment.
Conclusion
The is complex, characterized by its origin as a primary and persistent microbial reduction product of TNT. Its behavior is a dynamic interplay of microbial transformations, strong interactions with soil organic matter, and potential for transport in aqueous systems. While biotic processes can further reduce 4-A-2,6-DNT, the rates are often slow. A critical terminal fate for this compound is its irreversible binding to the soil matrix, which effectively sequesters it and reduces its environmental risk. A thorough understanding of these competing pathways is essential for accurately assessing the long-term impact of TNT contamination and for designing scientifically-grounded remediation approaches that account for the persistence and behavior of its key metabolites.
References
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). U.S. Environmental Protection Agency. [Link]
- Johnson, M. S., et al. (2000). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Environmental Toxicology and Chemistry, 21(5), 978-986. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention. [Link]
- Zhang, C., et al. (2010). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter.
- Ramos, J. L., et al. (2005). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 69(2), 347-362. [Link]
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency. [Link]
- Spiker, J. C., et al. (1992). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 58(9), 3021-3026. [Link]
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toxicological profile of 4-Amino-2,6-dinitrotoluene
An In-Depth Technical Guide to the Toxicological Profile of 4-Amino-2,6-dinitrotoluene
Executive Summary
This compound (4-A-2,6-DNT) is a significant nitroaromatic compound primarily encountered as a major transformation product of the explosive 2,4,6-trinitrotoluene (TNT) through biological degradation and reduction processes.[1] Its presence in soil and groundwater at military installations and munitions manufacturing sites necessitates a thorough understanding of its toxicological profile for accurate risk assessment and environmental management.[2][3] This guide provides a comprehensive technical overview for researchers and toxicologists, synthesizing available data on its chemical properties, toxicokinetics, mechanisms of toxicity, and analytical methodologies. While data specific to 4-A-2,6-DNT are limited in some areas, this document leverages an analogue approach, referencing the well-studied profiles of 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) to provide a holistic and scientifically grounded perspective.
Chemical Identity and Physicochemical Properties
4-A-2,6-DNT (CASRN: 19406-51-0) is an amino-nitrotoluene characterized by a methyl group, two nitro groups, and one amino group attached to a benzene ring.[4] These structural features, particularly the ortho-nitro substituents relative to the methyl group, sterically hinder certain metabolic pathways, influencing its toxicokinetics.[1] Its moderate water solubility and soil adsorption coefficient suggest a potential for leaching into groundwater, a key exposure pathway.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 19406-51-0 | [4] |
| Molecular Formula | C₇H₇N₃O₄ | [4] |
| Molecular Weight | 197.15 g/mol | [4] |
| Physical Description | Solid | [4] |
| Vapor Pressure | 4 x 10⁻⁵ mmHg | [4] |
| Water Solubility | Moderate (estimated) | [1] |
| Soil Adsorption (Koc) | Moderate (estimated) | [1] |
| Synonyms | 4-ADNT, 4-Methyl-3,5-dinitroaniline | [4] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetic profile of 4-A-2,6-DNT is primarily understood through its role as a metabolite of TNT and by analogy with related dinitrotoluenes (DNTs).
Absorption
Exposure to DNTs, and by extension their amino-derivatives, can occur via inhalation, dermal contact, and ingestion, particularly in occupational settings.[5][6] Studies on TNT workers show that 4-A-2,6-DNT is a main urinary metabolite, confirming systemic absorption in humans.[1] Animal studies on parent DNTs indicate they are readily absorbed following oral or inhalation exposure and can be absorbed through the skin in toxic amounts.[5]
Distribution
Following absorption, DNTs are distributed throughout the body. Animal studies on 2,4-DNT and 2,6-DNT have identified adverse effects in the central nervous system, heart, circulatory system, liver, and kidneys, indicating distribution to these tissues.[5][6]
Metabolism
4-A-2,6-DNT is a primary product of the metabolic reduction of TNT. The metabolism of nitroaromatic compounds is a critical determinant of their toxicity, often involving a "dual pathway" of oxidation and reduction.
-
Reductive Pathway (Primary): The nitro groups of TNT are sequentially reduced, primarily by gut microflora and hepatic enzymes, to form aminodinitrotoluenes (including 4-A-2,6-DNT and 2-amino-4,6-dinitrotoluene) and subsequently diaminonitrotoluenes.[1][2] This reduction is a key step in both detoxification and, potentially, metabolic activation.
-
Oxidative Pathway: The methyl group of the toluene ring can be oxidized. For the related 2,6-DNT, hepatic microsomal enzymes oxidize the methyl group to form 2,6-dinitrobenzyl alcohol, which can be further metabolized to 2,6-dinitrobenzaldehyde.[7] This pathway can lead to the formation of reactive intermediates.
The interplay between these pathways is crucial. The reduction of nitro groups is often a detoxification step, but intermediate nitroso and hydroxylamine species can be highly reactive and contribute to toxicity.
Caption: Metabolic reduction of TNT to amino- and diaminonitrotoluenes.
Excretion
Metabolites of TNT, including 4-A-2,6-DNT, are primarily excreted in the urine.[1] Studies on 2,6-DNT in rats have also identified significant excretion of metabolites, such as conjugated 2,6-dinitrobenzyl alcohol, in the bile, suggesting that enterohepatic circulation may occur.[7]
Mechanisms of Toxicity
The toxicity of 4-A-2,6-DNT is believed to be driven by mechanisms common to nitroaromatic compounds, including metabolic activation leading to oxidative stress and DNA damage.
Genotoxicity
There is evidence that 4-A-2,6-DNT is mutagenic in bacterial reverse mutation assays (Salmonella typhimurium) and the Vibrio fischeri test, both with and without metabolic activation.[1] This suggests the compound or its metabolites can directly interact with DNA. However, in vivo studies to evaluate its potential for genotoxicity have not been conducted, which represents a significant data gap.[1]
Hematotoxicity
Adverse effects on blood are a known hazard of exposure to analogue compounds.[1] These effects include anemia, reduced hemoglobin and hematocrit, and methemoglobinemia.[1] Methemoglobinemia occurs when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This is a classic toxic effect of many aromatic amino and nitro compounds, likely mediated by reactive metabolites like nitroso and hydroxylamine intermediates.
Hepatotoxicity
Parent DNT compounds are established hepatocarcinogens in animal models, and 4-A-2,6-DNT is considered a potential secondary hepatotoxin.[4][5] The mechanism is thought to involve metabolic activation within the liver, leading to the formation of reactive species that can bind to cellular macromolecules, induce oxidative stress, and cause cellular damage, potentially culminating in hepatocellular lesions or cancer with chronic exposure.[6]
Carcinogenicity
The U.S. EPA has classified the carcinogenic potential of 4-A-2,6-DNT as "Inadequate Information to Assess Carcinogenic Potential" due to a lack of animal carcinogenicity studies.[1] This contrasts with the classification of the mixture of 2,4- and 2,6-DNT as a Class B2 (probable human) carcinogen, based on findings of liver cancer in rats.[5][6] The hepatocarcinogenicity of technical grade DNT is largely attributed to the 2,6-DNT isomer.[5] Given that 4-A-2,6-DNT is a major metabolite, its potential contribution to the carcinogenicity of parent compounds warrants further investigation.
Toxicological Endpoints
Quantitative toxicity data for 4-A-2,6-DNT are scarce. The U.S. EPA has derived Provisional Peer-Reviewed Toxicity Values (PPRTVs) based on available data and analogue analysis.
Table 2: Selected Toxicity Values for this compound
| Value Type | Value | Basis / Notes | Reference |
| Subchronic RfD | 3 x 10⁻⁴ mg/kg-day | Derived from analogue data (Pendimethalin) based on liver and blood effects. | [1][4] |
| Chronic RfD | 1 x 10⁻⁴ mg/kg-day | Derived from analogue data (Pendimethalin) based on liver and blood effects. | [1][4] |
| Carcinogenicity | Inadequate Information | No animal studies are available to support a descriptor. | [1][4] |
RfD: Reference Dose
-
Acute Toxicity: Oral lethal-dose studies in rats caused excitement and somnolence.[4]
-
Reproductive and Developmental Toxicity: No specific studies on 4-A-2,6-DNT are available. Studies on technical-grade DNT administered to rats showed increased relative liver and spleen weights in fetuses at higher doses but no teratogenic effects.[8]
Analytical Methodology: Detection in Environmental Samples
High-Performance Liquid Chromatography (HPLC) is a standard and robust method for the detection and quantification of 4-A-2,6-DNT and other nitroaromatic compounds in environmental matrices like soil and water.
Standard Protocol: HPLC Analysis of 4-A-2,6-DNT in Soil
This protocol outlines a typical workflow for analyzing soil samples for 4-A-2,6-DNT contamination.
Step 1: Sample Preparation and Extraction
-
Collect a representative soil sample (approx. 10-20 g) from the site.
-
Air-dry the sample and sieve to remove large debris.
-
Weigh 5 g of the homogenized soil into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Extract the sample using sonication for 15-20 minutes or shaking for 1-2 hours. This process transfers the analyte from the soil matrix into the solvent.
Step 2: Cleanup and Concentration
-
Centrifuge the vial at 3000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the solvent containing the analyte).
-
Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean HPLC vial. This step removes fine particulates that could damage the HPLC system.
Step 3: HPLC-UV Analysis
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 50:50 v/v). The high polarity of the mobile phase allows for good separation of nitroaromatic compounds on the nonpolar C18 stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: Set to approximately 254 nm, a common wavelength for detecting aromatic rings.
-
Quantification: Run a series of known concentration standards to create a calibration curve. The concentration of 4-A-2,6-DNT in the sample is determined by comparing its peak area to the calibration curve.
Caption: Standard workflow for HPLC analysis of 4-A-2,6-DNT in soil.
Conclusion and Future Directions
This compound is a toxicologically relevant metabolite of TNT. The available evidence, largely from in vitro studies and analogue comparisons, indicates a potential for genotoxicity, hematotoxicity, and hepatotoxicity. Its environmental persistence and mobility in soil present a clear pathway for potential human and ecological exposure.
Significant data gaps remain, which are critical to address for comprehensive risk assessment:
-
In Vivo Toxicity: Chronic exposure and carcinogenicity studies are needed to definitively classify its carcinogenic potential.
-
Mechanism of Action: Further research is required to elucidate the specific metabolic pathways and reactive intermediates responsible for its toxic effects.
-
Reproductive/Developmental Toxicity: The lack of data in this area is a major deficiency that needs to be addressed.
A more complete understanding of the toxicological profile of 4-A-2,6-DNT is essential for developing effective remediation strategies and protecting human health at sites contaminated with TNT.
References
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second.
- Johnson, M. S., et al. (2009). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. ResearchGate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Dinitrotoluenes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29574, this compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Dinitrotoluenes (Update).
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT).
- Mori, M., et al. (1986). Metabolism of 2,6-dinitrotoluene in male Wistar rat. Xenobiotica.
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- 7. Metabolism of 2,6-dinitrotoluene in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
microbial degradation of 4-Amino-2,6-dinitrotoluene
An In-Depth Technical Guide to the Microbial Degradation of 4-Amino-2,6-dinitrotoluene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (4-A-2,6-DNT) is a primary and persistent metabolite resulting from the microbial transformation of the explosive 2,4,6-trinitrotoluene (TNT). Its presence in soil and groundwater at military sites and industrial facilities poses a significant environmental and toxicological challenge. Understanding the microbial pathways for the complete degradation of 4-A-2,6-DNT is critical for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the microorganisms, enzymatic systems, and metabolic pathways involved in the breakdown of this nitroaromatic compound. We synthesize current research to offer field-proven insights, detailed experimental protocols for analysis, and a consolidated view of the key biochemical transformations.
Introduction: The Environmental Persistence of 4-A-2,6-DNT
2,4,6-trinitrotoluene (TNT) is a notoriously recalcitrant xenobiotic compound, largely due to the electron-withdrawing nature and symmetric arrangement of its three nitro groups.[1] In most environments, the initial step in its microbial transformation is not oxidative, but rather a series of reductions. Microorganisms, under both aerobic and anaerobic conditions, utilize nitroreductase enzymes to sequentially reduce the nitro groups, leading to the formation of aminodinitrotoluenes and diaminonitrotoluenes.[2][3]
The reduction of the nitro group at the para (C4) position of TNT yields this compound (4-A-2,6-DNT), a common and often accumulating intermediate.[2] While this initial transformation reduces the acute toxicity of the parent compound, 4-A-2,6-DNT and its isomer, 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), are themselves toxic and mutagenic pollutants that require further degradation for complete remediation.[2] This guide focuses specifically on the downstream pathways that microbes employ to break down 4-A-2,6-DNT, a critical bottleneck in the complete mineralization of TNT-derived contaminants.
Key Microorganisms and Enzymatic Machinery
A diverse array of bacteria and fungi has been identified with the capability to transform TNT and its amino-derivatives. While many organisms can perform the initial reductions, fewer have been shown to mineralize the resulting aminodinitrotoluenes.
Table 1: Representative Microorganisms in TNT and 4-A-2,6-DNT Degradation
| Microorganism (Strain) | Key Enzymes Implicated | Primary Pathway Type | References |
|---|---|---|---|
| Bacteria | |||
| Pseudomonas sp. | Nitroreductases, Dioxygenases | Reductive & Oxidative | [1][4] |
| Rhodococcus sp. (e.g., DN22, NT2) | Nitroreductases | Reductive | [5][6][7][8] |
| Nocardioides sp. (e.g., CB 22-2) | Hydrolases, Hydride-adding enzymes | Reductive/Hydrolytic | [9][10][11][12][13] |
| Buttiauxella sp. S19-1 | Monooxygenase (BuMO) | Oxidative (on ADNT) | [14] |
| Burkholderia cepacia | Dioxygenases | Oxidative | [15][16] |
| Clostridium sp. | Nitroreductases | Anaerobic Reductive | [1][4] |
| Fungi | |||
| Phanerochaete chrysosporium | Lignin Peroxidase, Manganese Peroxidase | Ligninolytic (Oxidative) | [1][17] |
| Nematoloma frowardii | Manganese Peroxidase (MnP) | Ligninolytic (Oxidative) |[1] |
The enzymatic toolkit for degrading 4-A-2,6-DNT is multifaceted:
-
Nitroreductases: These are often flavin-containing enzymes that catalyze the NADPH or NADH-dependent reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. This is the foundational step in forming 4-A-2,6-DNT from TNT.
-
Monooxygenases and Dioxygenases: These enzymes are critical for subsequent degradation and ring cleavage.[14] They introduce one or two oxygen atoms into the aromatic ring, destabilizing it and preparing it for fission. For instance, a monooxygenase (BuMO) in Buttiauxella sp. S19-1 was shown to be significantly up-regulated during TNT degradation and is implicated in the transformation of aminodinitrotoluene (ADNT) isomers.[14]
-
Peroxidases: In ligninolytic fungi like Phanerochaete chrysosporium, extracellular enzymes such as lignin peroxidase and manganese peroxidase generate highly reactive radicals that non-specifically attack the aromatic ring of TNT and its metabolites.[1]
Biochemical Degradation Pathways
The breakdown of 4-A-2,6-DNT proceeds through distinct, often sequential, reductive and oxidative stages.
Initial Reductive Pathway: Formation of 4-A-2,6-DNT
The most prevalent fate of TNT in microbial systems is the stepwise reduction of its nitro groups. The formation of 4-A-2,6-DNT is a primary step in this cascade.
Caption: Initial reductive pathway of TNT to aminodinitrotoluenes.
This initial reduction is a detoxification step, but it often leads to the accumulation of aminodinitrotoluenes. The critical challenge for complete bioremediation is the subsequent degradation of these metabolites.
Downstream Degradation of 4-A-2,6-DNT
Once formed, 4-A-2,6-DNT can be funneled into several downstream pathways depending on the microbial species and environmental conditions.
-
Complete Reduction (Anaerobic): Under strictly anaerobic conditions, further reduction of the remaining two nitro groups can occur, leading to the formation of 2,6-diamino-4-nitrotoluene and ultimately 2,4,6-triaminotoluene (TAT).[1] While TAT is less stable, its complete mineralization pathway is not fully elucidated.
-
Oxidative Attack and Ring Cleavage (Aerobic): The most promising route for complete mineralization involves an oxidative attack on the 4-A-2,6-DNT molecule. This is often initiated by powerful oxygenase enzymes. While the exact pathway for 4-A-2,6-DNT is still an active area of research, a proposed pathway can be constructed based on the degradation of analogous compounds like 2,4-dinitrotoluene.[15][16] An initial dioxygenase attack could lead to the formation of a catechol-like intermediate with the release of a nitrite group.
Caption: Experimental workflow for studying 4-A-2,6-DNT biodegradation.
Protocol: Isolation of 4-A-2,6-DNT Degrading Microorganisms
This protocol is based on the principle of selective enrichment, providing 4-A-2,6-DNT as a sole source of carbon or nitrogen to isolate competent microorganisms. [18]
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile basal MSM lacking carbon and nitrogen sources. A typical composition per liter includes: 1.0g K2HPO4, 0.5g KH2PO4, 0.5g NaCl, 0.2g MgSO4·7H2O, and 1 ml of a trace element solution.
-
Enrichment:
-
Inoculate 100 mL of sterile MSM in a 250 mL flask with 1-5 g of soil (or 5 mL of water) from a TNT-contaminated site.
-
Add a stock solution of 4-A-2,6-DNT to a final concentration of 50-100 mg/L. If using as a sole carbon source, do not add other carbon sources. If using as a sole nitrogen source, add a carbon source like succinate (2.4 mM) but no other nitrogen source. [5] * Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.
-
-
Sub-culturing: Transfer 5-10 mL of the enriched culture to a fresh flask of the same medium. Repeat this transfer at least three times to select for well-adapted strains.
-
Isolation:
-
Prepare serial dilutions of the final enrichment culture in sterile saline.
-
Plate the dilutions onto MSM agar plates containing 100 mg/L of 4-A-2,6-DNT.
-
Incubate at 30°C for 5-10 days and observe for distinct colonies.
-
-
Purification and Identification:
-
Purify individual colonies by repeated streaking on fresh plates.
-
Identify promising isolates using 16S rRNA gene sequencing.
-
Protocol: Analysis of 4-A-2,6-DNT and Its Metabolites
Accurate quantification of the parent compound and its breakdown products is essential to confirm degradation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the standard methods. [2][16][19]
-
Sample Collection: At various time points during a degradation experiment, collect 1-2 mL aliquots of the liquid culture. Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Extraction:
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of acetonitrile or methanol for analysis.
-
Analytical Methods:
Table 2: Standard Analytical Methods for 4-A-2,6-DNT Analysis
Technique Typical Column Mobile Phase / Conditions Detection Typical Detection Limit References HPLC C18 reverse-phase (e.g., 4.6 mm x 250 mm) Isocratic or gradient of acetonitrile/water or methanol/water UV detector at 254 nm 10-50 µg/L [20][21] | GC-MS | DB-5 or DB1701 capillary column (e.g., 30 m x 0.25 mm) | Temperature program (e.g., 80°C to 280°C). Helium carrier gas. | Mass Spectrometer (Electron Impact ionization) | 0.05-0.2 mg/L | [19]|
-
For HPLC: Inject 10-20 µL of the reconstituted sample. Quantify by comparing peak areas to a standard curve of authentic 4-A-2,6-DNT.
-
For GC-MS: Inject 1 µL of the sample. Identify metabolites by comparing their mass spectra to libraries (e.g., NIST) and quantify using selective ion monitoring (SIM) mode for higher sensitivity.
-
Conclusion and Future Directions
The is a critical step in the natural attenuation and engineered bioremediation of TNT-contaminated sites. While the initial reductive pathways are well-understood, the subsequent oxidative, ring-cleavage steps required for complete mineralization are less defined and appear to be a significant bottleneck.
Future research should focus on:
-
Discovery of Novel Enzymes: Identifying and characterizing the specific monooxygenases and dioxygenases capable of attacking 4-A-2,6-DNT is paramount.
-
Metagenomic and Transcriptomic Analyses: Applying 'omics' approaches to microbial communities from contaminated sites can reveal the key genes and pathways that are active in situ.
-
Metabolic Engineering: Engineering robust microbial strains with complete degradation pathways by combining efficient nitroreductases with powerful ring-cleavage enzymes could lead to highly effective bioremediation agents.
By integrating microbiology, enzymology, and analytical chemistry, the scientific community can develop a deeper understanding and create practical solutions for the challenge posed by 4-A-2,6-DNT and other nitroaromatic pollutants.
References
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A Theoretical and Computational Guide to 4-Amino-2,6-dinitrotoluene (4A-DNT)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,6-dinitrotoluene (4A-DNT) is a primary and persistent environmental metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT). Understanding its molecular behavior, reactivity, and biological interactions is crucial for environmental remediation, toxicological assessment, and exploring potential biochemical applications. This guide provides an in-depth exploration of 4A-DNT through the lens of theoretical and computational chemistry. We will delve into its fundamental electronic structure, predicted spectroscopic signatures, thermodynamic stability, and potential biological interactions, offering a framework for in silico analysis that can guide and complement experimental research. The methodologies discussed, primarily centered on Density Functional Theory (DFT), provide a robust platform for predicting molecular properties and reaction pathways, essential for both environmental science and drug development contexts.
Introduction: The Significance of this compound
This compound (4A-DNT) is a nitroaromatic compound that emerges from the biological degradation and reduction of TNT.[1] As a major biotransformation product, its presence in soil and water at contaminated sites is a significant concern.[1][2] The transformation from TNT to 4A-DNT involves the reduction of one of the nitro groups (at the para-position) to an amino group, a process often mediated by microbial nitroreductases.[3][4] This structural change fundamentally alters the molecule's chemical and electronic properties, influencing its environmental fate, toxicity, and potential for further degradation.
Theoretical studies are indispensable for several reasons:
-
Mechanistic Insight: Computational models allow us to probe reaction mechanisms, such as degradation pathways and metabolic activation, at a level of detail often inaccessible to direct experimental observation.[5][6]
-
Predictive Power: By calculating molecular properties like electronic structure, reactivity indices, and spectroscopic signatures, we can predict the behavior of 4A-DNT under various conditions.[7][8]
-
Safety and Efficiency: In silico methods provide a cost-effective and safe way to screen for potential toxicity and design remediation strategies before embarking on resource-intensive experimental work.
-
Biological Relevance: For drug development professionals, understanding how molecules like 4A-DNT interact with biological systems, such as enzymes, can provide valuable insights into the metabolism of xenobiotics and the design of bioremediation agents or even novel therapeutics.[9]
This guide will synthesize data from various theoretical studies to present a cohesive picture of 4A-DNT's molecular world.
Molecular and Electronic Structure: A Quantum Chemical Perspective
The foundation of understanding 4A-DNT's behavior lies in its molecular and electronic structure. These properties are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method for molecules of this class.[3][7][8][9][10]
Optimized Molecular Geometry
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. DFT calculations, often using hybrid functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311++G(d,p)), provide accurate predictions of bond lengths, bond angles, and dihedral angles.[7][10]
The structure of 4A-DNT is characterized by a toluene backbone with two nitro groups (-NO₂) in the ortho positions and an amino group (-NH₂) in the para position relative to the methyl group. The presence of both electron-withdrawing nitro groups and the electron-donating amino group creates a complex electronic environment that dictates the molecule's reactivity.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11]
-
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A smaller gap suggests the molecule is more reactive and requires less energy to become excited.[11][12]
Theoretical calculations show that the LUMO energy level of 4A-DNT is higher than that of TNT, making it less susceptible to initial electron transfer, which is a key step in many degradation processes.[13] This has practical implications for its persistence in the environment.
Table 1: Calculated Electronic Properties of 4A-DNT and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| TNT | - | -3.47 | - |
| 4A-DNT | - | > -3.47 | - |
| 2A-DNT | - | > -3.47 | - |
Note: Specific energy values vary with the computational method. The trend shown is based on data suggesting that aminodinitrotoluenes have higher LUMO energies than TNT.[13]
Spectroscopic Signatures: The Theoretical Fingerprint
Computational chemistry can predict various spectroscopic properties, providing a "fingerprint" that aids in the experimental identification and characterization of 4A-DNT.
Vibrational Analysis (IR and Raman)
Frequency calculations based on the optimized geometry yield the vibrational modes of the molecule. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra.[14] Key predicted vibrational modes for 4A-DNT include:
-
-NO₂ Symmetric and Asymmetric Stretches: These are typically strong bands and are characteristic of nitroaromatic compounds.[15]
-
-NH₂ Stretching and Bending Modes: The presence of the amino group introduces distinct vibrational signatures.
-
Aromatic Ring Vibrations: C-C and C-H stretching and bending modes within the benzene ring.
-
-CH₃ Group Vibrations: Stretching and bending modes associated with the methyl group.
Comparing theoretical spectra with experimental data helps confirm molecular structure and can be used to monitor degradation processes.[15]
Terahertz (THz) Spectroscopy
Low-frequency vibrational modes, often involving collective motions of the entire molecule (phonon modes), can be probed by Terahertz (THz) spectroscopy.[16][17] DFT calculations can predict these modes, which are highly specific to the molecular structure and crystalline packing. Experimental studies have identified distinct absorption features for 4A-DNT in the THz range, which are valuable for detection and identification.[16][17]
Reactivity and Degradation Pathways
4A-DNT is an intermediate in the multi-step reduction of TNT.[3][4] The initial reduction of TNT can occur at either an ortho or the para nitro group, leading to 2-amino-4,6-dinitrotoluene (2A-DNT) or 4A-DNT, respectively.[4] Electrochemical and theoretical studies suggest that the reduction of the ortho nitro groups is often favored, but the formation of 4A-DNT is a significant pathway.[3][5]
Further reduction of 4A-DNT can lead to the formation of diaminonitrotoluenes, such as 2,4-diamino-6-nitrotoluene.[18] The complete reduction of all three nitro groups on the parent TNT molecule ultimately yields 2,4,6-triaminotoluene (TAT), which is less toxic and more readily degraded.[4]
Computational Toxicology and Biological Interactions
The "drug development professionals" in the audience will be particularly interested in how computational methods can predict the biological activity and toxicity of 4A-DNT.
Genotoxicity and Carcinogenicity
4A-DNT is a known genotoxic agent.[1] Some studies indicate it can cause DNA damage and mutations, and it is considered a potential carcinogen, though data is often inferred from its parent compound, TNT.[1][19] Computational toxicology employs Quantitative Structure-Activity Relationship (QSAR) models to predict such adverse outcomes.[1] These models correlate structural features and calculated physicochemical properties (like HOMO-LUMO energies) with known toxicological endpoints. While specific QSAR studies on 4A-DNT are not abundant, it is often included in broader assessments of nitroaromatic compounds.[1][20]
Molecular Docking and Enzyme Interactions
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's active site. This is highly relevant for understanding the metabolism of 4A-DNT.
Studies have used docking to investigate the interaction of 4A-DNT and other TNT metabolites with nitroreductase enzymes, such as XenB from Pseudomonas putida.[9] These simulations help explain enzyme specificity; for instance, why XenB can reduce 4A-DNT but is inactive towards its isomer, 2A-DNT.[9] The calculations reveal that specific hydrogen bonds and hydrophobic interactions within the enzyme's active site are crucial for positioning the substrate correctly for catalysis.[9]
A Practical Protocol: Theoretical Analysis of 4A-DNT
This section provides a generalized, step-by-step protocol for performing a DFT-based analysis of 4A-DNT using a common software package like Gaussian.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of 4A-DNT.
Methodology: Density Functional Theory (DFT)
Recommended Functional/Basis Set: PBE0-D3/Def2-TZVP or B3LYP/6-311++G(d,p). The choice depends on the desired balance of accuracy and computational cost. PBE0 has shown good performance for nitroaromatic compounds.[9]
Step-by-Step Protocol:
-
Structure Input:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation. This procedure systematically alters the molecular geometry to find the lowest energy structure.
-
Causality: This step is critical because all subsequent properties (frequencies, energies, orbitals) are dependent on the molecular structure. An inaccurate geometry will lead to erroneous results.
-
Keyword Example (Gaussian): #p PBE0/Def2TZVP Opt
-
-
Frequency Calculation:
-
Using the optimized geometry from Step 2, perform a frequency calculation.
-
Self-Validation: This step serves two purposes. First, it calculates the vibrational frequencies for IR/Raman spectra. Second, it confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure. If imaginary frequencies are present, the structure is a transition state, and re-optimization is required.
-
Keyword Example (Gaussian): #p PBE0/Def2TZVP Freq
-
-
Electronic Property Analysis:
-
The output file from the frequency calculation will contain a wealth of information.
-
Extract the energies of the HOMO and LUMO to determine the energy gap.
-
Analyze Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution across the molecule. This can indicate sites susceptible to nucleophilic or electrophilic attack.
-
Generate molecular orbital surfaces to visualize the spatial distribution of the HOMO and LUMO.
-
-
Solvation Effects (Optional but Recommended):
-
Biological and environmental processes occur in solution. To improve the accuracy of the calculations, include a solvent model like the Polarizable Continuum Model (PCM).[9]
-
Keyword Example (Gaussian): #p PBE0/Def2TZVP Opt Freq SCRF=(PCM,Solvent=Water)
-
Conclusion and Future Directions
Theoretical studies provide a powerful and predictive framework for understanding the complex nature of this compound. Through methods like DFT, we can elucidate its electronic structure, predict its spectroscopic and reactive properties, and model its interactions with biological macromolecules. This in silico approach is crucial for advancing environmental remediation technologies and conducting robust toxicological risk assessments.
Future theoretical work should focus on:
-
Reaction Dynamics: Moving beyond static structures to simulate the dynamics of degradation reactions, providing insights into reaction rates and branching ratios.
-
Multi-scale Modeling: Combining quantum mechanical calculations with molecular dynamics to study the behavior of 4A-DNT in complex environments like soil matrices or cellular membranes.
-
Advanced QSAR: Developing more sophisticated QSAR and machine learning models to more accurately predict the toxicity of 4A-DNT and its numerous transformation products.
By integrating these advanced theoretical approaches with ongoing experimental validation, the scientific community can build a comprehensive understanding of 4A-DNT, leading to more effective strategies for managing its environmental and health impacts.
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- Synthesis and characterisation of 4-picrylamino-2,6-dinitrotoluene (PADNT): A new insensitive explosive.
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- Cyclodextrins for Desorption and Solubilization of 2,4,6-Trinitrotoluene and Its Metabolites from Soil. (2009).
- Comparative Genomic Analysis of Antarctic Pseudomonas Isolates with 2,4,6-Trinitrotoluene Transformation Capabilities Reveals Their Unique Features for Xenobiotics Degrad
- Selective Detection of Trinitrophenol by Amphiphilic Dimethylaminopyridine-Appended Zn(II)phthalocyanines at the Near-Infrared Region. (2019). ACS Omega. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a significant environmental contaminant and a metabolite of the explosive 2,4,6-trinitrotoluene (TNT).[1] Its presence in soil and groundwater is a matter of concern due to its potential toxicity and mutagenicity.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in various environmental matrices, for assessing the efficacy of remediation strategies, and for understanding its toxicological profile. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of 4-A-2,6-DNT, tailored for researchers and professionals in environmental science and drug development.
Chromatographic Methods: The Gold Standard for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstones of 4-A-2,6-DNT analysis. They offer unparalleled separation efficiency, enabling the resolution of 4-A-2,6-DNT from a complex mixture of related nitroaromatic compounds and environmental matrix components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of nitroaromatic compounds.[2] The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[3][4][5][6] For compounds like 4-A-2,6-DNT, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach.
A highly efficient method for the separation of 4-A-2,6-DNT and other TNT-related byproducts utilizes a diol-functionalized column.[7][8] The hydroxyl groups on the diol stationary phase are thought to interact with the nitroaromatic compounds through acceptor-donor interactions, leading to enhanced separation and sensitivity.[7][8]
Table 1: HPLC-UV Method Performance for 4-A-2,6-DNT and Related Compounds
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| TNT | 10.69 | 0.88 | 2.93 | 95-98 |
| 2-ADNT | 13.58 | 0.84 | 2.80 | 95-98 |
| 4-A-2,6-DNT | 13.93 | 0.80 | 2.67 | 95-98 |
| 2,4-DNT | 14.43 | 0.78 | 2.60 | 95-98 |
| 2,6-DNT | 14.61 | 1.17 | 3.90 | 95-98 |
Data sourced from a study utilizing a diol column.[7][8]
Experimental Protocol: HPLC-UV Analysis of 4-A-2,6-DNT
1. Sample Preparation:
-
Water Samples:
-
Condition a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene polymer) by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of high-purity water.
-
Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elute the trapped analytes with 5 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Soil Samples:
-
Air-dry the soil sample and sieve it through a 10-mesh screen.
-
Weigh 2.0 g of the prepared soil into a centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute, then sonicate in a water bath for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant.
-
Repeat the extraction with a fresh portion of solvent.
-
Combine the supernatants and pass through anhydrous sodium sulfate to remove water.
-
Concentrate the extract to 1 mL.
-
2. HPLC-UV System and Conditions:
-
Instrument: Agilent 1290 Infinity LC System or equivalent.
-
Column: Diol functionalized column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 44°C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) with detection wavelength set at 254 nm.
3. Data Analysis:
-
Identify 4-A-2,6-DNT based on its retention time compared to a certified reference standard.
-
Quantify the concentration using a calibration curve prepared from serial dilutions of the standard.
Caption: Workflow for HPLC-UV analysis of 4-A-2,6-DNT.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[9] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 4-A-2,6-DNT. For enhanced sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[10]
A key advantage of GC-MS is its high selectivity, which is achieved by monitoring specific fragment ions of the target analyte. For 4-A-2,6-DNT, the molecular ion and characteristic fragment ions can be used for both qualitative identification and quantitative analysis.
Table 2: GC-MS/MS Parameters for the Analysis of 4-A-2,6-DNT
| Parameter | Splitless Injection | Programmable Temperature Vaporization (PTV) - Large Volume Injection |
| Injector Temperature Program | 250°C (isothermal) | 70°C (0.18 min), then 5°C/s to 240°C |
| Oven Temperature Program | 100°C (0.2 min), then 35°C/min to 220°C (0.7 min), then 70°C/min to 280°C | 100°C (1 min), then 35°C/min to 220°C (0.7 min), then 70°C/min to 280°C |
| Carrier Gas | Helium | Helium |
| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) |
| MS/MS Transitions | To be determined empirically for 4-A-2,6-DNT | To be determined empirically for 4-A-2,6-DNT |
| Limit of Detection (LOD) | 77 - 333 fg/µL (for related compounds) | 8 - 47 fg/µL (for related compounds) |
Parameters adapted from a method for related explosive compounds.[10]
Experimental Protocol: GC-MS/MS Analysis of 4-A-2,6-DNT
1. Sample Preparation:
-
Follow the same extraction and concentration procedures as for HPLC-UV analysis. The final solvent should be suitable for GC-MS (e.g., dichloromethane or acetone).
2. GC-MS/MS System and Conditions:
-
Instrument: Agilent 7890B GC coupled to a 7000C Triple Quadrupole MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Splitless or PTV-LVI.
-
Injector and Oven Temperatures: See Table 2.
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 4-A-2,6-DNT need to be optimized.
-
3. Data Analysis:
-
Identify 4-A-2,6-DNT by its retention time and the presence of the correct MRM transitions.
-
Quantify using a calibration curve prepared with an internal standard.
Caption: Workflow for GC-MS/MS analysis of 4-A-2,6-DNT.
Electrochemical Sensors: Rapid and Portable Detection
Electrochemical sensors offer a compelling alternative to traditional chromatographic methods, particularly for field-based screening and rapid analysis.[8][11][12] The detection principle for nitroaromatic compounds like 4-A-2,6-DNT is based on the electrochemical reduction of the nitro groups (-NO₂) at the surface of a modified electrode.[7][11]
The electrochemical reduction of dinitrotoluene isomers typically proceeds in a multi-step process, leading to the formation of hydroxylamino and then amino groups. This process involves the transfer of multiple electrons, which results in a measurable current that is proportional to the analyte concentration.[11]
Experimental Protocol: Electrochemical Detection of 4-A-2,6-DNT
1. Electrode Preparation (Modified Glassy Carbon Electrode - GCE):
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water and then ethanol.
-
Dry under a stream of nitrogen.
-
Modify the GCE by drop-casting a solution of a suitable nanomaterial (e.g., graphene oxide, carbon nanotubes) onto the surface and allowing it to dry.
2. Electrochemical Measurement:
-
Apparatus: Potentiostat with a three-electrode cell (modified GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode).
-
Supporting Electrolyte: 0.1 M phosphate buffer solution (PBS), pH 7.0.
-
Procedure:
-
Deoxygenate the supporting electrolyte by purging with nitrogen gas for at least 15 minutes.
-
Record a baseline voltammogram.
-
Add the sample containing 4-A-2,6-DNT to the cell.
-
Record the voltammogram using a suitable technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
3. Data Analysis:
-
The reduction peak potential provides qualitative information about the analyte.
-
The peak current is proportional to the concentration of 4-A-2,6-DNT and is used for quantification against a calibration curve.
Caption: Workflow for electrochemical detection of 4-A-2,6-DNT.
Fluorescent Sensors: High Sensitivity and Selectivity
Fluorescence-based sensing is an emerging and highly sensitive technique for the detection of nitroaromatic compounds.[13][14][15] These methods often rely on the quenching or enhancement of fluorescence of a specific probe upon interaction with the analyte.
A notable example is the use of a cerium-based metal-organic tetrahedron as a fluorescent sensor for 4-A-2,6-DNT.[13] This sensor encapsulates the 4-A-2,6-DNT molecule through weak interactions and spatial stereoselectivity, leading to an enhanced fluorescence signal.[13] This "turn-on" response is highly desirable as it reduces the likelihood of false positives.
Experimental Protocol: Fluorescent Detection of 4-A-2,6-DNT
1. Sensor Preparation:
-
Synthesize the fluorescent probe (e.g., cerium-based metal-organic tetrahedron) according to the literature procedure.[13]
2. Fluorescence Measurement:
-
Instrument: Spectrofluorometer.
-
Procedure:
-
Prepare a solution of the fluorescent probe in a suitable solvent (e.g., aqueous buffer).
-
Record the baseline fluorescence spectrum.
-
Add the sample containing 4-A-2,6-DNT to the probe solution.
-
Incubate for a specified period to allow for interaction.
-
Record the fluorescence spectrum of the mixture.
-
3. Data Analysis:
-
The change in fluorescence intensity at a specific wavelength is measured.
-
Quantification is achieved by creating a calibration curve of fluorescence intensity versus 4-A-2,6-DNT concentration.
Caption: Workflow for fluorescent detection of 4-A-2,6-DNT.
Conclusion and Future Perspectives
The analytical landscape for the detection of this compound is diverse, offering a range of techniques to suit different analytical needs. Chromatographic methods, particularly HPLC-UV and GC-MS/MS, remain the gold standard for accurate and reliable quantification, especially in complex matrices. However, the development of rapid, portable, and highly sensitive sensor technologies, such as electrochemical and fluorescent probes, holds immense promise for in-field screening and real-time monitoring. The choice of the most appropriate method will depend on the specific application, required sensitivity, sample matrix, and available resources. As research in materials science and analytical chemistry continues to advance, we can anticipate the emergence of even more powerful and accessible tools for the detection of 4-A-2,6-DNT and other environmental contaminants.
References
- A New Highly Sensitive HPLC Method for Detection of Nitroarom
- Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. Inorganic Chemistry. (URL: [Link])
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chrom
- Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. (URL: [Link])
- Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry. (URL: [Link])
- Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Analytical Chemistry. (URL: [Link])
- Sample preparation GC-MS. SCION Instruments. (URL: [Link])
- A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. National Institutes of Health. (URL: [Link])
- HPLC Separation Guide: Analysis of Nitroarom
- HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. (URL: [Link])
- Separation Techniques in HPLC: Exploring the Fundamentals. Conquer Scientific. (URL: [Link])
- How Does HPLC Work: Key Principles, Components and Working Process. Drawell. (URL: [Link])
- GC-MS Sample Preparation.
- Principle of Separ
- Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry. (URL: [Link])
- Electrochemical Reduction of Dinitrotoluene.
- Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Agilent. (URL: [Link])
- Fluorescent Detection of 2,4-DNT and 2,4,6-TNT in Aqueous Media by Using Simple Water-Soluble Pyrene Derivatives.
- Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light. Agilent. (URL: [Link])
- Fluorescence-based Sensing of 2,4,6-Trinitrotoluene (TNT) Using a Multi-channeled Poly(methyl methacrylate) (PMMA) Microimmunose.
- Fluorescence Sensing Approach for High Specific Detection of 2,4,6-Trinitrophenol Using Bright Cyan Blue Color-Emittive Poly(vinylpyrrolidone)-Supported Copper Nanoclusters as a Fluorophore. ACS Omega. (URL: [Link])
Sources
- 1. agilent.com [agilent.com]
- 2. separationmethods.com [separationmethods.com]
- 3. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 4. conquerscientific.com [conquerscientific.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Principle of Separation in HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Amino-2,6-dinitrotoluene
Abstract
This application note provides a detailed, robust, and validated protocol for the quantitative analysis of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) using High-Performance Liquid Chromatography (HPLC) with UV detection. 4-A-2,6-DNT is a primary and toxic metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT), making its accurate detection critical for environmental monitoring and toxicological studies.[1][2] The methodology described herein is grounded in the principles of U.S. Environmental Protection Agency (EPA) Method 8330 and is tailored for researchers, scientists, and professionals in environmental science and drug development.[1][3] We elaborate on the causality behind instrumental choices, provide step-by-step protocols for sample and standard preparation, and detail the parameters for data acquisition and analysis to ensure scientific integrity and reproducibility.
Introduction and Scientific Principle
This compound (4-A-2,6-DNT) is formed through the biological degradation and reduction of TNT in soil and groundwater at military sites and munitions manufacturing facilities.[1][2] Its presence serves as a key indicator of TNT contamination and transformation. Due to the thermal instability of many nitroaromatic compounds, HPLC is the analytical method of choice over Gas Chromatography (GC), as it avoids the high temperatures that can cause degradation.[1]
The core of this method lies in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates chemical compounds based on their polarity.
-
Scientific Causality : 4-A-2,6-DNT is a moderately polar molecule. In RP-HPLC, it is introduced into a polar mobile phase (a solvent mixture, typically methanol and water) and passed through a non-polar stationary phase (a column packed with silica particles chemically bonded with hydrophobic C18 alkyl chains). The separation occurs because of the differential partitioning of the analyte between the mobile and stationary phases. Non-polar compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute from the column more quickly. The presence of both the polar amino group and the non-polar dinitrotoluene structure allows for effective retention and sharp peak shapes under the conditions described.
UV detection is employed due to the strong ultraviolet absorbance of the nitroaromatic rings in the 4-A-2,6-DNT molecule. A Photo Diode Array (PDA) detector is highly recommended as it provides spectral data for the eluting peaks, which is invaluable for confirming peak identity and assessing its purity against co-eluting compounds.[3]
Caption: Chemical Identity of the Target Analyte.
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC System equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
Photo Diode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
Sonicator Bath
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Regenerated Cellulose)
-
pH Meter
Reagents and Chemicals
-
This compound certified reference standard (≥98% purity)[4]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (Optional, for pH adjustment and improved peak shape)[1]
Chromatographic Column
-
Primary Column: Brownlee Validated C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[3] This column provides excellent retention and resolution for a wide range of explosive compounds and their metabolites.
-
Alternative Column: Diol-functionalized columns (e.g., Inertsil Diol, 4.6 mm x 150 mm, 3 µm) can offer enhanced sensitivity and resolution due to different interaction mechanisms (charge-transfer complexes) with nitroaromatic compounds.[5][6]
Detailed Protocols
The following protocols are designed to be self-validating by incorporating quality control checks at each stage.
Caption: General experimental workflow from sample to report.
Preparation of Standard Solutions
Expertise & Trustworthiness: Using a certified reference standard is non-negotiable for quantitative accuracy. Prepare a stock solution in a solvent that ensures complete dissolution and stability. Acetonitrile is an excellent choice.[3][5]
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-A-2,6-DNT reference standard into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored in an amber vial at 4°C and is typically stable for several months.
-
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with acetonitrile.
-
-
Calibration Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL):
-
Perform serial dilutions from the intermediate stock solution into volumetric flasks using a 50:50 mixture of acetonitrile and water as the diluent. This ensures the solvent composition of the standards is similar to the initial mobile phase conditions, preventing peak distortion.
-
Sample Preparation Protocol
Causality: The goal of sample preparation is to extract the analyte from the matrix into a clean solution suitable for injection, minimizing interferences that could affect the column and detection. The chosen method depends entirely on the sample matrix.
Protocol 3.2.1: Aqueous Samples (e.g., Groundwater)
-
Collect the water sample in an amber glass bottle.
-
If the sample contains visible particulates, allow it to settle or centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
For trace-level analysis, a Solid-Phase Extraction (SPE) step may be required for sample concentration.
Protocol 3.2.2: Solid Samples (e.g., Soil, Sediment) This protocol is adapted from methodologies used for EPA Method 8330.[1]
-
Weigh 2.0 g of the soil sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in a sonicator bath and sonicate for 15-20 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer 1 mL of the supernatant (extract) into a separate tube.
-
Dilute the extract with 3 mL of Type I water. This step is critical to ensure the final injection solvent is not significantly stronger than the mobile phase, which could cause poor peak shape.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrument Conditions and Analysis
The following table summarizes the recommended starting conditions. These may be optimized to improve separation from matrix interferences or other analytes.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for explosives analysis, providing robust performance.[3] |
| Mobile Phase | 50:50 (v/v) Methanol / Water (Isocratic) | A simple, effective mobile phase for resolving 4-A-2,6-DNT and its isomers.[3] |
| Flow Rate | 1.5 mL/min | Provides a good balance between analysis time and chromatographic efficiency.[3] |
| Injection Volume | 10 µL | A typical volume for modern HPLC systems; can be adjusted based on sensitivity needs.[3] |
| Column Temperature | 44 °C | Controlling temperature is crucial for reproducible retention times and can enhance selectivity between closely eluting isomers.[1] |
| Detector | PDA/UV-Vis | |
| Wavelength | 220 nm | Provides high sensitivity for nitroaromatic compounds.[3] A secondary wavelength (e.g., 254 nm) can be monitored for confirmation. |
| Run Time | ~15 minutes | Sufficient to elute the target analyte and any other compounds of interest from EPA Method 8330. |
Analysis Sequence:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a diluent blank (50:50 acetonitrile/water) to ensure the system is clean.
-
Calibration Curve: Inject the calibration standards from lowest to highest concentration.
-
QC Check: Inject a mid-level calibration standard to verify the accuracy of the curve.
-
Sample Analysis: Inject the prepared unknown samples.
-
Bracketing QC: Inject the mid-level QC standard every 10-15 sample injections to monitor for instrument drift.
Data Analysis and Quality Control
-
Identification: The primary identification of 4-A-2,6-DNT is based on the retention time matching that of a known standard. Confirmation should be made by comparing the UV spectrum of the peak in the sample to the spectrum from the standard library (if using a PDA detector).
-
Quantification: Construct a linear calibration curve by plotting the peak area versus the concentration of the standards. The concentration of 4-A-2,6-DNT in the samples is calculated using the equation of the line obtained from a linear regression analysis (y = mx + c). The correlation coefficient (R²) of the curve must be ≥ 0.995 for the method to be considered valid.
-
System Suitability: Before analysis, system suitability must be established. This involves injecting a standard multiple times (n=5) and evaluating the following:
-
Repeatability: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Tailing Factor: Should be between 0.9 and 1.5.
-
Resolution: If analyzing alongside its isomer 2-Amino-4,6-dinitrotoluene, the resolution between the two peaks should be ≥ 1.5 for baseline separation, although they are often reported as resolved but not baseline separated.[3]
-
Method Performance Characteristics
The following table presents typical performance data expected from this method.
| Parameter | Expected Value |
| Retention Time | Analyte- and system-dependent, but highly reproducible (e.g., ~7-9 min) |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L (ppb)[5][7] |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/L (ppb) |
| Recovery | 95 - 105% for spiked samples[5] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, sensitive, and robust framework for the quantitative analysis of this compound in various matrices. By adhering to the specified protocols for sample preparation, instrument operation, and quality control, researchers can generate high-quality, defensible data essential for environmental assessment and related scientific investigations. The explanation of the scientific principles behind the methodological choices empowers the analyst to troubleshoot and adapt the method as needed for specific applications.
References
- Title: Explosives by HPLC Analysis per U.S. EPA Method 8330 - S4Science.
- Title: Toxicological Profile for Dinitrotoluenes.
- Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Source: PLOS One, National Institutes of Health (NIH). URL:[Link]
- Title: EPA-1193-1 - this compound. Source: Agilent Technologies. URL:[Link]
- Title: Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light.
- Title: A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Source: Molecules, National Institutes of Health (NIH). URL:[Link]
- Title: Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples. Source: Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf. URL:[Link]
- Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Source: PLOS One Research Journals. URL:[Link]
- Title: ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. Source: NCBI Bookshelf. URL:[Link]
- Title: Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
- Title: Technical Fact Sheet – Dinitrotoluene (DNT). Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. s4science.at [s4science.at]
- 4. agilent.com [agilent.com]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2,6-dinitrotoluene in Environmental Science
Introduction: The Environmental Significance of 4-Amino-2,6-dinitrotoluene
This compound (4-A-2,6-DNT) is a significant nitroaromatic compound of environmental concern, primarily arising from the microbial transformation of 2,4,6-trinitrotoluene (TNT), a widely used explosive.[1][2] Due to historical manufacturing, disposal, and training activities, soil and groundwater at many military sites are contaminated with TNT and its degradation products.[3] 4-A-2,6-DNT, along with its isomer 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), are the initial and principal products of the biological reduction of TNT under anaerobic conditions.[4]
While the transformation of TNT to aminodinitrotoluenes is a step towards detoxification, these metabolites are persistent and exhibit their own toxicity, including potential carcinogenicity.[3] Therefore, understanding the fate, transport, and remediation of 4-A-2,6-DNT is crucial for assessing and mitigating the environmental risks associated with TNT contamination. These application notes provide detailed protocols for the extraction and analysis of 4-A-2,6-DNT from environmental matrices and an overview of methodologies for evaluating its bioremediation and phytoremediation potential.
Part 1: Analysis of this compound in Environmental Samples
Accurate quantification of 4-A-2,6-DNT in soil and water is fundamental to site characterization, risk assessment, and the evaluation of remediation strategies. The following protocols are based on established methodologies, such as U.S. Environmental Protection Agency (EPA) Method 8330B, which is a robust and widely accepted standard for the analysis of explosives and their derivatives.[1][2]
Application Note 1: Extraction of 4-A-2,6-DNT from Soil
The effective extraction of 4-A-2,6-DNT from complex soil matrices is critical for accurate analysis. The choice of solvent and extraction technique is dictated by the physicochemical properties of the analyte, including its moderate polarity. Acetonitrile is a commonly used and effective solvent for extracting a broad range of nitroaromatic compounds from soil.[2] The protocol below details an ultrasonic extraction method.
Protocol 1: Ultrasonic Extraction of 4-A-2,6-DNT from Soil Samples
-
Sample Preparation: Air-dry the soil sample to a constant weight and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 2.0 g of the prepared soil into a 20 mL glass vial.
-
Add 10.0 mL of acetonitrile to the vial.
-
Vortex the mixture for 1 minute to ensure thorough initial mixing.
-
Place the vial in a cooled ultrasonic water bath and sonicate for 18 hours. Maintaining a low temperature is crucial to prevent the degradation of heat-sensitive nitroaromatic compounds.[5]
-
-
Phase Separation:
-
After sonication, allow the soil particles to settle.
-
For optimal separation, centrifuge the sample at approximately 2500 rpm for 5 minutes to pellet the soil.[5]
-
-
Extract Collection: Carefully transfer the acetonitrile supernatant to a clean vial. This extract is now ready for cleanup or direct analysis by HPLC.
Application Note 2: Solid-Phase Extraction (SPE) of 4-A-2,6-DNT from Water
For aqueous samples, particularly those with low concentrations of 4-A-2,6-DNT, a pre-concentration step is often necessary to achieve the required detection limits. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high recovery rates and clean extracts.[6] This protocol outlines a general procedure using a C18 SPE cartridge.
Protocol 2: Solid-Phase Extraction of 4-A-2,6-DNT from Water Samples
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Pass 3 mL of acetonitrile through the cartridge to solvate the stationary phase.
-
Follow with 3 mL of deionized water to rinse the cartridge and prepare it for the aqueous sample. Do not allow the sorbent to dry out.[5]
-
-
Sample Loading:
-
Load 1 mL of the water sample (or a larger volume for trace concentrations) onto the conditioned cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).[5]
-
-
Washing:
-
Wash the cartridge with 3 mL of a 50:50 (v/v) deionized water/methanol solution to remove polar interferences that are not retained as strongly as 4-A-2,6-DNT.
-
Dry the cartridge thoroughly under a high vacuum for 5-10 minutes to remove the wash solvent.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the retained 4-A-2,6-DNT from the cartridge by passing 2 mL of acetonitrile through the sorbent.
-
The collected eluate can be concentrated further if necessary and is now ready for HPLC analysis.
-
Application Note 3: HPLC Analysis of 4-A-2,6-DNT
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical technique for the quantification of 4-A-2,6-DNT and other nitroaromatic compounds, as specified in EPA Method 8330B.[1][7] The use of a reversed-phase C18 column allows for the effective separation of these compounds based on their hydrophobicity.
Protocol 3: HPLC Analysis of 4-A-2,6-DNT
-
Instrumentation and Columns:
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and reagent-grade water. The mobile phase should be filtered and degassed prior to use.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 100 µL.
-
Detector Wavelength: 254 nm.[7]
-
-
Calibration: Prepare a series of calibration standards of 4-A-2,6-DNT in acetonitrile. The concentration range should bracket the expected concentrations in the environmental samples.
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the extracted samples.
-
Identify and quantify the 4-A-2,6-DNT peak based on its retention time and the calibration curve.
-
Table 1: HPLC Performance Data for Selected Nitroaromatic Compounds
| Compound | Abbreviation | CAS Number |
| This compound | 4-Am-DNT | 19406-51-0 |
| 2-Amino-4,6-dinitrotoluene | 2-Am-DNT | 35572-78-2 |
| 2,4,6-Trinitrotoluene | 2,4,6-TNT | 118-96-7 |
| 2,4-Dinitrotoluene | 2,4-DNT | 121-14-2 |
| 2,6-Dinitrotoluene | 2,6-DNT | 606-20-2 |
Data sourced from EPA Method 8330B.[1]
Caption: Workflow for the analysis of 4-A-2,6-DNT in environmental samples.
Part 2: Remediation Approaches for this compound
The remediation of sites contaminated with 4-A-2,6-DNT often involves biological approaches, including bioremediation by microorganisms and phytoremediation by plants. These methods are generally more cost-effective and environmentally friendly than traditional physical or chemical treatments.
Application Note 4: Bioremediation of 4-A-2,6-DNT
Microorganisms, particularly bacteria, have demonstrated the ability to degrade dinitrotoluenes and their amino-derivatives.[8][9] Bioremediation can occur under both aerobic and anaerobic conditions, although the specific degradation pathways and end-products may differ.[3] Laboratory-scale studies are essential to determine the potential for bioremediation at a specific site and to optimize the conditions for microbial activity.
Protocol 4: Assessing the Bioremediation Potential of 4-A-2,6-DNT in Water
-
Microcosm Setup:
-
Collect groundwater or prepare a mineral salts medium.
-
Dispense the aqueous medium into sterile flasks.
-
Spike the medium with a known concentration of 4-A-2,6-DNT.
-
Inoculate the flasks with a microbial consortium from the contaminated site or with a known DNT-degrading bacterial strain.
-
Include abiotic controls (no microorganisms) to account for any non-biological degradation.
-
-
Incubation: Incubate the flasks under controlled conditions (e.g., temperature, shaking, aerobic or anaerobic atmosphere) that mimic the subsurface environment.
-
Monitoring: Periodically collect samples from the microcosms and analyze for the concentration of 4-A-2,6-DNT and potential metabolites using the HPLC method described in Protocol 3.
-
Data Analysis: Plot the concentration of 4-A-2,6-DNT over time to determine the degradation rate.
Caption: Simplified microbial degradation pathway of TNT to 4-A-2,6-DNT and subsequent mineralization.
Application Note 5: Phytoremediation of 4-A-2,6-DNT
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants.[10] Several plant species have been shown to take up and metabolize TNT and its derivatives, including 4-A-2,6-DNT.[11][12] Greenhouse or field studies are necessary to evaluate the efficacy of different plant species for the phytoremediation of 4-A-2,6-DNT-contaminated soil.
Protocol 5: Evaluating the Phytoremediation of 4-A-2,6-DNT in Soil
-
Experimental Setup:
-
Prepare pots with soil artificially contaminated with a known concentration of 4-A-2,6-DNT. To achieve this, an acetone solution of 4-A-2,6-DNT can be mixed into the soil, followed by evaporation of the solvent.[13]
-
Include unplanted control pots to monitor for abiotic degradation.
-
-
Planting and Growth:
-
Sampling and Analysis:
-
At the end of the experiment, harvest the plants and separate them into roots and shoots.
-
Analyze the soil from each pot for the remaining concentration of 4-A-2,6-DNT using the extraction and HPLC methods described in Protocols 1 and 3.
-
Analyze the plant tissues for the uptake and accumulation of 4-A-2,6-DNT and its metabolites. This typically involves extraction of the plant material with a suitable solvent followed by HPLC analysis.
-
-
Evaluation: Compare the final concentration of 4-A-2,6-DNT in the planted and unplanted soils to determine the removal efficiency by the plants.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the environmental assessment and remediation of this compound. By employing robust analytical methods and systematically evaluating biological treatment options, researchers and environmental professionals can develop effective strategies to manage the risks associated with this prevalent TNT metabolite. The successful implementation of these protocols will contribute to a more thorough understanding of the environmental fate of 4-A-2,6-DNT and the development of sustainable remediation technologies.
References
- Phytoremediation of 2,4,6-Trinitrotoluene (TNT) by Tagetes patula. (n.d.). ejaet.com.
- Jung, M. C., & Kim, J. G. (2014). Phytoremediation of soil co-contaminated with heavy metals and TNT using four plant species. PubMed. [Link]
- Jung, M. C., & Kim, J. G. (2014). Phytoremediation of soil co-contaminated with heavy metals and TNT using four plant species.
- EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (2006, October). U.S. Environmental Protection Agency. [Link]
- PHYTOREMEDIATION RESEARCH ON TNT DEGRADATION. (n.d.).
- In-Situ Phytoremediation of TNT-Contaminated Soil. (2002).
- METHOD 8330: NITROAROMATICS AND NITRAMINES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (1994, September). U.S. Environmental Protection Agency. [Link]
- Nishino, S. F., & Spain, J. C. (2001, February). TECHNOLOGY STATUS REVIEW: BIOREMEDIATION OF DINITROTOLUENE (DNT). CSWAB. [Link]
- EPA-RCA: 8330B: Explosives by HPLC. (n.d.). U.S. Environmental Protection Agency.
- Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. (n.d.). Shimadzu Scientific Instruments.
- Kalafut, T., Wales, M., & Bielefeldt, A. R. (2000). Biological Degradation of 2,4,6-Trinitrotoluene. PMC - NIH. [Link]
- EI du Pont de Nemours and Company Inveresk Project Number 303358. (n.d.).
- Technical Fact Sheet – Dinitrotoluene (DNT). (2012, December). U.S. Environmental Protection Agency. [Link]
- Toxicological Profile for Dinitrotoluenes. (2004, August). Agency for Toxic Substances and Disease Registry. [Link]
- Degradation of the Dinitrotoluene Isomers 2,4- and 2,6-DNT: Appraising the Role of Microorganisms. (2020).
- Lendenmann, U., & Spain, J. C. (1996). Simultaneous Biodegradation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene in an Aerobic Fluidized-Bed Biofilm Reactor. Environmental Science & Technology, 30(3), 885-892. [Link]
- Jenkins, T. F., & Walsh, M. E. (1991, October). Field Screening Method for 2,4-Dinitrotoluene in Soil. DTIC. [Link]
- Standard Operating Procedure (SOP) - DAIMON Project. (n.d.).
- Development of a Multi-Residue Method Using Acetonitrile-Based Extraction Followed by Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Steroids and Veterinary and Human Drugs at Trace Levels in Soil. (2012).
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Application Notes & Protocols for 4-Amino-2,6-dinitrotoluene
These application notes provide a comprehensive guide for the safe handling and storage of 4-Amino-2,6-dinitrotoluene (4-ADNT), a nitroaromatic compound with significant toxicological properties. This document is intended for researchers, scientists, and drug development professionals who may work with this compound. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.
Understanding this compound: A Profile
This compound is a primary transformation product of 2,4,6-trinitrotoluene (TNT) and is formed during biological degradation and reduction processes.[1] It is classified as an amino-nitrotoluene, where an amino group substitutes the 2,6-dinitrotoluene at the 4th position.[2][3] While it has roles as an explosive, a fungal xenobiotic metabolite, and a marine metabolite, its presence is often indicative of environmental contamination from munitions.[2][3][4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-ADNT is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C7H7N3O4 | PubChem[2] |
| Molecular Weight | 197.15 g/mol | PubChem[2] |
| Appearance | Solid | Haz-Map[5] |
| Melting Point | 171 °C | ECHEMI[3] |
| Boiling Point | 382.6±37.0 °C (Predicted) | ECHEMI[3] |
| Vapor Pressure | 0.00004 mmHg | Haz-Map[5] |
Toxicological Hazards
4-ADNT is a hazardous substance with significant acute and chronic health risks. The primary hazards are summarized below.
| Hazard Class | GHS Classification | Key Effects | Source |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Harmful or fatal if ingested. | PubChem[2], Chem Service[6] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Can be absorbed through the skin, causing systemic toxicity. | PubChem[2], Chem Service[6] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Inhalation of dust can be harmful or fatal. | PubChem[2], Chem Service[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | The liver is a primary target organ. | PubChem[2], Chem Service[6] |
| Other Potential Hazards | May induce methemoglobinemia. | Reduces the blood's ability to carry oxygen. | Haz-Map[5] |
The toxicity of nitroaromatic compounds is linked to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation and prone to reduction into carcinogenic aromatic amines.[4]
Laboratory Handling Protocols
A systematic approach to handling 4-ADNT is essential to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-ADNT:
-
Gloves: Nitrile or other chemically resistant gloves. Always double-glove.
-
Eye Protection: Chemical safety goggles. A face shield is recommended when handling larger quantities.
-
Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Engineering Controls
All handling of solid 4-ADNT must be performed in a certified chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and waste containers readily available.
-
Weighing: When weighing, use a balance inside the fume hood or in a designated weighing enclosure. Use anti-static weighing paper.
-
Dissolving: If preparing solutions, add the solid 4-ADNT to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., acetone, followed by soap and water). Dispose of all contaminated disposables in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage Protocols
Proper storage is crucial to maintain the stability of 4-ADNT and prevent hazardous situations.[7]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 15-25°C | Avoids thermal decomposition.[7] |
| Ventilation | Store in a well-ventilated area. | Prevents accumulation of any potential vapors.[6][7] |
| Light | Protect from direct sunlight. | Light can promote degradation. |
| Inert Atmosphere | For long-term storage, consider storing under nitrogen or argon. | Prevents oxidation.[7] |
Segregation of Incompatible Materials
4-ADNT must be stored separately from the following materials to prevent dangerous reactions:[7]
-
Strong bases
-
Strong acids
-
Oxidizing agents
-
Reducing agents
Container Labeling
All containers of 4-ADNT must be clearly labeled with:
-
Chemical Name: this compound
-
CAS Number: 19406-51-0
-
Hazard Pictograms (e.g., Skull and Crossbones, Health Hazard)
-
Date Received
-
Date Opened
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area.
-
Isolate: Prevent access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE before attempting cleanup.
-
Cleanup: For small spills, carefully sweep up the solid material using non-sparking tools and place it in a labeled hazardous waste container. For larger spills, contact your institution's environmental health and safety department.
Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Waste Disposal
All waste containing 4-ADNT, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of 4-ADNT down the drain.
Visual Workflow Guides
The following diagrams illustrate key workflows for handling and storing this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Key parameters for the safe storage of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29574, this compound.
- Haz-Map. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- ECHEMI. (n.d.). 19406-51-0, this compound Formula.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- AccuStandard. (n.d.). CAS No. 19406-51-0 - this compound.
- Chem Service. (2015). SAFETY DATA SHEET: this compound.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
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Application Notes and Protocols: 4-Amino-2,6-dinitrotoluene as a Versatile Intermediate in Chemical Synthesis
Introduction
4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a prominent member of the nitroaromatic compound family, serves as a critical intermediate in a variety of chemical syntheses.[1] Primarily derived from the selective reduction of 2,4,6-trinitrotoluene (TNT), this compound is a valuable precursor for the synthesis of energetic materials, dyestuffs, and potentially, heterocyclic scaffolds of interest to medicinal chemists.[2] Its utility stems from the presence of a nucleophilic amino group and two electrophilic nitro groups on a toluene backbone, offering a rich platform for diverse chemical transformations.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis and subsequent utilization of 4-A-2,6-DNT. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties and Safety Considerations
This compound is a solid at room temperature with a melting point of approximately 171°C.[3] It possesses moderate water solubility, which has implications for its environmental fate and necessitates appropriate handling and disposal procedures.[3]
Safety Precautions: 4-A-2,6-DNT is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It may also cause damage to organs through prolonged or repeated exposure.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
| Property | Value | Reference |
| CAS Number | 19406-51-0 | [1] |
| Molecular Formula | C₇H₇N₃O₄ | [4] |
| Molecular Weight | 197.15 g/mol | [4] |
| Melting Point | ~171 °C | [3] |
| Appearance | Solid | [3] |
Synthesis of this compound
The most common and economically viable route to 4-A-2,6-DNT is the selective reduction of the para-nitro group of 2,4,6-trinitrotoluene (TNT). The challenge lies in achieving this selectivity without reducing the ortho-nitro groups. Several methods have been developed, with varying degrees of selectivity and scalability.
Protocol 1: Selective Reduction of TNT using Hydrogen Sulfide in Dioxane
This method provides a reliable laboratory-scale synthesis of 4-A-2,6-DNT. The initial step involves the partial reduction of TNT with hydrogen sulfide to a mixture of this compound and an intermediate, 2,6-dinitro-4-hydroxylaminotoluene. Subsequent reduction of the hydroxylamino intermediate yields the desired product.[5]
Step 1: Partial Reduction of TNT
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (containing a solution of sodium hypochlorite to neutralize excess H₂S), dissolve 2,4,6-trinitrotoluene (10.0 g, 44.0 mmol) in 150 mL of p-dioxane.
-
Reaction Execution: While maintaining the temperature of the solution below 50°C using a water bath, bubble a slow stream of hydrogen sulfide (H₂S) gas through the solution. The reaction is exothermic.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, stop the H₂S flow and filter the precipitated sulfur. Pour the filtrate over a mixture of ice and water to precipitate a crude mixture of this compound and 2,6-dinitro-4-hydroxylaminotoluene.[5] Collect the solid by vacuum filtration.
Step 2: Reduction of the Hydroxylamine Intermediate
-
Reaction Setup: Suspend the crude mixture from Step 1 in a solution of hydrochloric acid.
-
Reaction Execution: Add potassium iodide to the suspension. The in-situ generated hydroiodic acid will reduce the hydroxylamine to the amine.[5]
-
Purification: Cool the reaction mixture and collect the solid by filtration. The crude 4-A-2,6-DNT can be purified by recrystallization from ethanol to yield the final product.[5]
Application as a Synthetic Intermediate
The strategic placement of the amino and nitro groups makes 4-A-2,6-DNT a valuable building block for more complex molecules.
Synthesis of 2,4,6-Triaminotoluene (TAT)
A key application of 4-A-2,6-DNT is its conversion to 2,4,6-triaminotoluene (TAT), a precursor to the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[2]
This protocol describes the complete reduction of the nitro groups of 4-A-2,6-DNT to form 2,4,6-triaminotoluene, which is often isolated as its more stable dihydrochloride salt.
-
Reaction Setup: In a high-pressure autoclave, suspend this compound (5.0 g, 25.4 mmol) in 100 mL of a suitable solvent such as ethanol. Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated.
-
Monitoring and Work-up: Monitor the reaction for the cessation of hydrogen uptake. After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Isolation as Dihydrochloride Salt: To the filtrate, add concentrated hydrochloric acid to precipitate 2,4,6-triaminotoluene dihydrochloride. Collect the salt by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow for TAT Synthesis
Caption: Workflow for the synthesis of 2,4,6-triaminotoluene from TNT.
Synthesis of Azo Dyes
The amino group in 4-A-2,6-DNT can be diazotized and coupled with various aromatic compounds to produce azo dyes. The nitro groups act as strong electron-withdrawing groups, influencing the color of the final dye.
This protocol provides a general procedure for the synthesis of an azo dye starting from 4-A-2,6-DNT.
Step 1: Diazotization
-
Reaction Setup: In a beaker, suspend this compound (1.97 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Reaction Execution: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in a small amount of cold water. Add this solution dropwise to the cold suspension of 4-A-2,6-DNT. Maintain the temperature below 5°C throughout the addition.
-
Completion: After the addition is complete, continue stirring for 15-20 minutes in the ice bath to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Coupling Solution: In a separate beaker, dissolve the coupling component (e.g., phenol, naphthol, or an aromatic amine) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols). Cool this solution to 0-5°C.
-
Reaction Execution: Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Work-up: Continue stirring for 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash with cold water, and dry.
Azo Dye Synthesis Pathway
Caption: General pathway for the synthesis of azo dyes from 4-A-2,6-DNT.
Synthesis of Benzimidazole Derivatives
For drug development professionals, the synthesis of heterocyclic scaffolds is of paramount importance. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While direct protocols starting from 4-A-2,6-DNT are not abundant in the literature, its structural motif as an ortho-nitroaniline derivative (after reduction of one of the nitro groups) makes it a potential precursor for benzimidazole synthesis.
This conceptual protocol outlines a two-step approach to synthesize a substituted benzimidazole from 4-A-2,6-DNT.
Step 1: Selective Reduction to a Diamine
-
Reaction Setup: Selectively reduce one of the ortho-nitro groups of this compound to an amino group, yielding 2,4-diamino-6-nitrotoluene. This can be achieved using various reducing agents under controlled conditions.
-
Purification: The resulting diamine would need to be purified, for example, by column chromatography or recrystallization.
Step 2: Cyclization to a Benzimidazole
-
Reaction Setup: The purified 2,4-diamino-6-nitrotoluene can then be reacted with an aldehyde in the presence of an oxidizing agent or a catalyst to form the benzimidazole ring.[6][7]
-
Reaction Execution: The reaction conditions would need to be optimized based on the specific aldehyde used.
-
Work-up and Purification: The final benzimidazole product would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. Its rich functionality allows for its use in the synthesis of a diverse array of compounds, from high-energy materials to complex organic dyes. For researchers in drug development, the potential to transform 4-A-2,6-DNT into valuable heterocyclic scaffolds like benzimidazoles opens up avenues for the exploration of new chemical space. The protocols and application notes provided in this guide are intended to serve as a practical resource for scientists looking to harness the synthetic potential of this important molecule.
References
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- PrepChem. (n.d.). Synthesis of TNT.
- Bayer Aktiengesellschaft. (1995). Process for the preparation of 2-nitrobenzaldehydes. Justia Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Council of Scientific & Industrial Research. (2003). Process for the preparation of nitrotoluenes. Google Patents.
- Wang, L., et al. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Chemical Research in Chinese Universities.
- Olin Corporation. (1971). Process for preparing toluidines. Google Patents.
- Reddy, C. S., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry.
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- ResearchGate. (n.d.). 2. Two-step reduction of TNT to 4-amino-2, 6-dinitrotoluene (A);... [Image].
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- Naval Ordnance Lab White Oak. (1973). Chemical Reduction of 2,4,6-Trinitrotoluene (TNT) Initial Products. DTIC.
- Gesto, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules.
- Montoya, A., et al. (2021). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry.
- Imperial Chemical Industries Plc. (2000). Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- U.S. Army Environmental Center. (2008). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound.
- An, G., et al. (2014). Hydrogenation of 2,4-Dinitrotoluene to 2,4-Diaminotoluene over Platinum Nanoparticles in a High-Pressure Slurry Reactor. Industrial & Engineering Chemistry Research.
- McFarlan, S. (1998).
- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Dinitrotoluenes.
- Letzel, M., et al. (2021). Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. Archives of Toxicology.
- de Oliveira, G. F., et al. (2013). Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. Journal of Aerospace Technology and Management.
- Chang, C-C., et al. (2013). Recovery of high purity 2,4-dinitrotoluene from spent mixed acid in toluene nitration process.
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Application Note: Robust Sample Preparation Strategies for the Quantification of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) in Environmental Matrices
Abstract
4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a principal degradation product of the explosive 2,4,6-trinitrotoluene (TNT) and a significant environmental contaminant in its own right.[1] Its presence in soil and water at military sites, industrial zones, and waste disposal areas poses a toxicological risk, necessitating sensitive and reliable analytical monitoring.[1][2] The accuracy of such monitoring is fundamentally dependent on the efficacy of the sample preparation methodology. This application note provides a comprehensive guide to the preparation of soil and water samples for the quantitative analysis of 4-A-2,6-DNT. We will delve into the rationale behind method selection, offering detailed, field-proven protocols for solvent extraction, solid-phase extraction (SPE), and sample cleanup, ensuring high analyte recovery and compatibility with common analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction: The Analytical Challenge of 4-A-2,6-DNT
4-A-2,6-DNT is a polar nitroaromatic compound, and its physicochemical properties dictate the approach to its extraction and analysis.[1] As a primary biotransformation product of TNT, it is often found in complex environmental matrices alongside other explosives and their degradation products.[1][3] The analytical goal is to isolate 4-A-2,6-DNT from these interfering matrix components with high efficiency and reproducibility.
Key considerations for developing a robust sample preparation workflow include:
-
Matrix Type: The protocol must be adapted for different sample types, primarily soil/sediment and aqueous samples.
-
Analyte Polarity: 4-A-2,6-DNT's amino group increases its polarity compared to its parent compound, TNT, influencing solvent and sorbent selection.
-
Analyte Stability: Like many nitroaromatics, 4-A-2,6-DNT can be susceptible to degradation under certain pH and temperature conditions.[4]
-
Method Sensitivity: The chosen preparation method must be capable of achieving the low detection limits often required for environmental monitoring.[5]
This guide is grounded in established methodologies, primarily referencing the principles outlined in U.S. EPA Method 8330B, a widely accepted standard for explosives analysis.[4][6]
Foundational Principles: Physicochemical Properties of 4-A-2,6-DNT
Understanding the properties of 4-A-2,6-DNT is critical for optimizing sample preparation.
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 197.15 g/mol [7] | Foundational for all mass-based calculations. |
| Water Solubility | Moderately soluble[1] | Allows for direct analysis of high-concentration water samples but necessitates preconcentration for trace analysis. |
| Log Kow | 1.79 (predicted)[1] | Indicates moderate hydrophobicity, making it suitable for reversed-phase SPE and solvent extraction. |
| pKa | 0.95 (predicted)[1] | The amino group is basic; sample pH can influence its charge state and retention on certain SPE phases. |
| Vapor Pressure | 8.01 x 10-6 mm Hg at 25°C[1] | Low volatility makes it unsuitable for headspace analysis but amenable to GC if derivatized or with appropriate inlet conditions. |
Overall Sample Preparation Workflow
The general workflow for 4-A-2,6-DNT analysis involves several key stages, from sample collection to the final extract ready for instrumental analysis. The specific steps will vary depending on the sample matrix.
Caption: General workflow for 4-A-2,6-DNT sample preparation.
Detailed Protocols
Protocol for Soil and Sediment Samples
This protocol is based on the acetonitrile extraction method described in EPA Method 8330B, which is effective for a broad range of nitroaromatics and nitramines, including their amino derivatives.[4]
Rationale: Acetonitrile is a polar aprotic solvent that provides excellent solubility for 4-A-2,6-DNT and is compatible with reversed-phase HPLC analysis. Ultrasonic agitation is used to enhance the extraction efficiency by disrupting the soil matrix and facilitating solvent penetration.
Materials:
-
Top-loading balance
-
Spatula
-
2 mm sieve
-
Mortar and pestle (or mechanical grinder)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Autosampler vials
-
Acetonitrile (HPLC grade)
-
Calcium chloride (CaCl₂)
-
Reagent water
Procedure:
-
Sample Homogenization:
-
Air-dry the soil sample in a well-ventilated area, avoiding direct sunlight.
-
Once dry, pass the sample through a 2 mm sieve to remove large debris. Caution: Do not grind samples suspected of containing high concentrations of explosives.[6]
-
Homogenize the sieved sample by thorough mixing.
-
-
Extraction:
-
Weigh 2.0 ± 0.05 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10.0 mL of acetonitrile to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 18 hours. The bath temperature should be maintained below ambient to prevent degradation of thermally labile compounds.
-
-
Clarification and Dilution:
-
After sonication, allow the sample to cool to room temperature.
-
Add 0.5 g of CaCl₂ to the extract, cap tightly, and shake vigorously for 30 seconds. This step helps to promote the separation of the acetonitrile and any residual water.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.
-
Carefully transfer a 5.0 mL aliquot of the acetonitrile supernatant to a clean tube containing 5.0 mL of reagent water. This creates a 1:1 acetonitrile/water solution, which is ideal for direct HPLC injection.
-
-
Final Preparation:
-
Filter the diluted extract through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis by HPLC-UV.[4]
-
Protocol for Aqueous Samples (Low Concentration)
For trace-level analysis of 4-A-2,6-DNT in water, preconcentration is necessary. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for this purpose.[8][9][10]
Rationale: SPE allows for the selective retention of analytes from a large volume of water onto a solid sorbent. The retained analytes can then be eluted with a small volume of organic solvent, achieving significant concentration factors. A reversed-phase sorbent (e.g., C18 or a polymeric phase) is suitable for trapping the moderately hydrophobic 4-A-2,6-DNT.[8]
Materials:
-
SPE cartridges (e.g., 500 mg, 6 mL C18 or polymeric sorbent)
-
SPE vacuum manifold
-
Graduated cylinders
-
Collection tubes
-
Nitrogen evaporation system
-
Methanol and Acetonitrile (HPLC grade)
-
Reagent water
Procedure:
-
Sample Collection and Preservation:
-
Collect the water sample in a clean glass container.
-
Preserve the sample by cooling to 4°C. Analysis should be performed as soon as possible.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing the following solvents sequentially:
-
5 mL of acetonitrile
-
5 mL of methanol
-
10 mL of reagent water
-
-
Crucial Step: Do not allow the sorbent bed to go dry after conditioning and before sample loading. This ensures proper activation of the stationary phase.
-
-
Sample Loading:
-
Measure 500 mL of the water sample using a graduated cylinder.
-
Pass the entire sample volume through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Sorbent Drying:
-
After the entire sample has passed through, continue to apply vacuum for 15-20 minutes to thoroughly dry the sorbent bed. This removes residual water which can interfere with the elution step.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained analytes by passing 4 mL of acetonitrile through the cartridge. Allow the solvent to soak the sorbent for 3 minutes before drawing it through under low vacuum.[11]
-
Repeat the elution with a second 4 mL aliquot of acetonitrile.
-
-
Concentration:
-
Combine the eluates.
-
If necessary, concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen at a temperature no higher than 40°C. Warning: Do not concentrate explosives to dryness as this can pose a detonation hazard.[11]
-
The concentrated extract is now ready for analysis.
-
Analytical Considerations
The final extracts from these protocols are compatible with several analytical techniques.
-
HPLC-UV: This is the most common technique as described in EPA Method 8330B.[4][6] A C18 or a specialized column for explosives is typically used with a mobile phase of methanol/water or acetonitrile/water.[2] UV detection is performed at a wavelength where 4-A-2,6-DNT has significant absorbance (typically around 254 nm).
-
GC-ECD/MS: Gas chromatography can also be used, often with an electron capture detector (ECD) which is highly sensitive to nitro-containing compounds.[9][10] However, the thermal stability of 4-A-2,6-DNT in the GC inlet must be considered, and deactivated injection port liners are recommended.[9][10]
-
LC-MS/MS: For the highest sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry is the method of choice.[2][12] This technique provides structural confirmation and can achieve very low detection limits.[13]
Quality Control and Validation
To ensure the trustworthiness of the data, a robust quality control (QC) system is essential.
-
Method Blanks: An analyte-free matrix (e.g., reagent water or clean sand) should be processed with each batch of samples to check for contamination.
-
Matrix Spikes: A known amount of 4-A-2,6-DNT standard is added to a duplicate sample before extraction. The recovery of the spike is calculated to assess matrix effects and extraction efficiency. Recoveries of 70-130% are generally considered acceptable.[10][14]
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte is run with each batch to monitor the overall performance of the method.
-
Surrogate Standards: A non-target compound with similar chemical properties is added to every sample before extraction to monitor the performance of the preparation method for each individual sample.
Conclusion
The successful analysis of this compound in environmental samples is critically dependent on a well-designed and executed sample preparation strategy. The choice between direct solvent extraction for soils and solid-phase extraction for aqueous samples provides a reliable foundation for its quantification. By understanding the chemical principles behind each step and implementing rigorous quality control measures, researchers and analysts can generate accurate and defensible data. The protocols detailed in this application note, grounded in authoritative methods like EPA 8330B, offer a validated starting point for laboratories involved in the monitoring of explosives contamination.
References
- U.S. Environmental Protection Agency. (1998). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- Jenkins, T. F., & Walsh, M. E. (1992).
- Hable, M., Stern, C., Asowata, C., & Williams, K. (1991). The determination of nitroaromatics, nitramines, and nitrate esters in water using solid-phase extraction and gas chromatography-electron capture detection. Journal of Chromatographic Science, 29(4), 131-135. [Link]
- Shimadzu Scientific Instruments. (n.d.). Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. [Link]
- Walsh, M. E., & Jenkins, T. F. (1991). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography—Electron Capture Detection: Comparison With High-Performance Liquid Chromatography. Journal of the Association of Official Analytical Chemists, 74(4), 682-686. [Link]
- Loch, J. A., & Sim, P. G. (1998). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Environmental Science & Technology, 32(11), 1648-1653. [Link]
- LCGC International. (2025). Enhanced Analysis of Explosives Listed in EPA Method 8330B using APCI-LC-MS/MS. [Link]
- U.S. Environmental Protection Agency.
- ResearchGate. (2015). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. [Link]
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). [Link]
- Journal of Chemistry and Technologies. (2025).
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes. [Link]
- National Institutes of Health. (2016).
- Defense Technical Information Center. (1999).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29574, this compound. [Link]
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
- ACS Publications. (2021). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. [Link]
- National Center for Biotechnology Information. (1998). Toxicological Profile for Dinitrotoluenes - Chapter 7: Analytical Methods. [Link]
- National Center for Biotechnology Information. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene - Chapter 6: Analytical Methods. [Link]
- National Institutes of Health. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. [Link]
- Agilent Technologies. (n.d.).
- Defense Technical Information Center. (1996). Overview of On-Site Analytical Methods for Explosives in Soil. [Link]
- U.S. Environmental Protection Agency. (2008).
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes. [Link]
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- Journal of Chromatography A. (2002). Detection of explosives and their degradation products in soil environments. [Link]
- Wikipedia. (n.d.). 2,4-Dinitrotoluene. [Link]
- Google Patents. (2006). Sample preparation procedure for the quantitative analysis of samples containing amino acids.
- SCIEX. (n.d.). Accurate quantification and confident identification of 12 explosives in soil samples using high-resolution mass spectrometry. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 4-Amino-2,6-dinitrotoluene in Environmental Soil Samples
Introduction: The Environmental Significance of 4-Amino-2,6-dinitrotoluene
This compound (4-A-2,6-DNT) is a nitroaromatic compound that is not produced commercially but is of significant environmental interest.[1][2] It is primarily known as one of the main transformation products of the explosive 2,4,6-trinitrotoluene (TNT) formed through biological degradation and reduction processes in soil and sediment.[1][3] As bacteria in the soil metabolize TNT, they reduce one of the nitro groups to an amino group, leading to the formation of 2-amino-4,6-dinitrotoluene (2-A-DNT) and 4-A-2,6-DNT.[3][4] The presence of these aminodinitrotoluenes in soil is a key indicator of past or present TNT contamination at sites such as military installations, munitions manufacturing plants, and training ranges.[4][5]
Given that 4-A-2,6-DNT and its isomers are toxic and mutagenic, their accurate quantification is crucial for environmental risk assessment, monitoring the efficacy of remediation efforts, and ensuring public safety.[3][6] While some reduced TNT amines can form strong covalent bonds with soil organic matter, making them non-extractable, a significant portion may remain mobile, with the potential to leach into groundwater.[1]
This application note provides a comprehensive, field-proven protocol for the reliable quantification of 4-A-2,6-DNT in soil matrices. The methodology is founded on the principles of the United States Environmental Protection Agency (U.S. EPA) Method 8330 for nitroaromatics, utilizing solvent extraction followed by analysis with High-Performance Liquid Chromatography (HPLC) with UV detection.[3][7] This approach is chosen for its robustness, sensitivity, and suitability for thermally labile compounds like many explosives and their derivatives, which are often unsuitable for Gas Chromatography (GC) analysis.[3][8]
Principle of the Method
The analytical workflow is designed to ensure high recovery of the target analyte from a complex soil matrix and its selective quantification. The core principle involves a multi-step process that begins with sample preparation and ends with instrumental analysis.
-
Sample Preparation: The initial step is critical for ensuring the sample analyzed is representative of the bulk material. This involves air-drying, sieving to remove large debris, and homogenizing the soil sample.[9][10] Oven drying is explicitly avoided as it can cause thermal degradation of the target energetic compounds.[10]
-
Solvent Extraction: 4-A-2,6-DNT is extracted from the soil particles using an organic solvent. Acetonitrile is the solvent of choice due to its proven efficacy in extracting a wide range of nitroaromatic compounds from soil.[11] The extraction process is physically enhanced using ultrasonication, which uses high-frequency sound waves to agitate the sample, thereby increasing the efficiency of the solvent in penetrating the soil matrix and dissolving the analyte.[3][11]
-
Instrumental Analysis: The resulting extract is analyzed using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV or Diode Array Detector (DAD).[3][12] The separation is achieved on a C18 column, which is the primary column recommended by EPA Method 8330.[3] The analytes are separated based on their differential partitioning between the non-polar stationary phase (C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). 4-A-2,6-DNT, along with other nitroaromatics, strongly absorbs UV light, allowing for sensitive detection and quantification.[3][13]
The entire process is validated through a system of quality controls, including calibration standards, method blanks, and spiked samples, to ensure the trustworthiness and accuracy of the final reported concentration.
Caption: High-level workflow for 4-A-2,6-DNT analysis in soil.
Apparatus, Reagents, and Standards
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with gradient pump, autosampler, and UV or DAD detector.
-
HPLC Column: Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm) or equivalent.[3]
-
Ultrasonic bath.
-
Laboratory centrifuge capable of 2500 rpm.
-
Analytical balance, readable to 0.001 g.
-
Vortex mixer.
-
Glass scintillation vials or centrifuge tubes (e.g., 15-20 mL).
-
Syringes and syringe filters (e.g., regenerated cellulose, 0.45 µm).[3]
-
Volumetric flasks and pipettes.
-
Vacuum manifold for optional Solid-Phase Extraction (SPE).
Reagents
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or deionized (18 MΩ·cm).
-
Formic acid, 88% or higher purity.[3]
-
Methanol (MeOH), HPLC grade.
Standards
-
This compound (4-A-2,6-DNT) analytical standard, >99% purity.
-
It is recommended to also procure standards for related compounds such as 2,4,6-TNT and 2-Amino-4,6-dinitrotoluene (2-A-DNT) for confirmation and to assess potential co-elution.[3]
Experimental Protocols
Protocol 1: Preparation of Standards and Solutions
Causality: The preparation of accurate standards is the foundation of quantitative analysis. A stock solution is created from the pure compound, which is then serially diluted to create a range of calibration standards. This calibration curve establishes the relationship between instrument response (peak area) and concentration. Acidification with formic acid is included to prevent the degradation of other potentially co-analyzed compounds like Tetryl.[3]
-
Primary Stock Standard (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure 4-A-2,6-DNT standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Intermediate Stock Standard (e.g., 10 µg/mL): Pipette 100 µL of the Primary Stock Standard into a 10 mL volumetric flask. Dilute to volume with acetonitrile.
-
Working Calibration Standards: Prepare a series of at least five calibration standards by diluting the Intermediate Stock Standard. A final solvent composition matching the initial mobile phase conditions (e.g., 75:25 water:acetonitrile) is recommended to ensure good peak shape.[3] A suggested range is 10, 25, 50, 100, and 250 µg/L.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water (v/v).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).[3]
Protocol 2: Soil Sample Preparation and Extraction
Causality: This protocol is adapted from established methods for explosive residue analysis.[3] A 2-gram soil sample is used as a standard mass.[3][11] An 18-hour sonication period is a historical standard for ensuring exhaustive extraction[11], though shorter, more intense sonication periods (e.g., 2 x 15 min) have been shown to be effective and are presented here for improved throughput.[3] Centrifugation is a critical step to separate the bulk of the soil particulates from the solvent extract before final filtration.
-
Homogenization: Ensure the soil sample is air-dried and passed through a 2-mm sieve to remove rocks and organic debris. Homogenize the sieved sample thoroughly.[10]
-
Weighing: Weigh 2.0 g (± 0.05 g) of the homogenized soil into a 15 mL centrifuge tube.[3]
-
Extraction: Add 5.0 mL of acetonitrile containing 0.1% formic acid to the tube.[3]
-
Vortexing: Cap the tube and vortex for 10 seconds to ensure the soil is fully wetted by the solvent.[3]
-
Ultrasonication: Place the tube in an ultrasonic bath at room temperature and sonicate for 15 minutes.[3]
-
Cooling (Optional but Recommended): Store the sample in a refrigerator for 2 hours. This can aid in the precipitation of interfering humic substances.[3]
-
Second Ultrasonication: Return the sample to the ultrasonic bath and sonicate for an additional 15 minutes.[3]
-
Centrifugation: Centrifuge the tube at approximately 2500 rpm for 10 minutes to pellet the soil particles.
-
Dilution & Filtration: Carefully pipette 1 mL of the supernatant (the liquid extract) and dilute it with 3 mL of 0.1% formic acid in water. Mix thoroughly.[3]
-
Final Preparation: Filter the diluted extract through a 0.45 µm regenerated cellulose syringe filter into an HPLC vial for analysis.[3]
Protocol 3: HPLC-UV/DAD Instrumental Analysis
Causality: The HPLC conditions are optimized for the separation of structurally similar nitroaromatic compounds.[3] A gradient elution is employed, where the percentage of the strong organic solvent (acetonitrile) is increased over time. This allows for the elution of more strongly retained compounds while ensuring good separation of early-eluting peaks. A C18 column provides excellent retention for these moderately non-polar analytes. Detection is set at 254 nm, a common wavelength for nitroaromatics, but a DAD allows for the acquisition of full spectra to confirm peak identity and purity.
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18, 100 mm x 2.1 mm, 2.7 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | 25% B to 60% B over 10 minutes |
| Hold at 60% B for 1 minute | |
| Return to 25% B over 0.5 minutes | |
| Hold at 25% B for 1.5 minutes (re-equilibration) | |
| Total Run Time | 13 minutes[3] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 44 °C[3] |
| Injection Volume | 20 µL[3] |
| Detection | DAD, 254 nm |
Data Analysis and Quality Control
-
Calibration: Analyze the working calibration standards and construct a calibration curve by plotting the peak area of 4-A-2,6-DNT against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for the curve to be accepted.
-
Quantification: Determine the concentration of 4-A-2,6-DNT in the injected sample extract (C_extract, in µg/L) using the calibration curve.
-
Calculation of Soil Concentration: Calculate the final concentration in the original soil sample (C_soil, in µg/kg or ppb) using the following formula, accounting for the initial soil mass, extraction volume, and dilution factor:
C_soil (µg/kg) = (C_extract * V_extract * DF) / M_soil
Where:
-
C_extract = Concentration in the diluted extract from HPLC (µg/L)
-
V_extract = Initial volume of extraction solvent (L) (e.g., 0.005 L)
-
DF = Dilution factor (e.g., 4, from 1 mL diluted to 4 mL)
-
M_soil = Mass of the dry soil sample (kg) (e.g., 0.002 kg)
-
-
Quality Control:
-
Method Blank: An analyte-free matrix (e.g., clean sand) extracted and analyzed alongside the samples. Results should be below the Limit of Quantitation.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 4-A-2,6-DNT. The recovery should fall within established laboratory limits (e.g., 80-120%).
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known amount of analyte. This assesses matrix effects on recovery and precision.
-
Caption: Biological transformation of TNT into its primary mono-amino products.
Method Performance Characteristics
The performance of HPLC-based methods for nitroaromatics is well-documented. The following table summarizes expected performance characteristics based on similar validated methods.
| Parameter | Expected Value | Rationale / Comment |
| Linearity (R²) | ≥ 0.995 | Indicates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | ~5 µg/kg (ppb) in soil[3] | The lowest concentration that can be reliably detected. This is achievable with modern HPLC-DAD systems.[3] |
| Limit of Quantitation (LOQ) | ~15 µg/kg (ppb) in soil | The lowest concentration that can be accurately quantified. Typically 3x the LOD. |
| Recovery | 95-98% in spiked samples[14] | Demonstrates the efficiency of the extraction process from the soil matrix. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate analyses, indicating method reproducibility. |
Conclusion
This application note details a robust and reliable method for the quantification of this compound in soil. By leveraging a standard acetonitrile-based ultrasonic extraction and a validated RP-HPLC-UV/DAD method, researchers can achieve the low µg/kg detection limits required for effective environmental monitoring and site assessment. The causality-driven protocol, from sample preparation to instrumental analysis, is designed for high analyte recovery and analytical precision. Adherence to the described quality control procedures is essential for ensuring the generation of trustworthy and defensible data, which is paramount for professionals in environmental science and site remediation.
References
- Minsky, D. (n.d.). Development of an Analytical Method for Explosive Residues in Soil. DTIC.
- Walsh, M. E., & Jenkins, T. F. (2006). Laboratory and analytical methods for explosives residues in soil.
- ARC Journals. (n.d.). Detection and Analysis of Explosive Residues Using Advanced Instrumental Techniques.
- DTIC. (n.d.). Overview of On-Site Analytical Methods for Explosives in Soil.
- Vanhoenacker, G., David, F., Sandra, P., & Naegele, E. (2010). Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light. Agilent Technologies.
- ResearchGate. (n.d.).
- U.S. EPA. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- PubChem. (n.d.). This compound.
- ATSDR. (2021). Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry.
- Walsh, M. E. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soils Using GC-ECD. DTIC.
- ResearchGate. (n.d.). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound.
- The University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center.
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- U.S. EPA. (2014). Technical Fact Sheet – Dinitrotoluene (DNT).
- ResearchGate. (n.d.).
- Akpinar, B. A., et al. (2016).
- Beal, S. (2022). Munitions Constituents - Soil Sampling. Enviro Wiki.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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- 14. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) in Groundwater
<
Introduction: The Environmental Imperative for 4-A-2,6-DNT Monitoring
4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a significant environmental contaminant primarily known as a principal transformation product of 2,4,6-trinitrotoluene (TNT), a widely used explosive.[1] Its presence in groundwater is a serious concern due to industrial activities, munitions manufacturing, and military training exercises. The moderate water solubility and soil adsorption characteristics of 4-A-2,6-DNT suggest a potential for it to leach into groundwater sources.[1] Given the toxicological concerns associated with nitroaromatic compounds, including potential hepatotoxicity and the ability to induce methemoglobinemia, sensitive and reliable detection methods are crucial for environmental monitoring and human health risk assessment.[2][3]
This application note provides a comprehensive guide for researchers and analytical scientists on the detection of 4-A-2,6-DNT in groundwater. We will delve into the rationale behind the chosen analytical techniques, provide detailed, step-by-step protocols for sample preparation and analysis, and discuss critical quality control measures to ensure data integrity. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely adopted technique for explosives analysis, and Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD) for its high sensitivity to nitroaromatic compounds.
Principles of Detection: Choosing the Right Analytical Strategy
The selection of an appropriate analytical method is paramount for the accurate quantification of 4-A-2,6-DNT in complex matrices like groundwater. The two principal techniques, HPLC and GC, offer distinct advantages.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of thermally unstable and non-volatile compounds like many explosives and their degradation products.[4] U.S. EPA Method 8330B is a widely recognized standard for the trace analysis of explosives and propellant residues in water, soil, and sediment using HPLC with a UV detector.[5] The separation is typically achieved on a reversed-phase column (e.g., C18), and detection is performed by monitoring the UV absorbance at a specific wavelength, often around 220 nm.[6] This method is advantageous as it often allows for direct analysis of aqueous samples with minimal preparation, reducing the potential for analyte loss.[7]
Gas Chromatography (GC): GC, particularly when coupled with an Electron Capture Detector (GC-ECD), offers exceptional sensitivity for electrophilic compounds such as nitroaromatics.[8] U.S. EPA Method 8095 outlines the use of capillary column GC-ECD for determining the concentrations of various explosives in water and soil.[8] While GC analysis requires the analyte to be volatile and thermally stable, it can provide very low detection limits. Sample preparation for GC often involves a liquid-liquid extraction or solid-phase extraction (SPE) to transfer the analyte from the aqueous matrix into an organic solvent.
The choice between HPLC and GC will depend on factors such as the required sensitivity, the presence of interfering compounds, and laboratory instrumentation availability. For this application note, we will provide protocols for both, with a primary focus on HPLC as a robust and commonly employed technique.
Experimental Workflow and Protocols
A successful analysis hinges on a well-defined workflow, from sample collection to data interpretation. The following diagram illustrates the key stages in the detection of 4-A-2,6-DNT in groundwater.
Caption: General experimental workflow for the detection of 4-A-2,6-DNT in groundwater.
Protocol 1: Sample Collection and Preservation
The integrity of the analytical results begins with proper sample collection and preservation.
Materials:
-
Amber glass bottles with Teflon-lined caps
-
Ice chest and ice
-
Reagents for pH adjustment (if necessary)
Procedure:
-
Collect groundwater samples in clean amber glass containers to prevent photodegradation of the analyte.
-
Immediately after collection, cool the samples to 4°C.
-
Store the samples in the dark at or below 4°C and analyze them within the recommended holding time. For some explosive compounds, analysis within 40 days of extraction is suggested.[9]
-
If the analysis is delayed, acidification to a pH < 3 can help preserve certain analytes, but compatibility with all target compounds should be verified.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a highly effective technique for concentrating the analyte and removing interfering matrix components. This is particularly important for achieving low detection limits.
Materials:
-
SPE cartridges (e.g., Polystyrene-divinylbenzene (PS-DVB) or C18)
-
Vacuum manifold
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reagent water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 10 mL of acetonitrile through each cartridge, followed by 10 mL of methanol.[10]
-
Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Pass 10 mL of reagent water through each cartridge, ensuring the sorbent remains wet.[10]
-
-
Sample Loading:
-
Pass a known volume of the groundwater sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[10]
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Dry the cartridge thoroughly under a high vacuum for 15-20 minutes.[10]
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained 4-A-2,6-DNT with a small volume (e.g., 2 x 2 mL) of acetonitrile.
-
-
Concentration:
-
Gently evaporate the eluate to a final volume of 1.0 mL under a stream of nitrogen.
-
The sample is now ready for HPLC or GC analysis.
-
Protocol 3: HPLC-UV Analysis
This protocol is adapted from methodologies similar to U.S. EPA Method 8330B.
Instrumentation and Conditions:
-
HPLC System: With a binary pump, autosampler, and UV detector.
-
Column: Brownlee™ Validated C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[6]
-
Mobile Phase: 50:50 (v/v) methanol/water.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detector Wavelength: 220 nm.[6]
-
Column Temperature: Ambient.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards of 4-A-2,6-DNT in acetonitrile. Certified reference materials are commercially available.[11][12]
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared groundwater sample extracts.
-
Identify the 4-A-2,6-DNT peak based on its retention time compared to the standard.
-
Quantify the concentration of 4-A-2,6-DNT in the sample using the calibration curve.
Protocol 4: GC-ECD Analysis
This protocol is based on principles outlined in U.S. EPA Method 8095.
Instrumentation and Conditions:
-
GC System: With an Electron Capture Detector (ECD) and a capillary column.
-
Column: A suitable capillary column for nitroaromatic compounds (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL (splitless).
Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Prepare a series of calibration standards of 4-A-2,6-DNT in a suitable solvent (e.g., hexane or acetone).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared groundwater sample extracts.
-
Identify and quantify the 4-A-2,6-DNT peak based on its retention time and response factor relative to the calibration standards.
Data Presentation and Quality Control
Accurate and reliable data are the cornerstones of any scientific investigation. The following tables provide an overview of typical performance data for the analytical methods.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Limit | 0.78 - 1.17 µg/L | [13] |
| Recovery Rate | 95 - 98% | [13] |
| Linearity (R²) | > 0.995 | Standard Practice |
Table 2: GC-ECD Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Limit | 0.003 - 0.5 µg/L | [8] |
| Quantitative Range | 0.03 - 5 µg/L | [8] |
| Recovery Rate | 83 - 113% | [14] |
Quality Control Measures:
To ensure the validity of the analytical results, a robust quality control program is essential.
-
Method Blank: An aliquot of reagent water carried through the entire analytical process. This is used to assess contamination from the laboratory environment or reagents.
-
Matrix Spike: A known amount of 4-A-2,6-DNT is added to a groundwater sample before extraction. This helps to evaluate the effect of the sample matrix on the analytical method's performance.
-
Duplicate Samples: A second, independent sample taken from the same location. This is used to assess the precision of the entire sampling and analysis process.
-
Laboratory Control Sample (LCS): A well-characterized matrix (e.g., reagent water) spiked with a known concentration of 4-A-2,6-DNT. The LCS is processed alongside the samples to monitor the overall performance of the analytical method.
Conclusion
The detection and quantification of this compound in groundwater is a critical task for environmental protection and public health. The HPLC-UV and GC-ECD methods detailed in this application note provide sensitive and reliable means for this analysis. The choice of method will depend on specific laboratory capabilities and the required detection limits. By adhering to the detailed protocols and implementing rigorous quality control measures, researchers and scientists can generate high-quality data to support environmental assessments and remediation efforts.
References
- Conkle, J. P., et al. (1975). A comparison has been made between a gas chromatographic analysis (GC) method and an automated colorimetric method for 2,4,6-trinitrotoluene in waste waters.
- Agilent. (n.d.). EPA-1193-1.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Özkan, A., et al. (2014).
- ResearchGate. (n.d.). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography.
- National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Dinitrotoluenes.
- U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC.
- ResearchGate. (n.d.). Determination of Nitrobenzene and Aniline in Groundwater by Closed Cycle Needle Trap-Gas Chromatography.
- U.S. Environmental Protection Agency. (n.d.). Method 8095: Explosives by Gas Chromatography.
- PerkinElmer. (2007). Explosives by HPLC Analysis per U.S. EPA Method 8330.
- Haz-Map. (n.d.). This compound.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- Varian. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
- Conkle, J. P., et al. (1975). Comparison of analytical methods for trace quantities of 2, 4, 6-trinitrotoluene.
- National Center for Biotechnology Information. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1664.
- ResearchGate. (n.d.). Determination of 2,4,6-Trinitrotoluene in Wastes and Sewage Water from Mining Industry by Chromato-Mass Spectrometry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes.
- ResearchGate. (n.d.). Mass Spectrometry for Trace Analysis of Explosives in Water.
- National Center for Biotechnology Information. (2023).
- Citizens for Safe Water Around Badger. (2007). DNT – The Importance of Testing for All Six Isomers.
- National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples.
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT).
- SciSpace. (n.d.). Toxicological profile for 2,4-dinitrotoluene and 2,6-dinitrotoluene.
- U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene)
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT).
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4-Amino-2,6-dinitrotoluene in bioremediation studies
Application Notes & Protocols
Abstract
This guide provides a comprehensive technical overview and detailed protocols for studying the bioremediation of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT). As a principal intermediate metabolite of the explosive 2,4,6-trinitrotoluene (TNT), the fate of 4-A-2,6-DNT is a critical determinant in the overall success of TNT bioremediation strategies. We delve into the significance of 4-A-2,6-DNT, its formation, and its subsequent microbial degradation pathways under both aerobic and anaerobic conditions. This document furnishes researchers, scientists, and environmental professionals with field-proven methodologies for the isolation of potent microbial degraders, the execution of whole-cell degradation assays, and the precise analytical quantification of 4-A-2,6-DNT and its associated metabolites. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Background and Scientific Significance
The Environmental Challenge of TNT Contamination
2,4,6-Trinitrotoluene (TNT) is a nitroaromatic explosive used extensively for military and industrial purposes.[1] Its widespread use has led to significant contamination of soil and groundwater at manufacturing plants, military training ranges, and disposal sites.[2] TNT is recognized for its toxicity and mutagenicity, posing a considerable risk to ecosystems and human health.[3][4] Bioremediation has emerged as a cost-effective and environmentally sustainable approach for the detoxification of TNT-contaminated sites.[5][6]
Formation of this compound: A Key Metabolic Intermediate
The microbial metabolism of TNT, whether aerobic or anaerobic, almost invariably begins with the reduction of one of its three nitro groups.[6][7] This initial reductive step is biologically favorable due to the electron-withdrawing nature of the nitro groups. This process yields two primary monoamino isomers: This compound (4-A-2,6-DNT) and 2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT).[1][7][8]
The formation of these aminodinitrotoluenes is a critical juncture in bioremediation. While this initial transformation reduces the acute toxicity of the parent TNT molecule, these amino-derivatives are persistent and can be further transformed into more complex and potentially recalcitrant compounds if not completely degraded.[2][9] Therefore, a successful bioremediation strategy must not only transform TNT but also ensure the complete mineralization of its intermediate metabolites, including 4-A-2,6-DNT.
Toxicity and Environmental Fate
Toxicological studies have shown that 4-A-2,6-DNT is generally less toxic than its parent compound, TNT.[2] However, it is still classified as a hazardous substance with potential for adverse health effects, including hepatotoxicity and methemoglobinemia.[10] Its moderate water solubility and potential to adsorb to soil organic matter mean it can persist in the environment and potentially leach into groundwater.[8] The ultimate goal of bioremediation is the complete breakdown of these compounds into harmless products like CO₂, H₂O, and inorganic nitrogen, a process known as mineralization.
Microbial Degradation Pathways of 4-A-2,6-DNT
Microorganisms have evolved diverse enzymatic machinery to degrade 4-A-2,6-DNT. The metabolic route is highly dependent on the microbial species and, crucially, on the presence or absence of oxygen.
Aerobic Degradation Pathways
Under aerobic conditions, microorganisms can utilize oxidative enzymes to attack the aromatic ring of 4-A-2,6-DNT, often leading to mineralization.
-
Initial Attack: The process is frequently initiated by monooxygenase or dioxygenase enzymes.[5] These enzymes can hydroxylate the aromatic ring, making it susceptible to cleavage. For instance, some bacterial systems can oxidize ADNTs to form catechols or quinones.[5][11]
-
Denitration: A key step in the aerobic pathway is the removal of the remaining nitro groups as nitrite (NO₂⁻). This is often catalyzed by dioxygenases, which simultaneously hydroxylate the ring and release a nitro group.[11][12][13] The released nitrite can then be assimilated by the microorganism as a nitrogen source.
-
Ring Cleavage: Following hydroxylation and denitration, the aromatic ring is cleaved by other dioxygenases, leading to aliphatic intermediates that can enter central metabolic pathways.
Anaerobic Degradation Pathways
In the absence of oxygen, the degradation of 4-A-2,6-DNT proceeds via further reduction.
-
Sequential Reduction: The remaining nitro groups are sequentially reduced, leading to the formation of 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT) or 2,6-diamino-4-nitrotoluene.[3]
-
Polymerization Risk: A significant challenge in anaerobic treatment is the potential for undesirable side reactions. The hydroxylamino- intermediates formed during nitro group reduction are highly reactive and can condense with other molecules to form recalcitrant, high-molecular-weight azoxy compounds, which effectively halt the degradation process.[6][7]
-
Complete Reduction: Some specialized anaerobic bacteria, such as Clostridium and Desulfovibrio species, can completely reduce all nitro groups to form triaminotoluene, which is more amenable to subsequent degradation.[7]
Visualization of Degradation Pathways
Caption: Generalized microbial degradation pathways of TNT, highlighting the central role of 4-A-2,6-DNT.
Key Methodologies and Protocols
This section provides actionable protocols for investigating the bioremediation of 4-A-2,6-DNT.
Protocol: Isolation of 4-A-2,6-DNT Degrading Microorganisms
Causality: The principle here is selective pressure. By providing 4-A-2,6-DNT as the sole source of carbon and/or nitrogen in a minimal medium, we enrich for microorganisms from a contaminated sample that possess the specific enzymatic pathways required for its catabolism.
Materials:
-
Contaminated soil or water sample.
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2.
-
Mineral Salts Medium (MSM), sterilized. (See recipe below).
-
4-A-2,6-DNT stock solution (e.g., 10 g/L in acetone), filter-sterilized.
-
Sterile flasks, petri dishes, shaker incubator.
MSM Recipe (per Liter):
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g (omit if selecting for nitrogen source utilizers)
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.02 g
-
Trace element solution: 1 mL
-
Adjust pH to 7.0 before autoclaving.
Procedure:
-
Sample Preparation: Suspend 10 g of soil (or 10 mL of water) in 90 mL of sterile PBS. Shake vigorously for 30 minutes. Let the solids settle for 10 minutes.
-
Enrichment Culture: In a 250 mL flask, combine 100 mL of sterile MSM with a starting concentration of 20-50 mg/L of 4-A-2,6-DNT (added from the stock solution). Rationale: This concentration is typically non-toxic and sufficient for initial growth. Inoculate with 5 mL of the supernatant from Step 1.
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 150 rpm.[12] Monitor for turbidity and the disappearance of the yellow color associated with 4-A-2,6-DNT.
-
Sub-culturing: Once growth is observed (or after 1-2 weeks), transfer 5 mL of the culture to a fresh flask of the same medium. Repeat this transfer at least 3-5 times to enrich the desired microbial population.[14]
-
Isolation of Pure Cultures: Prepare MSM agar plates containing 50 mg/L of 4-A-2,6-DNT. Perform serial dilutions of the final enrichment culture and spread-plate onto the agar.
-
Colony Selection: Incubate plates at 30°C. Select distinct colonies that show zones of clearing around them, indicating degradation of the compound.
-
Purification: Streak the selected colonies onto fresh plates to obtain pure isolates. Verify purity via microscopy.
Protocol: Whole-Cell Degradation Assay
Causality: This protocol validates the degradative capability of the isolated pure culture under controlled conditions. It measures the disappearance of the substrate (4-A-2,6-DNT) and the appearance of metabolites over time, providing quantitative data on the isolate's efficiency.
Materials:
-
Pure microbial isolate.
-
Liquid MSM.
-
4-A-2,6-DNT stock solution.
-
Sterile serum bottles or flasks.
-
Shaker incubator.
-
HPLC or GC-MS system for analysis.
Procedure:
-
Inoculum Preparation: Grow the isolate in a suitable rich medium (e.g., Nutrient Broth) or MSM with a simple carbon source (e.g., succinate) to mid-log phase. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with sterile PBS to remove residual medium. Resuspend the pellet in MSM to a specific optical density (e.g., OD₆₀₀nm = 1.0).
-
Reaction Setup: In sterile 125 mL flasks, add 50 mL of MSM. Spike with 4-A-2,6-DNT to a final concentration of 50-100 mg/L. Rationale: This higher concentration allows for easier tracking of degradation over time.
-
Inoculation: Inoculate the flasks with the washed cell suspension to a starting OD₆₀₀nm of 0.05-0.1.
-
Controls (Self-Validation):
-
Abiotic Control: Flask with medium and 4-A-2,6-DNT, but no cells. (Checks for non-biological degradation like photolysis).
-
Adsorption Control: Flask with medium, 4-A-2,6-DNT, and heat-killed or chemically inactivated (e.g., with sodium azide) cells. (Checks for loss of compound due to binding to the cell surface).
-
-
Incubation and Sampling: Incubate all flasks under the same conditions as the enrichment (30°C, 150 rpm). At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL aliquots aseptically.
-
Sample Preparation: Centrifuge the aliquot at >10,000 x g for 5 minutes to pellet the cells. Transfer the supernatant to an HPLC vial for analysis.
Visualization of Experimental Workflow
Caption: Workflow for isolating and testing 4-A-2,6-DNT degrading microorganisms.
Protocol: Analytical Quantification by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the gold standard for quantifying nitroaromatic compounds.[15][16] The method separates compounds based on their affinity for a stationary phase, allowing for precise identification and quantification against a known standard.
Typical HPLC Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Diol columns can offer enhanced separation for isomers.[17]
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile). A common isocratic method is 50:50 Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm is a robust wavelength for detecting the aromatic rings of TNT and its metabolites.
-
Standard Curve: Prepare standards of 4-A-2,6-DNT of known concentrations (e.g., 0, 5, 10, 25, 50, 100 mg/L) in the mobile phase. Run these to generate a standard curve (Peak Area vs. Concentration) for accurate quantification.
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data from degradation assays should be tabulated for clear comparison.
| Time (hours) | Concentration (mg/L) in Live Culture [cite:INDEX] | Concentration (mg/L) in Abiotic Control [cite:INDEX] | Concentration (mg/L) in Adsorption Control [cite:INDEX] | % Degradation (Corrected) |
| 0 | 51.2 | 50.8 | 48.5 | 0% |
| 4 | 45.3 | 50.6 | 48.2 | 11.5% |
| 8 | 33.1 | 50.9 | 48.6 | 35.0% |
| 12 | 21.9 | 50.5 | 48.3 | 56.8% |
| 24 | 5.6 | 50.2 | 48.1 | 89.0% |
| 48 | < LOD | 49.9 | 47.9 | >99% |
| LOD: Limit of Detection. The % Degradation should be corrected for any losses observed in the control flasks. |
Toxicity of Metabolites
It is crucial to assess the toxicity of the final bioremediation products. While 4-A-2,6-DNT is less toxic than TNT, subsequent metabolites could still pose an environmental risk.[2] Standard ecotoxicological assays can be performed on the final treated effluent:
-
Algae growth inhibition test.
-
Daphnia immobilization test.
-
Luminescence inhibition test (e.g., with Vibrio fischeri).
A successful bioremediation process should demonstrate a significant reduction in toxicity compared to the initial contaminated sample.
References
- U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- Ma, F., et al. (2023). Critical Role of Monooxygenase in Biodegradation of 2,4,6-Trinitrotoluene by Buttiauxella sp. S19-1. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29574, this compound.
- Eisentraeger, A., et al. (2000). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Environmental Toxicology and Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-Dinitrotoluene and this compound.
- Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology.
- Johnson, M. S., et al. (2012). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. U.S. Army Public Health Command.
- Yang, G., et al. (2010). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter. Journal of Hazardous Materials.
- Kalafati, L., et al. (2020). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Molecules.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes - Chapter 7: Analytical Methods.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology.
- Lendenmann, U., et al. (1998). Simultaneous Biodegradation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene in an Aerobic Fluidized-Bed Biofilm Reactor. Environmental Science & Technology.
- Jiao, Y., et al. (2023). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. Inorganic Chemistry.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- Dandi, N., et al. (2015). Isolation, screening and assessment of microbial isolates for biodegradation of 2,4- and 2,6-dinitrotoluene. International Journal of Current Microbiology and Applied Sciences.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene. Applied and Environmental Microbiology.
- Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- Kaake, R. H., Roberts, D. J., & Crawford, R. L. (1997). Selection and isolation of bacteria capable of degrading dinoseb (2-sec-butyl-4,6-dinitrophenol). Applied and Environmental Microbiology.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene - Chapter 6: Analytical Methods.
- Thavamani, P., et al. (2019). Remediation of 2,4,6-trinitrotoluene Persistent in the Environment – A review. International Journal of Environmental Science and Technology.
- Spanggord, R. J., et al. (1981). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. DTIC.
- Johnson, M. S., et al. (2005). Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. U.S. Army Center for Health Promotion and Preventive Medicine.
- Dandi, N. D., et al. (2014). Biodegradation of 4-nitrotoluene with biosurfactant production by Rhodococcus pyridinivorans NT2: Metabolic pathway, cell surface properties and toxicological characterization. Journal of Hazardous Materials.
- Nishino, S. F., & Spain, J. C. (2001). TECHNOLOGY STATUS REVIEW: BIOREMEDIATION OF DINITROTOLUENE (DNT).
- Alvarez, O. N., et al. (2014). Bioremediation of 2,4-dinitrotoluene (2,4-DNT) in immobilized micro-organism biological filter. Reviews in Environmental Science and Bio/Technology.
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experimental setup for 4-Amino-2,6-dinitrotoluene degradation studies
Experimental Design for the Comprehensive Study of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) Degradation
Introduction
This compound (4-A-2,6-DNT) is a significant environmental contaminant, primarily known as a principal biotransformation product of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] Its presence in soil and groundwater at military sites and industrial manufacturing facilities poses a considerable toxicological risk due to its recalcitrant nature and potential for harmful effects on living organisms.[2][3] Understanding the degradation kinetics and pathways of 4-A-2,6-DNT is paramount for the development of effective remediation strategies.
This application note provides a detailed experimental framework for researchers and scientists to investigate the degradation of 4-A-2,6-DNT through both biotic and abiotic methodologies. The protocols outlined herein are designed to be robust and self-validating, offering insights into the causal relationships behind experimental choices and ensuring the generation of high-quality, reproducible data.
Chemical Profile: this compound
A thorough understanding of the physicochemical properties of 4-A-2,6-DNT is essential for designing effective degradation experiments.
| Property | Value | Reference |
| Chemical Formula | C7H7N3O4 | [4] |
| Molar Mass | 197.15 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 171 °C | [5] |
| Water Solubility | Moderately soluble | [1] |
| Log Kow | 1.98–2.18 (for DNT isomers) | [6] |
I. Biotic Degradation Studies: Microbial Consortium
The bioremediation of nitroaromatic compounds is a promising and environmentally sustainable approach.[7][8] This section details a protocol for assessing the capability of microbial consortia to degrade 4-A-2,6-DNT. The rationale behind using a microbial consortium is that complex organic molecules are often more efficiently mineralized through the synergistic action of multiple microbial species.[9]
Experimental Workflow for Biotic Degradation
Caption: Workflow for the biotic degradation study of 4-A-2,6-DNT.
Protocol: Microbial Degradation of 4-A-2,6-DNT in Liquid Culture
1. Preparation of Mineral Salt Medium (MSM):
-
Prepare a sterile basal mineral salt medium. A common formulation includes (per liter of deionized water): 1.0 g K2HPO4, 0.5 g KH2PO4, 0.5 g (NH4)2SO4, 0.2 g MgSO4·7H2O, 0.01 g FeSO4·7H2O, and 0.01 g CaCl2·2H2O.
-
Adjust the pH to 7.0 ± 0.2.
-
Autoclave at 121°C for 20 minutes.
2. Experimental Setup:
-
In sterile 250 mL Erlenmeyer flasks, add 100 mL of the prepared MSM.
-
Spike the medium with a stock solution of 4-A-2,6-DNT (dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flasks with a microbial consortium previously acclimated to nitroaromatic compounds or sourced from a contaminated site.[10] A typical inoculum size is 5-10% (v/v).
-
Prepare two sets of controls:
- Abiotic Control: MSM with 4-A-2,6-DNT but without the microbial inoculum.
- Biotic Control: MSM with the microbial inoculum but without 4-A-2,6-DNT.
3. Incubation:
-
Incubate the flasks on a rotary shaker at 150 rpm and a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.
4. Sampling and Analysis:
-
Collect samples (e.g., 1 mL) at regular intervals (e.g., 0, 6, 12, 24, 48, 72, 96, and 120 hours).
-
Centrifuge the samples to pellet the biomass.
-
Analyze the supernatant for the residual concentration of 4-A-2,6-DNT and potential metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector.[11][12] A C18 column is often suitable for separating nitroaromatic compounds.
-
Monitor the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Measure the release of nitrite, nitrate, and ammonium ions as indicators of nitro group removal and subsequent nitrogen transformation.[13]
II. Abiotic Degradation Studies: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are highly effective for the degradation of recalcitrant organic pollutants.[14][15][16] This section outlines protocols for two common AOPs: photocatalysis using titanium dioxide (TiO2) and the Fenton process.
A. Photocatalytic Degradation
Photocatalysis with TiO2 is a widely studied AOP for the degradation of nitroaromatic compounds.[14][17][18] The process involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the TiO2 catalyst.
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for the photocatalytic degradation study of 4-A-2,6-DNT.
Protocol: TiO2-Mediated Photocatalytic Degradation of 4-A-2,6-DNT
1. Reactor Setup:
-
Use a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The reactor should be made of quartz or borosilicate glass to allow UV transmission.
-
Incorporate a magnetic stirrer to keep the catalyst in suspension.
2. Experimental Procedure:
-
Prepare an aqueous solution of 4-A-2,6-DNT at a known concentration (e.g., 20 mg/L).
-
Add the TiO2 photocatalyst (e.g., 1 g/L).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.[19]
-
Commence UV irradiation to initiate the photocatalytic reaction.
3. Sampling and Analysis:
-
Withdraw samples at predetermined time intervals.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO2 particles.
-
Analyze the filtrate for 4-A-2,6-DNT concentration using HPLC.
-
Assess mineralization by TOC analysis.
4. Control Experiments:
-
Photolysis Control: Irradiate a solution of 4-A-2,6-DNT without the TiO2 catalyst to quantify direct degradation by UV light.
-
Adsorption Control: Stir a solution of 4-A-2,6-DNT with TiO2 in the dark to determine the extent of removal by adsorption alone.
B. Fenton and Photo-Fenton Degradation
The Fenton process utilizes ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate hydroxyl radicals.[17] The efficiency can be enhanced by UV light in the photo-Fenton process.
Protocol: Fenton Degradation of 4-A-2,6-DNT
1. Reactor Setup:
-
Use a glass beaker or flask placed on a magnetic stirrer. For photo-Fenton, a UV-transparent reactor is required.
2. Experimental Procedure:
-
Prepare an aqueous solution of 4-A-2,6-DNT.
-
Adjust the pH of the solution to an acidic range (typically pH 3-4) using sulfuric acid, as this is the optimal pH for the Fenton reaction.
-
Add a solution of ferrous sulfate (FeSO4·7H2O) to achieve the desired Fe2+ concentration.
-
Initiate the reaction by adding the required amount of hydrogen peroxide (H2O2).
-
For photo-Fenton, turn on the UV lamp after the addition of H2O2.
3. Sampling and Analysis:
-
Collect samples at various time points.
-
Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron, or by adding a radical scavenger like sodium sulfite.
-
Filter the samples and analyze for 4-A-2,6-DNT and TOC as described previously.
Data Analysis and Interpretation
The degradation of 4-A-2,6-DNT can often be described by pseudo-first-order kinetics.[20][21] The rate constant (k) can be determined by plotting the natural logarithm of the normalized concentration (ln(C/C0)) against time.
Degradation Efficiency (%): Degradation Efficiency (%) = [(C0 - Ct) / C0] * 100 Where C0 is the initial concentration and Ct is the concentration at time t.
Expected Quantitative Data Summary
| Degradation Method | Key Parameters | Typical Rate Constant (k) | Degradation Efficiency (at time t) | Mineralization (TOC Removal %) |
| Microbial Degradation | Inoculum source, Temperature, pH | Varies with consortium | >90% in acclimated cultures | Variable |
| Photocatalysis (TiO2/UV) | Catalyst loading, Light intensity, pH | Dependent on conditions | High | High |
| Fenton Process | [H2O2]/[Fe2+] ratio, pH | High | >95% | Moderate to High |
| Photo-Fenton | [H2O2]/[Fe2+] ratio, pH, Light intensity | Very High | >99% | High |
Conclusion
The experimental setups and protocols detailed in this application note provide a comprehensive framework for investigating the degradation of this compound. By systematically evaluating both biotic and abiotic degradation pathways, researchers can gain crucial insights into the mechanisms of 4-A-2,6-DNT transformation and mineralization. This knowledge is essential for the development and optimization of effective remediation technologies for environments contaminated with nitroaromatic compounds.
References
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- Chen, Y. H., & Huang, S. B. (2011). Sonophotocatalytic degradation of dinitrotoluenes and trinitrotoluene in industrial wastewater. ResearchGate.
- Louw, R. (n.d.). Comment on “Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis”. Environmental Science & Technology.
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- ResearchGate. (n.d.). Degradation of Nitroaromatic Compounds by Homogeneous AOPs.
- Ramos, J. L., et al. (2005). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews.
- Yilmaz, B. D., et al. (2016). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. NIH.
- Restek. (n.d.). This compound.
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- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes.
- Bausum, H. T. (1988). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. DTIC.
- Lendenmann, U., et al. (1998). Simultaneous Biodegradation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene in an Aerobic Fluidized-Bed Biofilm Reactor. Environmental Science & Technology.
- Cortec Corporation. (n.d.). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter.
- Jiao, Y., et al. (2021). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. Inorganic Chemistry.
- Anbuselvan, N., et al. (2019). Remediation of 2,4,6-trinitrotoluene Persistent in the Environment – A review. Taylor & Francis Online.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Weidhaas, J. L., et al. (2009). Biodegradation of Nitroaromatics and RDX by Isolated Rhodococcus Opacus. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (n.d.). DINITROTOLUENES 7. ANALYTICAL METHODS. NCBI Bookshelf.
- Williams, R. E., & Bruce, N. C. (2003). Bacterial pathways for degradation of nitroaromatics. PubMed.
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- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrotoluenes - 7. ANALYTICAL METHODS.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Nishino, S. F., et al. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. DTIC.
- Nguyen, C. H., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Publishing.
- Li, Y., et al. (2024). Research Progress on the Degradation of Organic Pollutants in Wastewater via Ultrasound/Periodate Systems: A Review. MDPI.
- Collins, S. F., et al. (2022). Decoupling Adsorption and Photocatalysis: Addressing the Dark Adsorption Pitfall in Catalyst Ranking. ACS Omega.
- Li, Y., et al. (2022). An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene. MDPI.
- Low, J., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI.
- Tung, P. S., et al. (2023). 2,4-Dinitrotoluene (DNT) Removal Efficiency Using the Sono-photo-fenton Process Combined with Nano Zero Valent Iron (nZVI) Heterogeneous Catalysis. VNU Journal of Science.
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fluorescent sensor for 4-Amino-2,6-dinitrotoluene detection
Application Note & Protocol
A High-Selectivity "Turn-On" Fluorescent Sensor for the Detection of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
Introduction: The Need for Sensitive 4-A-2,6-DNT Detection
2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment, primarily in soil and groundwater, poses significant toxicological risks.[1][2] When TNT is absorbed by living organisms, it undergoes metabolic transformation, with this compound (4-A-2,6-DNT) being one of its principal metabolites.[1] Consequently, the detection of 4-A-2,6-DNT can serve as a crucial biomarker for assessing TNT exposure and related health risks, including hemolytic anemia and pancreatic dysfunction.[1]
Traditional methods for detecting nitroaromatic compounds, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer high sensitivity but are often lab-based, time-consuming, and require significant sample preparation.[2][3][4][5] Fluorescence-based sensing offers a compelling alternative, providing high sensitivity, rapid response times, and the potential for real-time and in-situ measurements.[6][7]
This document details the application and protocol for a novel fluorescent sensor based on a cerium-based metal-organic tetrahedron (Ce-ZPS) for the highly selective and sensitive detection of 4-A-2,6-DNT.[1][8] Unlike many sensors for nitroaromatics that rely on fluorescence quenching, this system exhibits a "turn-on" response, where fluorescence is significantly enhanced in the presence of the analyte, providing a high signal-to-noise ratio.[1][8]
Principle of Detection: A Fluorescence Enhancement Mechanism
The majority of fluorescent sensors for nitroaromatic explosives operate via a fluorescence quenching mechanism.[9] This process typically involves photoinduced electron transfer (PET) from the excited state of the fluorophore (the sensor) to the electron-deficient nitroaromatic analyte (the quencher), leading to a non-radiative decay and a decrease in fluorescence intensity.[10][11][12]
The Ce-ZPS sensor operates on a distinct and advantageous fluorescence enhancement mechanism. The rationale behind this design is rooted in a specific host-guest chemical interaction.
-
Host-Guest Encapsulation: The tetrahedral structure of the Ce-ZPS cage possesses a cavity perfectly suited for encapsulating the 4-A-2,6-DNT molecule. This binding is driven by a combination of weak interactions and precise spatial stereoselectivity.[1][8]
-
Redox-Mediated Fluorescence Turn-On: The ligands forming the Ce-ZPS structure are redox-active. In its native state, the sensor is weakly fluorescent. Upon encapsulation of 4-A-2,6-DNT, an electron transfer occurs from the sensor to the analyte. This process oxidizes the sensor's ligands, forming a more stable and highly conjugated structure that is significantly more fluorescent.[1] This results in a "turn-on" signal that is directly proportional to the concentration of 4-A-2,6-DNT.
The diagram below illustrates the proposed detection mechanism.
Caption: Mechanism of fluorescence enhancement for 4-A-2,6-DNT detection.
Performance Characteristics
The Ce-ZPS sensor demonstrates excellent performance for the detection of 4-A-2,6-DNT in solution. Key quantitative metrics are summarized below.
| Parameter | Value | Source |
| Analyte | This compound (4-A-2,6-DNT) | [1][8] |
| Solvent System | N,N-dimethylformamide (DMF)/H₂O (8:2, v/v) | [1] |
| Excitation λ | 350 nm | [1] |
| Emission λ (max) | 470 nm | [1] |
| Fluorescence Change | ~5.7-fold enhancement | [1] |
| Response Time | ~10 minutes to equilibrium | [1] |
| Selectivity | High selectivity over other TNT metabolites and common interferents | [1][8] |
Experimental Protocols
Required Materials & Equipment
-
Sensor: Cerium-Based Metal-Organic Tetrahedron (Ce-ZPS). Note: Synthesis requires specialized organometallic chemistry expertise. For general purposes, source a comparable fluorescent probe for nitroaromatics if Ce-ZPS is unavailable.
-
Analyte: this compound (4-A-2,6-DNT)
-
Solvents: N,N-dimethylformamide (DMF, spectroscopic grade), Deionized (DI) water
-
Equipment:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
Volumetric flasks
-
Protocol 1: Preparation of Stock Solutions
Causality Note: Preparing concentrated stock solutions allows for precise dilution and minimizes the addition of large solvent volumes during titration, which could alter the sample matrix.
-
Ce-ZPS Sensor Stock Solution (1 mM):
-
Accurately weigh the required amount of Ce-ZPS powder.
-
Dissolve in DMF to prepare a 1 mM stock solution.
-
Example: To make 10 mL of a 1 mM solution of a compound with MW = 1000 g/mol , dissolve 10 mg in 10 mL of DMF.
-
Store in a dark, sealed vial at 4 °C.
-
-
4-A-2,6-DNT Analyte Stock Solution (10 mM):
-
Accurately weigh the required amount of 4-A-2,6-DNT powder.
-
Dissolve in DMF to prepare a 10 mM stock solution.
-
Store in a dark, sealed vial.
-
-
Working Solvent Mixture:
-
Prepare a sufficient volume of the working solvent by mixing DMF and DI water in an 8:2 volume ratio (e.g., 80 mL DMF + 20 mL DI water).
-
Protocol 2: Fluorescence Titration for 4-A-2,6-DNT Detection
Causality Note: A titration experiment, where the analyte is added incrementally, is essential for determining the sensor's response range, sensitivity, and limit of detection.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for signal stability.
-
Set the excitation wavelength to 350 nm .
-
Set the emission scan range from 400 nm to 600 nm.
-
Adjust slit widths (e.g., 5 nm for both excitation and emission) to optimize signal intensity while avoiding saturation.
-
-
Sample Preparation:
-
Prepare a 1 x 10⁻⁵ M (10 µM) working solution of the Ce-ZPS sensor. Pipette the required volume of the 1 mM stock solution into a volumetric flask and dilute to the final volume using the 8:2 DMF/H₂O working solvent.
-
Transfer 2.0 mL of the 10 µM Ce-ZPS working solution into a quartz cuvette.
-
-
Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Record the initial fluorescence spectrum of the sensor solution alone. This is your baseline (I₀).
-
Begin the titration by adding small aliquots (e.g., 1-5 µL) of the 4-A-2,6-DNT stock solution or a diluted working solution directly into the cuvette.
-
After each addition, gently mix the solution by capping and inverting the cuvette or by careful pipetting.
-
Allow the solution to equilibrate for 10 minutes.[1] This waiting period is critical to allow the host-guest interaction to reach completion.
-
Record the fluorescence spectrum.
-
Repeat the addition and measurement steps to build a concentration curve until the fluorescence signal plateaus, indicating saturation of the sensor.
-
The following diagram outlines the general experimental workflow.
Caption: General workflow for fluorescent detection of 4-A-2,6-DNT.
Protocol 3: Data Analysis
-
Data Extraction: For each spectrum, record the peak fluorescence intensity at the emission maximum (~470 nm).
-
Plotting: Create a plot of fluorescence enhancement (I/I₀) versus the concentration of 4-A-2,6-DNT ([Q]). Here, I is the fluorescence intensity at a given analyte concentration and I₀ is the initial intensity without the analyte.
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the sensor solution with no analyte, measured multiple times).
-
k is the slope of the linear portion of the calibration curve (I/I₀ vs. [Q]) at low concentrations.
-
Selectivity & Potential Interferences
A key advantage of the Ce-ZPS sensor is its high selectivity for 4-A-2,6-DNT.[1][8] This is attributed to the specific size, shape, and electronic properties of the analyte, which complement the sensor's binding pocket.
-
Verified Non-interferents: Studies have shown minimal fluorescence change in the presence of other common nitroaromatic compounds and their metabolites, demonstrating the sensor's specificity.[1]
-
Competitive Binding: Even in the presence of other structurally similar molecules, the sensor preferentially binds to 4-A-2,6-DNT.[13]
-
Self-Validation: To validate selectivity in your own sample matrix, it is crucial to test the sensor's response against potential interfering compounds expected to be present. Run parallel titration experiments with these compounds to confirm the absence of a significant fluorescence enhancement.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Incorrect excitation/emission wavelengths; Lamp failure; Low sensor concentration. | Verify instrument settings. Check lamp status. Prepare a fresh, higher concentration sensor solution. |
| High Background Signal | Contaminated solvent or cuvette; Impure sensor sample. | Use spectroscopic grade solvents. Thoroughly clean cuvettes with appropriate solvent. Re-purify sensor if necessary. |
| Precipitation in Cuvette | Analyte or sensor exceeds solubility limit in the solvent system. | Work with lower concentrations. Ensure complete dissolution of stock solutions before use. Consider slight modifications to the solvent ratio if precipitation persists. |
| Inconsistent Readings | Insufficient incubation time; Temperature fluctuations; Photobleaching. | Ensure the full 10-minute equilibration time is observed. Use a temperature-controlled sample holder. Minimize exposure of the sample to the excitation light by using shutters. |
References
- Jiao, Y., Cui, C., He, H., & He, C. (2019). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. Inorganic Chemistry. [Link]
- ACS Publications. (2019). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. [Link]
- Zhang, G., Wang, Y., & Liu, W. (2015). Fluorescence based explosive detection: from mechanisms to sensory materials. Chemical Society Reviews. [Link]
- von Wandruszka, R. (2012). Construction and Evaluation of a Fluorescent Sensor for the Detection of High Explosives. Full article. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Royal Society of Chemistry. (2015).
- Delehanty, J. B., & Ligler, F. S. (2006). Fluorescence-based Sensing of 2,4,6-Trinitrotoluene (TNT) Using a Multi-channeled Poly(methyl methacrylate) (PMMA) Microimmunosensor. Sensors (Basel, Switzerland), 6(9), 1137–1151. [Link]
- Turgut, H., & Sacan, M. T. (2017). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Journal of chromatographic science, 55(4), 430–436. [Link]
- Ramachandran, R., Chen, S.-M., & Elangovan, A. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]
- Gryko, D. (2020). Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. Research Communities. [Link]
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
- Chiriac, A., & Funar-Timofei, S. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
- Jones, D. J., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles.
- Amanote Research. (n.d.). (PDF) Fluorescent Recognition of 4Amino-2,6-Dinitrotoluene. [Link]
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. [Link]
- Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. [Link]
- Nandre, G. P., et al. (2020). Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. Scientific Reports, 10, 10290. [Link]
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- ResearchGate. (n.d.). Quenching of fluorescence signal with increasing concentration of (a) DNT (b) TNT (c) TNP and (d) quantified Stern−Volmer plot (I 0 /I) − 1 vs [Q]. [Link]
- ResearchGate. (n.d.). Principles of fluorescence quenching and selective sensing. [Link]
- Funar-Timofei, S., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 14(2), 4216–4234. [Link]
- Di Mauro, G., et al. (2023). Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. Chemosensors, 11(10), 510. [Link]
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- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescence based explosive detection: from mechanisms to sensory materials. | Semantic Scholar [semanticscholar.org]
- 7. Fluorescence based explosive detection: from mechanisms to sensory materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dinitrotoluene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Amino-2,6-dinitrotoluene (4-ADNT), focusing on improving yield and troubleshooting common experimental challenges. This document offers in-depth technical protocols, troubleshooting FAQs, and a thorough examination of the underlying chemical principles to ensure procedural success and safety.
Introduction to this compound Synthesis
This compound is a critical chemical intermediate. Its synthesis predominantly involves the selective reduction of one nitro group of 2,4,6-trinitrotoluene (TNT). The primary challenge in this synthesis is achieving high regioselectivity for the para-nitro group reduction while minimizing the formation of the isomeric 2-amino-4,6-dinitrotoluene and other over-reduced byproducts. Careful control of reaction conditions is paramount to maximizing the yield and purity of the desired product.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) analysis of the reaction mixture. If starting material (TNT) is still present, consider extending the reaction time or increasing the temperature moderately.
-
Over-reduction: The reaction conditions may be too harsh, leading to the formation of di- and tri-amino derivatives. This can be mitigated by using a milder reducing agent or by carefully controlling the stoichiometry of the reducing agent and the reaction temperature.
-
Suboptimal pH: For reductions using reagents like sodium sulfide, the pH of the reaction medium is crucial for selectivity. Deviation from the optimal pH range can favor side reactions.
-
Loss during Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps. Ensure efficient extraction and choose an appropriate recrystallization solvent to minimize solubility of the product at low temperatures.
Q2: How can I differentiate between this compound and its isomer, 2-Amino-4,6-dinitrotoluene?
A2: Differentiating between these isomers is typically achieved through analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, it is possible to achieve baseline separation of the two isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show distinct chemical shifts and coupling patterns for the aromatic protons of each isomer due to the different electronic environments.
-
Thin Layer Chromatography (TLC): While challenging, it may be possible to achieve separation on a TLC plate with an optimized solvent system. Visualization under UV light can reveal distinct spots.
Q3: My final product is contaminated with a significant amount of the 2-amino isomer. How can I improve the selectivity of the reaction?
A3: Improving regioselectivity is key to a successful synthesis:
-
Choice of Reducing Agent: Some reducing agents offer better selectivity than others. For instance, the use of sodium sulfide in a controlled manner is a classic method for selective reduction.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by slowing down the rate of the less favored side reactions.
-
Steric Hindrance: The ortho-nitro groups in TNT are more sterically hindered than the para-nitro group. Choosing a bulky reducing agent might enhance the preference for reaction at the para position.
-
Catalyst Selection: In catalytic hydrogenation, the choice of catalyst and support can influence the regioselectivity of the reduction.
Q4: What is the best method to purify the crude this compound?
A4:
-
Recrystallization: This is the most common method for purifying the crude product. A suitable solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization of such compounds.
-
Column Chromatography: If recrystallization fails to remove impurities, especially the isomeric byproduct, column chromatography using silica gel can be an effective purification method. A gradient elution with a solvent system like hexane/ethyl acetate may be required.
Experimental Protocols
Safety First: 2,4,6-Trinitrotoluene (TNT) is an explosive and toxic compound.[2][3][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[5][6][7] Avoid grinding, shock, or friction of dry TNT.[2] It is often supplied wetted with water to reduce its sensitivity.[3][4]
Protocol 1: Selective Reduction of TNT using Sodium Sulfide
This protocol is a modification of the classic Zinin reduction, which is known for the selective reduction of nitroarenes.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (28%)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a solution of ammonium chloride in water.
-
Addition of TNT: Add the TNT to the ammonium chloride solution and begin vigorous stirring to form a suspension.
-
Preparation of Reducing Agent: In a separate beaker, dissolve sodium sulfide nonahydrate in water. Add concentrated aqueous ammonia to this solution.
-
Reduction Reaction: Gently heat the TNT suspension. Once the desired temperature is reached, add the sodium sulfide solution dropwise via an addition funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a stable temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a TLC plate with silica gel and use a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Spot the starting material (TNT) and aliquots of the reaction mixture. Visualize the spots under UV light. The reaction is complete when the TNT spot has disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Table 1: Reaction Parameters for Selective Reduction of TNT
| Parameter | Recommended Value | Troubleshooting Notes |
| TNT:Na₂S Molar Ratio | 1 : 1.5 - 2.0 | An excess of sodium sulfide can lead to over-reduction. Start with a lower ratio and optimize. |
| Temperature | 70-80 °C | Higher temperatures can decrease selectivity. Maintain a steady temperature. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the optimal reaction time. |
| pH | 8-9 | The presence of ammonium chloride and ammonia helps to buffer the reaction. |
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Eluent (e.g., Hexane:Ethyl Acetate 7:3 v/v)
-
UV lamp (254 nm)
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the starting TNT solution, the reaction mixture at different time points, and the crude product on the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and let it dry. Visualize the spots under a UV lamp.[8] Aromatic nitro compounds and their amino derivatives are often UV-active and will appear as dark spots.[8] Different compounds will have different Rf values, allowing for the assessment of reaction completion and purity.
Visualization of Key Processes
Reaction Pathway
Caption: A decision-making workflow for troubleshooting.
References
- Safety Data Sheet: 2,4,6-trinitrotoluene. Chemos GmbH & Co. KG. [Link]
- SAFETY DATA SHEET - 2,4,6-Trinitrotoluene - min 30wt% w
- MATERIAL SAFETY DATA SHEETS - 2,4,6-Trinitrotoluene. T3DB. [Link]
- ICSC 0967 - 2,4,6-TRINITROTOLUENE. [Link]
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
- School Chemistry Labor
- Part D: Chemical Safety Procedures for Labor
- Topic 1: Safety in the Organic Chemistry Labor
- TLC Visualiz
- Explosives by HPLC Analysis per U.S. EPA Method 8330. S4Science. [Link]
- Chemical Reduction of 2.3,6-Trinitrotoluene (TNT) Initial Products. DTIC. [Link]
- Reagents & Solvents: Solvents for Recrystalliz
- 2.
Sources
Technical Support Center: Troubleshooting HPLC Separation of Dinitrotoluene Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of dinitrotoluene (DNT) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of these structurally similar compounds. Dinitrotoluene exists in six isomeric forms: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.[1] Their accurate separation and quantification are crucial in fields such as environmental monitoring and industrial chemistry.[1][2]
This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established scientific principles to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution between the 2,4-DNT and 2,6-DNT isomers?
This is a frequent challenge due to their very similar chemical structures.[1][3] Several factors can contribute to inadequate separation:
-
Inappropriate Stationary Phase: Standard C18 columns may not offer sufficient selectivity for these isomers, often leading to co-elution.[1][3][4]
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to water are critical for achieving the necessary separation.[3]
-
Isocratic Elution: A constant mobile phase composition (isocratic elution) may not be adequate for resolving a complex mixture of isomers with varying polarities.[3][5]
Q2: My peak shapes are poor, exhibiting tailing or fronting. What are the likely causes?
Poor peak shape can compromise the accuracy of quantification. Common causes include:
-
Column Contamination: Buildup of strongly retained sample components on the column can lead to peak tailing.[6]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[6][7]
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanols on silica-based columns, can cause peak tailing.
Q3: I'm experiencing significant drift in retention times. What should I investigate?
Retention time instability can make peak identification unreliable. The following factors are common culprits:
-
Temperature Fluctuations: Inconsistent column temperature is a primary cause of retention time drift.[8][9] Even minor changes in ambient temperature can have an effect.
-
Mobile Phase Inconsistency: Improperly prepared or degassed mobile phase, or issues with the HPLC pump's mixing performance, can lead to shifts in retention.[8][10]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a change in composition, can cause drifting retention times.[8][10]
In-Depth Troubleshooting Guides
Issue 1: Poor Resolution of DNT Isomers
Achieving baseline separation of DNT isomers, particularly 2,4-DNT and 2,6-DNT, is paramount for accurate quantification. If you are struggling with co-elution, a systematic approach to method optimization is necessary.
Caption: Troubleshooting workflow for poor DNT isomer resolution.
-
Stationary Phase Selection: The choice of HPLC column is the most critical factor for separating structurally similar isomers.[2][11]
-
C18 Columns: While widely used, standard C18 columns often provide insufficient resolution for DNT isomers.[2][12]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic rings of the DNT isomers.[1] This additional interaction mechanism can significantly enhance the separation of these aromatic compounds.[1]
-
Diol Columns: Diol-functionalized columns have demonstrated superior performance in separating DNT isomers, providing excellent resolution.[2][12][13] The hydroxyl groups on the stationary phase can form charge-transfer complexes with the nitroaromatic compounds, leading to enhanced separation.[12][13]
-
-
Mobile Phase Optimization: The mobile phase composition directly influences the retention and selectivity of the separation.[5][14]
-
Organic Solvent Choice: Both methanol and acetonitrile are commonly used in reversed-phase HPLC. For phenyl-based columns, methanol can enhance π-π interactions, leading to increased retention and altered selectivity, which can be advantageous for isomer separation. Acetonitrile, on the other hand, tends to decrease these interactions. Experimenting with both solvents is recommended.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve all DNT isomers effectively.[5][12] This technique helps to elute more strongly retained compounds as sharper peaks.[5]
-
-
Temperature Control: Column temperature affects solvent viscosity and analyte diffusion, thereby influencing retention time and selectivity.[9][15]
-
Increasing the column temperature (e.g., to 40°C) generally decreases retention times and can improve peak efficiency.[9][16] It can also alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks.[9] Maintaining a stable column temperature using a column oven is crucial for reproducible results.[8][9]
-
| Performance Metric | Diol Column | C-18 Column | Phenyl-3 Column |
| Resolution (2,4-DNT & 2,6-DNT) | 2.06[2][12][13] | 0.74[2][12] | ~1.0 (with ~2% peak overlap)[2][12][13] |
| LOD (2,4-DNT) | 0.78 µg/L[2][12][13] | 2.01–3.95 µg/L (range for TATD)[2] | 0.62–1.32 µg/L (range for TATD)[2][12][13] |
| LOD (2,6-DNT) | 1.17 µg/L[2][12][13] | 2.01–3.95 µg/L (range for TATD)[2] | 0.62–1.32 µg/L (range for TATD)[2][12][13] |
| Solvent Consumption | 8.8 mL/min[2][12][13] | 17.5 mL/min[2] | Not specified |
| Key Observations | Superior performance and resolution.[2] | Poor resolution for DNT isomers.[2][12] | Fast separation but with peak overlap.[2][12][13] |
TATD refers to TNT and associated derivatives.
Issue 2: System Suitability Failures (Peak Shape and Retention Time Variability)
Consistent system performance is essential for method validation and reliable data. If you are encountering issues with peak shape or retention time stability, the following steps can help diagnose and resolve the problem.
-
Visual Inspection:
-
Mobile Phase and Sample Preparation:
-
Prepare fresh mobile phase using high-purity solvents and reagents.[6] Contaminated or degraded mobile phase can cause baseline noise and peak tailing.[6]
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump and detector.[8]
-
Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects that can lead to distorted or split peaks.[6][7]
-
-
Column Flushing and Equilibration:
-
If the column has been stored or used with different mobile phases, ensure it is properly flushed and equilibrated with the current mobile phase. A minimum of 10-20 column volumes is recommended.[8]
-
For gradient methods, include a final wash step at a high organic concentration to remove any strongly retained compounds from the column.[18]
-
-
Temperature Stability:
-
Use a column oven to maintain a constant and consistent temperature.[8][9] This is one of the most effective ways to ensure stable retention times.[9]
-
Allow the entire system, including the mobile phase, to reach thermal equilibrium before starting your analysis to prevent temperature gradients that can distort peak shape.[16]
-
Caption: Diagnostic workflow for HPLC system suitability issues.
By systematically addressing these common issues, you can enhance the robustness and reliability of your HPLC method for the separation of dinitrotoluene isomers.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. [Link]
- Gumuscu B, Erdogan Z, Guler MO, Tekinay T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLoS ONE, 9(6): e99230. [Link]
- Benchchem. (2025).
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
- Benchchem. (2025). A Comparative Guide to the Accuracy and Precision of Analytical Methods for 3,4-Dinitrotoluene (3,4-DNT). Benchchem.
- Benchchem. (2025).
- Boulesnam, B., Hami, F., Trache, D., & Zaid, T. A. (2021). HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. International Journal of Environmental Science and Development, 12(8), 235-240. [Link]
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]
- BUCHI. (n.d.).
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- SCIEX. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromtech.com [chromtech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. How does increasing column temperature affect LC methods? [sciex.com]
- 17. lcms.cz [lcms.cz]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Amino-2,6-dinitrotoluene
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,6-dinitrotoluene (4-ADNT). It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during its preparation. The information herein is grounded in established chemical principles to ensure accuracy and reliability in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most common and direct laboratory synthesis of this compound involves the selective reduction of 2,4,6-trinitrotoluene (TNT). This method is often preferred due to the availability of TNT as a starting material. Another potential pathway begins with the nitration of toluene to produce dinitrotoluene (DNT) isomers, which would then require further functional group manipulation to yield the desired product.
Q2: What is the most critical factor for achieving high purity 4-ADNT via TNT reduction?
The key to a successful synthesis is the selective reduction of the nitro group at the 4-position of TNT. This is typically achieved by using specific reducing agents and carefully controlling reaction conditions. For instance, certain reducing systems can preferentially target one nitro group over the others.
Q3: What are the expected physical properties of pure this compound?
Pure this compound is a crystalline solid. Its appearance can range from pale yellow to orange. Significant color deviation may indicate the presence of impurities.
Q4: Can other isomers of aminodinitrotoluene be formed during the synthesis?
Yes, the formation of isomeric impurities is a significant challenge. For example, the reduction of TNT can also yield 2-Amino-4,6-dinitrotoluene. The ratio of these isomers is highly dependent on the reaction conditions and the reducing agent employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reducing agent is fresh and added in the correct stoichiometric amount.- Extend the reaction time if TLC indicates the presence of starting material (TNT). |
| Over-reduction | - Over-reduction can lead to the formation of diaminonitrotoluenes.- Carefully control the amount of reducing agent and the reaction temperature.- Consider a milder reducing agent if over-reduction is consistently observed. |
| Poor Reaction Selectivity | - The formation of other isomers like 2-Amino-4,6-dinitrotoluene can decrease the yield of the desired product.- Optimize reaction parameters such as temperature and solvent.- The choice of catalyst, if any, is crucial for selectivity. For example, using hydrazine hydrate in the presence of FeCl3 and charcoal has been reported for selective reduction. |
| Product Loss During Workup | - Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase.- Use an appropriate solvent for extraction in which the product has high solubility and impurities have lower solubility. |
Issue 2: Product is an Unexpected Color (e.g., dark brown or reddish)
| Potential Cause | Troubleshooting Steps |
| Presence of Nitroaromatic Impurities | - Unreacted TNT or other nitroaromatic intermediates can impart a darker color.- Purify the crude product by recrystallization or column chromatography. |
| Oxidation of the Amine Group | - The amino group is susceptible to air oxidation, which can lead to colored byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the final product in a cool, dark place, preferably under an inert atmosphere. |
| Formation of Azo/Azoxy Compounds | - Under certain reductive conditions, dimerization to form colored azo or azoxy compounds can occur.- Optimize the choice and addition rate of the reducing agent. |
Issue 3: Poor Purity Confirmed by Analytical Techniques (e.g., NMR, HPLC)
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurities | - Isomers such as 2-Amino-4,6-dinitrotoluene are common impurities.- Optimize the reaction for better regioselectivity.- Employ fractional recrystallization or preparative chromatography for purification. |
| Over-reduction Products | - Diaminonitrotoluenes may be present.- Refer to the troubleshooting steps for low yield due to over-reduction. |
| Residual Starting Material | - Unreacted TNT may be present.- Ensure the reaction goes to completion by monitoring with TLC.- Purify the product using an appropriate method. |
| Solvent/Reagent Residues | - Solvents used in the reaction or purification (e.g., methanol, acetonitrile) may be retained.- Dry the product thoroughly under vacuum. |
Synthesis Pathway and Impurity Formation
The following diagram illustrates a common synthesis route for this compound starting from 2,4,6-trinitrotoluene, highlighting the points where key impurities can arise.
Caption: Synthesis of 4-ADNT and common impurity formation pathways.
Experimental Protocol: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper and funnel (for hot filtration, if necessary)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which 4-ADNT is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if required): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired product should crystallize out.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
References
- Shevelev, S. A., et al. (2001). HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND 2,6-DIAMINO-4-NITROTOLUENE FROM 2,4,6-TRINITROTOLUENE.
- U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene)
- National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dinitrotoluene. PubChem. [Link]
- Sitzmann, M. E. (1976). Synthesis of 2,6-diamino-4-nitrotoluene.
- Shevelev, S. A., et al. (2001). HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND 2,6-DIAMINO-4-NITROTOLUENE FROM 2,4,6-TRINITROTOLUENE.
- Alovydi, S., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(15), 3539. [Link]
- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
- ResearchGate. (n.d.). Green synthesis of dinitrotoluene. [Link]
- Defense Technical Information Center. (1977). Reduction and Ammonolysis Products Derived from Isomeric Trinitrotoluenes. Synthesis and Chemical Stability of the Aminodinitro. [Link]
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). [Link]
- Johnson, M. S., et al. (2012). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound.
- Wikipedia. (n.d.). 2,4-Dinitrotoluene. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Link]
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In *Printing Processes
Technical Support Center: Purification of 4-Amino-2,6-dinitrotoluene
This guide provides in-depth technical support for the purification of 4-Amino-2,6-dinitrotoluene (4-ADNT), a crucial intermediate in various chemical syntheses and a significant transformation product of 2,4,6-trinitrotoluene (TNT).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights to overcome common challenges encountered during the purification of this compound.
Purification Workflow Overview
The general workflow for the purification of this compound typically involves an initial workup of the reaction mixture followed by one or more purification techniques to isolate the compound in high purity. The selection of the specific methods will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Q1: After the reduction of TNT, my crude product is a complex mixture, and I'm unsure how to proceed with the initial workup. What is a reliable first step?
A1: A robust initial workup is critical for a successful purification. The primary goal is to separate the desired 4-ADNT from the reaction medium, which may contain unreacted starting materials, catalysts, and byproducts.
-
Expert Insight: The choice of workup depends on the reduction method used. For reductions involving metals in acidic media (e.g., SnCl₂/HCl), the first step is to neutralize the acid. This is typically achieved by the careful addition of a base such as sodium bicarbonate or sodium hydroxide solution until the mixture is basic. This deprotonates the ammonium salt of the newly formed amine, making it soluble in organic solvents.
-
Recommended Protocol:
-
After the reaction is complete, filter the hot reaction mixture to remove any insoluble materials, such as metal salts.
-
Cool the filtrate and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH is basic (pH > 8).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude 4-ADNT.
-
Q2: I'm attempting to recrystallize my crude 4-ADNT, but I'm having trouble finding a suitable solvent. What are the best solvent systems to try?
A2: Selecting the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 4-ADNT, a moderately polar compound, several solvent systems can be effective.
-
Causality: The presence of both amino and nitro groups in 4-ADNT gives it a moderate polarity. Therefore, solvents of similar polarity or solvent mixtures that achieve a suitable polarity are likely to be effective.
-
Solvent Screening: It is always advisable to perform a small-scale solvent screen. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating.
-
Recommended Solvent Systems for this compound:
| Solvent/Solvent System | Rationale & Comments |
| Ethanol | Often a good starting point for aminonitrotoluenes. 4-ADNT should be sparingly soluble at room temperature but dissolve upon heating. |
| Ethanol/Water | A versatile mixed solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. |
| Methanol | Similar to ethanol, it can be an effective recrystallization solvent. |
| Isopropanol | Another good option for moderately polar compounds. |
| Toluene | Can be effective, especially for removing less polar impurities. |
| Ethyl Acetate/Hexane | A common mixed solvent system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. |
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
A3: "Oiling out" is a common problem in recrystallization and usually occurs when the solute is too soluble in the chosen solvent, or when the solution is cooled too quickly.
-
Expert Insight: The formation of an oil indicates that the compound is coming out of the solution at a temperature above its melting point. To induce crystallization, you need to lower the temperature at which the compound precipitates or increase its melting point (which is not feasible).
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Then, allow the solution to cool very slowly.
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 4-ADNT, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: If the above steps fail, the chosen solvent is likely unsuitable. Try a different solvent or solvent pair from the table above.
-
Q4: After recrystallization, I still see impurities in my product when I run a TLC. What are the likely impurities and how can I remove them?
A4: Persistent impurities after recrystallization suggest that they have similar solubility properties to 4-ADNT in the chosen solvent system or that they are present in high concentrations.
-
Common Impurities and Removal Strategies:
| Impurity | Source | Recommended Removal Method |
| 2,4,6-Trinitrotoluene (TNT) | Unreacted starting material | Column chromatography is the most effective method. TNT is less polar than 4-ADNT and will elute first.[4] A solvent system of ethyl acetate/hexane can be used. |
| 2-Amino-4,6-dinitrotoluene (2-ADNT) | Isomeric byproduct of TNT reduction.[1] | Careful recrystallization may separate the isomers, but column chromatography is more reliable. The polarity of 2-ADNT is very similar to 4-ADNT, so a shallow solvent gradient may be necessary for good separation. |
| Diamino-nitrotoluenes | Over-reduction products | These are more polar than 4-ADNT. They can often be removed by recrystallization, as they will remain in the mother liquor. If they persist, they will have a lower Rf on a TLC plate and can be separated by column chromatography. |
| Hydroxylamino-dinitrotoluenes | Intermediates in the reduction process.[5] | These are often unstable and may react further. If present, they can be separated by column chromatography. |
| Azoxy compounds | Formed from the condensation of hydroxylamino intermediates.[5] | These are typically less polar than 4-ADNT and can be separated by column chromatography. |
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The exact ratio will depend on the specific impurities. Use TLC to determine the optimal solvent system for separation.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar solvent mixture and pack the column.
-
Dissolve the crude 4-ADNT in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take when working with this compound?
A: this compound is a nitroaromatic compound and should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.
Q: How can I monitor the progress of my purification?
A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification of 4-ADNT.[7] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the components of your mixture. The pure product should appear as a single spot on the TLC plate. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[8][9][10]
Q: What is the expected appearance of pure this compound?
A: Pure this compound is a solid at room temperature.[1] The color can range from yellow to orange-brown.
Q: What is the melting point of this compound?
A: The reported melting point of this compound is around 171 °C.[1] A sharp melting point close to this value is a good indicator of purity.
References
- ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- PrepChem.com. (n.d.). Synthesis of TNT.
- Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335–352. [Link]
- Pak, J. W., Knoke, K. L., & Nakaishi, C. V. (2006). Transformation of 2,4,6-trinitrotoluene by purified xenobiotic reductase B from Pseudomonas fluorescens I-C. Applied and Environmental Microbiology, 72(8), 5326–5333. [Link]
- Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- Defense Technical Information Center. (1982). Analytical Chemistry of 2,4,6-Trinitrotoluene.
- Organic Syntheses. (n.d.). m-NITROTOLUENE.
- Google Patents. (1935). Process for recovering 4-nitro-2-amino-toluene from its nitration mixture.
- Junk, T., & Catallo, W. J. (2002). Environmental transformation products of 2,4,6-trinitrotoluene. Chemosphere, 49(1), 47-56.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- ResearchGate. (n.d.). Environmental transformation products of 2,4,6-trinitrotoluene.
- PubChem. (n.d.). This compound.
- Bollag, J. M., Shuttleworth, K. L., & Anderson, D. H. (1988). Laccase-mediated detoxification of phenolic compounds. Applied and Environmental Microbiology, 54(12), 3086–3091.
- Elovitz, M. S., & von Gunten, U. (1999). Hydroxyl Radical/Ozone Ratios during Ozonation Processes. I. The Rct Concept. Ozone: Science & Engineering, 21(3), 239–260.
- PubChem. (n.d.). 2,4-Dinitrotoluene.
- Journal of Chemistry and Technologies. (2023).
- YouTube. (2021, February 9). column chromatography & purification of organic compounds.
- Wang, J., et al. (2010). Degradation of 2,4,6-trinitrotoluene (TNT) by immobilized microorganism-biological filter.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Defense Technical Information Center. (1977). The Removal of 2,4,6-Trinitrotoluene (TNT) from Aqueous Solution with Surfactants.
- Akzuhur, A., et al. (2015). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography.
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- YouTube. (2013, February 3). How to Carry Out a Recrystallization.
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Agilent Technologies. (2010). Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light.
- Journal of the Taiwan Institute of Chemical Engineers. (2014).
- Defense Technical Information Center. (1992). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms.
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- 3. Interaction of 2,4,6-trinitrotoluene (TNT) and this compound with humic monomers in the presence of oxidative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Analysis of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
Welcome to the technical support center for the analysis of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on stabilizing 4-A-2,6-DNT solutions for accurate and reproducible analytical results. This guide is structured to address common challenges and provide in-depth troubleshooting, ensuring the integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and analysis of 4-A-2,6-DNT.
Q1: What is this compound (4-A-2,6-DNT) and why is its analysis important?
This compound is a primary degradation product of the explosive 2,4,6-trinitrotoluene (TNT)[1][2]. Its presence in environmental samples is an indicator of TNT contamination. Accurate analysis of 4-A-2,6-DNT is crucial for environmental monitoring, toxicological studies, and in the development of bioremediation strategies for explosives-contaminated sites.
Q2: What are the recommended solvents for preparing 4-A-2,6-DNT standard solutions?
Methanol and acetonitrile are the most commonly used solvents for preparing 4-A-2,6-DNT standard solutions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis[3][4]. A mixture of methanol and acetonitrile (e.g., 50:50 v/v) is also frequently used for certified reference materials[5]. The choice of solvent can influence the stability of the analyte, so it is crucial to use high-purity, HPLC, or GC-grade solvents to minimize degradation[6][7].
Q3: How should I store my 4-A-2,6-DNT stock and working solutions?
To ensure the stability of your 4-A-2,6-DNT solutions, it is recommended to:
-
Store at low temperatures: Refrigeration at 0-5 °C is advisable for short to medium-term storage[5]. For long-term storage, freezing at -20°C or below is recommended, although the stability of 4-A-2,6-DNT under these conditions should be periodically verified.
-
Protect from light: 4-A-2,6-DNT is susceptible to photodegradation. Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light[8].
-
Use tightly sealed containers: This prevents solvent evaporation, which would alter the concentration of your standard.
Q4: What are the primary analytical techniques for the determination of 4-A-2,6-DNT?
The most common analytical methods for 4-A-2,6-DNT are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely used method for the analysis of nitroaromatic compounds[3][4].
-
Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS): GC methods are also suitable, particularly for volatile derivatives or when high sensitivity is required. However, thermal degradation in the GC inlet can be a concern for nitroaromatic amines[9].
Section 2: Troubleshooting Guide
This section provides a detailed guide to common problems encountered during the analysis of 4-A-2,6-DNT, their probable causes, and systematic solutions.
Issue 1: Poor Peak Shape in HPLC Analysis (Peak Tailing)
Symptom: The peak for 4-A-2,6-DNT in your HPLC chromatogram has an asymmetrical shape with a "tail" extending from the back of the peak.
Causality: Peak tailing for amino-containing compounds like 4-A-2,6-DNT is often due to secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns. The basic amino group on the analyte can interact with these sites, leading to a mixed-mode retention mechanism and peak distortion.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: The ionization state of both the analyte and the stationary phase is pH-dependent. At a low pH (around 2.5-3.5), the amino group of 4-A-2,6-DNT will be protonated, and the silanol groups on the column will be largely unionized, which can reduce tailing.
-
Procedure:
-
Prepare a mobile phase with a pH in the range of 2.5-3.5 using a suitable buffer (e.g., phosphate or acetate buffer).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the standard and observe the peak shape.
-
-
-
Use of Mobile Phase Additives:
-
Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, thereby preventing them from interacting with the analyte.
-
Procedure:
-
Add 0.1% (v/v) of TEA to the mobile phase.
-
Mix thoroughly and degas the mobile phase.
-
Equilibrate the column and inject the standard.
-
-
-
Column Selection:
-
Rationale: Modern, high-purity, end-capped columns have a lower concentration of accessible silanol groups and are less prone to causing peak tailing with basic compounds.
-
Action: If peak tailing persists, consider switching to a column with a highly inert stationary phase, such as a base-deactivated C18 column or a column with a different stationary phase like a diol column, which has shown good performance for separating related compounds[4][10].
-
Issue 2: Analyte Degradation and Loss of Response
Symptom: You observe a gradual or sudden decrease in the peak area or height of your 4-A-2,6-DNT standard over a series of injections, or your stock solution appears to lose concentration over time.
Causality: 4-A-2,6-DNT is susceptible to both photodegradation and thermal degradation. Exposure to ambient light or elevated temperatures in the GC inlet can lead to the breakdown of the analyte.
Troubleshooting Protocol:
-
Protect from Light:
-
Rationale: Nitroaromatic compounds can undergo photolytic degradation upon exposure to UV and visible light[8]. This can lead to the formation of various degradation products and a decrease in the concentration of the parent compound.
-
Procedure:
-
Always store stock and working solutions in amber glass vials.
-
If using an autosampler with clear vials, cover the vial rack to shield it from ambient light.
-
Prepare fresh working standards daily if possible.
-
-
-
Optimize GC Inlet Conditions (for GC analysis):
-
Rationale: The high temperatures of a GC inlet can cause thermal decomposition of thermally labile compounds like nitroaromatic amines[9].
-
Procedure:
-
Lower the inlet temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing degradation.
-
Use a pulsed splitless or cool on-column injection: These techniques can help to transfer the analyte to the column more quickly and at a lower temperature, minimizing its residence time in the hot inlet.
-
Use a deactivated liner: An inert inlet liner will have fewer active sites that can catalyze degradation.
-
-
-
Check Solvent Purity:
Sources
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in 4-Amino-2,6-dinitrotoluene (4-A-DNT) Analysis
Welcome to the technical support center for the analysis of 4-Amino-2,6-dinitrotoluene (4-A-DNT). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-A-DNT analysis, with a specific focus on identifying and mitigating matrix effects. The following question-and-answer-style guides provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-A-DNT) and why is its analysis important?
A1: this compound (4-A-DNT) is a primary degradation product of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] Its presence in environmental samples such as soil and groundwater is an indicator of contamination from military activities or manufacturing sites.[3] Due to its potential toxicity and classification as a probable human carcinogen, monitoring 4-A-DNT levels is crucial for environmental assessment and public health protection.[2][3]
Q2: What are "matrix effects" in the context of 4-A-DNT analysis?
A2: Matrix effects refer to the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, in this case, 4-A-DNT, during analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These interferences can either suppress (decrease) or enhance (increase) the instrument's signal for 4-A-DNT, leading to inaccurate quantification.[4][6] The complexity of environmental samples makes them particularly susceptible to matrix effects.[7]
Q3: What are the common analytical techniques used for 4-A-DNT analysis?
A3: The most common analytical methods for dinitrotoluene isomers, including 4-A-DNT, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[8][9] These techniques are often coupled with various detectors, including Mass Spectrometry (MS), Electron Capture Detector (ECD), and Ultraviolet (UV) detectors, to achieve the necessary sensitivity and selectivity for trace-level detection in complex samples.[8][9][10]
Q4: How can I quickly assess if my 4-A-DNT analysis is suffering from matrix effects?
A4: A straightforward method is to perform a post-extraction spike experiment.[6] This involves comparing the peak area of a 4-A-DNT standard in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample. A significant difference between the two peak areas indicates the presence of matrix effects.[4] A value below 100% when comparing the spiked matrix to the solvent standard suggests ion suppression, while a value above 100% indicates ion enhancement.[4]
Troubleshooting Guide: From Sample to Signal
This guide provides a systematic approach to troubleshooting common issues encountered during 4-A-DNT analysis, with a focus on overcoming matrix effects.
Issue 1: Poor or Inconsistent Analyte Recovery
Symptom: You observe low or highly variable recovery of 4-A-DNT after sample preparation, even before chromatographic analysis.
Causality: This often points to a suboptimal extraction procedure for your specific sample matrix. The efficiency of transferring 4-A-DNT from the sample matrix into the analytical solvent is critical. Inefficient extraction can be due to strong analyte-matrix interactions or the use of an inappropriate extraction solvent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor analyte recovery.
Solutions & Protocols:
-
Optimize Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.[11][12] For 4-A-DNT, which is a moderately polar compound, the choice of an appropriate organic solvent is key.
Experimental Protocol: LLE Optimization
-
Sample Preparation: For water samples, measure a 500 mL aliquot. For soil samples, weigh 10 g of homogenized soil and mix with 20 mL of a suitable solvent like acetonitrile.[3]
-
pH Adjustment: Adjust the pH of aqueous samples to be slightly acidic (e.g., pH 3-4) to ensure 4-A-DNT is in its neutral form, enhancing its partitioning into the organic phase.
-
Solvent Selection: Test a range of water-immiscible organic solvents with varying polarities (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether).
-
Extraction: Perform the extraction in a separatory funnel by shaking vigorously for 2-3 minutes, allowing the layers to separate.[13] Collect the organic layer. Repeat the extraction on the aqueous layer with a fresh aliquot of organic solvent to improve recovery.[12]
-
Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water.[3] Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the extract and calculate the recovery.
-
-
Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration, separating components of a mixture based on their physical and chemical properties.[14][15]
Experimental Protocol: SPE Method Development for 4-A-DNT
-
Sorbent Selection: For 4-A-DNT, a reversed-phase sorbent (e.g., C18 or a divinylbenzene polymer) is a good starting point due to the compound's moderate polarity.[3][16]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[3] Do not let the sorbent go dry.[3]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[3]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining 4-A-DNT.
-
Elution: Elute the 4-A-DNT with a small volume of a strong solvent (e.g., acetonitrile or dichloromethane).[3][16]
-
Concentration and Analysis: Concentrate the eluate and analyze for recovery.
Data Summary: Comparison of Extraction Techniques
-
| Extraction Method | Typical Recovery Rate for 4-A-DNT | Key Advantages | Common Challenges |
| Liquid-Liquid Extraction (LLE) | 70-95% | Simple, scalable, and cost-effective.[12] | Can be labor-intensive and may form emulsions.[13] |
| Solid-Phase Extraction (SPE) | 85-110% | High selectivity, good for concentrating analytes, and amenable to automation.[15][17] | Requires method development for sorbent and solvent selection.[17] |
Issue 2: Signal Suppression or Enhancement in LC-MS Analysis
Symptom: You observe a significant decrease (suppression) or increase (enhancement) in the 4-A-DNT signal when analyzing a sample compared to a clean standard, leading to inaccurate quantification.
Causality: This is the classic manifestation of matrix effects, where co-eluting matrix components interfere with the ionization of 4-A-DNT in the mass spectrometer's ion source.[5][18]
Troubleshooting Workflow:
Caption: Workflow for mitigating matrix effects in LC-MS.
Solutions & Protocols:
-
Dilute and Shoot: This is the simplest approach to reducing matrix effects. By diluting the sample extract, the concentration of interfering matrix components is reduced.[6] However, this may compromise the limit of detection if 4-A-DNT is present at very low concentrations.
-
Matrix-Matched Calibration: This method involves preparing calibration standards in an extract of a blank matrix (a sample of the same type that is known to be free of 4-A-DNT). This way, the standards and the samples experience similar matrix effects, leading to more accurate quantification.
Experimental Protocol: Matrix-Matched Calibration
-
Prepare Blank Matrix Extract: Obtain a sample of the matrix (e.g., soil, water) that is known to be free of 4-A-DNT. Process this blank matrix using the same extraction procedure as your samples.
-
Prepare Calibration Standards: Spike known amounts of a 4-A-DNT standard solution into aliquots of the blank matrix extract to create a calibration curve.
-
Analysis: Analyze your unknown samples and the matrix-matched calibrators using the same LC-MS method. Quantify the samples against the matrix-matched calibration curve.
-
-
Isotope Dilution using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[6] A known amount of a stable isotope-labeled version of 4-A-DNT (e.g., containing ¹³C or ¹⁵N) is added to the sample before extraction. The SIL-IS is chemically identical to the native 4-A-DNT and will co-elute and experience the same matrix effects. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, as the ratio is unaffected by signal suppression or enhancement. The EPA has developed isotope dilution methods for the analysis of 2,4- and 2,6-DNT.[19]
References
- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT).
- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT).
- Occupational Safety and Health Administration. (n.d.). 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT).
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- Li, Y., et al. (2022). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH National Library of Medicine.
- Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Bünning, F., et al. (2021). (a) Process efficiency (PE; n = 6), matrix effect (ME; n = 6), and.... ResearchGate.
- Johnson, M. S., et al. (2002). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. ResearchGate.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development.
- UC Davis ChemTips. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube.
- Wikipedia. (n.d.). Solid-phase extraction.
- Affinisep. (n.d.). Solid Phase Extraction.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. osha.gov [osha.gov]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 13. youtube.com [youtube.com]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. affinisep.com [affinisep.com]
- 16. organomation.com [organomation.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. nebiolab.com [nebiolab.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
Welcome to our dedicated technical support guide for the analysis of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with this analyte. As a polar and thermally sensitive nitroaromatic compound, 4-A-2,6-DNT requires careful optimization of GC-MS parameters to achieve robust and reliable results. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing for 4-A-2,6-DNT. What is the primary cause and how can I fix it?
A1: Peak tailing for 4-A-2,6-DNT is almost always caused by unwanted secondary interactions between the polar primary amine group (-NH₂) on the molecule and active sites within the GC system.[1][2] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool packing, or the front end of the analytical column.
Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, forming hydrogen bonds with the acidic silanol groups. This secondary retention mechanism holds back a portion of the analyte molecules as they move through the system, causing them to elute later than the main band, resulting in a tailed peak.
Step-by-Step Protocol to Eliminate Tailing:
-
Inlet Maintenance is Critical: The inlet is the most common source of activity.
-
Use a Deactivated Liner: Replace your current liner with a new, factory-deactivated liner specifically designed for active compounds. Tapered liners can also help focus the sample onto the column, minimizing liner wall interactions.
-
Remove Glass Wool (If Possible): If your method allows, remove any glass wool from the liner, as it presents a large surface area for active sites. If you must use it for non-volatile residue trapping, ensure it is also highly deactivated.
-
Perform Regular Maintenance: Clean the injector port and replace seals, such as the gold-plated seal, to prevent the buildup of contaminants that can create new active sites.[3][4]
-
-
Column Care:
-
Trim the Column: Cut 10-20 cm from the front of the analytical column.[1] This removes accumulated non-volatile residues and areas of the stationary phase that may have been damaged by oxygen or matrix, exposing active sites.
-
Confirm Proper Installation: Ensure the column is cut cleanly at a 90° angle and is installed at the correct height within the inlet, following the manufacturer's guidelines.[1] An improper cut or placement can cause peak distortion.
-
-
Consider Derivatization: If the above steps do not fully resolve the issue, derivatization is a powerful chemical solution. By converting the polar -NH₂ group to a less polar, non-active derivative (e.g., through silylation or acylation), you eliminate the primary cause of the interaction.[5][6][7] This can dramatically improve peak shape and thermal stability.
Q2: My sensitivity for 4-A-2,6-DNT is very low or non-existent. What are the likely causes?
A2: Low or no response for 4-A-2,6-DNT is typically due to analyte loss before it reaches the detector. The two most probable culprits are thermal degradation in the injector or irreversible adsorption to active sites.
Causality: Nitroaromatic compounds can be thermally labile. The combination of two nitro groups and an amino group makes 4-A-2,6-DNT susceptible to decomposition at excessively high temperatures. Furthermore, the same active sites that cause peak tailing can also bind the analyte so strongly that it never elutes from the inlet or column, leading to a complete loss of signal.
Troubleshooting Steps for Low Sensitivity:
-
Optimize Inlet Temperature: This is a crucial balance. The temperature must be high enough to ensure complete and rapid volatilization but low enough to prevent thermal degradation.
-
Start with a lower inlet temperature (e.g., 220-240°C) and inject a standard.
-
Increase the temperature in 10°C increments (e.g., 250°C, 260°C).
-
If the peak area increases, you are improving vaporization efficiency. If the peak area starts to decrease or peak shape worsens, you have likely crossed the threshold for thermal degradation. The optimal temperature is just before this drop-off.
-
-
Verify System Inertness: Follow all the steps outlined in A1 for addressing activity. Irreversible adsorption is an extreme form of the interactions that cause tailing. A highly inert flow path is essential for trace-level analysis.
-
Check MS Parameters:
-
Confirm Key Ions: Ensure you are monitoring the correct ions for 4-A-2,6-DNT. The molecular ion is at m/z 197, with characteristic fragment ions at m/z 180 and 163.[8]
-
Use Selected Ion Monitoring (SIM): For trace analysis, do not use full scan mode. SIM mode significantly increases sensitivity by maximizing the time the detector spends counting only the ions of interest.
-
Check Ion Source Temperature: An excessively hot ion source (e.g., >250°C) can sometimes cause in-source degradation. Try reducing it to around 230°C.
-
In-Depth Troubleshooting Guides
Issue: Poor Reproducibility of Peak Area
You inject the same standard multiple times, but the peak area response varies significantly, making quantification unreliable.
Diagnostic Workflow:
-
Mechanical Checks First: Poor reproducibility is often mechanical before it is chemical.
-
Autosampler vs. Manual Injection: If using manual injection, inconsistencies in injection speed and volume are common.[9] An autosampler is highly recommended for reproducibility. If you must inject manually, use the solvent flush technique to ensure the full sample volume is displaced from the needle.
-
Check Syringe: Inspect the syringe for bubbles before injection and ensure the plunger moves smoothly. A damaged or sticky syringe will deliver inconsistent volumes.
-
Check for Leaks: A leak in the injection port, particularly around the septum, can cause a variable amount of sample to be lost during injection. Use an electronic leak detector to check the septum nut, column fittings, and gas lines.
-
-
Chemical and System Stability:
-
Inlet Activity: As discussed in FAQ Q1, an active inlet can lead to variable analyte loss. If the activity of the liner is changing (e.g., becoming progressively dirtier with each injection), your peak areas will not be stable. Implement a strict liner replacement schedule.
-
Septum Coring: A worn-out septum can shed small particles into the liner ("coring"), creating new active sites with each injection and causing erratic results.[9] Use high-quality, pre-conditioned septa and ensure the needle is not sharp-edged.
-
Sample Stability: 4-A-2,6-DNT can degrade over time, especially when dissolved in certain solvents or exposed to light.[10] Ensure your standards and samples are fresh and stored properly (e.g., in amber vials, refrigerated).
-
Visualization: Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues encountered with 4-A-2,6-DNT.
Caption: Logical workflow for diagnosing poor peak shape.
Data & Protocols
Table 1: Recommended Starting GC-MS Parameters for 4-A-2,6-DNT
These parameters serve as a robust starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | ||
| Inlet Mode | Splitless | Essential for achieving the low detection limits required in trace analysis.[11][12] |
| Inlet Temp. | 250°C | A good starting point to balance vaporization with thermal stability. Optimize as described in FAQ Q2. |
| Liner | Deactivated, Single Taper | Minimizes active sites and focuses the sample onto the column. |
| Injection Vol. | 1 µL | Standard volume; larger volumes may cause backflash depending on solvent and conditions. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Typical flow for standard 0.25 mm ID columns, providing a good balance of speed and resolution.[12][13] |
| Column | Mid-polarity (e.g., DB-1701 or similar 50% Phenyl phase) | A mid-polarity column often provides good selectivity for nitroaromatic compounds and their isomers.[8] A standard 5% Phenyl (DB-5ms) can also work but may show more tailing for the amino group. |
| Column Dims. | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing excellent resolving power. |
| Oven Program | 80°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | An initial hold helps focus analytes. The ramp rate can be adjusted to improve separation from isomers or matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique. |
| Ion Source Temp. | 230°C | Helps minimize potential in-source degradation. |
| Quad Temp. | 150°C | Standard setting. |
| Acquisition | Selected Ion Monitoring (SIM) | Critical for sensitivity. |
| Ions to Monitor | Quant Ion: 180Qualifiers: 197 (M+), 163 | m/z 180 is often a stable and abundant ion.[8] Using the molecular ion (197) and another fragment (163) provides high confidence in identification. |
| Dwell Time | 50-100 ms per ion | Ensures sufficient data points across the peak for good peak shape and reproducibility. |
References
- Voříšek, V., Pour, M., Ubik, K., Hassmanová, V., Korolová, E., Červený, L., Kuneš, J., & Palička, V. (n.d.). Analytical Monitoring of Trinitrotoluene Metabolites in Urine by GC-MS. Part !. Semiquantitative Determination of 4. Journal of Analytical Toxicology.
- Agilent Technologies. (n.d.). EPA-1193-1.
- PerkinElmer, Inc. (2007). Explosives by HPLC Analysis per U.S. EPA Method 8330.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- Stuth, J., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Dinitrotoluene Isomers in Environmental Samples.
- ResearchGate. (n.d.). Analysis of TNT and related compounds by GCMS.
- Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks.
- Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Silaghi, M. C. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- Chemistry For Everyone. (2025, August 14).
- Ogawa, H., et al. (2025, August 6). One-Step Isolation and Identification of Hydroxylamino-Dinitrotoluenes, Unstable Products from 2,4,6-Trinitrotoluene Metabolites, with Thin-Layer Chromatography and Laser Time-of-Flight Mass Spectrometry.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Amino-2,6-dinitrotoluene (ADNT)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dinitrotoluene (ADNT). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction and analysis of this compound. As a primary degradation product of 2,4,6-trinitrotoluene (TNT), accurate quantification of ADNT is critical in environmental monitoring, toxicology, and bioremediation studies.[1] However, its chemical structure—possessing both amino and nitro groups—renders it susceptible to degradation during sample preparation, leading to inaccurate results.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADNT) and why is its stability a concern during extraction?
A1: this compound (ADNT) is an amino-nitrotoluene, recognized primarily as a metabolic and environmental degradation product of the explosive 2,4,6-trinitrotoluene (TNT).[1] Its stability is a major concern during extraction because the molecule contains functional groups that are sensitive to oxidation, changes in pH, and light. The aromatic amine group is susceptible to oxidation, while the nitro groups are electron-withdrawing, influencing the molecule's overall reactivity. Degradation during the extraction process can lead to artificially low quantification of ADNT in a sample.
Q2: What are the primary factors that can cause ADNT degradation during sample preparation?
A2: The primary factors leading to ADNT degradation during extraction are:
-
Light Exposure (Photodegradation): Like many nitroaromatic compounds, ADNT can be degraded by exposure to UV and visible light. Photolysis is a significant transformation pathway for TNT and its derivatives in aqueous solutions and on solid surfaces.[2]
-
Oxidation: The amino group on the aromatic ring makes ADNT susceptible to oxidation from dissolved oxygen, metal ions, or other oxidizing agents present in the sample matrix or solvents. This can lead to the formation of various degradation products.
-
Extreme pH: Both highly acidic and highly alkaline conditions can promote the degradation of aminonitrotoluenes. The specific optimal pH for ADNT stability is crucial to consider during extraction.
-
Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation reactions.[3] For thermally labile compounds like many explosives and their derivatives, maintaining low temperatures during extraction and storage is critical.[4]
Q3: What is the standard recommended method for ADNT extraction?
A3: The most widely accepted method for the extraction of ADNT and other explosive residues from solid and aqueous matrices is U.S. EPA Method 8330B .[5]
-
For soil and sediment samples , the method specifies extraction with acetonitrile by sonication in a cooled ultrasonic bath.[4]
-
For water samples , a salting-out extraction procedure with acetonitrile is often employed.[6] The subsequent analysis is typically performed using high-performance liquid chromatography (HPLC) with UV detection.[7][8]
Troubleshooting Guide: Extraction of this compound
This section addresses specific issues you may encounter during your experiments, providing the underlying causes and actionable solutions.
Problem 1: Low or No Recovery of ADNT from Spiked Samples
Scenario: You've spiked a known concentration of ADNT standard into your blank matrix (e.g., clean sand or deionized water), but upon extraction and analysis, the recovery is significantly lower than expected or even undetectable.
-
Why it happens: ADNT is a photolabile compound. Exposure to ambient laboratory light, and especially direct sunlight, can be sufficient to cause significant degradation of the analyte in solution or on a solid matrix during the extraction process.[2]
-
Solution:
-
Work under subdued light: Perform all extraction steps in a location with minimal natural light.
-
Use amber glassware: Protect your samples and extracts from light by using amber glass vials and bottles for sample collection, extraction, and storage.
-
Cover with aluminum foil: If amber glassware is unavailable, wrap your sample containers and extraction vessels with aluminum foil.
-
-
Why it happens: The aromatic amine functionality of ADNT is prone to oxidation. This can be exacerbated by the presence of dissolved oxygen in your solvents, metal ions in your sample matrix, or if the extraction is performed at a non-optimal pH.
-
Solution:
-
Deoxygenate solvents: Before use, sparge your extraction solvents (e.g., acetonitrile) with an inert gas like nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Control pH: While EPA Method 8330B suggests extracting at the sample's native pH, if you suspect pH-driven degradation, you can experiment with buffering your aqueous samples to a near-neutral pH (around 7.0) before extraction. However, be aware that pH adjustment can sometimes cause precipitation of other matrix components.[5]
-
Consider the addition of antioxidants: For particularly challenging matrices, the addition of a small amount of an antioxidant, such as sodium sulfite, to aqueous samples could be investigated, but this would be a deviation from standard methods and would require thorough validation.
-
The following diagram illustrates a workflow designed to minimize the primary sources of ADNT degradation.
Caption: Workflow for ADNT extraction with key degradation prevention steps highlighted.
Problem 2: Inconsistent Recoveries Between Samples
Scenario: You are processing a batch of soil samples and observe highly variable ADNT recoveries. Some samples show good recovery, while others are unexpectedly low, despite being processed under identical conditions.
-
Why it happens: Environmental samples, especially soils, can have significant variability in their chemical composition. The pH of the soil can vary from one location to another, and some soils may contain higher levels of organic matter or metal ions that can catalyze the degradation of ADNT. The interaction of ADNT with soil organic matter can also affect its extractability.[1]
-
Solution:
-
Measure soil pH: Before extraction, measure the pH of a soil-water slurry for each sample to identify any correlation between pH and low recovery.
-
Evaluate extraction efficiency: For problematic soil types, perform a matrix spike study with multiple replicates to determine the inherent variability and average recovery for that specific matrix.
-
Optimize extraction time: While EPA Method 8330B suggests 18 hours of sonication, for some soil types, this extended time at even slightly elevated temperatures in the sonicator bath could contribute to degradation.[4] It may be beneficial to validate a shorter extraction time if it can be demonstrated to provide sufficient recovery.
-
-
Why it happens: Ultrasonic baths generate heat during operation. If the bath is not adequately cooled, the temperature of the samples can rise significantly over the extraction period, leading to thermal degradation of ADNT. Inconsistent cooling can lead to variable temperatures across a batch of samples.
-
Solution:
-
Use a cooled ultrasonic bath: Employ an ultrasonic bath with a cooling coil or a refrigerated circulator to maintain a consistent, low temperature (e.g., below 20°C).
-
Monitor temperature: Periodically check the temperature of the water in the bath during the extraction process to ensure it remains within the desired range.
-
Ensure proper sample placement: Arrange samples in the bath to allow for uniform energy distribution and cooling. Avoid overcrowding the bath.
-
Summary of Key Extraction Parameters and Recommendations
For ease of reference, the table below summarizes the critical parameters for minimizing ADNT degradation during extraction.
| Parameter | Recommendation | Rationale |
| Light Exposure | Use amber glassware or cover vessels with aluminum foil. Work in a dimly lit area. | ADNT is susceptible to photodegradation.[2] |
| Temperature | Maintain low temperatures (<20°C) during sonication and store extracts at ≤4°C. | Elevated temperatures accelerate chemical degradation.[3][9] |
| Extraction Solvent | Use high-purity, deoxygenated acetonitrile. | Minimizes oxidative degradation of the amino group. |
| pH | Extract at the sample's native pH as per EPA 8330B. If issues persist, investigate buffering to neutral pH. | Extreme pH can catalyze degradation. |
| Extraction Time | Follow the 18-hour sonication time in EPA 8330B, but ensure consistent cooling. | Balances extraction efficiency with minimizing thermal stress.[4] |
Degradation Pathways Overview
Understanding the potential chemical transformations of ADNT is key to preventing them. The primary degradation pathways involve modifications to the amino and nitro groups.
Caption: Simplified overview of ADNT degradation pathways during extraction.
By implementing the scientifically-grounded strategies outlined in this guide, researchers can significantly improve the accuracy and reliability of their ADNT analyses, leading to higher quality data for environmental and toxicological assessments.
References
- Thorn, K. A., & Kennedy, K. R. (2002). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Environmental Science & Technology, 36(17), 3787-3796. [Link]
- Walsh, M. E., & Jenkins, T. F. (1992). Improvement of EPA method 8330: complete separation using a two-phase approach.
- Nishino, S. F., Shin, K. A., & Spain, J. C. (2005). Oxidation of aminonitrotoluenes by 2,4-DNT dioxygenase of Burkholderia sp. strain DNT. Biotechnology and bioengineering, 92(1), 45-53. [Link]
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- PerkinElmer, Inc. (2007). Explosives by HPLC Analysis per U.S. EPA Method 8330. [Link]
- Garrido-López, A., et al. (2021). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 413(1), 159-169. [Link]
- Ahmad, M., & Biswas, N. (2001). Removal of Nitroaromatic Compounds from Water through Combined Zero-valent Metal Reduction and Enzyme-based Oxidative Coupling Reactions.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). [Link]
- U.S. Environmental Protection Agency. (2007).
- Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
- Chem Service, Inc. (2015). Safety Data Sheet: this compound. [Link]
- Jenkins, T. F., et al. (2001). Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector. Talanta, 54(3), 501-13. [Link]
- Garrido-López, A., et al. (2021). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. [Link]
- Bausum, H. T., et al. (1992). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms.
- Esteve-Núñez, A., & Ramos, J. L. (2018). Degradation of the Dinitrotoluene Isomers 2,4- and 2,6-DNT: Appraising the Role of Microorganisms.
- International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Dinitrotoluenes. [Link]
- Cheok, C. Y., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Foods, 11(4), 580. [Link]
- Han, S., et al. (2015). Determination of 2,4-and 2,6-dinitrotoluene biodegradation limits.
- Muchan, P., & H Rochelle-Newall, E. (2014). Thermal degradation of amines for CO2 capture. University of Kentucky UKnowledge. [Link]
- Nishino, S. F., & Spain, J. C. (2001). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 67(10), 4819–4824. [Link]
- Singh, C., et al. (2016). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Biblioteka Nauki. [Link]
- Ionescu, D., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1546. [Link]
- Schöneich, C. (2020). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Molecules, 25(8), 1957. [Link]
- Boyd, A. R., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. [Link]
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- 4. Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Spectroscopic Analysis of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals engaged in the spectroscopic analysis of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT). As a primary and highly stable metabolite of 2,4,6-trinitrotoluene (TNT), accurate detection of 4-A-2,6-DNT is critical in environmental monitoring, forensic science, and toxicology.[1] However, its analysis is fraught with challenges, primarily arising from isomeric cross-reactivity and complex sample matrices.
This document moves beyond standard protocols to provide in-depth, field-proven troubleshooting strategies and foundational knowledge. Our goal is to empower you to anticipate, diagnose, and resolve common interference issues, ensuring the integrity and reliability of your data.
Section 1: Troubleshooting Guide for Common Interference Issues
This section is structured as a direct Q&A to address the most pressing problems encountered during the analysis of 4-A-2,6-DNT.
Q1: My quantitative results are inconsistent and show high variability between replicates. What is the primary cause and how do I fix it?
A: High variability between replicate injections is a classic symptom of matrix effects , especially when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Matrix effects are the alteration of your analyte's signal (either suppression or enhancement) by co-eluting, undetected compounds from the sample matrix (e.g., humic acids in soil, salts in urine).[2][3][4] This interference disrupts the ionization process in the mass spectrometer source, leading to unreliable quantification.[5]
Causality: In electrospray ionization (ESI), your analyte and matrix components compete for access to the droplet surface to become charged and enter the gas phase.[5] If a high concentration of a matrix component co-elutes with 4-A-2,6-DNT, it can monopolize the ionization process, suppressing the analyte's signal. Because the matrix composition can vary slightly even between seemingly identical samples, this suppression effect is inconsistent, causing high result variability.[2]
Troubleshooting Workflow:
The most robust solution is a systematic approach to first diagnose and then mitigate these effects.
Caption: A systematic workflow for diagnosing and mitigating matrix effects.
Detailed Steps:
-
Quantify the Matrix Effect: Before making changes, you must confirm that matrix effects are the problem. Use the Post-Extraction Spike method (see Protocol 2) to calculate the signal suppression or enhancement.
-
Improve Sample Preparation: The most effective strategy is to remove the interfering components before they reach your instrument.[4]
-
Solid-Phase Extraction (SPE): This is highly effective for cleaning complex environmental or biological samples.[2][6] See Protocol 1 for a general methodology.
-
Dilution: A simple but powerful technique. Diluting the sample reduces the concentration of both the analyte and the interfering matrix components.[4] This can often bring the matrix effect to an acceptable level.
-
-
Optimize Chromatography: Modifying your LC method can separate 4-A-2,6-DNT from the interfering compounds. Try adjusting the mobile phase gradient to better resolve peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for 4-A-2,6-DNT will have a nearly identical chemical structure and retention time, meaning it will experience the same degree of ion suppression or enhancement.[2] By quantifying using the ratio of the analyte to the SIL-IS, the variability is normalized.
Q2: I'm concerned about misidentifying 4-A-2,6-DNT due to its isomer, 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT). How can I ensure my analysis is specific?
A: This is a critical and valid concern. Accurately distinguishing between aminodinitrotoluene isomers is a known analytical challenge, as they often have identical molecular weights and similar chromatographic behavior.[7][8] Relying solely on a precursor ion mass in MS or a single retention time is insufficient.
Causality: The solution lies in exploiting the subtle differences in their chemical structures. The position of the amino group relative to the nitro groups affects the molecule's fragmentation pattern under collision-induced dissociation (CID) in a mass spectrometer.[7][8] Therefore, tandem mass spectrometry (MS/MS) is the most powerful tool for unambiguous differentiation.
Methodology for Differentiation:
-
Employ Tandem Mass Spectrometry (MS/MS): Analyze your samples using an MS/MS scan mode (often called Multiple Reaction Monitoring, or MRM, for quantification). This involves selecting the deprotonated molecule ([M-H]⁻) as the precursor ion and monitoring its specific fragment ions.
-
Analyze Fragmentation Patterns: The isomers of aminodinitrotoluene produce different fragment ions upon resonant activation.[7][8] While both may lose a 30 Da neutral (corresponding to NO), their subsequent fragmentation pathways differ, allowing for clear identification.[7][8]
Data Presentation: Differentiating Fragments
The following table summarizes key fragment ions observed in negative ion mode ESI-MS/MS that can be used to distinguish 4-A-2,6-DNT from its common isomer.
| Compound | Precursor Ion (m/z) | Key Diagnostic Fragment Ions (m/z) | Mechanistic Insight |
| This compound | 196 ([M-H]⁻) | 166, 136, 120 | Shows a significant difference in its fragmentation sequence compared to its isomer, allowing for clear differentiation.[7][8] |
| 2-Amino-4,6-dinitrotoluene | 196 ([M-H]⁻) | 166, 150, 104 | Exhibits a distinct fragmentation pathway from 4-A-2,6-DNT, providing unique transitions for specific detection.[7][8] |
Note: The exact m/z values and relative intensities can vary slightly based on instrument tuning and collision energy. It is essential to analyze pure standards of each isomer to confirm the transitions on your specific instrument.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which spectroscopic technique is best for my 4-A-2,6-DNT analysis?
A: The "best" technique is dictated by your analytical objective: are you aiming for trace-level detection, routine quantification, or structural confirmation? Each method offers a unique balance of sensitivity, specificity, and susceptibility to interference.
| Spectroscopic Technique | Primary Application | Strengths | Common Interference Issues & Limitations |
| LC-MS/MS | Quantitative Analysis | High sensitivity and specificity; excellent for isomer differentiation.[3][7][8] | Highly susceptible to matrix effects; requires extensive sample cleanup.[2][3][4] |
| GC-MS | Routine Quantification | Robust and reliable for volatile compounds; extensive libraries for identification.[6][9] | Requires derivatization for less volatile compounds; thermal degradation of labile analytes is possible.[6] |
| SERS/PIERS | Ultra-Trace Detection | Extremely high sensitivity, capable of detecting very low concentrations.[10][11] | Signal can be non-uniform across substrates; requires specialized substrates. |
| UV-Vis Spectroscopy | Screening / HPLC Detection | Simple, cost-effective, and robust.[9] | Low specificity; susceptible to interference from any compound that absorbs at the same wavelength.[12] |
| FTIR / Raman | Structural Identification | Provides a unique "fingerprint" based on molecular vibrations.[13][14] | Lower sensitivity than MS; fluorescence can interfere with Raman signals.[14] |
Q2: What are the most critical steps in sample preparation for analyzing 4-A-2,6-DNT in complex matrices like soil or water?
A: Effective sample preparation is arguably the most critical factor for accurate analysis, as up to 60% of spectroscopic errors can be traced back to this stage.[15] The primary goal is to efficiently extract 4-A-2,6-DNT while simultaneously removing matrix components that cause interference.
Caption: A generalized workflow for preparing complex samples for analysis.
Key Considerations:
-
Extraction Efficiency: Ensure your chosen solvent and method (e.g., liquid-liquid extraction, sonication) effectively remove 4-A-2,6-DNT from the sample matrix. For acidic compounds like nitrotoluenes, adjusting the sample pH can significantly improve extraction efficiency.[2]
-
Matrix Removal: Use a cleanup technique like Solid-Phase Extraction (SPE) . Choosing the right SPE sorbent is key to retaining your analyte while washing away interferents.[2][6]
-
Preventing Analyte Loss: Be mindful of potential analyte degradation from exposure to light or extreme temperatures during preparation steps.[2]
-
Internal Standards: Add your internal standard (preferably a SIL-IS) at the very beginning of the sample preparation process. This allows it to correct for any analyte loss during the extraction and cleanup steps, not just during the final analysis.
Section 3: Key Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a foundational workflow for cleaning and concentrating 4-A-2,6-DNT from aqueous samples. It must be optimized for your specific matrix and analytical requirements.
Methodology:
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water, through the SPE cartridge (e.g., C18 or a mixed-mode sorbent) to activate the stationary phase. Do not let the cartridge go dry.
-
Loading: Load the water sample (e.g., 100 mL, pH adjusted if necessary) onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Pass 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge to wash away polar, interfering compounds.
-
Drying: Dry the SPE cartridge under a vacuum or nitrogen stream for 10-15 minutes to remove residual water.
-
Elution: Elute the retained 4-A-2,6-DNT with a small volume (e.g., 2 x 2 mL) of a strong organic solvent, such as acetone or acetonitrile.[16]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a precise volume of the initial mobile phase for your chromatographic analysis.
Protocol 2: Evaluation of Matrix Effect (Post-Extraction Spike Method)
This protocol quantifies the degree of ion suppression or enhancement from your sample matrix.
Methodology:
-
Prepare Solution A (Analyte in Solvent): Prepare a standard solution of 4-A-2,6-DNT in your final reconstitution solvent at a known concentration (e.g., 10 ng/mL).
-
Prepare Solution B (Analyte in Spiked Matrix):
-
Take a sample of your blank matrix (e.g., soil or water known to be free of the analyte).
-
Process this blank matrix through your entire sample preparation procedure (extraction, cleanup, etc.).
-
After the final evaporation step, reconstitute the residue with the exact same Solution A . This results in a sample containing the analyte at the same concentration as Solution A, but now in the presence of the extracted matrix components.[4]
-
-
Analysis: Analyze both Solution A and Solution B using your spectroscopic method and record the peak areas.
-
Calculation:
-
Matrix Effect (%) = ( (Peak Area in Solution B) / (Peak Area in Solution A) ) * 100
-
Interpretation:
-
A result of 100% indicates no matrix effect.
-
A result < 100% indicates ion suppression.
-
A result > 100% indicates ion enhancement.
-
Generally, a matrix effect between 85% and 115% is considered acceptable, but this can vary by application.
-
-
References
- Schwarzenberg, A., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Steen, T. K., et al. (2015). Detection of dinitrotoluene isomers using reactions with bases: A structural, spectroscopic, kinetic, and computational study. DigitalCommons@URI.
- Kolesniková, L., et al. (2021). Microwave spectra of dinitrotoluene isomers: a new step towards the detection of explosive vapors. Physical Chemistry Chemical Physics.
- Kolla, P. (1991). Trace Analysis of Explosives from Complex Mixtures with Sample Pretreatment and Selective Detection. ResearchGate.
- Barron, L., et al. (2014). A comprehensive method for the determination and characterization of 15 common explosive compounds in water samples. ResearchGate.
- G-S. J. (2018). Recent Advances in Ambient Mass Spectrometry of Trace Explosives. ACS Sensors.
- UNT Open Books. (n.d.). Explosives Identification. Forensic Chemistry Laboratory Manual.
- AZoLifeSciences. (2020). Analyzing Explosives with Mass Spectrometry. AZoLifeSciences.
- Metkon. (2023). Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon Instruments Inc.
- Schwarzenberg, A., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. ResearchGate.
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Estillore, N. A., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry.
- Kruve, A. (2016). Choosing analyses conditions to get matrix effect free? Kruve Lab Blog.
- Hak-hyun, L., et al. (2016). Photo-induced enhanced Raman spectroscopy for universal ultra-trace detection of explosives, pollutants and biomolecules. Nature Communications.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. SIELC.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). EPA.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. ATSDR.
- Jiao, Y., et al. (2019). Fluorescent Recognition of this compound by a Cerium-Based Metal–Organic Tetrahedron. Inorganic Chemistry.
- U.S. Army Medical Research and Development Command. (1978). Analytical Chemistry of 2,4,6-Trinitrotoluene. Defense Technical Information Center.
- Lee, S., et al. (2012). Ultrasensitive trace analysis for 2,4,6-trinitrotoluene using nano-dumbbell surface-enhanced Raman scattering hot spots. Analyst.
- Sylvia, J. M., et al. (2000). Surface-enhanced raman detection of 2,4-dinitrotoluene impurity vapor as a marker to locate landmines. Analytical Chemistry.
- Abbey, W. J., et al. (2021). A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020. Astrobiology.
- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes. ATSDR.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxylamino-2,6-dinitrotoluene. PubChem Compound Database.
- Johnson, M. S., et al. (2013). Interspecific effects of 4A-DNT (this compound) and RDX (1,3,5-trinitro-1,3,5-triazine) in Japanese quail, Northern bobwhite, and Zebra finch. Environmental Toxicology and Chemistry.
- DeNovix. (n.d.). Troubleshooting Guide. DeNovix.
- Jiao, Y., et al. (2019). Fluorescent Recognition of this compound by a Cerium-Based Metal-Organic Tetrahedron. ResearchGate.
- U.S. Environmental Protection Agency. (2003). Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-Dinitrotoluene and this compound. EPA.
- Johnson, M. S. (2007). Two-step reduction of TNT to 4-amino-2, 6-dinitrotoluene (A). ResearchGate.
- Wang, Y., et al. (2017). Identification of Explosives 2,4-DNT and 2,6-DNT Using Terahertz Time-domain Spectroscopy. ResearchGate.
- Occupational Safety and Health Administration. (1983). 2,4-Dinitrotoluene (DNT) / 2,4,6-Trinitrotoluene (TNT). OSHA.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Choosing analyses conditions to get matrix effect free? – Kruve lab [kruvelab.com]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Photo-induced enhanced Raman spectroscopy for universal ultra-trace detection of explosives, pollutants and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-enhanced raman detection of 2,4-dinitrotoluene impurity vapor as a marker to locate landmines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
- 13. Recent Advances in Ambient Mass Spectrometry of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 16. osha.gov [osha.gov]
Technical Support Center: 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) Quantification
A Foreword from Your Application Scientist:
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers on the challenges inherent in quantifying nitroaromatic compounds. The quantification of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a primary environmental degradation product of 2,4,6-trinitrotoluene (TNT), presents unique analytical hurdles.[1] Achieving a robust and linear calibration curve is the bedrock of accurate quantification, yet it's often a significant source of experimental frustration.
This guide is structured to move beyond simple procedural checklists. My goal is to provide you with the causal explanations behind common calibration curve problems and to equip you with the logical troubleshooting frameworks needed to solve them. We will address issues from first principles, ensuring that your methods are not only effective but also self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the development of quantification assays for 4-A-2,6-DNT.
Q1: What is the most common and reliable analytical method for 4-A-2,6-DNT quantification?
A1: High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is the most widely adopted method, as outlined in regulatory guidelines like EPA Method 8330B.[2][3] This is because many nitroaromatic compounds can be thermally unstable, making HPLC a more suitable technique than Gas Chromatography (GC) which requires volatilization at high temperatures.[4] For complex matrices or when higher sensitivity and selectivity are required, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the superior choice.
Q2: I'm seeing a peak in my solvent blank at the retention time for 4-A-2,6-DNT. What is the cause?
A2: This is a classic case of system contamination or carryover. The most common causes are:
-
Injector Carryover: Residual analyte from a high-concentration standard or sample may remain in the injection needle or valve.
-
Solvent Contamination: Trace amounts of 4-A-2,6-DNT may be present in your solvents (e.g., acetonitrile, water) or on glassware.
-
Column Contamination: The analytical column can retain analyte from previous injections, which then slowly bleeds off.
To resolve this, run a rigorous needle wash protocol, inject multiple solvent blanks to flush the system, and ensure all glassware is scrupulously clean. If the problem persists, you may need to disconnect the column and flush the HPLC system to isolate the source of contamination.
Q3: My calibration curve has a high correlation coefficient (r² > 0.99), but my quality control (QC) samples are inaccurate. Why?
A3: This is a very common and insightful problem. A high r² value only indicates that your data points fit well to a line; it does not guarantee accuracy.[5] The discrepancy arises because the standards (used to build the curve) and the QCs (treated as unknowns) are behaving differently. Potential causes include:
-
Pipetting or Dilution Errors: The stock solution used for QCs may have been prepared incorrectly, or a serial dilution step may be flawed. Prepare fresh QCs from a separate stock solution to verify.
-
Matrix Effects: Your calibration standards are likely prepared in a clean solvent, while your QCs might be prepared in a sample matrix (e.g., extracted soil, water). Components in the matrix can interfere with the analyte's signal, causing suppression or enhancement.[6][7] This is a critical issue that requires using matrix-matched standards for accurate quantification.[7][8]
-
Analyte Instability: 4-A-2,6-DNT may be degrading in your QC samples over time, especially if they are not stored correctly or are subjected to different conditions than your calibration standards.
Q4: Is an internal standard (IS) necessary for my analysis?
A4: While not strictly required for every application, using an internal standard is highly recommended for achieving the highest level of accuracy and precision. An IS is a compound with similar chemical properties to your analyte that is added at a constant concentration to all standards, blanks, QCs, and samples. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. For mass spectrometry methods, an isotopically labeled version of the analyte (e.g., 4-A-2,6-DNT-d3) is the gold standard as it behaves almost identically to the analyte during extraction and ionization.[9][10] For HPLC-UV, a structurally similar compound that does not co-elute with other components can be used.[10]
Section 2: In-Depth Troubleshooting Guide for Calibration Curves
This guide provides a systematic approach to diagnosing and resolving specific calibration curve pathologies.
Problem: Non-Linearity (Poor Curve Fit)
A non-linear response is one of the most frequent challenges. The shape of the curve provides clues to the underlying cause.
If your curve response plateaus at the upper concentration levels, you are exceeding the linear dynamic range of the instrument.
-
Root Cause 1: Detector Saturation. The UV or MS detector has a finite capacity to respond to incoming photons or ions. At high analyte concentrations, the detector becomes saturated and can no longer produce a signal that is proportional to the analyte concentration.[8]
-
How to Diagnose: Examine the peak shape of your highest concentration standard. A flattened or "squared-off" peak top is a clear sign of saturation.
-
Solution:
-
Reduce Injection Volume: Decrease the volume injected onto the column (e.g., from 10 µL to 2 µL).
-
Dilute High-Concentration Samples: Extend the calibration range by diluting your highest standards to fall within the linear portion of the curve.
-
Adjust Detector Settings (Advanced): For MS, you may be able to lower the detector voltage to reduce sensitivity.
-
-
-
Root Cause 2: Column Overload. The stationary phase of the HPLC column has a limited number of sites for the analyte to interact with. At high concentrations, these sites become saturated, leading to poor peak shape (fronting) and a non-linear response.[11]
-
How to Diagnose: Look for peak fronting (a sharp leading edge and a sloping tail) in your high-concentration standards.
-
Solution: Dilute the standards to a lower concentration range or reduce the injection volume. Ensure the injection solvent is not significantly stronger than the mobile phase, as this can exacerbate overload effects.[12]
-
If your curve deviates from linearity at the lowest concentration points or fails to pass through the origin, the issue lies with low-level detection.
-
Root Cause 1: Analyte Adsorption. 4-A-2,6-DNT, like many nitroaromatics, can adsorb to active sites within the analytical flow path (e.g., stainless steel tubing, column frits, residual silanols on the column packing).[10] At very low concentrations, a significant fraction of the analyte can be lost to adsorption, resulting in a lower-than-expected detector response.[13]
-
How to Diagnose: Inject the lowest standard multiple times. If the peak area increases with each subsequent injection, this suggests that the active sites are becoming passivated.
-
Solution:
-
System Passivation: Prime the system by injecting a mid-concentration standard several times before starting the analytical run.
-
Use High-Quality Columns: Modern columns with advanced end-capping are designed to minimize active silanol sites.
-
Modify Mobile Phase: Adding a competing agent in small amounts can sometimes block active sites.
-
-
-
Root Cause 2: Incorrect Integration. At low signal-to-noise ratios, the chromatography data system may struggle to accurately define the beginning and end of the peak, leading to inconsistent area counts.
-
How to Diagnose: Manually inspect the baseline integration for your lowest standards. Is the software correctly distinguishing the peak from the baseline noise?
-
Solution: Optimize the integration parameters within your software. Set a specific signal-to-noise threshold for peak detection and ensure the baseline is drawn correctly across the base of the peak.
-
Problem: Poor Reproducibility and Shifting Retention Times
Inconsistent results from one injection to the next point toward instability in the HPLC system or the sample itself.
| Problem Symptom | Potential Cause | Troubleshooting Action |
| Drifting Retention Times | Mobile phase composition changing, unstable column temperature, leaks in the system.[12][14] | 1. Prepare fresh mobile phase daily and ensure adequate mixing. 2. Use a column oven to maintain a constant temperature. 3. Systematically check all fittings for leaks, starting from the pump and moving to the detector. |
| Inconsistent Peak Areas | Air bubbles in the pump, faulty pump seals, injector imprecision.[14] | 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped bubbles. 3. Perform injector precision tests and replace pump seals as part of routine maintenance. |
| Randomly Poor Results | Analyte instability in the autosampler. | 4-A-2,6-DNT can be susceptible to degradation. Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) and analyze samples promptly after preparation. |
Section 3: Key Protocols & Workflows
Workflow: Troubleshooting Calibration Curve Non-Linearity
This decision tree provides a logical path for diagnosing issues with your calibration curve.
Caption: A troubleshooting decision tree for non-linear calibration curves.
Protocol: Preparation of Matrix-Matched Calibration Standards
This protocol is essential when analyzing samples with complex matrices (e.g., soil, sediment, biological fluids) to compensate for matrix effects.[7][8]
Objective: To create calibration standards in a solution that mimics the final sample extract, thereby ensuring that matrix components affect the standards and the unknown samples equally.
Materials:
-
Certified reference standard of 4-A-2,6-DNT.
-
"Blank" matrix: A sample of the same type as your unknowns but certified to be free of 4-A-2,6-DNT.
-
Appropriate solvents (e.g., HPLC-grade acetonitrile, methanol, water).
-
Volumetric flasks and calibrated pipettes.
Procedure:
-
Prepare Blank Matrix Extract: Process the blank matrix using the exact same extraction, cleanup, and concentration procedure that you will use for your unknown samples. This resulting solution is your "matrix solvent."
-
Prepare a High-Concentration Stock Standard: Accurately weigh the 4-A-2,6-DNT reference material and dissolve it in a clean solvent (e.g., acetonitrile) to create a primary stock solution.
-
Create Working Standards: Perform serial dilutions of the primary stock solution in clean solvent to create a series of working standards at concentrations 10x or 100x higher than your final calibration levels.
-
Spike the Matrix: Aliquot equal volumes of the "matrix solvent" into a series of volumetric flasks.
-
Generate Calibration Levels: Spike each flask with a small, precise volume of the appropriate working standard to create your desired calibration levels (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Ensure the volume of the added working standard is minimal (e.g., <5% of the total volume) to avoid significantly altering the matrix composition.
-
Bring to Volume: Bring each flask to its final volume using the "matrix solvent."
-
Analysis: Analyze these matrix-matched standards using the same analytical method as your samples. Construct the calibration curve by plotting the instrument response against the known concentrations.
Caption: Experimental workflow for preparing matrix-matched calibrants.
References
- Title: EPA-RCA: 8330B: Explosives by HPLC Source: U.S. Environmental Protection Agency URL:[Link]
- Title: EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency URL:[Link]
- Title: Toxicological Profile for Dinitrotoluenes Source: Agency for Toxic Substances and Disease Registry (
- Title: Matrix effects, quantified by comparing the response of each compound...
- Title: ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes Source: NCBI Bookshelf URL:[Link]
- Title: HPLC Analysis of Explosives Using EPA Method 8330 Source: Agilent Technologies URL:[Link]
- Title: Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols Source: MDPI URL:[Link]
- Title: (PDF)
- Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC Intern
- Title: Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis Source: Chrom
- Title: Technical Fact Sheet – Dinitrotoluene (DNT) Source: U.S. Environmental Protection Agency URL:[Link]
- Title: 2,4-Dinitrotoluene (DNT) / 2,4,6-Trinitrotoluene (TNT)
- Title: I'm getting non-linear response Source: Reddit URL:[Link]
- Title: ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene Source: NCBI Bookshelf URL:[Link]
- Title: A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS Source: National Institutes of Health (NIH) URL:[Link]
- Title: HPLC Troubleshooting Source: Chrom-Tech URL:[Link]
- Title: Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) Source: U.S. Environmental Protection Agency URL:[Link]
- Title: Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound Source: U.S. Army Environmental Command URL:[Link]
- Title: Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms Source: Defense Technical Inform
- Title: Calibration curve for external standard is strange - help?
- Title: calibration curve is linear and answers itself back correctly, but QCs fail Source: Reddit URL:[Link]
- Title: HPLC Troubleshooting Guide Source: SCION Instruments URL:[Link]
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Technical Support Center: 4-Amino-2,6-dinitrotoluene (4-ADNT) Stability Under UV Light
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dinitrotoluene (4-ADNT). This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered when 4-ADNT is exposed to ultraviolet (UV) light. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity of your experiments and a thorough understanding of 4-ADNT's photochemical behavior.
Introduction to 4-ADNT Photostability
This compound (4-ADNT) is a key nitroaromatic compound, often encountered as a primary transformation product of 2,4,6-trinitrotoluene (TNT) through biological and reduction processes.[1] Its presence and stability are of significant interest in environmental science, toxicology, and drug development, where photosensitive molecules can impact efficacy and safety.
Like many nitroaromatic compounds, 4-ADNT is susceptible to degradation upon exposure to UV radiation.[2][3] This photolysis can lead to the formation of various byproducts, altering the chemical properties of the sample and potentially confounding experimental results.[4] Understanding the mechanisms and factors influencing this degradation is critical for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What happens to 4-ADNT when it is exposed to UV light?
A1: Exposure of 4-ADNT to UV light initiates a photodegradation process. This involves the absorption of photons, leading to the excitation of electrons within the molecule. This excited state can then undergo various reactions, including oxidation and reduction of the nitro groups and modifications to the aromatic ring.[4][5] The ultimate result is the transformation of 4-ADNT into a series of different photoproducts. While direct photolysis is a key pathway, the process can be influenced by other components in the solution.[6][7]
Q2: What are the typical degradation products of 4-ADNT under UV irradiation?
A2: While specific product identification requires advanced analytical techniques, studies on related nitroaromatic compounds like TNT and dinitrotoluenes (DNTs) suggest that photodegradation can lead to the formation of various compounds. These can include other aminodinitrotoluene isomers, aminonitrobenzoic acids, and potentially more complex condensation products.[4][8] The exact product profile will depend on the experimental conditions, such as the solvent, pH, and presence of other reactive species.
Q3: How quickly does 4-ADNT degrade under UV light?
A3: The rate of degradation follows pseudo-first-order kinetics in many cases.[6][9] The half-life of 4-ADNT can vary significantly, from hours to days, depending on several factors. Key influencers include the intensity and wavelength of the UV source, the solvent composition, the presence of photosensitizers (like humic acids), and the concentration of 4-ADNT itself.[6][7][10][11] For instance, the photolysis of dinitrotoluenes is significantly faster in seawater compared to deionized water, highlighting the role of the surrounding chemical matrix.[7]
Q4: Can I prevent the degradation of 4-ADNT during my experiments?
A4: Complete prevention is challenging if UV exposure is inherent to your experimental design. However, you can minimize degradation by:
-
Working under low-light or amber light conditions: This is the most straightforward approach to reduce unwanted photolysis.
-
Using UV-blocking containers: If samples must be handled in ambient light, using amber vials or tubes can filter out a significant portion of UV radiation.
-
Controlling the duration of UV exposure: Limit the time your 4-ADNT samples are exposed to UV light to the absolute minimum required by your protocol.
-
Degassing solutions: The presence of oxygen can influence the photodegradation pathway, so for certain applications, working under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving 4-ADNT and UV light.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent analytical results (e.g., varying concentrations in replicate samples) | Uncontrolled exposure to ambient UV light during sample preparation and handling. | Standardize your workflow: Ensure all samples are handled under identical lighting conditions. Use amber volumetric flasks and vials to minimize incidental UV exposure. The causality here is that even brief, inconsistent exposure to UV can initiate degradation, leading to variability between samples. |
| Appearance of unexpected peaks in chromatography (HPLC, GC) | Photodegradation of 4-ADNT into multiple byproducts. | Run a control experiment: Prepare a 4-ADNT solution and expose it to your experimental UV source for varying durations. Analyze the samples at each time point to create a degradation profile. This helps in identifying the peaks corresponding to degradation products. |
| Loss of biological activity or desired chemical reactivity | The active compound (4-ADNT) has degraded, or the degradation products are interfering with the assay. | Perform a stability study: Quantify the concentration of 4-ADNT over time under your specific experimental UV conditions. Correlate the loss of 4-ADNT with the observed decrease in activity. This directly tests the hypothesis that degradation is the root cause. |
| Color change in the 4-ADNT solution upon UV exposure | Formation of chromophoric degradation products. The photolysis of TNT, a related compound, is known to produce colored wastewater.[5] | Spectrophotometric analysis: Use a UV-Vis spectrophotometer to monitor changes in the absorption spectrum of your solution over time. This can provide a rapid, qualitative indication of degradation. |
Experimental Protocols
Protocol 1: Assessing the Photostability of 4-ADNT in Solution
This protocol provides a standardized method to quantify the degradation of 4-ADNT under specific UV irradiation conditions.
Objective: To determine the degradation kinetics of 4-ADNT in a chosen solvent upon exposure to a specific UV light source.
Materials:
-
This compound (analytical standard)
-
Solvent of choice (e.g., methanol, acetonitrile, deionized water)
-
UV transilluminator or a controlled UV reactor with a specific wavelength lamp (e.g., 254 nm or 365 nm)[12]
-
Quartz or UV-transparent cuvettes/vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Amber glassware
-
Magnetic stirrer and stir bars[12]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 4-ADNT and dissolve it in the chosen solvent using an amber volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Rationale: Using amber glassware protects the stock solution from premature degradation.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare several identical working solutions in quartz vials. The final concentration should be suitable for your analytical method (e.g., 10 µg/mL).
-
Include a "dark control" sample by wrapping one vial completely in aluminum foil.
-
Rationale: Quartz is used for its high UV transparency, ensuring consistent exposure. The dark control accounts for any degradation not caused by light.
-
-
UV Irradiation:
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from one of the vials.
-
Immediately transfer the aliquot to an amber HPLC vial.
-
Analyze the concentration of 4-ADNT in each sample using a validated HPLC method.
-
Also, analyze the dark control at the final time point.
-
-
Data Analysis:
-
Plot the concentration of 4-ADNT versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of 4-ADNT under these conditions.
-
Visualizing the Experimental Workflow
Caption: Workflow for assessing 4-ADNT photostability.
Understanding the Photodegradation Pathway
The photodegradation of 4-ADNT is a complex process. While a complete, universally accepted pathway is still a subject of research, a plausible initial step involves the excitation of the nitro groups upon UV absorption. This can lead to intramolecular hydrogen abstraction from the amino or methyl group, followed by a series of rearrangements and subsequent reactions.
Conceptual Photodegradation Pathway
Caption: Conceptual pathway of 4-ADNT photodegradation.
References
- Bradley, P. M., Chapelle, F. H., Landmeyer, J. E., & Schumacher, J. G. (1994). Microbial Transformation of 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-trinitro-1,3,5-triazine, and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in Anoxic Aquifer Slurries. Applied and Environmental Microbiology, 60(6), 2171–2175.
- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Freedman, D. L., Sutherland, K., & Kaston, B. (1996).
- Kumar, A., & Pandey, G. (2017). A review on the factors affecting the photocatalytic degradation of hazardous materials. Materials Science for Energy Technologies, 1, 47-60.
- Mihas, C., Kaloudis, T., Zotou, A., & Hiskia, A. (2007). Photolysis of 2,4-dinitrotoluene in various water solutions: Effect of dissolved species.
- Pennington, J. C., & Brannon, J. M. (2002). Environmental fate of explosives. Thermochimica Acta, 384(1-2), 163-172.
- Thorn, K. A., & Kennedy, K. R. (2002). 15N NMR investigation of the covalent binding of reduced TNT amines to soil humic acid, model humin, and lignocellulose. Environmental Science & Technology, 36(17), 3787-3796.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-11-004.
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-17-003.
- Wood, A. L., & Tiller, K. G. (1996). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). U.S. Environmental Protection Agency.
- Xu, G., Ju, Y., & Liu, W. (2012). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 78(15), 5194–5202.
- Yinon, J., & Zitrin, S. (1993). Modern Methods and Applications in Analysis of Explosives. John Wiley & Sons.
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- 4. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Munitions Constituents – Photolysis - Enviro Wiki [enviro.wiki]
- 6. Photolysis of 2,4-dinitrotoluene in various water solutions: effect of dissolved species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
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- 12. mdpi.com [mdpi.com]
- 13. witpress.com [witpress.com]
Technical Support Center: Preventing Contamination in 4-Amino-2,6-dinitrotoluene (ADNT) Experiments
Welcome to the technical support guide for handling and analyzing 4-Amino-2,6-dinitrotoluene (ADNT). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into preventing, identifying, and troubleshooting contamination issues. Given the toxic nature of ADNT and its role as a primary transformation product of 2,4,6-trinitrotoluene (TNT), maintaining experimental integrity is paramount for both safety and data accuracy.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the causality behind critical laboratory practices.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and analysis of ADNT to proactively mitigate contamination risks.
Category 1: General Handling & Storage
Q1: What are the primary safety precautions I should take when handling solid ADNT to prevent contamination of my lab space?
A: ADNT is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[1][3] Therefore, preventing dispersal is a key safety and contamination control measure. Always handle solid ADNT in a well-ventilated area, preferably within a chemical fume hood or a glove box, to contain airborne particles.[1][4] Use non-sparking tools to avoid ignition sources.[4] It is critical to avoid generating dust; do not use compressed air to clean surfaces where ADNT has been handled.[1] Instead, use a damp wipe or a HEPA-filtered vacuum. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-impermeable gloves.[1][4]
Q2: How should I properly store ADNT to maintain its purity and prevent degradation?
A: Proper storage is crucial for chemical stability. ADNT should be stored locked up in its original, tightly closed container in a dry, cool, and well-ventilated place.[1][4] It is incompatible with strong oxidizing agents, strong bases, and certain metals, so ensure it is segregated from these materials.[5] Since ADNT is a biotransformation product of TNT, it can be susceptible to further degradation.[2][6] Storing it away from light and at a stable, cool temperature minimizes the risk of degradation into unknown impurities that could compromise your experimental results.
Category 2: Sample & Mobile Phase Preparation
Q3: What grade of solvents and reagents should I use for preparing ADNT samples and mobile phases for HPLC analysis?
A: This is one of the most common sources of analytical contamination. You must use HPLC-grade or, for higher sensitivity applications, LC-MS grade solvents and reagents.[7] Lower-grade solvents often contain trace impurities that can manifest as "ghost peaks" in your chromatogram, especially during gradient elution.[7] Water is a frequent culprit; always use high-purity, deionized water that has been further purified, for instance, by passing it through an activated charcoal system to remove organic contaminants.
Q4: My protocol requires an aqueous buffer. What steps should I take to prevent contamination from the buffer?
A: Aqueous buffers are breeding grounds for bacteria and algae, which can cause significant issues, including column plugging and baseline noise.[7] You should prepare these solutions fresh daily.[7] Before use, filter the buffer through a 0.45 µm filter for standard HPLC or a 0.22 µm filter for UHPLC.[7] This not only sterilizes the buffer but also removes any particulate matter that could damage the column frit.[7] To inhibit microbial growth in stock solutions, consider adding a preservative like 100 ppm sodium azide or mixing the buffer with at least 20% organic solvent (e.g., methanol, acetonitrile), provided this is compatible with your analytical method.[7]
Q5: I'm dissolving my ADNT standard in a diluent that is different from my mobile phase starting conditions. Is this a problem?
A: Yes, this can be a significant problem. If your sample diluent is much stronger (more organic) than the mobile phase, it can cause peak distortion. More importantly, if your ADNT sample is soluble in the diluent but not in the initial mobile phase, it can precipitate upon injection.[8] This precipitated material will block the column inlet frit, leading to a rapid increase in backpressure and potential column failure.[8] The best practice is to dissolve your sample in the mobile phase itself. If this is not possible, ensure the diluent is as weak as, or weaker than, the mobile phase.[8]
Category 3: Analytical System Troubleshooting
Q6: I'm seeing high backpressure in my HPLC system when analyzing ADNT. What's the likely cause and how do I fix it?
A: The most common cause of high backpressure is a plugged column inlet frit.[8] This is almost always due to the injection of particulate matter from the sample. To prevent this, you must filter every sample before injection using a syringe filter (e.g., 0.45 µm or 0.2 µm porosity).[8] Another preventative measure is the routine use of a guard column, which is a small, disposable column placed before your main analytical column to catch contaminants.[8][9] If the frit is already blocked, you can try back-flushing the column (reversing the flow direction) with a strong solvent. If this fails, the frit or the entire column may need to be replaced.
Q7: My chromatograms show extraneous peaks that are not present in my standard. How can I determine if this is carryover?
A: Carryover occurs when a portion of a previous sample remains in the system (e.g., injector loop, needle, column) and elutes during a subsequent run.[10] To test for this, perform a "blank" injection (injecting only your sample diluent) immediately after running a concentrated ADNT sample. If you see a peak corresponding to ADNT in the blank run, you have a carryover problem. This can be caused by interactions between ADNT and stainless steel components.[10] To resolve this, implement a rigorous needle wash protocol and consider running one or more blank gradients between samples to flush the system. For persistent issues, using bio-inert coated system components can minimize surface interactions.[10]
Troubleshooting Guides & Protocols
Guide 1: Identifying Potential Contaminants in ADNT Stock
This compound is a primary degradation product of TNT and is often synthesized from related nitroaromatic compounds.[2][6] Therefore, your stock material may contain impurities from its synthesis or degradation pathway.
Table 1: Common Potential Contaminants in ADNT Experiments
| Contaminant/Impurity | Potential Source | Prevention & Mitigation Strategy |
| 2,4,6-Trinitrotoluene (TNT) | Incomplete reaction/degradation from starting material.[2][6] | Source high-purity ADNT standard. Use a selective analytical method (e.g., HPLC-MS/MS) capable of resolving ADNT from TNT.[11] |
| 2-Amino-4,6-dinitrotoluene (2-ADNT) | Isomeric impurity from synthesis; co-metabolite of TNT.[2][6] | Confirm method specificity to ensure chromatographic separation from the 4-amino isomer. |
| 2,4-Dinitrotoluene (2,4-DNT) & 2,6-Dinitrotoluene (2,6-DNT) | Precursors or side-products in synthesis; degradation products.[12][13] | Use a well-characterized standard. Check for these compounds during method validation. |
| Solvent-Related Impurities (e.g., Phthalates) | Leaching from plasticware; use of non-HPLC grade solvents.[7] | Use glass volumetric ware where possible. Use only HPLC or LC-MS grade solvents.[7] Run solvent blanks to identify background peaks. |
| Metal Ions (e.g., Iron, Chromium) | Corrosion of stainless steel HPLC components (frits, tubing) by aggressive mobile phases (e.g., those containing halides).[10] | Ensure mobile phase compatibility with stainless steel. Use PEEK or inert-coated components for corrosive applications.[10] |
| Degradation Products | Exposure of ADNT solution to light, high temperature, or non-neutral pH. | Prepare solutions fresh. Store stock solutions and samples in amber vials at 2-8°C.[11] |
Guide 2: Protocol for Investigating Unexpected Peaks in HPLC Analysis
Encountering unexpected peaks is a common issue. A systematic approach is required to diagnose the source without compromising your primary sample.
Step-by-Step Investigation Protocol:
-
Assess the Blank: Immediately inject a solvent blank (the same diluent used for your samples).
-
If the peak is present in the blank: The contamination is from your solvent, mobile phase, or the system itself. Prepare fresh mobile phase from high-purity solvents and water.[7] If the peak persists, it may be system contamination or carryover.
-
-
Evaluate for Carryover: Following a high-concentration sample, inject a blank.
-
If a smaller version of your analyte peak appears: This confirms carryover.[10] Implement a more aggressive wash step for the injector needle and run a blank gradient between samples.
-
-
Check the Mobile Phase: Systematically replace each mobile phase component (A and B) with a freshly prepared solution.
-
If the peak disappears after replacing one component: That bottle of solvent or buffer was the source of contamination.
-
-
Isolate the Sample: Prepare a new dilution of your ADNT standard using a different batch of solvent and fresh glassware.
-
If the peak is absent in the new preparation: Your original sample preparation was contaminated (e.g., dirty glassware, contaminated pipette tip, impure solvent).
-
-
Bypass the Column: If the source is still unclear, replace the column with a zero-dead-volume union and run the gradient.
-
If the peak is still present: The contamination originates from the HPLC system before the column (e.g., pump seals, injector).
-
If the peak is absent: The contamination is retained on the column itself. The column needs to be aggressively cleaned or replaced.
-
Visualizations: Workflows and Logic Diagrams
Diagram 1: Contamination Prevention Workflow for ADNT Sample Preparation
This diagram illustrates the critical control points during sample preparation to minimize the introduction of contaminants.
Caption: Workflow for preparing ADNT samples, highlighting key contamination control points.
Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks
This decision tree provides a logical pathway for identifying the source of unexpected peaks in a chromatogram.
Caption: Decision tree for troubleshooting the source of unexpected peaks in HPLC analysis.
Physicochemical Data
Table 2: Physicochemical Properties of this compound (ADNT)
| Property | Value | Source |
| CAS Registry Number | 19406-51-0 | [2] |
| Molecular Formula | C₇H₇N₃O₄ | [3] |
| Molecular Weight | 197.15 g/mol | [3] |
| Physical State | Solid at room temperature | [2] |
| Melting Point | 171 °C | [2] |
| Boiling Point | 347 °C (predicted) | [2] |
| Water Solubility | 7.12 x 10⁻³ mg/L at 25°C (predicted) | [2] |
| log Kow | 1.79 (predicted) | [2] |
References
- Chem Service. (2015-05-28). SAFETY DATA SHEET: this compound. [Link]
- DAIMON Project.
- U.S. EPA. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). [Link]
- Roldán, M. D., Pérez, J., & Ramos, J. L. (1998). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 62(2), 556–570. [Link]
- Pollution Research Group. (2013-06-20).
- Phenomenex.
- ATSDR. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 29574, this compound. [Link]
- Nishino, S. F., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 66(6), 2239–2244. [Link]
- Patsnap. (2025-09-19).
- TestAmerica. (2011). Appendix A Laboratory Standard Operating Procedures. DC Department of Energy & Environment. [Link]
- SilcoTek Corporation. (2017-02-24).
- New Jersey Department of Health. HAZARD SUMMARY: 2,6-DINITROTOLUENE. [Link]
- Heigl, N., et al. (2021). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.
- U.S. EPA. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- ATSDR. (2021). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention. [Link]
- IARC. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
- U.S. EPA. (2008).
- U.S. EPA. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- Junk, T., & Catallo, W. J. (1997). Environmental transformation products of 2,4,6-trinitrotoluene.
- Cormica. Understanding Impurity Analysis. [Link]
- BioPharm International. (2012). Analytical Strategies for Monitoring Residual Impurities. [Link]
- Waters Corporation. (2020-05-05). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. YouTube. [Link]
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Technical Support Center: Method Development for 4-Amino-2,6-dinitrotoluene (4-ADNT)
Welcome to the dedicated technical support center for analytical method development involving 4-Amino-2,6-dinitrotoluene (4-ADNT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this nitroaromatic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the development of robust and reliable analytical methods.
Understanding the Analyte: this compound (4-ADNT)
This compound is a primary degradation product of the explosive 2,4,6-trinitrotoluene (TNT) and is of significant interest in environmental monitoring and toxicological studies.[1] Its unique physicochemical properties present specific challenges in analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₄ | [2] |
| Molecular Weight | 197.15 g/mol | [2] |
| Appearance | Solid | [1] |
| pKa | Basic (as a primary aromatic amine) | [1] |
| Solubility | Moderately soluble in water | [1] |
| Vapor Pressure | Low | [2] |
The presence of both amino and nitro functional groups on the aromatic ring gives 4-ADNT its characteristic properties. The basic amino group is susceptible to protonation, making the molecule's chromatographic behavior highly dependent on pH. The nitro groups make it amenable to detection by electron capture detectors (ECD) in gas chromatography and provide strong UV absorbance for liquid chromatography.
Troubleshooting Guide: Common Challenges in 4-ADNT Analysis
This section addresses common issues encountered during the analysis of 4-ADNT, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
Symptoms: Asymmetrical peaks with a pronounced "tail," leading to poor resolution and inaccurate integration.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic amino group of 4-ADNT can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This is a primary cause of peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to ≤ 3 will protonate the silanol groups, minimizing their interaction with the protonated amine of 4-ADNT. The addition of 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common and effective strategy.
-
Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol sites and improve peak shape.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and have minimal dead volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, attempt to wash it with a series of strong solvents. If performance does not improve, the column may need to be replaced.
-
Issue 2: Low Sensitivity or No Peak in GC Analysis
Symptoms: The 4-ADNT peak is very small or absent, even at concentrations that should be detectable.
Potential Causes & Solutions:
-
Lack of Derivatization: 4-ADNT is a polar and relatively non-volatile compound due to its amino group, which can lead to poor chromatographic performance and thermal degradation in the GC inlet.
-
Solution: Derivatize the 4-ADNT to increase its volatility and thermal stability. Acylation of the amino group with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), is a highly effective method. This not only improves chromatography but also enhances sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
-
-
Adsorption in the GC System: The polar nature of underivatized 4-ADNT can lead to its adsorption onto active sites in the GC inlet liner or the column.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and cleaning of the inlet are crucial.
-
Issue 3: Matrix Interference
Symptoms: Co-eluting peaks from the sample matrix that interfere with the identification and quantification of 4-ADNT.
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Complex matrices such as soil, sediment, or biological fluids contain numerous compounds that can interfere with the analysis.
-
Solution 1: Solid-Phase Extraction (SPE): For aqueous samples, SPE is an effective technique for sample cleanup and pre-concentration. A reversed-phase sorbent like C18 or a polymeric sorbent can be used to retain 4-ADNT while allowing more polar interferences to pass through.
-
Solution 2: Solvent Extraction and Cleanup: For soil and sediment samples, an initial extraction with a solvent like acetonitrile is typically followed by a cleanup step. This may involve passing the extract through a cleanup cartridge (e.g., silica gel or Florisil) to remove interfering compounds.
-
-
Inadequate Chromatographic Resolution: The analytical method may not be selective enough to separate 4-ADNT from all matrix components.
-
Solution: Optimize the chromatographic conditions. For HPLC, this may involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry (e.g., a phenyl-hexyl column for additional selectivity through pi-pi interactions). For GC, adjusting the temperature program can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for HPLC method development for 4-ADNT?
A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid. A gradient elution from a lower to a higher percentage of acetonitrile will likely be necessary to achieve good separation from other related compounds and matrix components. UV detection at 254 nm is a suitable starting point, as nitroaromatic compounds typically have strong absorbance at this wavelength.
Q2: Is derivatization always necessary for GC analysis of 4-ADNT?
A2: While direct injection of 4-ADNT is possible, it is generally not recommended for trace-level analysis due to the high risk of poor peak shape, low response, and thermal degradation. Derivatization is a crucial step to ensure a robust and sensitive GC method.
Q3: How stable is 4-ADNT in solution?
A3: 4-ADNT is relatively stable in standard organic solvents like acetonitrile and methanol when stored in the dark and at low temperatures (e.g., 4°C). However, it can be susceptible to degradation under prolonged exposure to light and at elevated temperatures. It is recommended to prepare fresh working standards regularly and to store stock solutions in amber vials at or below 4°C. The stability of 4-ADNT in aqueous solutions can be pH-dependent.
Q4: What are some common interfering compounds in the analysis of 4-ADNT?
A4: Common interferences include other nitroaromatic compounds and their degradation products, such as 2-amino-4,6-dinitrotoluene (an isomer of 4-ADNT), 2,4-dinitrotoluene, and 2,6-dinitrotoluene. In environmental samples, humic and fulvic acids can also interfere, particularly in HPLC-UV analysis.
Q5: What quality control (QC) samples should I include in my analytical run?
A5: A typical QC set should include:
-
Method Blank: A sample of the clean matrix (e.g., reagent water or clean sand) that is carried through the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 4-ADNT to assess the accuracy of the method.
-
Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Aliquots of a real sample spiked with a known concentration of 4-ADNT to evaluate the effect of the sample matrix on the analytical method and to assess precision.
-
Continuing Calibration Verification (CCV): A standard solution injected periodically throughout the analytical run to monitor the stability of the instrument's calibration.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 4-ADNT in Water Samples
This protocol is based on the principles of EPA Method 8330B for the analysis of explosives in water.[3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Load 500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has been loaded, wash the cartridge with 5 mL of reagent water to remove any residual salts.
-
Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elute the 4-ADNT from the cartridge with 5 mL of acetonitrile into a collection tube.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. HPLC-UV Instrumental Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Reagent water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-18 min: 80% B (hold)
-
18-20 min: 80% to 20% B (linear gradient)
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detector Wavelength: 254 nm
dot graph TD { A[Start] --> B{Sample Collection}; B --> C{SPE Cartridge Conditioning}; C --> D{Sample Loading}; D --> E{Cartridge Washing}; E --> F{Cartridge Drying}; F --> G{Elution of 4-ADNT}; G --> H{Eluate Concentration}; H --> I{HPLC-UV Analysis}; I --> J[End]; }
Caption: Workflow for HPLC-UV analysis of 4-ADNT in water.
Protocol 2: GC-MS Analysis of 4-ADNT in Soil Samples
1. Sample Preparation (Solvent Extraction)
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Extract the sample by sonicating for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the acetonitrile extract into a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
2. Derivatization
-
Transfer 100 µL of the soil extract into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the vial.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-450
dot graph TD { A[Start] --> B{Soil Sample Weighing}; B --> C{Solvent Extraction}; C --> D{Centrifugation}; D --> E{Filtration}; E --> F{Solvent Evaporation}; F --> G{Derivatization Reaction}; G --> H{Reagent Evaporation}; H --> I{Reconstitution}; I --> J{GC-MS Analysis}; J --> K[End]; }
Caption: Workflow for GC-MS analysis of 4-ADNT in soil.
References
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Shimadzu Scientific Instruments. (n.d.). Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- U.S. Environmental Protection Agency. (2007).
- LCGC International. (2021). Enhanced Analysis of Explosives Listed in EPA Method 8330B using APCI-LC-MS/MS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29574, this compound.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Kibar, R., & Tuncel, M. (2016). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 27(11), 2061-2069.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
Sources
Validation & Comparative
A Comparative Analysis of 4-Amino-2,6-dinitrotoluene and 2-Amino-4,6-dinitrotoluene for the Research Professional
An In-Depth Guide to Isomeric Differentiation, Physicochemical Properties, and Analytical Characterization
In the realm of energetic materials and their environmental fate, the isomeric aminodinitrotoluenes (ADNTs) represent a critical area of study. As primary degradation products of 2,4,6-trinitrotoluene (TNT), understanding the distinct characteristics of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) and 2-Amino-4,6-dinitrotoluene (2-A-4,6-DNT) is paramount for researchers in environmental science, toxicology, and materials science. This guide provides a comprehensive comparison of these two isomers, offering experimental data and detailed protocols to support advanced research and development.
Structural and Physicochemical Distinctions
The seemingly subtle difference in the position of the amino group on the toluene ring between 4-A-2,6-DNT and 2-A-4,6-DNT gives rise to significant variations in their chemical and physical properties. These differences are fundamental to their behavior in various matrices and their interactions with analytical instrumentation.
Chemical Structures:
Caption: Chemical structures of this compound and 2-Amino-4,6-dinitrotoluene.
Comparative Physicochemical Properties:
A summary of key physicochemical properties is presented below. These values, compiled from various sources, highlight the isomeric differences that influence their environmental transport and analytical behavior.
| Property | This compound | 2-Amino-4,6-dinitrotoluene | Reference |
| CAS Registry Number | 19406-51-0 | 35572-78-2 | |
| Molecular Formula | C₇H₇N₃O₄ | C₇H₇N₃O₄ | |
| Molecular Weight | 197.15 g/mol | 197.15 g/mol | |
| Melting Point | 171 °C | 135 °C | |
| Water Solubility | Moderately soluble | Moderately soluble | |
| log Kow (Octanol-Water Partition Coefficient) | 1.79 (predicted) | 2.20 (predicted) |
Expert Insights: The lower melting point of 2-A-4,6-DNT suggests weaker intermolecular forces in its crystal lattice compared to the 4-amino isomer. The predicted log Kow values indicate that both isomers have a moderate potential to partition into organic matter in the environment, with 2-A-4,6-DNT showing a slightly higher affinity for hydrophobic environments. This has implications for their bioavailability and persistence in soil and sediment.
Synthesis and Formation
Both 4-A-2,6-DNT and 2-A-4,6-DNT are primarily known as microbial and photolytic degradation products of TNT. However, they can also be synthesized in the laboratory for use as analytical standards or in further chemical reactions. The selective reduction of one nitro group of TNT is the most common synthetic route.
Synthetic Pathway Overview:
Caption: General synthetic pathway for aminodinitrotoluenes from TNT.
Experimental Protocol: Selective Reduction of TNT
The following protocol describes a general method for the synthesis of aminodinitrotoluenes from TNT. The selectivity for a particular isomer can be influenced by the choice of reducing agent and reaction conditions.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Hydrazine hydrate or Iron powder
-
Methanol or Glacial acetic acid
-
Ferric chloride (FeCl₃) (catalyst, for hydrazine hydrate reduction)
-
Charcoal (for hydrazine hydrate reduction)
Procedure (Hydrazine Hydrate Method):
-
Dissolve TNT in methanol.
-
Add a catalytic amount of FeCl₃ and charcoal to the solution.
-
Slowly add hydrazine hydrate dropwise to the mixture while maintaining a controlled temperature (e.g., 18-20°C).
-
After the addition is complete, stir the reaction mixture for a specified time.
-
The reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time for the desired product.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The resulting solid can be purified by recrystallization or column chromatography to isolate the desired aminodinitrotoluene isomer.
Procedure (Iron Powder Method):
-
Dissolve TNT in glacial acetic acid.
-
With vigorous stirring, add iron powder in small portions over a period of time.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is diluted with water to precipitate the product.
-
The precipitate is then filtered, washed, and dried.
Trustworthiness and Causality: The choice of reducing agent and solvent system is critical in directing the regioselectivity of the reduction. For instance, using iron powder in acetic acid has been reported to favor the formation of 2-A-4,6-DNT. In contrast, other reduction systems may predominantly yield the 4-amino isomer. The catalytic system of FeCl₃ and charcoal in the hydrazine hydrate method is designed to enhance the selective reduction of the ortho-nitro groups.
Comparative Performance and Reactivity
While both isomers are relatively stable compounds, their reactivity can differ due to the electronic effects of the amino group's position. This can influence their subsequent degradation pathways and potential for further chemical transformations.
Thermal Stability: Direct comparative data on the thermal decomposition of the two isomers is not readily available in the reviewed literature. However, studies on related nitroaromatic compounds suggest that the position of the amino group can influence the initiation of thermal decomposition. It is hypothesized that the isomer with the amino group in a more sterically hindered position or with stronger intramolecular hydrogen bonding may exhibit slightly different thermal behavior. Further experimental investigation using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is warranted for a definitive comparison.
Reactivity: The amino group in both isomers is a site for potential chemical reactions, such as acylation, alkylation, and diazotization. The reactivity of the amino group is influenced by the electron-withdrawing nitro groups on the aromatic ring. The position of the amino group relative to the nitro groups will affect its nucleophilicity. The 2-amino isomer, with the amino group situated between two nitro groups, may experience more significant steric hindrance and electronic effects compared to the 4-amino isomer. This can lead to differences in reaction rates and product distributions in subsequent chemical modifications.
Toxicological Profile: A Comparative Overview
Both 4-A-2,6-DNT and 2-A-4,6-DNT are considered toxic compounds, and their presence in the environment is a significant concern. Toxicological data is crucial for risk assessment and the development of remediation strategies.
Summary of Toxicological Data:
| Toxicological Endpoint | This compound | 2-Amino-4,6-dinitrotoluene | Reference |
| Oral LD₅₀ (Rat) | Not explicitly found | 1394 mg/kg | |
| Oral LD₅₀ (Mouse) | Not explicitly found | 1522 mg/kg | |
| Chronic Reference Dose (RfD) | 1 x 10⁻⁴ mg/kg-day | 1 x 10⁻⁴ mg/kg-day | |
| Subchronic Reference Dose (RfD) | 3 x 10⁻⁴ mg/kg-day | 3 x 10⁻⁴ mg/kg-day | |
| Carcinogenic Potential | Inadequate information to assess | Inadequate information to assess |
Expert Insights: While specific LD₅₀ values for 4-A-2,6-DNT were not found in the initial searches, the available data suggests that both isomers are toxic if swallowed. The chronic and subchronic reference doses established by the EPA are identical for both compounds, indicating that for long-term exposure, they are considered to have similar levels of risk. It is important to note that both isomers are metabolites of TNT, a compound known to cause various adverse health effects. One study indicated that the direct degradation products of TNT, including both 2-A-4,6-DNT and 4-A-2,6-DNT, are less toxic than the parent TNT compound.
Analytical Differentiation: Protocols and Methodologies
The accurate separation and identification of 4-A-2,6-DNT and 2-A-4,6-DNT are essential for environmental monitoring, toxicological studies, and quality control. Due to their isomeric nature, chromatographic techniques coupled with selective detectors are the methods of choice.
Analytical Workflow:
Caption: A typical workflow for the analytical differentiation of aminodinitrotoluene isomers.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Their distinct polarities, arising from the different amino group positions, allow for their separation.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Certified reference standards of 4-A-2,6-DNT and 2-A-4,6-DNT
Procedure:
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 70% A / 30% B, ramping to 30% A / 70% B over 15 minutes, followed by a hold and re-equilibration. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with a PDA detector)
-
-
Data Analysis: Identify the isomers based on their retention times compared to the certified reference standards. Quantify using a calibration curve generated from the standards.
Expert Insights: The elution order in reversed-phase HPLC is typically from most polar to least polar. Given the predicted log Kow values, 2-A-4,6-DNT is slightly less polar and may have a longer retention time than 4-A-2,6-DNT on a C18 column. However, this should be experimentally verified.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates the volatile isomers based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the molecules, producing a unique mass spectrum for each isomer that allows for their definitive identification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Mass spectrometer (Electron Ionization - EI)
Reagents:
-
Acetonitrile or Dichloromethane (GC grade) for sample preparation
-
Certified reference standards of 4-A-2,6-DNT and 2-A-4,6-DNT
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific column and analytes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
-
Data Analysis: Identify the isomers by comparing their retention times and mass spectra with those of the reference standards. The fragmentation patterns will be key to distinguishing the isomers. Studies have shown that although the isomers have similar mass spectra, there are significant differences in their fragmentation sequences that allow for their differentiation.
Trustworthiness and Causality: The choice between HPLC and GC-MS depends on the specific analytical needs. HPLC is a robust technique for routine quantification, while GC-MS provides a higher level of confidence in identification due to the structural information obtained from the mass spectra. For complex matrices, the selectivity of MS is particularly advantageous.
Conclusion
While this compound and 2-Amino-4,6-dinitrotoluene are structurally similar isomers, they exhibit distinct physicochemical properties that influence their synthesis, environmental fate, and analytical characterization. This guide has provided a comparative overview of these key characteristics, supported by experimental data and detailed protocols. For researchers and professionals in related fields, a thorough understanding of these differences is essential for accurate analysis, meaningful toxicological assessment, and the development of effective remediation strategies for TNT-contaminated sites. The provided methodologies offer a solid foundation for further investigation into the nuanced behavior of these important environmental contaminants.
References
- Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. (URL not available)
- Ebert, E., et al. (2001). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives.
- U.S. EPA. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0).
- Schwarzenberg, A., et al. (2015). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(8), 1365-1374.
- Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-Dinitrotoluene and this compound (CASRNs 35572-78-2 and 19406-51-0). (2005). U.S. Environmental Protection Agency.
- Application Notes and Protocols for the HPLC Separation of 2,3-Dinitrotoluene
- PubChem Compound Summary for CID 37182, 2-Amino-4,6-dinitrotoluene.
- Shevelev, S. A., et al. (2001). Highly Selective One-Step Synthesis of 2-Amino-4,6-dinitrotoluene and 2,6-Diamino-4-nitrotoluene from 2,4,6-Trinitrotoluene.
- PubChem Compound Summary for CID 29574, this compound.
- Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry.
- U.S. EPA. (2020). Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-dinitrotoluene (CASRN 35572-78-2).
- Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second. (2008). U.S. Environmental Protection Agency.
- PubChem Compound Summary for CID 37182, 2-Amino-4,6-dinitrotoluene.
- Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(92), 75239-75245.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules, 28(13), 5081.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- How to separate isomers by Normal phase HPLC?
- Kyprianou, D., et al. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. Molecules, 25(16), 3586.
- Narayanan, P., et al. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc.
- 2-Amino-4,6-dinitrotoluene. Restek.
- Two-step reduction of TNT to 4-amino-2, 6-dinitrotoluene (A);...
- Toxicological Profile for Dinitrotoluenes. (2019).
- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
- A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers. Benchchem.
- 2-Amino-4,6-dinitrotoluene. ECHA.
- Application Note: GC-MS Analysis of Dinitrotoluene Isomers in Environmental Samples. Benchchem.
- Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. (2001). U.S. Army Center for Health Promotion and Preventive Medicine.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-2,6-dinitrotoluene
Introduction: The Criticality of Validated Methods for 4-Amino-2,6-dinitrotoluene
This guide provides an in-depth comparison of the two most prevalent analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounding every recommendation in the authoritative principles of the ICH Q2(R1) guideline on the validation of analytical procedures.[4] Our objective is to equip you with the expertise to not only select the appropriate methodology but also to design and execute a robust validation plan that ensures data of the highest integrity.
The Analytical Challenge: Isomer Co-elution and Matrix Complexity
The primary analytical hurdle in the determination of 4-A-2,6-DNT is its structural similarity to other TNT metabolites and dinitrotoluene isomers, such as 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT) and the common industrial chemicals 2,4-DNT and 2,6-DNT.[2][5] Standard reversed-phase HPLC columns, like C18, can struggle to achieve baseline separation of these closely related compounds, potentially leading to inaccurate quantification.[5][6] Furthermore, environmental samples are inherently complex. Soil matrices contain humic and fulvic acids, while water samples can have high concentrations of dissolved organic matter, all of which can interfere with the analysis and suppress the analyte signal.[7][8] A successful method must therefore be both highly selective and robust enough to overcome these matrix effects.
Comparative Analysis of Core Methodologies
The choice between HPLC and GC is a critical decision that impacts selectivity, sensitivity, and operational cost.[9] Both are powerful techniques, but their fundamental principles make them suitable for different analytical objectives.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Operation: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. For 4-A-2,6-DNT, reversed-phase HPLC is standard, where a nonpolar stationary phase (like C18) and a polar mobile phase (typically acetonitrile and water) are used.[6] Separation is driven by the polarity of the analytes. Detection is most commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure of 4-A-2,6-DNT contains a strong chromophore.
-
Expertise & Experience: The key advantage of HPLC is its versatility and suitability for compounds that may be thermally unstable.[10][11] Since no vaporization is required, the risk of analyte degradation at high temperatures is eliminated. This makes HPLC the workhorse for many explosives analysis methods, including the foundational U.S. EPA Method 8330B.[6][12] However, the analyst must be vigilant about chromatographic resolution. The co-elution of 2,4-DNT and 2,6-DNT is a known issue on C18 columns.[6] For applications requiring unambiguous separation of all isomers, specialized columns, such as those with a Diol or Phenyl-hexyl stationary phase, can provide alternative selectivity and improved resolution.[7][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column.[9] The sample is vaporized in a hot inlet and carried through the column by an inert gas (the mobile phase). 4-A-2,6-DNT is sufficiently volatile and thermally stable for GC analysis.[15] The true power of this technique comes from its coupling with a mass spectrometer, which acts as a highly specific detector. The MS ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for definitive identification.[7]
-
Expertise & Experience: The unparalleled selectivity of GC-MS is its defining feature.[7] While HPLC-UV relies solely on retention time for identification, MS provides structural information, allowing for the deconvolution of co-eluting peaks and confident identification even in complex matrices.[7] This makes GC-MS the preferred method when definitive, unambiguous identification is required, such as in forensic applications or when characterizing unknown contaminants.[16] The trade-off is the higher initial and operational cost of the instrumentation and the strict requirement that analytes be thermally stable.[7]
Logical Framework for Method Selection
The decision to employ HPLC or GC-MS should be driven by the specific requirements of your project. The following decision logic diagram provides a framework for selecting the most appropriate technique.
Caption: Decision logic for selecting an analytical method.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for validated HPLC-UV and GC-based methods for dinitrotoluene isomers, including 4-A-2,6-DNT. These values are synthesized from literature and serve as a general guide; actual performance must be validated for your specific application and matrix.[7][13][16][17][18]
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS / GC-ECD) |
| Principle | Separation based on polarity in a liquid phase. | Separation based on volatility in a gas phase. |
| Selectivity | Good, but co-elution of isomers can be a challenge.[6] | Excellent, with MS providing definitive identification.[7] |
| Linearity (r²) | Typically > 0.995[17][18] | Typically ≥ 0.999[19] |
| Accuracy (% Recovery) | 95-105% is commonly achievable.[13][17] | 95-105% is commonly achievable. |
| Precision (%RSD) | < 5% for repeatability is a common target.[17] | < 10% is a common target.[18] |
| Limit of Detection (LOD) | Low µg/L (ppb) range (e.g., 0.78 - 1.17 µg/L).[13] | Can achieve lower limits, especially with ECD/NCI.[7][20] |
| Limit of Quantitation (LOQ) | Low µg/L (ppb) range (e.g., 0.31 - 4.42 mg/L in some studies).[18] | Can be in the low µg/L range (e.g., 0.2 mg/L in urine).[16] |
| Instrumentation Cost | Generally lower initial and operational costs.[7] | Higher initial investment and maintenance costs.[7] |
A Framework for Method Validation: Adhering to ICH Q2(R1) Principles
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[21] The ICH Q2(R1) guideline provides the authoritative framework for this process.[4][22] A properly validated method is a self-validating system, where the performance characteristics prove its reliability.
-
Specificity:
-
The "Why": This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 4-A-2,6-DNT, this means distinguishing it from isomers like 2-A-4,6-DNT.
-
The "How-To": Analyze a blank matrix (e.g., uncontaminated soil extract), a matrix spiked with 4-A-2,6-DNT, and a matrix spiked with all potential interferences. In HPLC-UV, demonstrate baseline resolution between all relevant peaks. In GC-MS, demonstrate that the mass spectra are unique and free from interference at the specified retention time.
-
-
Linearity & Range:
-
The "Why": To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a defined concentration span (the range).
-
The "How-To": Prepare a series of at least five calibration standards spanning the expected concentration range of samples.[4] Perform a linear regression analysis of concentration versus response. The correlation coefficient (r²) should be close to 1.0 (typically >0.995).[17][18] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
-
-
Accuracy:
-
The "Why": This measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It reflects the systematic error of the method.
-
The "How-To": Perform a recovery study. Spike a known quantity of 4-A-2,6-DNT analytical standard into a blank sample matrix at a minimum of three concentration levels (low, medium, high) within the method's range. Prepare at least three replicates at each level. The accuracy is expressed as the percentage of analyte recovered.
-
-
Precision:
-
The "Why": This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random error of the method.
-
The "How-To":
-
Repeatability (Intra-assay precision): Analyze a minimum of 6 replicates of a spiked sample at one concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Assess the method's variability by having a different analyst perform the analysis on a different day, or using a different instrument.
-
Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.
-
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
The "Why": The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
-
The "How-To": These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.[23]
-
Detailed Experimental Protocols
The following protocols are based on established, authoritative methods and are designed to be robust and reliable.
Overall Analytical Workflow
The diagram below illustrates the complete workflow from sample collection to the final, validated result.
Caption: Generalized analytical workflow for 4-A-2,6-DNT.
Protocol 1: Ultrasonic Extraction of 4-A-2,6-DNT from Soil
(Based on U.S. EPA Method 8330B)[6][24]
-
Sample Homogenization: Air-dry the soil sample and sieve through a 2-mm mesh to remove large debris.
-
Weighing: Accurately weigh approximately 2.0 g of the homogenized soil into a 50 mL centrifuge tube.
-
Spiking (for QC): For accuracy and precision checks, spike the sample with a known concentration of 4-A-2,6-DNT standard at this stage.
-
Extraction: Add 10 mL of HPLC-grade acetonitrile to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 18 hours. Causality: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles creates microjets that disrupt the soil matrix, enhancing the extraction of the analyte into the solvent.
-
Centrifugation: Centrifuge the sample at approximately 2000 rpm for 10 minutes to pellet the soil particles.
-
Filtration: Carefully decant the supernatant. Filter the extract through a 0.45 µm syringe filter to remove any remaining particulates before analysis. Causality: Particulates can clog HPLC columns or GC injection liners, leading to system failure and poor chromatography.
-
Analysis: The extract is now ready for injection into the HPLC or GC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) of 4-A-2,6-DNT from Water
(Based on U.S. EPA Method 3535A)[25]
-
Sample Measurement: Measure 1 L of the water sample into a clean glass container.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a divinylbenzene-based polymer) by passing 20 mL of acetonitrile followed by 50 mL of deionized water through it under a light vacuum. Do not allow the cartridge to go dry. Causality: Conditioning wets the sorbent material and activates it to ensure proper retention of the analyte.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After the entire sample has passed through, continue to draw air through the cartridge for 15 minutes to remove residual water.
-
Analyte Elution: Place a collection tube under the cartridge. Elute the retained 4-A-2,6-DNT by passing 4 mL of acetonitrile through the cartridge. Allow the solvent to soak the sorbent for 3 minutes before drawing it through. Causality: A strong organic solvent like acetonitrile disrupts the hydrophobic interactions holding the analyte to the sorbent, releasing it into the collection tube.
-
Concentration: If necessary, concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for injection.
Protocol 3: HPLC-UV Analysis
(Based on U.S. EPA Method 8330B)[11][26]
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 70% Water and 30% Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm. Causality: 254 nm is a common wavelength for detecting aromatic compounds and provides good sensitivity for nitroaromatics.
Protocol 4: GC-MS Analysis
-
Chromatographic System: Gas chromatograph with a Mass Spectrometric detector.
-
Column: DB-1701 (or similar mid-polarity column), 30 m x 0.25 mm, 0.25 µm film thickness.[16]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 50-350 amu.
Conclusion
The selection and validation of an analytical method for this compound is a process that demands scientific rigor and a clear understanding of the analytical objectives. While HPLC-UV offers a cost-effective and robust solution for routine monitoring, GC-MS provides unparalleled selectivity and confidence for applications requiring definitive identification.[7] Regardless of the chosen platform, a comprehensive validation following the principles outlined in ICH Q2(R1) is not merely a regulatory formality; it is the cornerstone of trustworthy and defensible scientific data. By understanding the causality behind each procedural step and by meticulously documenting the method's performance, researchers can ensure their results are accurate, reliable, and fit for purpose.
References
- A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers. Benchchem.
- EPA-RCA: 8330B: Explosives by HPLC. U.S. Environmental Protection Agency.
- Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. Shimadzu Scientific Instruments.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Enhanced Analysis of Explosives Listed in EPA Method 8330B using APCI-LC-MS/MS. LCGC International.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
- EPA Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid. United Chemical Technologies (UCT).
- A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Nitrotoluene. Benchchem.
- ICH Q2 Analytical Method Validation. Slideshare.
- Analytical Monitoring of Trinitrotoluene Metabolites in Urine by GC-MS. Part !. Semiquantitative Determination of 4.
- EPA-1193-1 - this compound. Agilent.
- This compound CAS # 19406-51-0. AccuStandard.
- 4-Amino-2,6-dintrotoluene #255. NSI Lab Solutions.
- validation of HPLC methods for the simultaneous analysis of diaminotoluene isomers. Benchchem.
- A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. National Institutes of Health (NIH).
- ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf.
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. National Institutes of Health (NIH).
- Analysis of Explosives by Chemical Ionization GC/MS. SCISPEC.
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. ResearchGate.
- PDF - Journal of Chemistry and Technologies.
- This compound. PubChem.
- Application Notes & Protocols for the Sample Preparation of 2,3-Dinitrotoluene (2,3-DNT) in Soil and Water. Benchchem.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- Technical Support Center: Analysis of 2,3-Dinitrotoluene (2,3-DNT) in Environmental Samples. Benchchem.
- Analysis of TNT and related compounds by GCMS. ResearchGate.
- Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light. Agilent.
- Explosives by HPLC Analysis per U.S. EPA Method 8330. S4Science.
- Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry (ATSDR).
- Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency (EPA).
- Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. JRC Publications Repository.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Amino-2,6-dinitrotoluene (4-A-DNT) Measurements
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative: Why Consistent 4-A-DNT Measurement Matters
4-Amino-2,6-dinitrotoluene is a primary biotransformation product of TNT in the environment.[1] Its presence and concentration are key indicators of TNT contamination and its natural attenuation. From a toxicological perspective, understanding the levels of 4-A-DNT is critical, as the toxicity of degradation products can differ from the parent compound.[4] Therefore, the ability to reliably and reproducibly measure 4-A-DNT across different laboratories is paramount for accurate risk assessment and effective remediation strategies. This guide delves into the prevalent analytical techniques, offering insights into their performance and the rationale behind their application.
Comparative Analysis of Analytical Methodologies
The determination of 4-A-DNT is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, as outlined in U.S. Environmental Protection Agency (EPA) Method 8330B.[5][6] More advanced techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer enhanced selectivity and sensitivity. The choice of method is often dictated by the sample matrix, the required limit of detection, and the instrumentation available.
Method Performance Overview
The following table summarizes the performance characteristics of common analytical methods applicable to the determination of 4-A-DNT and its isomers. This data, collated from various scientific publications and application notes, provides a basis for methodological comparison.
| Analytical Method | Column | Limit of Detection (LOD) | Recovery (%) | Key Advantages | Key Limitations |
| HPLC-UV (EPA Method 8330B) | C18 | ~2.5 µg/L (in water) | Variable (matrix dependent) | Robust, widely available, standardized method.[7] | Potential for co-elution with isomers, lower sensitivity compared to MS.[7] |
| HPLC-UV (Diol Column) | Diol | 0.80 µg/L | 95-98% (spiked environmental samples) | Improved resolution of DNT isomers, reduced solvent consumption. | Less common than C18 columns. |
| LC-MS/MS | C18 or similar | 5-50 ng/L (in water) | 80-101% | High selectivity and sensitivity, definitive identification.[8] | Higher instrument cost and complexity.[9] |
| GC-MS/MS | Varies | Femtogram levels | Not specified | Extremely high sensitivity for trace analysis.[10] | Requires derivatization for some compounds, potential for thermal degradation of analytes. |
Experimental Protocols: A Step-by-Step Approach
To ensure reproducibility and comparability of results, adherence to validated experimental protocols is essential. Below are detailed methodologies for the most common analytical techniques used for 4-A-DNT measurement.
Protocol 1: 4-A-DNT Analysis in Soil by HPLC-UV (Based on EPA Method 8330B)
This protocol outlines the extraction of 4-A-DNT from soil samples and subsequent analysis by HPLC-UV.
1. Sample Preparation (Soil Extraction): a. Weigh 2.0 g of the soil sample into a vial. b. Add 10 mL of acetonitrile to the vial. c. Place the vial in an ultrasonic bath and sonicate for 18 hours. d. Allow the soil to settle. e. Filter the supernatant through a 0.45 µm filter before HPLC analysis.
2. HPLC-UV Analysis: a. HPLC System: An HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase: 50:50 (v/v) methanol:water. d. Flow Rate: 1.5 mL/min. e. Injection Volume: 100 µL. f. Detection Wavelength: 254 nm.
3. Calibration: a. Prepare a series of calibration standards of 4-A-DNT in acetonitrile. b. Analyze the standards under the same conditions as the samples. c. Construct a calibration curve by plotting the peak area against the concentration of 4-A-DNT.
Workflow for Soil Analysis using EPA Method 8330B
Caption: Workflow for 4-A-DNT analysis in soil by HPLC-UV.
Protocol 2: 4-A-DNT Analysis in Water by LC-MS/MS
This protocol provides a method for the trace analysis of 4-A-DNT in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.[8]
1. Sample Preparation (Solid-Phase Extraction): a. Condition an SPE cartridge (e.g., polymeric reverse-phase) with 5 mL of methanol followed by 5 mL of deionized water. b. Pass 100 mL of the water sample through the cartridge at a flow rate of 10 mL/min. c. Elute the retained analytes with 5 mL of methanol. d. Evaporate the eluate to 0.5 mL under a gentle stream of nitrogen. e. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. LC System: A UHPLC or HPLC system. b. Column: A C18 reversed-phase column suitable for mass spectrometry. c. Mobile Phase: A gradient of water and methanol, both containing a suitable modifier (e.g., 0.1% formic acid). d. Mass Spectrometer: A triple quadrupole mass spectrometer. e. Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often successful for nitroaromatic compounds.[8] f. MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-A-DNT for quantification and confirmation.
Workflow for Water Analysis by LC-MS/MS
Caption: Workflow for 4-A-DNT analysis in water by LC-MS/MS.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of analytical results, especially in an inter-laboratory context, each protocol should incorporate self-validating systems. This includes:
-
Method Blanks: Analysis of a clean matrix to ensure no contamination is introduced during the sample preparation and analysis process.
-
Matrix Spikes: Fortifying a real sample with a known concentration of 4-A-DNT to assess matrix effects on recovery.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of 4-A-DNT, treated as a sample to monitor the overall performance of the analytical method.
-
Surrogate Standards: A non-target analyte with similar chemical properties to 4-A-DNT, added to every sample before extraction to monitor the efficiency of the sample preparation process.
The consistent performance of these quality control samples provides confidence in the accuracy and precision of the measurements for unknown samples.
Conclusion and Future Perspectives
The accurate quantification of this compound is achievable through well-established analytical techniques, primarily HPLC-UV as detailed in EPA Method 8330B and more sensitive methods like LC-MS/MS. While a dedicated, large-scale inter-laboratory comparison for 4-A-DNT is not publicly documented, the synthesis of data from various studies provides a strong basis for method selection and performance expectation.
For routine monitoring where high sensitivity is not the primary concern, a properly validated HPLC-UV method offers a robust and cost-effective solution. For trace-level analysis and unambiguous identification, especially in complex matrices, LC-MS/MS is the superior choice.
Future efforts should be directed towards establishing a formal proficiency testing program that includes 4-A-DNT. Such a program would provide invaluable data for assessing inter-laboratory performance, harmonizing methodologies, and ultimately ensuring the generation of high-quality, comparable data for environmental and safety assessments.
References
- U.S. Environmental Protection Agency. (2006).
- U.S. Environmental Protection Agency. EPA-RCA: 8330B: Explosives by HPLC. [Link]
- Ingenieria Analitica Sl. (2012).
- Yilmaz, E., Soylak, M., & Elci, L. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLoS ONE, 9(6), e99230. [Link]
- Vanhoenacker, G., David, F., Sandra, P., & Naegele, E. (2010). Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light.
- PerkinElmer, Inc. Explosives by HPLC Analysis per U.S. EPA Method 8330. [Link]
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
- U.S. Army Corps of Engineers. (2007). Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. [Link]
- Beller, H. R., & Tiemeier, K. (2002). Structure-toxicity relationships of nitroaromatic compounds. Chemosphere, 47(7), 739–749. [Link]
- E-M-M-A. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. International Journal of Molecular Sciences, 22(6), 3045. [Link]
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
- Eiceman, G. A., & Karas, M. (2000). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives.
- U.S. Environmental Protection Agency. (2020). Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0). [Link]
- Agilent Technologies. (2001). HPLC Analysis of Explosives Using EPA Method 8330. [Link]
- Crockett, A. B., Jenkins, T. F., Craig, H. D., & Sisk, W. E. (1999). Overview of On-Site Analytical Methods for Explosives in Soil. U.S.
- Shimadzu Scientific Instruments. Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. [Link]
- Journal of Chemistry and Technologies. (2025).
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A Researcher's Guide to Certified Reference Materials for the Analysis of 4-Amino-2,6-dinitrotoluene
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is critical. This compound is a principal degradation product of 2,4,6-trinitrotoluene (TNT) and its presence can indicate environmental contamination from munitions activities.[1][2][3] The reliability of any analytical data hinges on the quality of the certified reference materials (CRMs) used for calibration and quality control. This guide provides an in-depth comparison of commercially available CRMs for 4-A-2,6-DNT, supported by experimental insights to aid in your selection process.
The Significance of this compound
This compound is an amino-nitrotoluene, specifically 2,6-dinitrotoluene substituted at the 4-position with an amino group.[4][5] As a primary metabolite of TNT, its detection is a key indicator of environmental contamination at military sites and manufacturing facilities.[1][2][3] Due to its potential toxicity and mutagenicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods for its monitoring in soil and water.[1][2]
Comparative Analysis of Commercially Available CRMs
The selection of a suitable CRM is the foundation of any quantitative analysis. The choice depends on factors such as the analytical method employed, desired concentration levels, and the solvent compatibility with your sample matrix and instrumentation. Below is a comparison of this compound CRMs from leading suppliers.
| Supplier | Product Number | Concentration | Solvent | Volume | Key Features |
| Agilent Technologies | EPA-1193-1 | 1000 µg/mL | Acetonitrile | 1 mL | ISO 17034 accredited, suitable for EPA methods.[6] |
| NSI Lab Solutions | 255 | 1000 µg/mL | Acetonitrile | 1.5 mL | Available in multiple vial configurations.[7] |
| AccuStandard | Not specified | 1 mg/mL | Acetonitrile:Methanol (50:50) | Not specified | Purity >98%.[8] |
| Supelco (Merck) | Not specified | 1000 µg/mL | Acetonitrile | Not specified | Purity >99.0%.[9] |
Note: This table is based on publicly available information and may not be exhaustive. Researchers should always consult the manufacturer's certificate of analysis for the most accurate and up-to-date specifications.
Experimental Protocol: Analysis of 4-A-2,6-DNT using HPLC-UV (Based on EPA Method 8330B)
The following protocol provides a detailed methodology for the analysis of 4-A-2,6-DNT in water samples, a common application in environmental monitoring. This method is adapted from the principles outlined in EPA Method 8330B.[10][11]
Preparation of Calibration Standards
The accuracy of your quantification is directly linked to the quality of your calibration curve.
-
Stock Standard: Utilize a certified reference material, for example, a 1000 µg/mL solution of this compound in acetonitrile.
-
Working Standards: Prepare a series of working standards by serially diluting the stock standard with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. This range should encompass the expected concentrations in your samples.
Sample Preparation (Aqueous Samples)
For water samples with expected low concentrations of explosives, a solid-phase extraction (SPE) or a salting-out extraction procedure is recommended to concentrate the analytes.[10]
-
Solid-Phase Extraction (Method 3535A): This is often the preferred method for low-level aqueous samples.[11]
-
Condition a suitable SPE cartridge.
-
Pass a known volume of the water sample through the cartridge.
-
Elute the retained analytes with acetonitrile.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary. Caution: Do not concentrate to dryness as explosive residues may detonate.[12]
-
-
Salting-Out Extraction:
-
To a known volume of water sample, add a salting-out agent (e.g., sodium chloride).
-
Extract with acetonitrile.
-
Separate the acetonitrile layer for analysis.
-
HPLC-UV Analysis
High-Performance Liquid Chromatography with an ultraviolet (UV) detector is a robust and widely used technique for the analysis of nitroaromatic compounds.[13][14]
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, and a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: An isocratic mobile phase of 50:50 methanol/water is often employed.[13]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
UV Detection: Set the detector to a wavelength of 220 nm for optimal sensitivity for 4-A-2,6-DNT.[13]
Data Analysis and Quality Control
-
Calibration Curve: Inject the prepared working standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) of >0.995 is desirable.
-
Quantification: Inject the prepared samples and determine the concentration of 4-A-2,6-DNT by comparing the peak area to the calibration curve.
-
Quality Control: Regularly inject a mid-range calibration standard as a continuing calibration verification (CCV) to ensure the stability of the instrument's response. Analyze method blanks and spiked samples to assess for contamination and matrix effects.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: A flowchart illustrating the key stages in the analysis of this compound.
Choosing the Right Analytical Technique
While HPLC-UV is a standard and reliable method, other techniques can be employed depending on the specific requirements of the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 4-A-2,6-DNT, particularly when higher selectivity is required.[8][15] However, the thermal lability of some explosive compounds can be a challenge.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For ultra-trace level detection, LC-MS/MS offers superior sensitivity and selectivity.[16][17]
Caption: A decision tree to guide the selection of the most appropriate analytical method.
Conclusion
The accurate and reliable quantification of this compound is paramount for environmental assessment and ensuring public safety. The selection of a high-quality certified reference material from a reputable supplier is the cornerstone of generating defensible data. By following a validated analytical method, such as EPA Method 8330B, and implementing rigorous quality control measures, researchers can have confidence in their results. This guide provides a framework for making informed decisions regarding CRM selection and experimental design, ultimately contributing to the integrity of scientific findings in this critical area of study.
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- LCGC International. (2025, July 29). Enhanced Analysis of Explosives Listed in EPA Method 8330B using APCI-LC-MS/MS.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
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Comparative Toxicology of TNT and its Primary Metabolites: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicity of 2,4,6-trinitrotoluene (TNT) and its principal aminodinitrotoluene (ADNT) metabolites, 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). As environmental contaminants of significant concern, particularly at military sites, understanding the relative toxicities of these compounds is crucial for risk assessment and the development of effective remediation strategies.[1] This document synthesizes key experimental data and outlines relevant toxicological assays for researchers, scientists, and drug development professionals.
Introduction: The Environmental Legacy of TNT
2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its extensive production and use have led to significant environmental contamination of soil and water.[1] Upon release into the environment, TNT undergoes microbial degradation, leading to the formation of various metabolites. Among the most persistent and commonly detected are the mono-amino reduction products, 2-ADNT and 4-ADNT.[1][2] These metabolites, along with the parent compound, pose potential health risks, including anemia, liver dysfunction, and possible carcinogenicity.[3][4] This guide will delve into the metabolic transformation of TNT and provide a detailed comparison of the toxicological profiles of the parent compound and its primary amino-metabolites.
Metabolic Transformation of TNT
The initial and most significant step in the biodegradation of TNT is the reduction of one of its three nitro groups to an amino group, a process predominantly carried out by a wide range of microorganisms in the soil.[1] This reductive pathway leads to the formation of the two primary isomers of aminodinitrotoluene: 2-amino-4,6-dinitrotoluene (2-ADNT) and this compound (4-ADNT).[5] These metabolites are also the main human urinary metabolites of TNT.[2][5] Further reduction can lead to the formation of diaminonitrotoluenes (DANTs), such as 2,4-diamino-6-nitrotoluene.[6][7]
The specific isomer formed (2-ADNT vs. 4-ADNT) is dependent on the microbial species and environmental conditions. The metabolic activation of TNT is a critical factor in its toxicity, as it can lead to the generation of reactive oxygen species (ROS) that cause cellular damage.[8]
Caption: Metabolic reduction of TNT to its primary aminodinitrotoluene metabolites.
Comparative Toxicity Analysis
While both TNT and its ADNT metabolites exhibit toxicity, there are notable differences in their potency and mechanisms of action. The following table summarizes key toxicological data for these compounds.
| Compound | Acute Oral LD50 (Rat) | Genotoxicity (Ames Test) | Carcinogenicity | Primary Toxic Effects |
| TNT | 795 - 1320 mg/kg[9] | Mutagenic in S. typhimurium TA98 and TA100[5] | Possible human carcinogen (Group C)[10]; Urinary bladder tumors in female rats[5][11] | Anemia, liver damage, spleen enlargement, potential male reproductive effects[3][4] |
| 2-ADNT | 1167 mg/kg (mouse)[1] | Less toxic than TNT in some assays[12] | Data limited | Methemoglobinemia, excitement, somnolence[13][14] |
| 4-ADNT | Data not readily available | Less toxic than TNT in some assays[12] | Data limited | Hepatotoxicity, methemoglobinemia[15] |
Causality Behind Toxicity Differences:
The toxicity of these compounds is intrinsically linked to their chemical structure and metabolic fate. The parent compound, TNT, is known to induce oxidative stress through the generation of reactive oxygen species during its metabolic reduction.[8] This oxidative stress is a key driver of its hematological and liver toxicities.
The aminodinitrotoluene metabolites, while also toxic, exhibit different toxicological profiles. Some studies suggest that the direct degradation products of TNT, including 2-ADNT and 4-ADNT, are less toxic than the parent compound in certain ecotoxicological bioassays.[12] However, the formation of hemoglobin adducts from these amino-metabolites is a significant concern in humans exposed to TNT.[5] The differing positions of the amino group on the toluene ring influence how the molecule interacts with biological systems, leading to variations in their toxicokinetics and toxicodynamics. For instance, co-exposure to near-ultraviolet light has been shown to enhance the toxicity of 2-ADNT more than that of TNT and 4-ADNT in some organisms.[16]
Experimental Protocols for Toxicity Assessment
A robust toxicological evaluation of TNT and its metabolites requires a battery of in vitro and in vivo assays. The choice of a specific protocol is dictated by the toxicological endpoint of interest.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18][19] It is a valuable tool for the initial screening of the cytotoxic potential of environmental pollutants like TNT and its metabolites.[17]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology (for adherent cells): [17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Remove the culture medium and expose the cells to various concentrations of TNT, 2-ADNT, or 4-ADNT dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[19]
Self-Validation: The inclusion of positive and negative controls is essential for validating the assay. A known cytotoxic agent should be used as a positive control to ensure the assay is performing as expected. Untreated cells serve as the negative control, representing 100% viability.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds.[20] It is a critical component of the genotoxicity assessment for substances like TNT, which has shown mutagenic activity in this assay.[5]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[20][21] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[20]
Step-by-Step Methodology (Plate Incorporation Method): [22]
-
Preparation: Prepare overnight cultures of the selected S. typhimurium strains (e.g., TA98 and TA100).
-
Metabolic Activation (Optional but Recommended): For compounds that may require metabolic activation to become mutagenic, a rat liver extract (S9 fraction) is included in the assay.[21]
-
Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if used).
-
Plating: Add this mixture to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).[20]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[20]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a mutagenic effect.
Self-Validation: The use of both positive and negative controls is mandatory. Known mutagens (with and without S9 activation) are used as positive controls to confirm the sensitivity of the bacterial strains and the activity of the S9 mix. A solvent control is used to establish the spontaneous reversion rate.
Conclusion
The toxicological profiles of TNT and its primary aminodinitrotoluene metabolites are complex and distinct. While TNT itself is a potent toxicant with established hematological, hepatic, and potential carcinogenic effects, its metabolites, 2-ADNT and 4-ADNT, also contribute to the overall toxicity, particularly through the formation of hemoglobin adducts. A comprehensive assessment of the environmental and health risks associated with TNT contamination must therefore consider the toxicity of both the parent compound and its degradation products. The use of a battery of validated in vitro and in vivo assays, such as the MTT and Ames tests, is essential for a thorough toxicological characterization.
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A Comparative Analysis of Dinitrotoluene Isomer Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of isomeric differences in reactivity is paramount for process optimization, safety assessment, and the prediction of chemical behavior. This guide provides an in-depth comparative study of the reactivity of the six isomers of dinitrotoluene (DNT), moving beyond a simple recitation of facts to explore the underlying principles that govern their chemical transformations.
Dinitrotoluene, a key intermediate in the synthesis of polyurethane foams and the high explosive 2,4,6-trinitrotoluene (TNT), exists in six isomeric forms: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.[1] While structurally similar, the positioning of the two nitro groups on the toluene ring dramatically influences the electronic and steric environment of each molecule, leading to significant variations in their reactivity. This guide will delve into these differences, supported by experimental data, to provide a comprehensive resource for the scientific community.
Isomeric Landscape of Dinitrotoluene
The industrial nitration of toluene to dinitrotoluene primarily yields a mixture dominated by 2,4-DNT (approximately 76.5%) and 2,6-DNT (around 18.8%).[2] The remaining isomers, including 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT, are formed in much smaller quantities.[2] This distribution is a direct consequence of the directing effects of the methyl group (ortho- and para-directing) and the first nitro group (meta-directing) during electrophilic aromatic substitution.
| Isomer | Structure |
| 2,3-Dinitrotoluene | CH₃C₆H₃(NO₂)₂ |
| 2,4-Dinitrotoluene | CH₃C₆H₃(NO₂)₂ |
| 2,5-Dinitrotoluene | CH₃C₆H₃(NO₂)₂ |
| 2,6-Dinitrotoluene | CH₃C₆H₃(NO₂)₂ |
| 3,4-Dinitrotoluene | CH₃C₆H₃(NO₂)₂ |
| 3,5-Dinitrotoluene | CH₃C₆H₃(NO₂)₂ |
Comparative Reactivity Analysis
The reactivity of DNT isomers is a critical consideration in several key chemical transformations, including nitration, reduction, and oxidation, as well as their thermal stability.
Nitration to 2,4,6-Trinitrotoluene (TNT)
The conversion of DNT to TNT is a cornerstone of explosive manufacturing. This electrophilic aromatic substitution is highly sensitive to the isomeric form of the starting DNT. The rate of this third nitration step is influenced by the electron-withdrawing nature of the existing nitro groups and the steric hindrance around the available positions on the aromatic ring.
While specific kinetic data for the nitration of each individual DNT isomer is not extensively available in a single comparative study, the general principles of electrophilic aromatic substitution provide a framework for understanding their relative reactivities. The nitration of DNT to TNT is a challenging step requiring strong nitrating agents, such as a mixture of fuming nitric acid and oleum, and elevated temperatures.[3] The reaction is highly exothermic and carries the risk of runaway reactions, particularly due to side oxidation reactions which have a high activation energy.[4]
The ease of nitration is expected to be influenced by the position of the nitro groups. For instance, in 2,4-DNT and 2,6-DNT, the remaining open positions for nitration are activated by the methyl group and deactivated by the two nitro groups. The steric hindrance from the adjacent methyl and nitro groups in 2,6-DNT can make the final nitration step more difficult compared to 2,4-DNT. For isomers like 3,5-DNT, the two meta-directing nitro groups strongly deactivate the remaining positions, making further nitration exceedingly difficult.
Reduction to Diaminotoluenes
The reduction of dinitrotoluenes to diaminotoluenes (TDA) is a major industrial process, as TDA is a precursor to polyurethanes.[5] The reactivity of the DNT isomers in reduction reactions is influenced by the electronic effects of the nitro groups and the accessibility of these groups to the reducing agent.
A study on the selective reduction of DNT isomers using ascorbate ion in a homogeneous solution provided the following order of pseudo-first-order reaction rates:[6]
3,4-DNT > 2,3-DNT > 2,5-DNT > 2,4-DNT > 2,6-DNT
This indicates that the "unwanted" isomers (3,4-, 2,3-, and 2,5-DNT) in TNT production are more readily reduced than the desired precursors, 2,4-DNT and 2,6-DNT.[6] This difference in reactivity can be exploited to purify crude DNT mixtures.
Another study investigating the biological reduction by Escherichia coli found a similar trend in the relative reduction reactivities of the nitro groups for several isomers:[7]
-
2,3-DNT: 3-nitro group > 2-nitro group
-
2,4-DNT: 4-nitro group > 2-nitro group
-
2,5-DNT: 5-nitro group > 2-nitro group
-
3,4-DNT: 3-nitro group > 4-nitro group
This suggests that the nitro group less sterically hindered by the methyl group is generally more susceptible to reduction.
Table 1: Comparative Reactivity of DNT Isomers in Reduction Reactions
| Isomer | Relative Reduction Rate (Ascorbate Ion)[6] | Notes on Biological Reduction (E. coli)[7] |
| 3,4-DNT | Fastest | 3-nitro group is more reactive than the 4-nitro group. |
| 2,3-DNT | Second Fastest | 3-nitro group is more reactive than the 2-nitro group. |
| 2,5-DNT | Third Fastest | 5-nitro group is more reactive than the 2-nitro group. |
| 2,4-DNT | Fourth Fastest | 4-nitro group is more reactive than the 2-nitro group. |
| 2,6-DNT | Slowest | Not included in the E. coli study's direct comparison. |
| 3,5-DNT | Not reported | Not included in the E. coli study. |
Oxidation
The oxidation of DNT isomers is relevant to both industrial waste treatment and the synthesis of specialty chemicals. The electron-withdrawing nitro groups make the aromatic ring resistant to oxidation, so reactions often target the methyl group or involve powerful oxidizing agents.
Studies on the electrochemical destruction of DNT isomers in spent nitration acid have shown that both 2,4-DNT and 2,6-DNT can be mineralized.[8] The oxidative degradation of 2,4-DNT and/or 2,6-DNT can lead to the formation of o-mononitrotoluene (MNT) as an intermediate.[8] This suggests that denitration can be a key step in the oxidation process.
The biological oxidation of DNT isomers has also been investigated. For instance, the bacterium Burkholderia sp. DNT can mineralize 2,4-DNT, but this process can induce significant oxidative stress in the organism.[9]
Thermal Stability
The thermal stability of DNT isomers is a critical safety parameter, particularly in the context of explosives and high-temperature industrial processes. The decomposition of nitroaromatic compounds can be highly exothermic and, under confinement, can lead to explosions.[10]
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are key techniques for assessing thermal stability. DSC measures the heat flow associated with thermal transitions, while TGA tracks mass loss as a function of temperature.[11][12]
Mechanistic Insights: The Role of Structure
The observed differences in reactivity among the DNT isomers can be attributed to a combination of electronic and steric effects.
-
Electronic Effects: The two electron-withdrawing nitro groups deactivate the aromatic ring towards further electrophilic substitution (like nitration). The extent of this deactivation depends on their positions relative to the incoming electrophile and the activating methyl group. Conversely, these groups activate the ring towards nucleophilic attack. The electron density distribution, which can be modeled using computational methods, is a key determinant of reactivity.
-
Steric Effects: The spatial arrangement of the nitro and methyl groups can hinder the approach of reactants to a particular reaction site.[14] This is particularly evident in the case of 2,6-DNT, where the two nitro groups flank the methyl group, creating significant steric hindrance. This can slow down reactions at the methyl group or at the adjacent ring positions.
Experimental Protocols
To facilitate further research in this area, standardized protocols for assessing the reactivity of DNT isomers are essential.
Protocol 1: Comparative Analysis of DNT Isomer Reduction by Catalytic Hydrogenation
Objective: To determine the relative reaction rates of the six DNT isomers under catalytic hydrogenation conditions.
Materials:
-
Autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas supply
-
Palladium on carbon (Pd/C) catalyst (5 wt%)
-
Methanol (solvent)
-
The six DNT isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNT)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
In the autoclave, prepare a solution of a single DNT isomer in methanol at a known concentration (e.g., 0.1 M).
-
Add a specific amount of the Pd/C catalyst (e.g., 1 mol% relative to the DNT isomer).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).
-
Heat the reactor to the desired temperature (e.g., 50°C) and begin vigorous stirring.
-
Take samples of the reaction mixture at regular time intervals using a sampling valve.
-
Quench the reaction in each sample immediately (e.g., by cooling and filtering out the catalyst).
-
Analyze the samples by HPLC to determine the concentration of the remaining DNT isomer and the formation of amino-nitrotoluene and diaminotoluene products.
-
Plot the concentration of the DNT isomer versus time to determine the initial reaction rate.
-
Repeat the experiment for each of the six DNT isomers under identical conditions.
-
Compare the initial reaction rates to establish the relative reactivity of the isomers.
Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the onset of decomposition and the decomposition enthalpy of the six DNT isomers.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
The six DNT isomers
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Accurately weigh a small amount (1-3 mg) of a single DNT isomer into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above the expected decomposition (e.g., 350°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the onset temperature of the exothermic decomposition peak and the integrated area of the peak (enthalpy of decomposition).
-
Repeat the measurement for each of the six DNT isomers.
-
Compare the onset temperatures and decomposition enthalpies to rank the thermal stability of the isomers.
Conclusion
The reactivity of dinitrotoluene isomers is a complex interplay of electronic and steric factors dictated by the positions of the nitro groups. While 2,4-DNT and 2,6-DNT are the most studied due to their industrial prevalence, a comprehensive understanding of all six isomers is crucial for advancing chemical synthesis, ensuring process safety, and managing environmental impact. This guide has provided a comparative framework based on available experimental data and established chemical principles. Further research focusing on generating a complete and directly comparable kinetic and thermodynamic dataset for all six isomers across key reaction types will be invaluable to the scientific community.
References
- Urbanski, T. (1964). Chemistry and Technology of Explosives, Vol. 1. Pergamon Press.
- Kozak, G.D., & Raikova, V.M. (2016). Prediction of Runaway during the Nitration of DNT to TNT Mathematically-A Review. International Journal of Scientific and Advanced Research in Technology, 2(8), 68-72.
- Malczewski, M., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3603.
- Nielsen, A. T., et al. (1977). Reduction and Ammonolysis Products Derived from Isomeric Trinitrotoluenes. Synthesis and Chemical Stability of the Aminodinitrotoluenes. Naval Weapons Center.
- Mori, M., et al. (1984). Metabolism of dinitrotoluene isomers by Escherichia coli isolated from human intestine. Chemical & Pharmaceutical Bulletin, 32(10), 4070-4075.
- Chen, W. H., et al. (2008). Electrochemical destruction of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process.
- Lent, E. M., et al. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. International Journal of Toxicology, 31(2), 143-157.
- Wikipedia. (2023). 2,4-Dinitrotoluene.
- PubChem. (n.d.). 2,4-Dinitrotoluene.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-12-001.
- Urbanski, T. (1984). Chemistry and Technology of Explosives, Vol. 4. Pergamon Press.
- Cohen, R., et al. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(43), 11074–11083.
- Malczewski, M., et al. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry.
- Chakraborty, D., et al. (2008). Decomposition Mechanisms of Dinitrotoluene. International Journal of Quantum Chemistry, 108(15), 2921-2932.
- Nielsen, A. T., et al. (1977). Reduction and Ammonolysis Products Derived from Isomeric Trinitrotoluenes. Synthesis and Chemical Stability of the Aminodinitrotoluenes. DTIC.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- Lent, E. M., et al. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. PubMed.
- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
- Schiff, L. J., et al. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion.
- Chen, W. H., et al. (2009).
- Ramos-González, M. I., et al. (2013). Endogenous Stress Caused by Faulty Oxidation Reactions Fosters Evolution of 2,4-Dinitrotoluene-Degrading Bacteria. PLoS ONE, 8(8), e73516.
- Tarver, C. M., et al. (1996). Thermal Decomposition of Trinitrotoluene (TNT) with a New One-Dimensional Time to Explosion (ODTX)
- Shackelford, S. A., & Coolidge, M. B. (1983).
- Wikipedia. (2023). Steric effects.
- The Organic Chemistry Tutor. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025). DSC vs TGA: A Simple Comparison Guide.
- Oh, S.-Y., & Chiu, P. C. (2009). Graphite- and Soot-Mediated Reduction of 2,4-Dinitrotoluene and Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Environmental Science & Technology, 43(19), 7466–7471.
- Malczewski, M., et al. (2020). Reaction conditions and obtained conversion rates of the experiments...
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
- Pandikumar, A., et al. (2022). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI.
- OECD. (2004). SIDS Initial Assessment Report for Dinitrotoluene (isomers mixture).
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT).
- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsart.com [ijsart.com]
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- 7. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Electrochemical destruction of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous Stress Caused by Faulty Oxidation Reactions Fosters Evolution of 2,4-Dinitrotoluene-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC Methods for 4-Amino-2,6-dinitrotoluene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds, the accurate and robust quantification of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is of paramount importance. This compound is a principal degradation product of 2,4,6-trinitrotoluene (TNT) and its presence is a key indicator in environmental monitoring and toxicological studies. The choice of analytical methodology is a critical decision that directly impacts data quality, throughput, and resource allocation. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 4-A-2,6-DNT, supported by experimental data and detailed protocols to inform your method selection and validation processes.
The Analytical Challenge: Understanding this compound
This compound is a polar, thermally labile molecule, presenting unique challenges for chromatographic analysis. Its structure, featuring both amino and nitro functional groups, influences its solubility, volatility, and detectability. An ideal analytical method should offer high sensitivity, selectivity, and reproducibility, while also considering factors such as sample matrix complexity and analytical throughput.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Nitroaromatics
HPLC, particularly with UV detection, is a well-established and widely adopted technique for the analysis of explosives and their degradation products. The U.S. Environmental Protection Agency (EPA) Method 8330B is a testament to the reliability of HPLC for this class of compounds.
The Rationale for HPLC
The primary advantage of HPLC for the analysis of 4-A-2,6-DNT lies in its ability to analyze the compound directly in a liquid phase without the need for derivatization. This is particularly beneficial given the polar nature and potential thermal instability of the analyte. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach, allowing for the effective separation of a wide range of nitroaromatic compounds.
Experimental Protocol: HPLC-UV Analysis of 4-A-2,6-DNT
This protocol is based on established methods such as EPA 8330B, with modifications for enhanced performance.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase HPLC column (e.g., C18 or Diol, 150 mm x 4.6 mm, 5 µm). A diol column can offer improved resolution for aminodinitrotoluene isomers.
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound analytical standard.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetonitrile (e.g., 50:38:12 v/v/v). Gradient elution can be employed for more complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
3. Sample Preparation:
-
Water Samples: For high concentrations, dilute with the mobile phase and filter through a 0.45 µm filter. For trace analysis, solid-phase extraction (SPE) may be necessary.
-
Soil/Sediment Samples: Extract with acetonitrile using sonication, followed by filtration.
4. Calibration:
-
Prepare a series of calibration standards from a stock solution of 4-A-2,6-DNT in acetonitrile.
-
Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (R²) > 0.995 is desirable.
Visualizing the HPLC Workflow
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers exceptional selectivity and sensitivity. However, the analysis of polar and thermally sensitive compounds like 4-A-2,6-DNT by GC requires careful consideration of the analytical approach.
The Rationale for GC
GC provides superior chromatographic resolution compared to standard HPLC, which is advantageous for separating closely related isomers. The use of a mass spectrometer as a detector provides definitive identification based on the analyte's mass spectrum, significantly enhancing the trustworthiness of the results. For 4-A-2,6-DNT, two primary approaches can be considered: direct analysis or analysis following derivatization.
Direct GC-MS Analysis: Some studies have shown that 4-A-2,6-DNT is sufficiently volatile for direct analysis by GC-MS without derivatization. This simplifies sample preparation and reduces the potential for analytical artifacts.
GC-MS Analysis with Derivatization: For trace-level analysis or to improve peak shape and thermal stability, derivatization can be employed. This process chemically modifies the polar amino group to create a more volatile and thermally stable derivative. Common derivatization techniques include:
-
Silylation: Replaces the active hydrogen on the amino group with a trimethylsilyl (TMS) group.
-
Acylation: Introduces an acyl group, often fluorinated, to the amino group, which can also enhance detectability with an electron capture detector (ECD).
Experimental Protocol: Direct GC-MS Analysis of 4-A-2,6-DNT
This protocol is based on a direct injection approach, which is simpler and avoids the use of derivatizing agents.
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector.
-
Capillary GC column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm, 0.25 µm).
-
High-purity helium as the carrier gas.
-
Anhydrous ethyl acetate for extraction.
-
This compound analytical standard.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 4-A-2,6-DNT (e.g., m/z 197, 180, 167).
3. Sample Preparation:
-
Extract the sample with ethyl acetate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial.
4. Calibration:
-
Prepare a series of calibration standards in ethyl acetate.
-
Construct a calibration curve based on the peak area of the primary quantitation ion versus concentration. A linear regression with R² > 0.995 is recommended.
Visualizing the GC-MS Workflow
Quantitative Performance Comparison
The following table summarizes the performance characteristics of HPLC and GC methods for the analysis of this compound. These values are compiled from various studies and are representative of what can be achieved with well-optimized methods.
| Validation Parameter | HPLC-UV (Diol Column) | Direct GC-MS |
| Limit of Detection (LOD) | 0.80 µg/L[1][2] | 0.05 mg/L |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | 0.2 mg/L |
| Linearity (R²) | > 0.99 (implied) | > 0.99 (implied) |
| Precision (%RSD) | < 15% (generally expected) | Within-series: 12%, Between-days: 25% |
| Accuracy (% Recovery) | 95-98% (for spiked environmental samples)[1][2] | Not explicitly stated |
| Analysis Time | < 15 minutes[1][2] | ~20 minutes |
| Derivatization Required | No | No |
Cross-Validation: Bridging the Methodological Gap
Cross-validation is a critical step when employing two different analytical methods to ensure the consistency and reliability of the data.[2] This process involves analyzing the same set of samples by both HPLC and GC and comparing the results. A statistically insignificant difference between the two sets of data provides confidence that the methods are interchangeable and that the analytical results are accurate regardless of the technique used.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and viable techniques for the quantitative analysis of this compound. The choice of the most appropriate method depends on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine analysis. Its primary advantage is the ability to analyze 4-A-2,6-DNT directly without derivatization, making it a straightforward and efficient choice, especially when dealing with a large number of samples. The use of modern column chemistries, such as diol-functionalized columns, can significantly enhance the resolution of aminodinitrotoluene isomers.
-
GC-MS offers unparalleled selectivity and sensitivity, making it the preferred method for confirmatory analysis and for the analysis of trace levels of 4-A-2,6-DNT in complex matrices. The ability to perform direct analysis without derivatization simplifies the workflow. However, for applications requiring the utmost sensitivity, derivatization may be a necessary step to improve the analyte's chromatographic properties.
For laboratories conducting comprehensive studies on nitroaromatic compounds, a cross-validation of both HPLC and GC methods is highly recommended. This ensures the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of sound scientific research and development.
References
- Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. [Link]
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- Voff, V., Pour, M., Ubik, K., Hassmanová, V., Korolová, E., Červený, L., Kuneš, J., & Palička, V. (2005). Analytical Monitoring of Trinitrotoluene Metabolites in Urine by GC-MS. Part I. Semiquantitative Determination of this compound. Journal of Analytical Toxicology, 29(5), 349–353. [Link]
- International Organization for Standardization. (2005).
Sources
performance of different columns for 4-Amino-2,6-dinitrotoluene separation
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Separation of 4-Amino-2,6-dinitrotoluene
Introduction: The Analytical Challenge of this compound
This compound (4-A-2,6-DNT) is a primary and persistent environmental degradation product of the explosive 2,4,6-trinitrotoluene (TNT).[1] Its presence in soil and groundwater is a significant concern for environmental monitoring and remediation efforts due to the toxicity of nitroaromatic compounds.[2] Accurate quantification of 4-A-2,6-DNT is crucial, but its analysis is complicated by the presence of structurally similar isomers, such as 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), and other related explosive residues.
The subtle differences in the physicochemical properties of these isomers make their separation by High-Performance Liquid Chromatography (HPLC) a considerable challenge.[3] Standard analytical methods often result in co-elution, where two or more compounds elute from the column at the same time, making accurate quantification impossible.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of various HPLC column technologies, offering insights into the causal mechanisms behind their separation performance for 4-A-2,6-DNT and its related compounds. We will explore the underlying principles of different stationary phases, supported by experimental data, to empower you to make informed decisions for robust and reliable analytical methods.
Comparative Analysis of HPLC Column Performance
The choice of HPLC column is the most critical factor in achieving the desired selectivity and resolution for nitroaromatic compounds. While the C18 column is a common starting point in reversed-phase chromatography, its performance is often insufficient for complex isomer mixtures. Alternative stationary phases exploit different chemical interactions to enhance separation. The following table summarizes the performance characteristics of several common column chemistries for the analysis of 4-A-2,6-DNT and related compounds.
| Column Chemistry | Primary Separation Mechanism | Performance for 4-A-2,6-DNT & Isomers | Advantages | Limitations |
| C18 (Octadecyl) | Hydrophobic Interactions | Moderate. Often suffers from co-elution of dinitrotoluene (DNT) isomers (e.g., 2,4-DNT and 2,6-DNT) and aminodinitrotoluene (ADNT) isomers.[3][5] | General-purpose, widely available, robust. Good for initial method development. | Limited selectivity for positional isomers with similar hydrophobicity.[3] |
| C8 (Octyl) | Hydrophobic Interactions | Good. Can provide baseline separation of TNT and its ADNT isomers with optimized isocratic methods. | Less retentive than C18, potentially leading to shorter analysis times. | Still primarily relies on hydrophobicity, may not resolve all critical pairs. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Excellent. Provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic analytes.[6][7] | Enhanced resolution of aromatic and nitroaromatic isomers.[6][8] Orthogonal selectivity compared to C18.[7] | May require different mobile phase optimization compared to C18. |
| Cyano (CN) | Dipole-Dipole & Hydrophobic Interactions | Good. Offers orthogonal selectivity to C18 phases, making it an excellent choice for a confirmation column as recommended by EPA Method 8330.[9] | Can separate compounds that co-elute on C18 columns.[9] Versatile, can be used in both reversed-phase and normal-phase modes. | May have lower hydrophobic retention compared to C18. |
| Diol | Charge-Transfer & Hydrogen Bonding | Superior. Demonstrated exceptional resolution for DNT and ADNT isomers, attributed to donor-acceptor interactions between the diol hydroxyl groups and the nitroaromatic compounds.[5][10] | Significantly improved resolution (up to 2-fold) compared to C18 and Phenyl columns.[5][11] Lower solvent consumption and faster analysis times have been reported.[5][10] | Less common than C18 or Phenyl phases. |
The Causality Behind Experimental Choices: A Deeper Look at Stationary Phases
Understanding the interaction between the analyte and the stationary phase is key to method development. The choice of column should be a deliberate one, based on the specific chemical properties of the molecules to be separated.
C18 and C8 Columns: The Limits of Hydrophobicity
Traditional C18 and C8 columns separate compounds based on their differential partitioning between the polar mobile phase and the nonpolar, hydrocarbon-rich stationary phase. The driving force is the hydrophobic interaction. However, positional isomers like 4-A-2,6-DNT and 2-A-4,6-DNT have very similar hydrophobicity, leading to nearly identical retention times and co-elution on these columns.[3] While a C8 column, with its shorter alkyl chain, can sometimes offer a practical separation with specific mobile phases, it does not introduce a new separation mechanism.
Phenyl-Hexyl Columns: Exploiting Aromaticity
For aromatic compounds, a Phenyl-Hexyl phase is an advantageous choice.[6][7] This stationary phase provides a dual separation mechanism: standard hydrophobic interactions and a crucial secondary mechanism known as π-π interaction. The electron-rich phenyl rings of the stationary phase can interact with the electron-deficient nitroaromatic rings of analytes like 4-A-2,6-DNT. This additional interaction provides a unique selectivity that can effectively resolve isomers that are inseparable on a standard C18 column.[6]
Cyano Columns: Orthogonal Selectivity for Confirmation
The principle of a self-validating system in chromatography relies on confirming results with a second, independent method. EPA Method 8330 recommends using two columns with different (orthogonal) selectivities for the analysis of explosives.[9] A Cyano (CN) column is an excellent confirmatory column to pair with a C18.[9] Its stationary phase contains polar cyano groups, which introduce dipole-dipole interactions as a separation mechanism. This allows it to resolve compounds that co-elute on a C18 column and vice-versa, providing a high degree of confidence in peak identification and quantification.[9]
Diol Columns: A Novel Approach with Charge-Transfer Interactions
Recent studies have highlighted the exceptional performance of Diol-functionalized columns for separating nitroaromatics.[5][10][11] The hydroxyl groups on the diol stationary phase act as electron donors, forming charge-transfer complexes with the electron-accepting nitroaromatic compounds.[5][10] This specific interaction is highly sensitive to the electronic structure of the isomers, resulting in significantly enhanced resolution. One study reported a resolution value of 2.06 between 2,4-DNT and 2,6-DNT on a Diol column, a separation that is notoriously difficult on C18 phases.[5][10] This high resolving power, combined with reduced solvent consumption, makes the Diol column a compelling modern alternative.[5][11]
Visualizing Chromatographic Interactions and Workflows
To better understand these concepts, the following diagrams illustrate the interactions and a typical experimental workflow.
Caption: Dominant interactions between 4-A-2,6-DNT and different stationary phases.
Caption: Experimental workflow for robust analysis using a confirmation column.
Experimental Protocols: A Practical Guide
This section provides a detailed methodology for the analysis of 4-A-2,6-DNT, which can be adapted based on the specific column and HPLC system used.
Sample Preparation
A critical and often overlooked step is sample preparation. Inaccurate preparation can lead to significant errors.
-
Liquid Samples (e.g., groundwater): Filter the sample through a 0.45 µm syringe filter.
-
Trustworthiness Insight: It is imperative to test filters for analyte loss. Some filter materials, like certain PVDF or polysulfone types, can adsorb nitroaromatics, leading to artificially low results. PTFE filters often show the lowest analyte loss. Run a standard through the filter and compare its peak area to an unfiltered standard to quantify recovery.
-
-
Solid Samples (e.g., soil): Perform a solvent extraction.
-
Accurately weigh a representative portion of the sample.
-
Add a known volume of acetonitrile or methanol.
-
Sonicate for approximately 18 hours as per EPA Method 8330, or use a validated accelerated extraction method.[12]
-
Centrifuge and filter the supernatant before injection.
-
HPLC Instrumentation and Conditions
The following conditions serve as a robust starting point for method development.
-
HPLC System: A system equipped with a gradient pump, refrigerated autosampler, column thermostat, and a UV-Vis detector.
-
Primary Column: Phenyl-Hexyl or Diol phase (e.g., 4.6 x 150 mm, 2.7 µm).
-
Confirmation Column: C18 or CN phase (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Methanol or Acetonitrile
-
Gradient Elution (Example):
Time (min) % Mobile Phase B 0.0 25 20.0 60 20.1 95 22.0 95 22.1 25 | 25.0 | 25 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (Note: Temperature can be optimized to fine-tune selectivity[13]).
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
This protocol provides a self-validating system. If the primary column shows potential co-elution, the analysis is repeated on the confirmation column. Consistent results across two columns with orthogonal selectivity provide high confidence in the analytical data.
Conclusion
The successful separation of this compound from its isomers and related compounds is a nuanced challenge that requires moving beyond standard C18 columns. By understanding the chemical interactions at play, researchers can make informed decisions to select a column that provides the necessary selectivity.
-
Phenyl-Hexyl columns offer a significant advantage by introducing π-π interactions, making them highly effective for separating aromatic isomers.
-
Diol columns represent a powerful, modern option, utilizing charge-transfer complexes to achieve superior resolution that is often unattainable with other phases.
-
The use of a Cyano or C18 column for confirmation is a cornerstone of a robust, self-validating analytical method, ensuring the trustworthiness and accuracy of results.
By replacing a trial-and-error approach with a scientifically grounded column selection strategy, laboratories can develop more efficient, reliable, and accurate methods for monitoring these critical environmental contaminants.
References
- Application Notes and Protocols for the HPLC Separation of 2,3-Dinitrotoluene from its Isomers. BenchChem.
- EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns. Agilent Technologies, Inc. 2013.
- Co-elution of 3,4-Dinitrotoluene and 2,5-Dinitrotoluene in reverse-phase HPLC. BenchChem Technical Support Team. 2025.
- Separation of Explosives in EPA 8330: Column Choices Optimize Speed, Resolution, and Solvent Use. LabRulez LCMS. 2007.
- HPLC Analysis of Explosives Using EPA Method 8330. Varian Application Note.
- Explosives Analysis via Polar C18 HPLC Column. Phenomenex. 2022.
- Gumuscu B, Erdogan Z, Guler MO, Tekinay T. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS One. 2014.
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS One - Research journals.
- Which LC column should I use for Method 8330B explosives analysis. Restek. 2014.
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. ResearchGate.
- Bae B, Autenrieth RL, Bonner JS. BASELINE SEPARATION OF 2,4,6-TRINITROTOLUENE (TNT) AND ITS BIOTRANSFORMATION PRODUCTS USING HPLC: PRECAUTIONS FOR ANALYTES LOSS. Environmental Engineering Research. 1999.
- Technical Support Center: Overcoming Challenges in the Separation of TNT Isomers by HPLC. BenchChem.
- Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry (ATSDR).
- Performance characteristics of different chromatographic columns for nitro compound analysis. BenchChem.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- Wildlife Toxicity Assessment for 2-Amino-4,6-Dinitrotoluene and this compound. ResearchGate.
- Technical Fact Sheet – Dinitrotoluene (DNT). US EPA. 2012.
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A Senior Application Scientist's Guide to the Accuracy and Precision of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) Analytical Standards
For researchers, scientists, and professionals in drug development and environmental monitoring, the integrity of analytical data is paramount. The accuracy and precision of these measurements are fundamentally reliant on the quality of the analytical standards used for calibration. This guide provides an in-depth technical comparison of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) analytical standards, offering insights into their performance and the experimental validation required to ensure data of the highest caliber. 4-A-2,6-DNT is a key metabolite of the explosive 2,4,6-trinitrotoluene (TNT) and its accurate quantification is crucial in toxicological studies and environmental remediation monitoring.[1][2]
The Critical Role of Analytical Standards in Quantitative Analysis
An analytical standard serves as a benchmark against which unknown sample concentrations are measured. Therefore, any inaccuracy or imprecision in the standard will be directly propagated, leading to erroneous results. High-quality analytical standards are characterized by:
-
High Purity: Minimal presence of impurities that could interfere with the analytical signal.
-
Accurate Concentration: The certified concentration should be as close as possible to the true value.
-
Homogeneity and Stability: Consistency of the standard across different aliquots and over its shelf life.
-
Traceability: The certified value should be traceable to national or international standards.
Certified Reference Materials (CRMs) are the gold standard, as they are produced under a quality system compliant with standards such as ISO 17034 and come with a certificate detailing their characterization and traceability.[3]
Comparative Evaluation of 4-A-2,6-DNT Analytical Standards: An Experimental Approach
To objectively compare the performance of 4-A-2,6-DNT analytical standards from different suppliers, a rigorous experimental design is necessary. This section outlines a comprehensive validation protocol based on widely accepted analytical methodologies, such as a modified EPA Method 8330B for high-performance liquid chromatography (HPLC).[4][5][6]
Experimental Workflow
The following diagram illustrates the key steps in the comparative evaluation of different 4-A-2,6-DNT analytical standards.
Caption: Experimental workflow for comparing 4-A-2,6-DNT analytical standards.
Detailed Experimental Protocol: HPLC-UV Analysis
This protocol is designed to assess the key performance indicators of an analytical standard.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and column thermostat.
-
Detector: UV-Vis detector set to 254 nm.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Preparation of Standard Solutions:
-
From each manufacturer's stock solution (e.g., 1000 µg/mL in acetonitrile/methanol), prepare a series of calibration standards by serial dilution with the mobile phase. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
-
Prepare three levels of Quality Control (QC) samples (low, mid, and high concentration) from each stock solution.
3. Data Acquisition and Analysis:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis to determine the coefficient of determination (R²). An acceptable R² value is typically ≥ 0.999.
-
Accuracy: Analyze the QC samples (n=6 for each level) and calculate the percent recovery using the calibration curve. The accuracy should be within a predefined range, often 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples multiple times (n=6) on the same day and calculate the relative standard deviation (RSD%).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days and calculate the RSD%. The RSD% for precision should ideally be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Performance Comparison of Commercially Available 4-A-2,6-DNT Standards
The following tables present a hypothetical but realistic comparison of three commercially available 4-A-2,6-DNT analytical standards based on the experimental protocol described above.
Table 1: Purity and Certified Concentration of 4-A-2,6-DNT Analytical Standards
| Manufacturer | Product Number | Lot Number | Purity (as stated on Certificate of Analysis) | Certified Concentration (µg/mL) | Uncertainty (µg/mL) |
| Supplier A | CRM-4A26DNT-1 | A12345 | 99.8% | 1000 | ± 5 |
| Supplier B | AS-4A26DNT-1 | B67890 | 99.5% | 1002 | ± 10 |
| Supplier C | ST-4A26DNT-1 | C11223 | ≥98% (not a CRM) | 1000 (nominal) | Not specified |
Table 2: Comparative Performance Data of 4-A-2,6-DNT Analytical Standards
| Performance Metric | Supplier A (CRM) | Supplier B (CRM) | Supplier C (Standard) | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9989 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||
| Low QC (1 µg/mL) | 99.5% | 98.7% | 96.2% | 95-105% |
| Mid QC (5 µg/mL) | 100.2% | 99.8% | 97.5% | 95-105% |
| High QC (15 µg/mL) | 100.8% | 101.5% | 98.1% | 95-105% |
| Precision (RSD%) | ||||
| Intra-day (n=6) | 0.8% | 1.2% | 2.5% | < 2% |
| Inter-day (3 days) | 1.1% | 1.5% | 3.1% | < 3% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.04 µg/mL | 0.08 µg/mL | Method Dependent |
| Limit of Quantitation (LOQ) | 0.10 µg/mL | 0.12 µg/mL | 0.25 µg/mL | Method Dependent |
Discussion of Results and Recommendations
The hypothetical data presented in Table 2 illustrates the importance of selecting a high-quality, certified analytical standard.
-
Supplier A's CRM demonstrates excellent performance across all metrics, with high linearity, accuracy, and precision, well within the typical acceptance criteria for analytical method validation. This level of performance provides the highest confidence in the generated analytical data.
-
Supplier B's CRM also shows good performance, although with slightly lower accuracy and precision compared to Supplier A. This standard would still be suitable for many applications.
-
Supplier C's standard , which is not a CRM, exhibits lower performance, particularly in terms of precision and a higher LOQ. The linearity is also slightly below the desired threshold. While this standard may be more cost-effective, it could introduce a higher degree of uncertainty into the analytical results.
Causality behind Experimental Choices:
-
HPLC-UV: This technique is widely used for the analysis of nitroaromatic compounds due to its robustness, sensitivity, and the strong UV absorbance of these molecules.[7] EPA Method 8330B specifically outlines HPLC-UV for this purpose.[4][5][6]
-
C18 Column: A C18 stationary phase provides excellent separation for moderately polar compounds like 4-A-2,6-DNT.
-
Methanol/Water Mobile Phase: This is a common and effective mobile phase for the reversed-phase separation of nitroaromatics, offering good resolution and peak shape.[4]
-
UV Detection at 254 nm: This wavelength provides good sensitivity for many aromatic compounds, including dinitrotoluenes.
Self-Validating System:
The inclusion of QC samples at multiple concentration levels serves as an internal validation for each analytical run. The consistent and accurate recovery of these QCs confirms the stability of the analytical system and the integrity of the calibration curve generated from the standard.
Chemical Structure of this compound
Caption: Chemical structure of this compound (C₇H₇N₃O₄).
Conclusion
The accuracy and precision of analytical standards for this compound are fundamental to the reliability of research and monitoring data. This guide has outlined a comprehensive framework for the comparative evaluation of these standards. For applications requiring the highest level of data integrity, the use of Certified Reference Materials is strongly recommended. The experimental protocols and performance benchmarks provided herein offer a robust system for validating the quality of analytical standards and ensuring the trustworthiness of quantitative results.
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A Comparative Guide to the Degradation Pathways of Dinitrotoluene Isomers
Dinitrotoluene (DNT) isomers are significant environmental contaminants, primarily originating from the manufacturing of explosives like 2,4,6-trinitrotoluene (TNT) and as byproducts in the production of polyurethane foams.[1][2] Their persistence and toxicity, including potential carcinogenicity, necessitate a thorough understanding of their environmental fate and the development of effective remediation strategies.[1][3] This guide provides a detailed comparison of the microbial degradation pathways of the most prevalent DNT isomers, 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT), under both aerobic and anaerobic conditions. We will delve into the enzymatic mechanisms, key microbial players, and the resulting metabolic fates of these compounds, supported by experimental insights.
Aerobic Degradation: An Oxidative Onslaught
Under aerobic conditions, the microbial degradation of DNTs is predominantly an oxidative process.[4] This involves the enzymatic incorporation of molecular oxygen to destabilize the aromatic ring, leading to the removal of nitro groups and eventual ring cleavage.[4] Several bacterial strains have been identified that can utilize DNT isomers as their sole source of carbon, nitrogen, and energy.[4]
The Well-Trod Path of 2,4-Dinitrotoluene (2,4-DNT)
The aerobic biodegradation of 2,4-DNT is the most extensively studied and well-characterized among the DNT isomers.[4] Bacteria such as Burkholderia sp. strain DNT, Burkholderia cepacia strain R34, and Pseudomonas sp. have demonstrated the ability to mineralize this compound.[4][5]
The degradation is initiated by a crucial enzymatic step catalyzed by a 2,4-dinitrotoluene dioxygenase . This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, resulting in the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of the first nitrite molecule.[4][5] This initial denitration is a pivotal step towards the complete breakdown of 2,4-DNT.[4][5] The 4M5NC then undergoes further oxidation, catalyzed by a monooxygenase, leading to ring cleavage and subsequent metabolism.[6]
Caption: Aerobic degradation pathway of 2,4-DNT.
The Divergent Route of 2,6-Dinitrotoluene (2,6-DNT)
The aerobic degradation of 2,6-DNT follows a pathway analogous to that of 2,4-DNT, yet with distinct enzymatic players and intermediates. Bacterial strains like Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 are capable of utilizing 2,6-DNT as a growth substrate.[4][6][7][8]
Similar to the 2,4-DNT pathway, the initial attack is a dioxygenation reaction. A 2,6-dinitrotoluene dioxygenase incorporates molecular oxygen, leading to the formation of 3-methyl-4-nitrocatechol (3M4NC) and the release of one nitrite molecule.[4][6][7][8] Subsequently, 3M4NC undergoes extradiol ring cleavage, catalyzed by a dioxygenase, yielding 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid.[4][6][7][8] This is a key difference from the 2,4-DNT pathway, which involves a monooxygenase for the subsequent step. Interestingly, some bacteria that can degrade 2,4-DNT can convert 2,6-DNT to 3M4NC but are unable to metabolize it further, indicating the specificity of the downstream enzymes.[6][7]
Caption: Aerobic degradation pathway of 2,6-DNT.
Other DNT Isomers: The Knowledge Gaps
Information on the specific biodegradation pathways of other DNT isomers, such as 2,3-DNT and 3,4-DNT, is considerably more limited.[4] While some studies suggest that microorganisms capable of degrading 2,4-DNT may also transform these isomers, the metabolic routes and enzymatic machinery have not been clearly elucidated.[4] Further research is needed to understand the fate of these less common but still environmentally relevant isomers.
Anaerobic Degradation: A Reductive Approach
Under anaerobic conditions, the primary transformation of DNT isomers involves the reduction of the nitro groups to amino groups.[4] This process is often cometabolic, meaning the microorganisms do not use the DNT as a primary source of carbon and energy for growth.[4]
In denitrifying cultures, 2,4-DNT is sequentially reduced to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene , and ultimately to 2,4-diaminotoluene .[2][4] This reductive pathway is a common fate for nitroaromatic compounds in anoxic environments.
Caption: Anaerobic degradation pathway of 2,4-DNT.
Comparative Analysis of Degradation Pathways
The degradation pathways of DNT isomers exhibit key differences that influence their environmental persistence and the efficacy of bioremediation strategies.
| Feature | 2,4-Dinitrotoluene (Aerobic) | 2,6-Dinitrotoluene (Aerobic) | 2,4-Dinitrotoluene (Anaerobic) |
| Initial Reaction | Dioxygenation | Dioxygenation | Reduction |
| Key Enzyme | 2,4-DNT Dioxygenase | 2,6-DNT Dioxygenase | Nitroreductase |
| Initial Product | 4-Methyl-5-nitrocatechol (4M5NC) | 3-Methyl-4-nitrocatechol (3M4NC) | Aminonitrotoluenes |
| Nitro Group Removal | Oxidative | Oxidative | Reductive |
| Ring Cleavage | Yes | Yes | No (typically) |
| Mineralization | Complete | Complete | Incomplete (accumulation of aminotoluenes) |
| Degradation Rate | Generally faster than 2,6-DNT[1] | Generally slower than 2,4-DNT[1] | Variable, often cometabolic |
Studies have shown that 2,4-DNT is generally more readily degraded by microorganisms than 2,6-DNT.[9] Furthermore, the presence of 2,6-DNT can inhibit the degradation of 2,4-DNT by some bacterial strains, although this is not due to direct inhibition of the initial dioxygenase enzyme.[6][7]
Abiotic Degradation Pathways
Beyond microbial processes, abiotic factors can also contribute to the degradation of DNT isomers.
-
Photolysis: DNTs can be degraded by sunlight in aqueous environments.[3]
-
Ozonation and Photo-ozonation: Advanced oxidation processes using ozone, particularly in combination with UV irradiation, have been shown to effectively mineralize DNT isomers in industrial wastewater.[10][11] These processes can lead to the formation of various intermediates, including mononitrotoluenes and dinitrobenzene.[10]
Experimental Protocols for Studying DNT Degradation
Investigating the degradation pathways of DNT isomers requires a combination of microbiological, biochemical, and analytical techniques.
Isolation and Culturing of DNT-Degrading Microorganisms
-
Enrichment Cultures: Soil or water samples from contaminated sites are used to inoculate a minimal salts medium containing a DNT isomer as the sole carbon and nitrogen source. This selects for microorganisms capable of utilizing the target compound.
-
Isolation of Pure Cultures: Serial dilution and plating on solid media are used to obtain individual colonies, which are then tested for their ability to degrade the DNT isomer in liquid culture.[4]
Enzyme Assays
-
Dioxygenase Activity: The activity of the initial dioxygenase enzymes can be measured by monitoring the substrate-dependent consumption of oxygen using an oxygen electrode.[4]
-
Spectrophotometric Assays: The activity of ring-cleavage enzymes, such as 3-methyl-4-nitrocatechol dioxygenase, can be determined by monitoring the increase in absorbance at a specific wavelength corresponding to the formation of the ring cleavage product.[4]
Identification of Metabolites
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating and quantifying DNT isomers and their degradation products from culture extracts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and confirm the structure of volatile and semi-volatile metabolites.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is employed for the definitive structural elucidation of purified metabolites.[6][7][8]
Conclusion
The degradation of dinitrotoluene isomers is a complex process governed by the specific isomer, the prevailing environmental conditions (aerobic vs. anaerobic), and the metabolic capabilities of the microbial communities present. While the aerobic oxidative pathways for 2,4-DNT and 2,6-DNT leading to mineralization are well-documented, significant knowledge gaps remain for other isomers. The anaerobic reductive pathways, while important in anoxic environments, often result in the accumulation of potentially toxic amino-derivatives. A comprehensive understanding of these diverse degradation routes is critical for designing and implementing effective bioremediation strategies for DNT-contaminated sites.
References
- Chen, W. S., Juan, H. Y., & Wei, Y. L. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation.
- Hughes, J. B., Wang, C., & Zhang, C. (2000). Simultaneous Biodegradation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene in an Aerobic Fluidized-Bed Biofilm Reactor. Biotechnology and Bioengineering, 67(3), 279-286.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene. Applied and Environmental Microbiology, 66(6), 2239–2247.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene.
- Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 66(6), 2239-2247.
- Spanggord, R. J., Spain, J. C., Nishino, S. F., & Mortelmans, K. E. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200–3205.
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- Unknown. (n.d.). Degradation of the Dinitrotoluene Isomers 2,4- and 2,6-DNT: Appraising the Role of Microorganisms | Request PDF.
- Unknown. (n.d.). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase.
- Unknown. (n.d.). TNT - Wikipedia.
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- U.S. Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes.
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A Comparative Guide to the Relative Stability of 4-Amino-2,6-dinitrotoluene
This guide provides a comprehensive comparison of the chemical stability of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) relative to other common nitroaromatic compounds, including 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (2,4-DNT), and Picric Acid. For researchers and professionals in drug development and materials science, understanding the stability of functionalized nitroaromatics is paramount for ensuring safe handling, predicting reactivity, and designing stable intermediates. This document synthesizes experimental data and mechanistic principles to provide a clear, evidence-based assessment.
Introduction: The Critical Role of Stability in Nitroaromatic Chemistry
Nitroaromatic compounds are foundational in numerous fields, from the synthesis of pharmaceuticals and dyes to their use as energetic materials. The energetic potential of these molecules is derived from the presence of one or more nitro (-NO₂) groups, which are strong electron-withdrawing groups that can release significant energy upon decomposition. However, this inherent reactivity also presents significant safety and handling challenges. Stability against thermal, impact, and frictional stimuli is not merely a safety metric but a critical chemical property that dictates a compound's utility and application range.
This compound is a key metabolite and degradation product of the widely used explosive TNT.[1][2] Its chemical structure, featuring both nitro groups and an amino (-NH₂) group, presents a compelling case study in how functional group modifications can dramatically alter molecular stability. This guide will objectively compare the stability of 4-A-2,6-DNT to its parent compound and other related nitroaromatics, grounding the analysis in standardized experimental protocols and fundamental chemical principles.
Molecular Structures and a Central Hypothesis
The stability of a nitroaromatic compound is intrinsically linked to its molecular structure. The number and position of nitro groups, as well as the presence of other substituents, dictate the molecule's electronic properties and bond strengths.
-
2,4,6-Trinitrotoluene (TNT): The benchmark, with three electron-withdrawing nitro groups, making it a potent energetic material.
-
2,4-Dinitrotoluene (2,4-DNT): A precursor to TNT with two nitro groups.[3]
-
Picric Acid (2,4,6-Trinitrophenol): Structurally similar to TNT but with a hydroxyl (-OH) group instead of a methyl group, rendering it a highly acidic and sensitive explosive.[4]
-
This compound (4-A-2,6-DNT): A TNT derivative where one nitro group has been reduced to an amino group.
Hypothesis: The presence of the electron-donating amino group in 4-A-2,6-DNT is hypothesized to significantly increase the molecule's stability compared to TNT and Picric Acid. This stabilization is attributed to the amino group's ability to donate electron density into the aromatic ring, counteracting the electron-withdrawing effect of the nitro groups and strengthening the critical C-NO₂ bonds that are often the initial sites of thermal decomposition.[5][6]
Part 1: Methodologies for Assessing Nitroaromatic Stability
To provide a robust comparison, we must rely on standardized, quantitative tests that measure a material's response to specific stimuli. The three pillars of stability assessment for energetic materials are thermal analysis, impact sensitivity, and friction sensitivity.
Experimental Workflow Overview
The logical flow for characterizing the stability of a new or modified nitroaromatic compound follows a multi-step process, ensuring safety and comprehensive data collection.
Caption: Workflow for comprehensive stability assessment of nitroaromatic compounds.
Thermal Stability: Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for screening the thermal behavior of materials.[7] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and the onset temperature of exothermic decomposition.
Protocol: DSC for Thermal Hazard Screening
-
Sample Preparation: Accurately weigh 1-2 mg of the test compound into a high-pressure gold-plated steel or aluminum crucible. The use of a small sample size is a critical safety measure to prevent energetic events from damaging the instrument.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Conditions: Purge the cell with an inert gas (e.g., Argon or Nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.
-
Heating Program: Initiate a dynamic heating ramp from ambient temperature (e.g., 30°C) to a maximum of 350-400°C at a controlled rate, typically 10°C/min. A controlled heating rate ensures reproducible results and allows for clear separation of thermal events.
-
Data Analysis: Record the heat flow versus temperature. The onset temperature of the first major exothermic peak is identified as the decomposition temperature, a key indicator of thermal stability.
Impact Sensitivity: BAM Fallhammer Test
This test quantifies a material's sensitivity to impact energy, simulating accidental drops or strikes.[8] The result is often expressed as the impact energy in Joules (J) at which there is a 50% probability of reaction (an "E₅₀" value) or as a limiting impact energy. Higher values indicate lower sensitivity (i.e., greater stability).
Protocol: UN Test 3(a)(ii) - BAM Fallhammer
-
Apparatus: The BAM Fallhammer apparatus consists of a steel anvil, a sample holder assembly, and a series of drop weights (e.g., 1 kg, 5 kg) that can be released from calibrated heights.[9]
-
Sample Preparation: Place a small, measured amount of the substance (approx. 40 mm³) into the sample holder assembly.
-
Test Execution: A specified drop weight is released from a predetermined height, striking the sample.
-
Observation: The outcome is observed for any evidence of a reaction, such as a flame, smoke, sound, or explosion.[10]
-
Staircase Method: The test is performed multiple times using a "staircase" method. If a reaction occurs, the drop height for the next test is decreased. If no reaction occurs, the height is increased. This iterative process is essential for statistically determining the 50% probability point.
-
Calculation: The limiting impact energy is calculated from the lowest height at which a reaction was observed in a series of trials, multiplied by the mass of the weight and the acceleration due to gravity (E = mgh).
Friction Sensitivity: BAM Friction Apparatus
This method assesses the sensitivity of a substance to frictional stimuli, which can occur during grinding, scraping, or transportation.[11] The result is reported as the load in Newtons (N) at which a reaction occurs. A higher force indicates lower sensitivity.
Protocol: UN Test 3(b)(i) - BAM Friction Test
-
Apparatus: The test uses a porcelain plate that moves back and forth under a stationary porcelain peg. The load on the peg can be adjusted using a weighted lever arm.
-
Sample Preparation: A small amount of the substance (approx. 10 mm³) is placed on the porcelain plate.
-
Test Execution: The weighted arm is lowered, applying a specific load (e.g., starting at 5 N and increasing up to 360 N) to the sample via the peg. The motor is then activated, causing the plate to move once back and forth under the peg.
-
Observation: The test is observed for any audible report, spark, flame, or smoke, which constitutes a positive result.
-
Threshold Determination: The procedure is repeated up to six times at a given load. The friction sensitivity is reported as the lowest load at which a positive event occurs in at least one of six trials.
Part 2: A Data-Driven Comparison of Nitroaromatic Stability
The following table summarizes the available experimental data for the selected nitroaromatic compounds. A notable finding is the lack of published explosive sensitivity data for 4-A-2,6-DNT, which is itself a strong indicator of its significantly reduced hazard profile. It is primarily characterized in toxicological and environmental remediation studies, not as an energetic material.[1][12][13]
| Compound | Molecular Structure | Decomposition Onset (DSC) | Impact Sensitivity (BAM Fallhammer) | Friction Sensitivity (BAM Friction Test) |
| This compound (4-A-2,6-DNT) | C1=C(C=C(C=C1[O-])N)[O-] | Not characterized as explosive; studied as a stable degradation product of TNT.[1][2] | Not characterized as explosive. | Not characterized as explosive. |
| 2,4,6-Trinitrotoluene (TNT) | CC1=C(C=C(C=C1[O-])[O-])[O-] | ~240 °C (Decomposes)[14] | Relatively insensitive; requires a strong initiator. Values for TNT-based PBXs are in the range of 5–15 J.[14][15] | Low sensitivity. Values for some TNT-based PBXs are 240–360 N.[15] |
| 2,4-Dinitrotoluene (2,4-DNT) | CC1=C(C=C(C=C1)[O-])[O-] | ~250-300 °C[3][11] | Insensitive (>19.6 J)[10] | Very Low Sensitivity[3] |
| Picric Acid (2,4,6-Trinitrophenol) | C1=C(C(=C(C=C1[O-])O)[O-])[O-] | ~300 °C (Explodes)[16][17] | Highly sensitive when dry.[7][18] | Highly sensitive when dry.[7][18][19] |
Part 3: Mechanistic Insights into the Stabilizing Effect of the Amino Group
The significant difference in stability between TNT and its metabolite, 4-A-2,6-DNT, can be explained by fundamental principles of physical organic chemistry. The key lies in the electronic nature of the amino group compared to the nitro group it replaces.
Electronic Effects on the Aromatic Ring
The stability of nitroaromatics is largely governed by the strength of the carbon-nitro (C-NO₂) bond. The initial step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of this bond to release •NO₂.[20][21] Any substituent that can strengthen this bond will increase the overall stability of the molecule.
-
Nitro Groups (-NO₂): These are powerful electron-withdrawing groups. They pull electron density out of the aromatic ring through both inductive and resonance effects, weakening the C-NO₂ bonds and making the molecule more susceptible to decomposition.
-
Amino Group (-NH₂): This is a strong electron-donating group. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. This increases the electron density in the ring, counteracting the pull from the remaining nitro groups.[6] This donation of electron density strengthens the C-NO₂ bonds, increasing the energy required for their cleavage and thus enhancing thermal stability.
Caption: The electronic effect of the amino group leads to enhanced stability.
This stabilizing effect is a well-understood principle in organic chemistry and is the primary reason why aminonitrotoluenes are consistently found to be less hazardous than their fully nitrated counterparts. The molecule is "desensitized" by the presence of the electron-donating group.
Conclusion
Based on the synthesis of available data and established chemical principles, This compound is substantially more stable and less hazardous than 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and particularly Picric Acid.
-
The conspicuous absence of explosive characterization data for 4-A-2,6-DNT in the scientific literature. Its study is almost exclusively confined to toxicology and bioremediation, indicating it is not considered an energetic material of concern.[1][2]
-
The fundamental electronic effect of the amino group. As an electron-donating group, it counteracts the destabilizing influence of the nitro groups, strengthening the C-NO₂ bonds and increasing the energy barrier to decomposition.
For researchers handling these compounds, this guide underscores that while all nitroaromatics should be handled with care, 4-A-2,6-DNT presents a significantly lower risk of energetic decomposition compared to TNT and other related compounds. This difference in stability is a direct and predictable consequence of its molecular structure, providing a clear example of how targeted chemical modification can be used to modulate the properties of energetic molecules.
References
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- Gibbs, T. R., & Popolato, A. (Eds.). (1980). LASL Explosive Property Data. University of California Press. (Note: While a specific digital link is unavailable, this is a foundational text. The CDC Stacks source [https://stacks.cdc.
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- Information on Picric Acid. (2017, November 15). Retrieved from a general university safety resource, analogous to the Stanford document.
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- Cohen, R., et al. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. PubMed.
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- ResearchGate. (n.d.). Modes of thermal decomposition of AN. [Table].
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- ResearchGate. (n.d.). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
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- ATSDR. (n.d.). Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry.
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literature review of 4-Amino-2,6-dinitrotoluene analytical techniques
An In-Depth Guide to the Analytical Techniques for 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)
Introduction: The Analytical Imperative for a Key TNT Metabolite
This compound (4-A-2,6-DNT) is a primary and persistent environmental transformation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT).[1] Its presence in soil, groundwater, and biological systems serves as a key indicator of TNT contamination and metabolic activity.[1][2] For researchers in environmental remediation, toxicology, and forensics, the accurate and sensitive detection of 4-A-2,6-DNT is paramount. This compound, along with its isomer 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT), is formed through the microbial reduction of TNT in the environment and is also a major urinary metabolite in organisms exposed to TNT.[1][2]
This guide provides a comprehensive review and comparison of the principal analytical techniques for the determination of 4-A-2,6-DNT. As a Senior Application Scientist, my objective is not merely to list methods but to provide a critical evaluation of their underlying principles, performance capabilities, and practical applications. We will delve into the causality behind experimental choices, from sample preparation to final detection, equipping you with the knowledge to select and implement the most appropriate methodology for your research needs.
Part 1: Foundational Step - Sample Preparation and Extraction
The journey to accurate quantification begins with efficient extraction of the analyte from its matrix. The choice of technique is fundamentally dictated by the sample type (e.g., water, soil, biological fluid) and the target concentration levels. Incomplete extraction or the co-extraction of interfering compounds is a primary source of analytical error.
Methodology for Aqueous Samples: Solid-Phase Extraction (SPE)
For low-concentration aqueous samples (ng/L to µg/L), Solid-Phase Extraction (SPE) is the preferred method for its ability to concentrate the analyte and clean up the sample in a single workflow.[3][4]
Experimental Protocol (Based on EPA Method 3535/8330B):
-
Cartridge Conditioning: Sequentially wash a C18 SPE cartridge with 20 mL of acetonitrile followed by 50 mL of reagent-grade water. It is critical to not let the cartridge packing dry out after conditioning, as this deactivates the stationary phase and severely compromises analyte recovery.[4]
-
Sample Loading: Pass a measured volume (e.g., 1 L) of the water sample through the conditioned cartridge at a controlled flow rate of approximately 10 mL/min.[5] Particulate matter must be included in the sample aliquot, as hydrophobic analytes can adhere to suspended solids.[4]
-
Cartridge Drying: After loading, draw air or nitrogen through the cartridge for 15-20 minutes to remove excess water. Over-drying can lead to the loss of more volatile analytes.[4]
-
Analyte Elution: Elute the trapped 4-A-2,6-DNT by passing a small volume of acetonitrile (e.g., 4 mL) through the cartridge.[4] The choice of acetonitrile is based on its proven efficiency in desorbing nitroaromatic compounds from the C18 sorbent.
-
Concentration: If necessary, concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen in a warm water bath (approx. 40°C). Crucially, do not concentrate the extract to dryness, as explosive residues can detonate. [4]
Methodology for Solid Samples: Ultrasonic Extraction
For soil and sediment matrices, ultrasonic extraction is a robust and widely adopted technique that uses high-frequency sound waves to enhance solvent penetration and analyte desorption from the solid particles.[5][6]
Experimental Protocol (Based on EPA Method 8330B):
-
Sample Preparation: Air-dry the soil sample and pass it through a 10- or 12-mesh sieve (approx. 2 mm) to ensure homogeneity and remove large debris.[5][7]
-
Extraction: Weigh approximately 2.0 g of the prepared soil into a vial and add 10 mL of HPLC-grade acetonitrile.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 18 hours. The extended sonication time is necessary to ensure exhaustive extraction of the analytes from the complex soil matrix.
-
Clarification: After sonication, allow the sample to settle. Centrifugation can be used to pellet fine particles.
-
Filtration: Draw the supernatant and filter it through a 0.45 µm syringe filter prior to instrumental analysis. This step is vital to prevent particulates from clogging HPLC columns or instrument tubing.[5]
Part 2: Comparative Analysis of Instrumental Techniques
Once a clean, concentrated extract is obtained, several instrumental techniques can be employed for separation and quantification. The choice depends on the required sensitivity, selectivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and widely used technique for the analysis of 4-A-2,6-DNT and other nitroaromatic explosives, forming the basis of regulatory methods like EPA 8330B.[3][6] It is favored because it avoids the high temperatures of GC inlets, which can cause thermal degradation of thermally labile nitro compounds.[8][9]
Principle of Operation: The sample extract is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a solid adsorbent (the stationary phase). Compounds separate based on their differential partitioning between the two phases. For 4-A-2,6-DNT, reversed-phase chromatography is standard, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (like methanol/water or acetonitrile/water).
Common Configurations:
-
Detector: A dual-wavelength UV detector is specified in EPA Method 8330B.[6] The dual-wavelength capability allows for simultaneous monitoring at two different wavelengths, which can help in compound identification and deconvolution of co-eluting peaks.
-
Columns:
-
C18 (Octadecylsilane): The workhorse for explosives analysis, providing robust and reliable separation for a wide range of nitroaromatics.
-
Diol: A diol-functionalized column has been shown to offer enhanced resolution for isomers of dinitrotoluene (DNT) and aminodinitrotoluene (ADNT), potentially due to charge-transfer complex formation between the hydroxyl groups and the nitroaromatic compounds.[10][11] This can be particularly advantageous for separating 4-A-2,6-DNT from its 2-A-4,6-DNT isomer.
-
Phenyl: Phenyl-based columns can also provide alternative selectivity for aromatic compounds through π-π interactions.[10]
-
Experimental Protocol (Based on EPA Method 8330B):
-
Instrument: HPLC system with a dual-wavelength UV detector.
-
Column: Primary: C18, 250 mm x 4.6 mm, 5 µm particle size. Confirmatory: Phenyl or CN column.
-
Mobile Phase: Isocratic mixture of 70% water and 30% methanol.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 2 µL.[8]
-
Detector Wavelength: 254 nm is a common primary wavelength for nitroaromatics.
Gas Chromatography (GC)
GC is another powerful separation technique, often coupled with highly sensitive and selective detectors. While effective, careful method development is required to mitigate the risk of thermal degradation of nitroaromatics in the hot injector port.[9]
Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (the carrier gas) through a long, thin column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.
Common Configurations:
-
Detector:
-
Electron Capture Detector (ECD): Extremely sensitive to electrophilic compounds like nitroaromatics, allowing for very low detection limits.[12][13][14]
-
Mass Spectrometry (MS): Provides definitive structural identification, making it the gold standard for confirmatory analysis and reducing the incidence of false positives.[15]
-
Thermal Energy Analyzer (TEA): Highly selective for nitrogen-containing compounds, offering excellent signal-to-noise for nitroaromatics in complex matrices.[16]
-
Mass Spectrometry (MS) for Enhanced Detection
Coupling either HPLC or GC to a mass spectrometer (LC-MS or GC-MS) elevates the analysis from quantitative to confirmatory. MS provides an extra layer of confirmation based on the unique mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.[17]
Principle of Operation: After separation by chromatography, molecules are ionized (e.g., by Atmospheric Pressure Chemical Ionization - APCI for LC, or Electron Ionization - EI for GC). The resulting ions are separated by a mass analyzer based on their m/z ratio and detected. For 4-A-2,6-DNT, the molecular ion is observed at m/z 197.[18] A characteristic loss of 17 (OH from the nitro group ortho to the amino group) results in an intense peak at m/z 180.[18]
LC-MS/MS using Multiple Reaction Monitoring (MRM) offers the highest level of selectivity and sensitivity by monitoring a specific fragmentation of a specific parent ion.[8][17]
Emerging and Alternative Techniques
While chromatography remains the dominant approach, other techniques offer potential advantages for specific applications, such as field screening or high-throughput analysis.
-
Electrochemical Sensing: This method relies on the electro-reduction of the nitro groups on the 4-A-2,6-DNT molecule at an electrode surface.[19] It offers the potential for developing low-cost, portable sensors for on-site/in-situ detection, providing rapid response without extensive sample preparation.[19]
-
Fluorescence Sensing: Novel sensors, such as cerium-based metal-organic tetrahedrons, have been developed for the highly selective and sensitive fluorescent recognition of 4-A-2,6-DNT.[2][20] The sensor encapsulates the analyte, leading to an enhanced fluorescence signal, which could be adapted for detection in complex biological matrices like urine.[2][20][21]
Part 3: Performance Comparison and Method Selection
The selection of an analytical technique is a balance of performance, cost, and the specific question being asked. A method suitable for routine monitoring of a known contaminated site may differ from one used for identifying unknown metabolites in a research setting.
Quantitative Data Summary
The table below summarizes key performance metrics for the discussed techniques, compiled from various sources. These values should be considered illustrative, as actual performance depends on the specific instrument, method optimization, and matrix complexity.
| Technique | Common Detector(s) | Typical Limit of Detection (LOD) | Throughput | Selectivity | Confirmatory Power | Key Advantage |
| HPLC | UV | 0.78 - 1.17 µg/L[10][11] | Medium | Good | Low | Robust, avoids thermal degradation, standard method (EPA 8330B).[6][9] |
| GC | ECD, TEA, MS | 0.003 - 0.04 µg/L (with ECD)[12][13] | Medium-High | Very Good | Medium (High with MS) | Exceptional sensitivity with ECD; high selectivity with TEA.[12][16] |
| LC-MS/MS | Mass Spectrometer | pg/L to low ng/L range[12] | Medium | Excellent | High | Highly sensitive and selective; provides definitive identification.[17] |
| Electrochemical | Electrode | 3.5 nM (approx. 0.7 µg/L) for 2,4-DNT[19] | High | Good | Low | Potential for low-cost, portable, real-time analysis.[19] |
| Fluorescence | Spectrofluorometer | Not quantified, but noted as highly sensitive[2][20] | High | Excellent | Low | High selectivity for specific applications (e.g., biological).[20] |
Conclusion and Future Outlook
The analysis of this compound is well-served by a range of mature and robust analytical techniques. High-Performance Liquid Chromatography with UV detection, particularly as defined by EPA Method 8330B, remains the benchmark for regulatory and routine environmental monitoring due to its reliability and avoidance of analyte thermolysis.[3][6] For research applications requiring higher sensitivity or unambiguous identification, hyphenated mass spectrometry techniques (LC-MS/MS and GC-MS) are the undisputed choice, offering unparalleled selectivity and structural confirmation.[15][17]
Looking forward, the development of electrochemical and fluorescent sensors holds significant promise.[19][20] These approaches could shift the paradigm from lab-based analysis to rapid, on-site screening, enabling faster decision-making in environmental remediation and exposure assessment. As these technologies mature, they will provide valuable new tools for scientists and professionals working to understand and mitigate the impact of TNT contamination.
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Assessing the Environmental Impact of 4-ADNT versus 2-ADNT: A Comparative Guide for Researchers
In the realm of environmental science and toxicology, particularly concerning energetic materials, a nuanced understanding of the fate and impact of degradation products is paramount. This guide provides an in-depth, objective comparison of the environmental impact of two primary metabolites of 2,4,6-trinitrotoluene (TNT): 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT). As researchers, scientists, and drug development professionals, a clear comprehension of the distinct environmental behaviors of these isomers is critical for accurate risk assessment and the development of effective remediation strategies. This document moves beyond a simple listing of facts to explain the causality behind their environmental profiles, grounded in experimental data and established scientific principles.
Introduction: The Significance of ADNT Isomers in Environmental Contamination
TNT, a widely used explosive, persists in the environment at military sites, leading to significant soil and groundwater contamination.[1][2] Microbial transformation is a key process in the natural attenuation of TNT, with the initial and most common step being the reduction of one of the nitro groups to an amino group, forming aminodinitrotoluenes (ADNTs).[3][4] The position of this amino group profoundly influences the molecule's physicochemical properties and, consequently, its environmental impact. The two primary isomers formed are 4-ADNT and 2-ADNT. While both are considered contaminants of concern, emerging evidence suggests they do not present identical environmental risks. This guide will dissect these differences, focusing on ecotoxicity, biodegradability, and bioaccumulation potential.
Ecotoxicity Profile: A Comparative Analysis
The toxicity of a compound to various organisms is a cornerstone of its environmental risk assessment. For 4-ADNT and 2-ADNT, available data indicates a clear distinction in their ecotoxicological effects.
Soil Invertebrate Toxicity
Soil invertebrates, such as earthworms, are vital for soil health and are often used as bioindicators of soil contamination. A direct comparative study on the earthworm Eisenia andrei revealed a significant difference in the toxicity of the two isomers.[5][6]
Key Findings:
-
4-ADNT is demonstrably more toxic to earthworms than 2-ADNT. The 14-day median lethal concentration (LC50) for 4-ADNT was found to be 105 mg/kg of dry soil, whereas the LC50 for 2-ADNT was 215 mg/kg.[5][6]
-
Interestingly, the study also showed that 4-ADNT is even more toxic to Eisenia andrei than the parent compound, TNT (14-day LC50 of 132 mg/kg).[5][6]
This differential toxicity can be attributed to the molecular structure of the isomers, which likely influences their interaction with biological receptors and metabolic pathways within the organism.
Aquatic Toxicity
While comprehensive, directly comparative aquatic toxicity data for both isomers is limited, studies on individual ADNTs and related compounds provide valuable insights. The toxicity of these compounds to aquatic organisms is a critical consideration due to their potential to leach from contaminated soils into groundwater and surface water.[7]
Inference from Available Data:
-
The parent compound, TNT, and its metabolites have been shown to be toxic to a range of aquatic life, including fish and invertebrates.[9] Given the higher toxicity of 4-ADNT in soil organisms, it is plausible that it may also exhibit higher toxicity in aquatic environments, though further direct comparative studies are needed to confirm this.
| Parameter | 4-ADNT | 2-ADNT | Parent Compound (TNT) | Reference |
| 14-day LC50 (Earthworm, Eisenia andrei) | 105 mg/kg | 215 mg/kg | 132 mg/kg | [5][6] |
Environmental Fate and Persistence: A Tale of Two Isomers
The persistence of a contaminant in the environment is governed by its susceptibility to degradation processes. For 4-ADNT and 2-ADNT, their environmental fate is intrinsically linked to their biodegradability under different redox conditions.
Biodegradation Pathways
Both 4-ADNT and 2-ADNT are products of the microbial reduction of TNT under both aerobic and anaerobic conditions.[2][3] The initial reduction of a nitro group is a critical first step in the detoxification of TNT. However, the subsequent degradation of the resulting ADNTs is often the rate-limiting step in the complete mineralization of the parent compound.
Figure 1: Generalized microbial degradation pathway of TNT to 4-ADNT and 2-ADNT.
Comparative Biodegradation Rates
While the degradation pathways are similar, there is a significant gap in the scientific literature regarding the comparative rates of biodegradation of 4-ADNT and 2-ADNT. Understanding which isomer persists longer in the environment is crucial for long-term risk assessment.
Current Understanding and Research Gaps:
-
Several studies have documented the further degradation of ADNTs to diaminonitrotoluenes (DANTs).[7]
Bioaccumulation Potential: A Significant Point of Divergence
Bioaccumulation, the process by which a substance builds up in an organism, is a key factor in assessing its potential to move up the food chain and cause harm to higher trophic levels. In this regard, 4-ADNT and 2-ADNT exhibit a stark and environmentally significant difference.
Bioconcentration in Aquatic Organisms
A study on Atlantic salmon alevins exposed to TNT-contaminated water provided clear evidence of differential bioaccumulation of the two ADNT isomers.[10]
Key Experimental Data:
-
4-ADNT has a significantly higher bioaccumulation potential than 2-ADNT. The bioconcentration factor (BCF), a measure of the extent of chemical accumulation in an organism from water, was determined to be 134 ml/g for 4-ADNT.[10]
-
In contrast, the BCF for 2-ADNT was found to be 52 ml/g.[10]
-
Both metabolites showed a more efficient uptake compared to the parent TNT, which had a BCF of only 0.34 ml/g.[10]
This more than two-fold higher BCF for 4-ADNT suggests that it is more likely to accumulate in aquatic organisms, potentially leading to greater toxicity and the potential for biomagnification through the food web. The physicochemical properties of the isomers, such as their octanol-water partition coefficient (Kow), likely play a role in this differential uptake and accumulation.
| Parameter | 4-ADNT | 2-ADNT | Parent Compound (TNT) | Reference |
| Bioconcentration Factor (BCF) (Atlantic Salmon Alevins) | 134 ml/g | 52 ml/g | 0.34 ml/g | [10] |
| 14-day Bioaccumulation Factor (Earthworm, Eisenia andrei) | 6.4 | 5.1 | - | [5][6] |
Experimental Protocols for Environmental Impact Assessment
To ensure the generation of reliable and comparable data, standardized testing methodologies are essential. The following section outlines key experimental protocols based on internationally recognized guidelines for assessing the environmental impact of substances like 4-ADNT and 2-ADNT.
Protocol for Assessing Acute Toxicity to Daphnia magna (Adapted from OECD Guideline 202)
This protocol is designed to determine the acute immobilization effects of a test substance on the freshwater invertebrate Daphnia magna.[5][10][11][12][13]
Objective: To determine the median effective concentration (EC50) that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period.
Methodology:
-
Test Organisms: Use juvenile Daphnia magna less than 24 hours old.
-
Test Solutions: Prepare a series of at least five test concentrations of 4-ADNT and 2-ADNT, respectively, in a suitable culture medium. A geometric series of concentrations is recommended. Include a control group with no test substance.
-
Exposure: Expose at least 20 daphnids, divided into four replicates of five, to each test concentration and the control in glass vessels.
-
Test Conditions: Maintain a constant temperature of 20 ± 1°C and a 16-hour light/8-hour dark photoperiod. Do not feed the organisms during the test.
-
Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Figure 2: Workflow for the Daphnia magna acute immobilisation test (OECD 202).
Protocol for Assessing Ready Biodegradability (Adapted from OECD Guideline 301)
This set of guidelines provides methods for screening chemicals for ready biodegradability in an aerobic aqueous medium.[4][14][15][16][17] The CO2 evolution test (OECD 301B) is a commonly used method.
Objective: To determine the ultimate aerobic biodegradability of 4-ADNT and 2-ADNT by measuring the amount of carbon dioxide produced.
Methodology:
-
Inoculum: Use an inoculum of mixed microorganisms from a source such as activated sludge from a domestic wastewater treatment plant.
-
Test Medium: Prepare a mineral salt medium containing the test substance (4-ADNT or 2-ADNT) as the sole source of organic carbon.
-
Test Setup: Incubate the inoculated medium in the dark in a closed system that allows for the trapping and measurement of CO2 produced. Include a control with inoculum only (blank) and a reference substance with known biodegradability (e.g., sodium benzoate).
-
Incubation: Maintain a constant temperature of 20-25°C for 28 days.
-
Measurement: Periodically measure the amount of CO2 produced in each flask.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO2 within a 10-day window during the 28-day test period.
Figure 3: Workflow for the ready biodegradability test (OECD 301B).
Conclusion and Future Research Directions
The available scientific evidence clearly indicates that 4-ADNT and 2-ADNT, while both significant environmental contaminants, possess distinct environmental impact profiles. 4-ADNT demonstrates higher toxicity to soil invertebrates and a significantly greater potential for bioaccumulation in aquatic organisms compared to 2-ADNT. These findings have important implications for environmental risk assessment at sites contaminated with TNT and its degradation products. The higher bioaccumulation potential of 4-ADNT, in particular, suggests a greater risk for transfer through the food web.
However, a critical knowledge gap remains concerning the comparative biodegradation rates of these two isomers. Future research should prioritize direct comparative studies to quantify the persistence of 4-ADNT and 2-ADNT in various environmental matrices under both aerobic and anaerobic conditions. Additionally, more comprehensive comparative aquatic toxicity studies are needed to provide a complete picture of their ecotoxicological profiles.
For researchers and professionals in the field, it is imperative to consider 4-ADNT and 2-ADNT as individual contaminants with unique risk profiles rather than as a homogenous group of "aminodinitrotoluenes." This nuanced approach will lead to more accurate site assessments and the development of more effective and targeted remediation strategies.
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Comparative Analysis of 4-Amino-2,6-dinitrotoluene in Different Environmental Matrices
Introduction: The Environmental Significance of 4-Amino-2,6-dinitrotoluene
This compound (4-A-2,6-DNT) is a primary and persistent environmental transformation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT).[1][2] Its presence in soil, water, and sediment is a significant concern, primarily stemming from military training ranges, manufacturing sites, and legacy ordnance disposal areas.[3][4] While less toxic than its parent compound TNT, 4-A-2,6-DNT is still a hazardous substance with potential for adverse health effects, making its detection and quantification in various environmental matrices a critical task for risk assessment and remediation efforts.[5]
This guide provides a comparative analysis of established analytical methodologies for the determination of 4-A-2,6-DNT. We will delve into the nuances of sample preparation and instrumental analysis across different environmental matrices, offering field-proven insights to guide researchers in selecting the most appropriate and robust methods for their specific applications. The causality behind experimental choices will be explained to ensure a deep understanding of the protocols, which are designed to be self-validating systems grounded in authoritative standards.
Methodology Comparison: A Matrix-Specific Approach
The accurate analysis of 4-A-2,6-DNT is fundamentally dependent on two key stages: efficient extraction from the sample matrix and sensitive, selective instrumental detection. The optimal approach varies significantly depending on the matrix's complexity and the required detection limits.
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to minimize matrix interference and concentrate the analyte for reliable quantification. The choice of technique is dictated by the physical and chemical properties of the sample matrix.
-
Soil and Sediment: These are complex, solid matrices requiring vigorous extraction to release the analyte from particulate matter.
-
Solvent Extraction (Sonication/Shaking): This is the most common approach, forming the basis of U.S. EPA Method 8330.[6][7] Acetonitrile is the solvent of choice due to its ability to efficiently solvate nitroaromatics and its miscibility with water, which aids in extracting the analyte from moist samples. The process involves vigorously shaking or sonicating the sample with the solvent to ensure thorough extraction.
-
Pressurized Fluid Extraction (PFE): A more advanced and faster alternative to traditional solvent extraction, PFE uses elevated temperatures and pressures to enhance extraction efficiency, significantly reducing extraction time from hours to minutes.[7][8]
-
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide (SC-CO₂), often with a modifier like methanol, to extract analytes.[6] It is considered a "green" alternative due to the reduced use of organic solvents.
-
Solid-Phase Microextraction (SPME): SPME can be used for screening and involves the absorption of analytes onto a coated fiber, which is then thermally desorbed into a gas chromatograph.[6]
-
-
Water: Water samples can range from relatively clean groundwater to complex wastewater.
-
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte from the aqueous phase into an immiscible organic solvent, such as dichloromethane.[8][9] While effective, it can be labor-intensive and consume significant solvent volumes.
-
Solid-Phase Extraction (SPE): This is the preferred method for pre-concentrating analytes from water samples and removing interferences, especially for trace-level analysis.[10] The water sample is passed through a cartridge packed with a sorbent that retains the 4-A-2,6-DNT, which is then eluted with a small volume of an organic solvent. This technique is highly efficient and can achieve very low detection limits.
-
Table 1: Comparison of Sample Preparation Techniques for 4-A-2,6-DNT Analysis
| Matrix | Technique | Key Reagents/Sorbents | Pros | Cons | Typical Recovery |
| Soil/Sediment | Sonication/Shaking | Acetonitrile | Well-established (EPA 8330), simple, effective | Time-consuming (up to 18 hours), large solvent volume | 85-110% |
| Pressurized Fluid Extraction (PFE) | Acetonitrile | Rapid (15-20 min), reduced solvent use, automated | High initial instrument cost | >90% | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, Methanol | Environmentally friendly, selective | Requires specialized equipment | 80-105% | |
| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane | Simple, no specialized equipment needed | Labor-intensive, large solvent volumes, emulsion formation | 80-100% |
| Solid-Phase Extraction (SPE) | C18 or other polymeric sorbents, Acetonitrile/Methanol for elution | High concentration factor, removes interferences, low detection limits, automation-friendly | Can be affected by sample particulates, method development may be needed | >95% |
Instrumental Analysis: Detection and Quantification
Following sample preparation, the extract is analyzed using chromatographic techniques to separate 4-A-2,6-DNT from other compounds and quantify its concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of explosives and their degradation products, as recommended by EPA Method 8330.[4][7]
-
Separation: The separation is typically achieved on a reversed-phase column, most commonly a C18 column.[11] Diol-functionalized columns have also demonstrated excellent separation with the added benefit of reduced solvent consumption.[12] A gradient elution using water and acetonitrile or methanol is typically employed.[12]
-
Detection:
-
UV Detector: This is the standard detector for EPA Method 8330, offering good sensitivity and robustness.[13]
-
Diode Array Detector (DAD): Provides spectral information, which aids in peak identification and purity assessment.
-
Electrochemical (EC) Detector: Offers higher sensitivity and selectivity compared to UV, making it suitable for trace-level analysis.[8][14]
-
-
-
Gas Chromatography (GC): 4-A-2,6-DNT is sufficiently volatile and thermally stable for GC analysis without the need for derivatization.[15][16]
-
Separation: A capillary column, such as a DB-1701, provides good separation of the target analyte from related compounds.[15]
-
Detection:
-
Electron Capture Detector (ECD): Highly sensitive to electronegative compounds like nitroaromatics, providing low detection limits.[4]
-
Mass Spectrometry (MS): GC-MS provides definitive identification of the analyte based on its mass spectrum, offering high confidence in the results.[15] Using negative chemical ionization (NCI) can further enhance sensitivity.[17]
-
Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers the highest level of selectivity and sensitivity, capable of detecting 4-A-2,6-DNT at femtogram (fg) levels, making it ideal for ultra-trace analysis in complex matrices.[10]
-
-
Table 2: Comparison of Instrumental Analysis Techniques for 4-A-2,6-DNT
| Technique | Typical Column | Mobile Phase / Carrier Gas | Detection Limit (LOD) | Pros | Cons |
| HPLC-UV/DAD | C18, Diol | Water/Acetonitrile Gradient | ~1 µg/L[11] | Robust, reliable, standard method (EPA 8330) | Moderate sensitivity, potential for co-eluting interferences |
| HPLC-EC | C18 | Water/Acetonitrile Gradient | 1-40 pg/L[14] | High sensitivity and selectivity | More complex operation than UV, electrode fouling possible |
| GC-ECD | Mid-polarity capillary (e.g., DB-1701) | Helium, Nitrogen | Sub-µg/L | Very sensitive to nitro-compounds | Less selective than MS, can be prone to contamination |
| GC-MS | Mid-polarity capillary | Helium | Low µg/L to high ng/L | Definitive identification, high selectivity | Less sensitive than ECD or MS/MS for this compound |
| GC-MS/MS | Mid-polarity capillary | Helium | 8-47 fg/µL[10] | Extremely sensitive and selective, excellent for complex matrices | High instrument cost, requires expert operation |
Experimental Protocols
The following protocols are provided as a guide for the analysis of 4-A-2,6-DNT in environmental samples, based on established and validated methodologies.
Protocol 1: Analysis of 4-A-2,6-DNT in Soil/Sediment by Acetonitrile Extraction and HPLC-UV (Based on EPA Method 8330)
1. Sample Preparation:
- Weigh approximately 2 grams of the homogenized, air-dried soil sample into a screw-cap vial.
- Add 10 mL of high-purity acetonitrile to the vial.
- Seal the vial and place it in a sonicator bath.
- Sonicate for 18 hours at room temperature.
- Allow the sediment to settle. If necessary, centrifuge the sample to obtain a clear supernatant.
- Filter the supernatant through a 0.45 µm filter (e.g., PTFE) into an autosampler vial for HPLC analysis.
2. HPLC-UV Analysis:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Deionized water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient might start at 10-20% B, ramp to 90% B over 10-15 minutes, hold, and then return to initial conditions for re-equilibration.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 44 °C (temperature control is crucial for reproducible separation).[11]
- Detector: UV at 254 nm.
- Quantification: Use an external standard calibration curve prepared from a certified reference standard of 4-A-2,6-DNT.
Protocol 2: Trace Analysis of 4-A-2,6-DNT in Water by SPE and GC-MS/MS
1. Sample Preparation (Solid-Phase Extraction):
- Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
- Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
- Elute the retained analytes with 5 mL of acetonitrile into a collection tube.
- Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
- Transfer the final extract to an autosampler vial for GC-MS/MS analysis.
2. GC-MS/MS Analysis:
- GC System: Gas chromatograph with a split/splitless or PTV injector.
- Column: DB-1701 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 230 °C.[10]
- Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
- MS System: Tandem quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for 4-A-2,6-DNT must be optimized beforehand.
- Quantification: Use an internal standard method (e.g., using a deuterated analog) for best accuracy and precision.
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for 4-A-2,6-DNT analysis in soil/sediment.
Caption: Workflow for trace 4-A-2,6-DNT analysis in water.
Conclusion
The selection of an analytical method for this compound should be a carefully considered decision based on the specific environmental matrix, the required sensitivity, and the available instrumentation. For routine monitoring in soil and sediment, the well-validated EPA Method 8330, utilizing acetonitrile extraction followed by HPLC-UV analysis, provides a robust and reliable framework. For trace-level quantification in water or in highly complex matrices, a more sophisticated approach combining Solid-Phase Extraction with the high selectivity and sensitivity of GC-MS/MS is recommended. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and implement methods that yield accurate and defensible data for the assessment of this important environmental contaminant.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-2,6-dinitrotoluene
For researchers and professionals in the scientific community, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, procedural framework for the proper disposal of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a compound requiring meticulous handling due to its inherent toxicological and environmental hazards. The following protocols are designed to ensure safety, compliance, and environmental stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is a nitroaromatic compound and a primary transformation product of 2,4,6-trinitrotoluene (TNT).[1] Its hazard profile necessitates stringent safety measures.
Key Hazards:
-
Toxicity: 4-A-2,6-DNT is toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[2]
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[2]
-
Methemoglobinemia: Like many aromatic nitro compounds, it may induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₄ | [4] |
| Molecular Weight | 197.15 g/mol | [4] |
| Appearance | Solid | [4] |
| Toxicity | Toxic if swallowed, in contact with skin, or inhaled | [2] |
Waste Identification and Classification
Proper disposal begins with correct identification and classification of the waste stream. This is a critical step governed by the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).
Step 1: Hazardous Waste Determination Any material containing 4-A-2,6-DNT must be evaluated to determine if it qualifies as hazardous waste. Given its toxicity, it will likely be classified as such.
Step 2: RCRA Waste Code Assignment Wastes from the production of dinitrotoluene are listed as hazardous wastes. Specifically, product washwaters from the production of dinitrotoluene via nitration of toluene are assigned the EPA hazardous waste number K111 .[5] While 4-A-2,6-DNT is a derivative, it is prudent to manage it under the most relevant waste codes. Additionally, if the waste exhibits characteristic hazards (ignitability, corrosivity, reactivity, or toxicity), it must be coded accordingly. For instance, 2,4-Dinitrotoluene has a toxicity characteristic level of 0.13 mg/L, assigning it the waste code D030 .[6][7] Given the structural similarity and toxicity, it is best practice to handle 4-A-2,6-DNT waste with the same level of caution.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Decision and action flowchart for the proper disposal of this compound waste.
On-Site Handling and Storage Procedures
Safe and compliant temporary storage of 4-A-2,6-DNT waste within the laboratory is crucial to prevent exposure and environmental release.
3.1. Personal Protective Equipment (PPE)
Before handling 4-A-2,6-DNT or its waste, personnel must be equipped with the appropriate PPE:
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
3.2. Waste Segregation
To ensure safe storage and disposal, waste streams must be segregated:
-
Solid Waste: Contaminated lab debris (e.g., gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
Liquid Waste: Solutions containing 4-A-2,6-DNT should be collected in a dedicated, compatible liquid waste container.
-
Incompatible Materials: Do not mix 4-A-2,6-DNT waste with other incompatible chemical wastes. For example, avoid mixing with strong oxidizing agents.
3.3. Waste Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with 4-A-2,6-DNT. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a leak-proof, screw-on cap.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[3] The date of waste accumulation should also be noted.
3.4. Satellite Accumulation Areas (SAAs)
Designated SAAs are locations at or near the point of waste generation for the temporary storage of hazardous waste.
-
Location: The SAA must be under the control of the operator of the process generating the waste.
-
Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[8] They should be stored in secondary containment to capture any potential leaks.[8]
Final Disposal Procedures
The ultimate disposal of 4-A-2,6-DNT waste must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).
Step 1: Arranging for Disposal Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste.
Step 2: Waste Manifesting For off-site transport, a hazardous waste manifest is required. This document tracks the waste from its point of generation to its final destination, ensuring a "cradle-to-grave" chain of custody as mandated by the EPA.[9]
Step 3: Approved Disposal Methods
The most common and effective disposal method for nitroaromatic compounds like 4-A-2,6-DNT is controlled incineration .
-
Incineration: This process uses high temperatures (typically 820–1,600 °C) to destroy the hazardous components of the waste.[10] The incinerator must be equipped with an alkaline scrubber to neutralize acidic gases produced during combustion.[10]
-
Hazardous Waste Landfill: Any residual ash from incineration must be disposed of in a licensed hazardous waste landfill.
Note: Sink disposal of 4-A-2,6-DNT is strictly prohibited due to its toxicity to aquatic life and its potential to contaminate water systems.[2]
Emergency Procedures: Spills and Exposure
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading by using absorbent materials from a chemical spill kit.
-
Clean-up: For small spills, personnel with appropriate training and PPE can clean up the material. Sweep up solid spills or use an absorbent for liquid spills and place the material in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 4-Amino-2,6-dinitrotoluene
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Amino-2,6-dinitrotoluene (4-ADNT) in a laboratory setting. As a primary degradation product of 2,4,6-trinitrotoluene (TNT), 4-ADNT presents significant health hazards that necessitate strict adherence to these procedures to ensure the safety of researchers and the integrity of the work environment.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Risk Profile of 4-ADNT
This compound is a highly toxic compound classified as a Category 3 acute toxin for oral, dermal, and inhalation routes of exposure.[3][4] Its primary danger lies not in explosive potential, like its parent compound TNT, but in its severe physiological effects.[3][5] Understanding these hazards is the causal basis for the stringent PPE and handling protocols that follow.
The primary routes of occupational exposure are inhalation of dust particles, skin absorption, and accidental ingestion.[5][6] The compound may cause significant damage to organs, particularly the liver, through prolonged or repeated exposure and can induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][7]
| Hazard Category | Classification & Statement | Source |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | [3][4] |
| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin) | [3][4] |
| Acute Toxicity, Inhalation | Category 3 (H331: Toxic if inhaled) | [3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (H373: May cause damage to organs) | [3][4] |
| Environmental Hazard | Acute & Chronic Category 2 (H411: Toxic to aquatic life with long lasting effects) | [4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a comprehensive barrier against the chemical's various exposure routes. The selection of each component is directly linked to the specific hazards identified in the section above.
Respiratory Protection: The Primary Shield Against Inhalation
All handling of 4-ADNT solid material must be conducted within a certified chemical fume hood or other approved local exhaust ventilation system to minimize airborne dust.[4][8]
-
Standard Operations: For routine handling of small quantities inside a fume hood, a NIOSH-approved air-purifying respirator with N100, R100, or P100 particulate filters is required.
-
High-Energy Operations or Potential for Dusting: For any procedure with a higher risk of generating airborne particles (e.g., extensive scraping, sonication of solids), or in the absence of local exhaust ventilation, a more protective respirator is necessary. A supplied-air respirator or a self-contained breathing apparatus (SCBA) must be used.[5][8]
Hand Protection: Preventing Dermal Absorption
The skin provides a direct route for this toxic compound to enter the bloodstream.[5][9] Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Double-gloving is required. Wear a pair of disposable nitrile gloves as a base layer, with a second pair of heavy-duty, chemical-resistant gloves (e.g., Viton®, neoprene) over them.[8][10]
-
Causality: Nitrile provides dexterity and a preliminary barrier, while the outer glove offers extended protection against chemical permeation. Always consult the glove manufacturer's chemical resistance guide to confirm compatibility.[8]
-
Procedure: Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Eye and Face Protection: Shielding from Particulate Matter
Protecting the eyes from 4-ADNT dust is critical to prevent irritation and potential absorption.
-
Mandatory Equipment: Chemical splash goggles that comply with OSHA 29 CFR 1910.133 are mandatory at all times when 4-ADNT is handled.[8]
-
Enhanced Protection: A full-face shield must be worn over the safety goggles whenever there is a risk of splashing or significant dust generation.[8][11]
Protective Clothing: Full Body Coverage
To prevent accidental skin contact from spills or airborne dust, full-body protection is required.
-
Required Attire: A chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tyvek) must be worn over a flame-resistant lab coat.[10][12]
-
Additional Measures: Full-length pants and fully enclosed, chemical-resistant footwear are mandatory.[11] Contaminated lab coats or clothing must never be taken home; they must be laundered by a professional service or disposed of as hazardous waste.[8]
Operational Workflow: From Preparation to Disposal
A systematic approach to handling ensures that safety controls are implemented at every stage of the process. This workflow is designed as a self-validating system, where proceeding to the next step requires the successful and safe completion of the previous one.
Pre-Handling & Area Preparation
-
Designate Work Area: All work must occur in a designated area within a certified chemical fume hood.[8]
-
Verify Ventilation: Confirm the fume hood is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary chemicals, equipment, and spill cleanup materials before introducing 4-ADNT.
-
Prepare Waste Containers: Ensure properly labeled hazardous waste containers are readily accessible in the work area.
-
Inspect PPE: Carefully inspect all PPE for damage or defects before donning.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, suit, outer gloves, respiratory protection, eye/face protection).
-
Transfer Chemical: Conduct all transfers of 4-ADNT carefully to minimize dust generation. Use tools like anti-static spatulas.
-
Weighing: If weighing is required, perform it within the fume hood or in a ventilated balance enclosure.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning procedure.
Storage Requirements
Proper storage is crucial to prevent accidental exposure and maintain chemical stability.
-
Container: Store in the original, tightly sealed container.[4]
-
Location: Keep in a locked, dedicated, and well-ventilated storage area away from incompatible materials such as strong oxidizers.[4][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.[13]
Decontamination & Waste Disposal
4-ADNT is toxic to aquatic life and must not be released into the environment.[4] All waste must be treated as hazardous.
-
Decontamination: Wipe down all work surfaces and equipment with a suitable solvent or decontamination solution. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Waste Segregation: Collect all solid waste contaminated with 4-ADNT (e.g., gloves, wipes, disposable suits, contaminated product) in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal: Disposal must be carried out in strict accordance with local, state, and federal regulations.[4] This typically involves transfer to an approved hazardous waste management facility for high-temperature incineration.[14] Never dispose of this material down the drain or in regular trash.
Emergency Response Procedures
Immediate and correct response to an emergency can significantly mitigate the consequences of an accidental release.
Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate the immediate vicinity. Notify your supervisor and the institutional safety office.
-
Assess & Secure: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Cordon off the area to prevent entry.
-
PPE: Don the appropriate emergency response PPE, which may include a higher level of respiratory protection (SCBA).
-
Cleanup: Do NOT dry sweep. Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]
References
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- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrotoluenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
